Methyl 4-Hydroxypicolinate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNAQQLKTARAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-27-8 | |
| Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-Hydroxypicolinate hydrochloride (CAS No. 1256633-27-8), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, outlines methods for its analytical characterization, and explores its applications, particularly as a metal-chelating scaffold for metalloenzyme inhibitors. This guide is intended to serve as a critical resource for scientists leveraging this molecule in their research endeavors.
Introduction and Molecular Overview
This compound is the hydrochloride salt of the methyl ester of 4-hydroxypicolinic acid. The core structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 2-position. The nitrogen atom of the pyridine ring is protonated in the hydrochloride form, enhancing its solubility in aqueous media.
The strategic placement of the hydroxyl and carboxylate moieties creates a bidentate chelation site, making this scaffold particularly interesting for targeting metalloenzymes.[1] The pyridine ring serves as a bioisostere for other aromatic systems, while the methyl ester provides a handle for further chemical modification or can modulate pharmacokinetic properties. Its structural relationship to 4-hydroxyquinolines and hydroxypyridones, which are known privileged structures in drug discovery, underscores its potential.[2][3]
CAS Number: 1256633-27-8[4] Molecular Formula: C₇H₈ClNO₃[4] Molecular Weight: 189.60 g/mol [5] Synonyms: Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride[5]
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its application in experimental settings. The data presented below are compiled from verified supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 1256633-27-8 | [4] |
| Molecular Formula | C₇H₈ClNO₃ | [4] |
| Molecular Weight | 189.60 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Data not available | - |
| Solubility | Soluble in water, methanol (predicted) | - |
| Storage | Sealed in dry, Room Temperature | [6] |
| Topological Polar Surface Area | 55.4 Ų | [5] |
Synthesis and Purification
The synthesis of this compound is most effectively achieved via a Fischer esterification of the parent carboxylic acid, 4-hydroxypicolinic acid. The use of methanol with an acid catalyst drives the formation of the methyl ester. The hydrochloride salt is typically formed in situ or in a subsequent step.
Expert Insight: The Rationale Behind the Chosen Synthesis
The Fischer esterification is a classic, robust, and scalable method for converting carboxylic acids to esters.[7] We select the thionyl chloride (SOCl₂) method for this protocol because it serves a dual purpose. First, it reacts with methanol to generate anhydrous HCl gas directly in the reaction mixture, which acts as the necessary acid catalyst.[8] This in situ generation avoids the addition of aqueous strong acids (like H₂SO₄), which would introduce water and shift the reaction equilibrium unfavorably away from the product. Second, the anhydrous HCl ensures that the final product is isolated directly as its stable hydrochloride salt, simplifying the workup procedure.
Detailed Step-by-Step Synthesis Protocol
Reaction: 4-Hydroxypicolinic acid → this compound
Materials:
-
4-Hydroxypicolinic acid (CAS: 22468-26-4)[9]
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend 4-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Catalyst Generation: Cool the suspension to 0 °C using an ice-water bath. Add thionyl chloride (1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
Causality Note: The slow, dropwise addition is critical to control the exothermic reaction between SOCl₂ and methanol and to manage the evolution of SO₂ and HCl gas.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any residual impurities.
-
Drying: Dry the resulting white to off-white solid under a high vacuum to yield the final product, this compound.
Workflow Visualization
Caption: Synthesis workflow for this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Note: As of the date of this guide, publicly accessible experimental spectral data for this specific compound is limited. The following represents an expert prediction of the expected spectral characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.2-8.4 ppm (d, 1H): Proton on the carbon adjacent to the ring nitrogen (C6-H). Expected to be a doublet due to coupling with C5-H.
-
δ ~7.1-7.3 ppm (m, 2H): Protons on the pyridine ring at positions C3 and C5. Their exact shifts and multiplicities will depend on their coupling constants.
-
δ 3.9 ppm (s, 3H): Methyl protons of the ester group. Expected to be a singlet as there are no adjacent protons.
-
δ (broad s, 1H): Hydroxyl proton (OH). This peak may be broad and its position can vary.
-
δ (broad s, 1H): Proton on the nitrogen (N-H⁺) of the hydrochloride. This peak is often broad and may exchange with water in the solvent.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon of the ester group.
-
δ ~160 ppm: Carbon bearing the hydroxyl group (C4).
-
δ ~140-150 ppm: Carbons adjacent to the ring nitrogen (C2 and C6).
-
δ ~110-120 ppm: Carbons at positions C3 and C5.
-
δ ~53 ppm: Methyl carbon of the ester group.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Expected [M+H]⁺: 154.0499 (for the free base, C₇H₇NO₃). The analysis would detect the mass of the protonated free base after the loss of HCl.
Infrared (IR) Spectroscopy
-
~3200-3400 cm⁻¹: O-H stretching (hydroxyl group).
-
~2500-3000 cm⁻¹: Broad absorption due to the N-H⁺ stretch of the hydrochloride.
-
~1720-1740 cm⁻¹: C=O stretching (ester carbonyl).
-
~1550-1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile building block in drug discovery. Its core structure is analogous to several classes of compounds with proven biological activity.
Rationale: A Scaffold for Metalloenzyme Inhibition
A significant portion of the proteome consists of metalloenzymes, which utilize metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) as cofactors in their active sites.[1] These enzymes are critical targets for various diseases, including cancer, bacterial infections, and inflammatory disorders. The 4-hydroxy-picolinate scaffold contains an ideal bidentate chelation motif (the 4-hydroxyl oxygen and the pyridine nitrogen) that can coordinate with the metal ion in an enzyme's active site, thereby inhibiting its function.[10] This mechanism is a cornerstone of rational drug design for this class of targets.[3][11]
Potential Therapeutic Areas:
-
Antibacterial Agents: The quinolone scaffold, structurally related to picolinates, is the basis for the fluoroquinolone class of antibiotics.[2] Derivatives of 4-hydroxypyridine have also shown inhibitory activity against key bacterial enzymes like NADH-ubiquinone reductase.[12] This suggests that this compound could serve as a starting point for developing novel antibacterial compounds.
-
Anticancer Agents: Many enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), are zinc-dependent. The design of small molecules that can chelate this zinc ion is a validated strategy for cancer therapy.[3]
-
Neuroprotective Agents: Kynurenic acid, a 4-hydroxyquinoline derivative, is an endogenous metabolite with neuroprotective properties.[13] The structural similarity suggests that picolinate derivatives could be explored for activity against neurological disorders.
Logical Workflow for Drug Discovery Application
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arctomsci.com [arctomsci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride: A Key Building Block for Epigenetic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics often hinges on the strategic selection of molecular starting points. These foundational "building blocks" must offer a combination of synthetic accessibility, versatile functional handles, and a structural motif recognized by high-value biological targets. Methyl 4-Hydroxypicolinate hydrochloride, a seemingly simple heterocyclic compound, has emerged as a scaffold of significant interest, particularly in the development of inhibitors for epigenetic targets. Its intrinsic properties—a metal-chelating picolinate core and a functionalizable phenol—position it as a powerful precursor for creating sophisticated modulators of enzymes that regulate gene expression, such as histone lysine demethylases (KDMs).[1][2]
This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical role in the rational design of potent and selective enzyme inhibitors.
Part 1: Core Physicochemical and Structural Characteristics
This compound is the salt form of the methyl ester of 4-hydroxypicolinic acid. The hydrochloride form enhances stability and improves handling characteristics, making it well-suited for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO₃ | [3][4] |
| Molecular Weight | 189.59 g/mol | [3][4] |
| CAS Number | 1256633-27-8 | [3][4][5] |
| Parent Compound CAS | 473269-77-1 (Methyl 4-hydroxypicolinate) | [6] |
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |
| Appearance | White to off-white solid | [6] |
| Purity (Typical) | ≥95.0% (by ¹H NMR) | [6] |
| Solubility | Soluble in water, methanol | General knowledge |
| Storage | 2-8°C, stored under an inert atmosphere | [6] |
Note: Some properties are referenced from the Certificate of Analysis for the parent free-base compound.
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general workflow involves the synthesis of the core carboxylic acid, followed by esterification and final salt formation.
Figure 1: General workflow for the synthesis of Methyl 4-Hydroxypicolinate HCl.
Detailed Experimental Protocol (Representative)
The following protocol is a representative, logical synthesis based on established chemical principles for this class of compounds.
Step 1: Synthesis of 4-Hydroxypicolinic Acid The synthesis of the precursor acid is the most complex step and can be achieved through various routes, often starting from a substituted pyridine. One conceptual approach involves the oxidation of a suitable pyridine precursor.
Step 2: Esterification to Methyl 4-Hydroxypicolinate This step converts the carboxylic acid to its corresponding methyl ester. The use of thionyl chloride is effective as it converts the acid to a highly reactive acyl chloride intermediate in situ.
-
Reaction Setup: Suspend 4-hydroxypicolinic acid (1.0 eq) in anhydrous methanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise via an addition funnel. Causality: This exothermic reaction generates hydrochloric acid in situ, which catalyzes the esterification. Thionyl chloride also acts as a dehydrating agent, driving the equilibrium towards the product.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C). Maintain reflux for 4-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the crude methyl 4-hydroxypicolinate, often as its hydrochloride salt due to the HCl generated.
-
Neutralization (for free base): Dissolve the crude residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The free base product may precipitate or can be extracted with an organic solvent like ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base.
Step 3: Purification and Hydrochloride Salt Formation
-
Purification: The crude free base can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Salt Formation: Dissolve the purified methyl 4-hydroxypicolinate free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Precipitation: Add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, this compound.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the primary tool for structural elucidation.
-
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:
-
δ ~8.0-8.2 ppm (d, 1H): Proton at C6 (adjacent to the nitrogen), deshielded by the ring nitrogen.
-
δ ~7.2-7.4 ppm (d, 1H): Proton at C5.
-
δ ~7.0-7.1 ppm (s, 1H): Proton at C3.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
-
A broad singlet corresponding to the phenolic -OH and pyridinium N-H protons will also be present, often in the downfield region (>10 ppm), and its position can be concentration-dependent.
-
-
¹³C NMR (DMSO-d₆, 101 MHz) - Predicted Chemical Shifts:
-
δ ~165 ppm: Carbonyl carbon of the ester.
-
δ ~160 ppm: C4 carbon bearing the hydroxyl group.
-
δ ~140-150 ppm: C2 and C6 carbons.
-
δ ~110-120 ppm: C3 and C5 carbons.
-
δ ~53 ppm: Methyl carbon of the ester.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
ESI+: Expect to observe the molecular ion for the free base [M+H]⁺ at m/z 154.05, corresponding to the formula C₇H₈NO₃⁺.
Infrared (IR) Spectroscopy: Identifies key functional groups.
-
~3200-2800 cm⁻¹ (broad): O-H (phenol) and N-H (pyridinium) stretching.
-
~1730 cm⁻¹ (strong): C=O stretching of the ester carbonyl.
-
~1600, 1580 cm⁻¹: C=C and C=N stretching of the aromatic ring.
Part 4: Application in Drug Discovery - A Building Block for Histone Demethylase Inhibitors
The primary value of this compound lies in its application as a versatile building block for synthesizing inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, particularly the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[2][7]
The Target: Histone Lysine Demethylases (KDMs) KDMs are critical epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression. Aberrant KDM activity is implicated in numerous cancers and other diseases, making them attractive therapeutic targets.[2] The JmjC domain-containing KDMs (e.g., the KDM4/JMJD2 family) utilize Fe(II) and 2-oxoglutarate as cofactors to catalyze the demethylation reaction.[1][7]
The Strategy: Rational Inhibitor Design A common strategy for inhibiting these enzymes is to design small molecules that mimic the 2-oxoglutarate cofactor by chelating the active-site Fe(II) ion. The picolinate scaffold is an excellent starting point for this purpose, as the pyridine nitrogen and the carboxylate oxygen can form a bidentate chelate with the iron, displacing the natural cofactor.
Figure 2: Drug discovery workflow using Methyl 4-Hydroxypicolinate HCl.
Why this compound is an Ideal Starting Point:
-
Core Scaffold: It provides the essential picolinate motif for Fe(II) chelation.
-
Synthetic Handle 1 (4-OH group): The hydroxyl group is a key point for diversification. It can be converted into an ether, allowing chemists to introduce various substituents that can probe and occupy adjacent hydrophobic pockets in the enzyme's active site, thereby increasing potency and selectivity.
-
Synthetic Handle 2 (Methyl Ester): The ester is readily converted into an amide by reaction with a primary or secondary amine. This allows for the attachment of different side chains that can mimic the histone substrate tail, forming additional interactions and further enhancing binding affinity.
Figure 3: Conceptual binding mode of a KDM inhibitor derived from the picolinate scaffold.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that provides a direct and efficient entry point into the synthesis of high-value compounds for epigenetic research. Its well-defined structure, coupled with two distinct and synthetically versatile functional handles, allows for the systematic exploration of structure-activity relationships in the development of potent and selective inhibitors of histone demethylases. For researchers in drug discovery, a thorough understanding of this molecule's properties, synthesis, and strategic application is key to accelerating the development of the next generation of epigenetic therapeutics.
References
-
Johansen, S. L., et al. (2017). Structure-Based Design of a New Scaffold for Cell-Penetrating Peptidic Inhibitors of the Histone Demethylase PHF8. ChemBioChem, 18(14), 1394-1402. [Link]
-
Rose, N. R., et al. (2008). Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of Medicinal Chemistry, 51(22), 7053-7056. [Link]
-
Luo, X., et al. (2011). Novel Scaffolds of Cell-Active Histone Demethylase Inhibitors Identified from High-Throughput Screening. Journal of Biomolecular Screening, 16(10), 1103-1114. [Link]
-
Rotili, D., & Mai, A. (2014). Histone Lysine Demethylase Inhibitors. Cold Spring Harbor Perspectives in Medicine, 4(12), a018621. [Link]
-
Bavetsias, V., et al. (2012). Inhibitor scaffold for the histone lysine demethylase KDM4C (JMJD2C). Bioorganic & Medicinal Chemistry Letters, 22(18), 5945-5948. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74889918, this compound. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
Sources
- 1. Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. file.leyan.com [file.leyan.com]
- 7. Novel Scaffolds of Cell-Active Histone Demethylase Inhibitors Identified from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Methyl 4-Hydroxypicolinate Hydrochloride
This guide provides a comprehensive overview of the synthesis of methyl 4-hydroxypicolinate hydrochloride, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on a robust and well-established pathway commencing from commercially available chelidamic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices.
Introduction
This compound[1] is a heterocyclic compound with the chemical formula C₇H₈ClNO₃ and a molecular weight of 189.59 g/mol . Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester at the 2-position, with the pyridine nitrogen protonated and balanced by a chloride counter-ion. This molecule serves as a key intermediate in the synthesis of a variety of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.
Primary Synthesis Pathway: From Chelidamic Acid
The most common and efficient synthesis of this compound proceeds in two key stages from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This pathway is favored due to the ready availability of the starting material and the generally high yields of the transformations.
-
Stage 1: Thermal Decarboxylation of Chelidamic Acid to 4-Hydroxypicolinic Acid.
-
Stage 2: Fischer Esterification of 4-Hydroxypicolinic Acid and Subsequent Hydrochloride Salt Formation.
The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthesis workflow from chelidamic acid.
Stage 1: Thermal Decarboxylation of Chelidamic Acid
The initial step involves the selective removal of one of the two carboxylic acid groups from chelidamic acid. This is achieved through thermal decarboxylation, a reaction driven by heat that results in the loss of carbon dioxide.
Mechanism and Rationale:
The thermal decarboxylation of chelidamic acid is a well-established method for the preparation of 4-hydroxypicolinic acid. The reaction proceeds through a unimolecular heterolytic fission mechanism, where the carboxylate anion is formed, followed by the expulsion of carbon dioxide. The stability of the resulting carbanion intermediate on the pyridine ring facilitates this process. While thermal decarboxylation can sometimes require harsh conditions, the structure of chelidamic acid allows for this reaction to proceed with relative ease.
Experimental Protocol: Synthesis of 4-Hydroxypicolinic Acid
-
Apparatus Setup: A round-bottom flask equipped with a condenser and a gas outlet is assembled. The gas outlet should be connected to a bubbler to monitor the evolution of carbon dioxide.
-
Reaction: Chelidamic acid is placed in the reaction flask. The flask is then heated in a sand bath or with a suitable heating mantle.
-
Temperature Control: The temperature is gradually raised to the melting point of chelidamic acid (approximately 267 °C with decomposition)[2].
-
Monitoring the Reaction: The reaction is monitored by observing the evolution of carbon dioxide gas through the bubbler. The reaction is considered complete when the gas evolution ceases.
-
Work-up and Purification:
-
The reaction mixture is allowed to cool to room temperature.
-
The crude 4-hydroxypicolinic acid is then purified by recrystallization from water to yield a crystalline solid.
-
| Parameter | Value |
| Starting Material | Chelidamic Acid |
| Product | 4-Hydroxypicolinic Acid |
| Reaction Type | Thermal Decarboxylation |
| Key Reagent | Heat |
| Typical Yield | >85% |
| Purity | High after recrystallization |
Stage 2: Fischer Esterification and Hydrochloride Salt Formation
The second stage involves the conversion of the synthesized 4-hydroxypicolinic acid into its methyl ester via Fischer esterification, followed by the formation of the hydrochloride salt.
Mechanism and Rationale:
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[3][4][5][6] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol in this case) is typically used. The acid catalyst, commonly sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.
The formation of the hydrochloride salt is achieved by treating the methyl ester with hydrochloric acid. This protonates the basic nitrogen atom of the pyridine ring, forming a stable, crystalline salt that is often easier to handle and purify than the free base.
Caption: Simplified mechanism of Fischer esterification.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a drying tube.
-
Reaction Mixture: 4-Hydroxypicolinic acid is suspended in an excess of anhydrous methanol.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the suspension. Alternatively, the reaction can be carried out in methanolic HCl.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Ester Isolation:
-
After the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted several times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl 4-hydroxypicolinate.
-
-
Hydrochloride Salt Formation:
-
The crude methyl 4-hydroxypicolinate is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.
-
-
Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the final product as a crystalline solid.
| Parameter | Value |
| Starting Material | 4-Hydroxypicolinic Acid |
| Product | This compound |
| Reaction Type | Fischer Esterification & Salt Formation |
| Key Reagents | Methanol, H₂SO₄ (or HCl), HCl |
| Typical Yield | 80-90% |
| Purity | High after crystallization |
Alternative Synthesis Strategies
While the pathway from chelidamic acid is the most direct and widely used, other synthetic routes to 4-hydroxypicolinic acid and its derivatives have been explored. These often involve the modification of more readily available pyridine precursors.
One potential, though less documented, approach could start from 2,6-lutidine (2,6-dimethylpyridine). This would involve a multi-step process:
-
Chlorination: Conversion of 2,6-dimethyl-4-hydroxypyridine to 2,6-dimethyl-4-chloropyridine using a chlorinating agent like phosphorus oxychloride.[7]
-
Dechlorination: Hydrogenation of 2,6-dimethyl-4-chloropyridine to 2,6-lutidine.[7]
-
Oxidation: Selective oxidation of one of the methyl groups of 2,6-lutidine to a carboxylic acid. This is a challenging step due to the potential for over-oxidation or reaction at both methyl groups.
-
Hydroxylation: Introduction of a hydroxyl group at the 4-position.
This alternative pathway is considerably more complex and likely to result in lower overall yields compared to the chelidamic acid route. The challenges in controlling the regioselectivity of the oxidation and hydroxylation steps make it a less practical choice for large-scale synthesis.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-stage process starting from chelidamic acid. The thermal decarboxylation of chelidamic acid provides the key intermediate, 4-hydroxypicolinic acid, which is then converted to the final product via Fischer esterification and subsequent hydrochloride salt formation. This pathway offers high yields, utilizes readily available starting materials, and employs well-understood reaction mechanisms, making it a reliable and scalable method for the production of this important synthetic building block. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this versatile compound in their research and development endeavors.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Otera, J. Esterification. Modern Carbonyl Chemistry, 2000, 227-255.
- Organic Syntheses, Coll. Vol. 1, p.240 (1941); Vol. 5, p.49 (1925).
- Organic Syntheses, Coll. Vol. 2, p.266 (1943); Vol. 15, p.21 (1935).
-
PubChem Compound Summary for CID 74889918, this compound. National Center for Biotechnology Information. [Link].
-
OperaChem. Fischer Esterification-Typical Procedures. [Link].
- Google Patents.
Sources
- 1. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. CN1317268C - The preparation method of 2,6-lutidine - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 4-Hydroxypicolinate hydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, chemical reactivity, and analytical characterization. Furthermore, it explores its applications as a scaffold and intermediate in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.
Introduction: Significance and Scope
This compound is a salt of the methyl ester of 4-hydroxypicolinic acid. The picolinate scaffold, a substituted pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry. Its prevalence stems from the pyridine ring's ability to act as a bioisostere for other aromatic systems, its capacity for hydrogen bonding, and its role in modulating the physicochemical properties of a molecule, such as solubility and metabolic stability.
The introduction of a hydroxyl group at the 4-position and a methyl ester at the 2-position creates a versatile chemical entity with multiple reactive handles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. In drug design, the strategic placement of functional groups like methyl esters can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This guide will provide an in-depth analysis of this valuable compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These computed and experimentally observed characteristics are crucial for predicting its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1256633-27-8 | [3][4][5][6] |
| Molecular Formula | C₇H₈ClNO₃ | [3][4] |
| Molecular Weight | 189.59 g/mol | [3][4] |
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |
| Canonical SMILES | COC(=O)C1=CC(=O)C=CN1.Cl | [3] |
| Appearance | Off-white to white solid (typical) | Vendor Data |
| Solubility | Slightly soluble in water | |
| Storage Conditions | Sealed in dry, Room Temperature | [5][7] |
Synthesis and Purification
The synthesis of this compound typically starts from its parent carboxylic acid, 4-hydroxypicolinic acid.[8][9] The most common and direct method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. The use of hydrochloric acid as the catalyst is particularly efficient as it not only catalyzes the esterification but also forms the desired hydrochloride salt in situ.
A generalized synthetic approach involves the reaction of 4-hydroxypicolinic acid with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which is then reacted with methanol.[10] This method is often high-yielding but requires careful handling of the corrosive and reactive thionyl chloride.
An alternative and common laboratory-scale synthesis involves dissolving 4-hydroxypicolinic acid in methanol and bubbling hydrogen chloride gas through the solution or adding a solution of HCl in a solvent like isopropanol or methanol.[11][12] This process drives the esterification equilibrium towards the product and simultaneously forms the hydrochloride salt.
Figure 2: Key reaction pathways for Methyl 4-Hydroxypicolinate HCl.
Applications in Medicinal Chemistry
This compound serves as a valuable starting material and intermediate in the synthesis of biologically active molecules. Its utility is demonstrated in its incorporation into larger, more complex structures targeting a range of diseases.
-
Scaffold for Inhibitors : The picolinate core is frequently used to orient functional groups in a specific 3D geometry to fit into the active sites of enzymes or receptors. The hydroxyl and ester groups provide convenient points for elaboration to optimize binding interactions.
-
PROTAC and Degrader Building Blocks : This molecule is listed as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). [6]In this context, it can serve as part of the linker or as a component of the ligand that binds to the target protein or the E3 ligase.
-
Bioisosteric Replacement : The 4-hydroxypyridine motif can act as a bioisostere for catechol or other phenolic substructures, often improving pharmacokinetic properties such as metabolic stability and reducing potential toxicities associated with catechols.
The "magic methyl" effect, where the addition of a methyl group can dramatically improve a compound's properties, is a well-known strategy in drug design. [2]The methyl ester of this compound is a prime example of how small modifications can be leveraged for significant gains in developing drug candidates. [1]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
Objective : To confirm the chemical structure and assess purity.
-
Protocol :
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR signals (in DMSO-d₆) : Aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.8-4.0 ppm), and a broad signal for the hydroxyl proton. The exact chemical shifts will be influenced by the protonation state.
-
Expected ¹³C NMR signals : Resonances for the ester carbonyl, the methyl carbon, and the carbons of the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can be adapted for quantification.
-
Objective : To assess the purity of the sample by separating it from any impurities.
-
Protocol :
-
Column : Use a reverse-phase column, such as a C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size). [13] 2. Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 45:55 v/v ratio of methanol to water. [13][14] 3. Flow Rate : Set to 1.0 mL/min. [13] 4. Detection : UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm). [13] 5. Sample Preparation : Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 10-100 µg/mL). [13] 6. Injection Volume : 10-20 µL.
-
Analysis : The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Figure 3: Standard experimental workflow for HPLC purity analysis.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification : This compound is classified as causing skin irritation (H315) and serious eye irritation (H319). [15]Some sources also indicate it may cause respiratory irritation (H335). [5][16]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [15][17]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [17][18]Avoid contact with skin and eyes. [15]Wash hands thoroughly after handling. [15]* Storage : Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5][7][15]The hydrochloride salt is generally stable under these conditions.
-
First Aid :
-
Skin Contact : Wash off with plenty of soap and water. If irritation occurs, seek medical attention. [15][19] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [15][19] * Ingestion : Rinse mouth and seek medical advice. Do not induce vomiting. [17][19]
-
Conclusion
This compound is a strategically important molecule for chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal building block for creating diverse molecular libraries. The insights provided in this guide on its handling, analysis, and chemical behavior are intended to empower researchers to fully leverage its potential in the rational design and development of next-generation therapeutics.
References
Sources
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. arctomsci.com [arctomsci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 메틸4-하이드록시피콜리네이트염산염 | 1256633-27-8 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]
- 10. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 11. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 12. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. targetmol.com [targetmol.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methyl 4-Hydroxypicolinate Hydrochloride: A Technical Guide to its Application as a Protein Degrader Building Block
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors.[] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to recruit a target protein (protein of interest, or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
The modular nature of PROTACs, consisting of a POI-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for systematic optimization of their degradation efficacy, selectivity, and pharmacokinetic properties. The choice of building blocks for each of these components is therefore a critical aspect of PROTAC design and development.
This technical guide focuses on Methyl 4-Hydroxypicolinate hydrochloride, a pyridine-based building block with significant potential for the synthesis of novel PROTACs. While direct, detailed synthetic protocols and specific applications of this exact compound in the public domain are limited, this guide will provide a comprehensive overview of its properties, a plausible synthetic route, and a detailed, field-proven framework for its incorporation into PROTACs, using closely related and well-documented analogs as illustrative examples. We will delve into the synthesis of E3 ligase ligands, linker conjugation strategies, and the subsequent analytical and biological evaluation of the resulting protein degraders.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1256633-27-8 | [3][4] |
| Molecular Formula | C₇H₈ClNO₃ | [3] |
| Molecular Weight | 189.60 g/mol | [4] |
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | [3] |
| Synonyms | Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride | [3] |
Synthesis of this compound: A Proposed Protocol
Step 1: Esterification of 4-Hydroxypicolinic Acid
The esterification of a carboxylic acid with an alcohol under acidic conditions is a classic and reliable transformation. In this case, thionyl chloride can be used to generate the acyl chloride in situ, which then readily reacts with methanol.
Materials:
-
4-Hydroxypicolinic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 4-hydroxypicolinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask, slowly add thionyl chloride (2.0-3.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add excess anhydrous methanol to the crude residue and stir at room temperature for 1-2 hours to ensure complete esterification.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-hydroxypicolinate.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 4-hydroxypicolinate.
Step 2: Hydrochloride Salt Formation
The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.
Materials:
-
Methyl 4-hydroxypicolinate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M in diethyl ether or 4M in 1,4-dioxane)
-
Diethyl ether (Et₂O) or other suitable anti-solvent
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the purified Methyl 4-hydroxypicolinate in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (1.1 eq) to the stirred solution of the ester.
-
A precipitate should form upon addition of the HCl solution. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Application in PROTAC Synthesis: A Representative Workflow
The utility of this compound as a PROTAC building block lies in its bifunctional nature. The hydroxyl group provides a handle for the attachment of a linker, while the methyl ester can be further modified or the pyridine ring itself can be part of a larger pharmacophore. This section will detail a representative workflow for the synthesis of a PROTAC, using a 4-hydroxypyridine derivative as a key component for linker attachment, ultimately leading to a VHL-recruiting degrader.[7]
Protocol: Synthesis of a VHL-recruiting PROTAC via a Pyridine-based Linker
This protocol is adapted from a published synthesis of VHL-based PROTACs and illustrates how a 4-hydroxypyridine moiety can be incorporated.[7]
Part 1: Synthesis of the VHL Ligand-Linker Fragment
-
Alkylation of the 4-hydroxypyridine:
-
To a solution of a suitable 4-hydroxypyridine derivative (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add a bifunctional linker with a suitable leaving group, for example, a bromo-PEG-ester (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by LC-MS).
-
Perform an aqueous workup and purify the product by flash column chromatography.
-
-
Hydrolysis of the Ester:
-
Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
-
Amide Coupling with the VHL Ligand:
-
Dissolve the carboxylic acid (1.0 eq), a VHL ligand precursor with a free amine (e.g., (S,R,S)-AHPC-NH₂) (1.1 eq), and a peptide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.[8]
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir the reaction at room temperature until completion.
-
Purify the resulting VHL ligand-linker fragment by preparative HPLC.
-
Part 2: Final PROTAC Assembly
-
Coupling to the POI Ligand:
-
The VHL ligand-linker fragment will have a reactive handle at the other end of the linker (e.g., a carboxylic acid, amine, or alkyne).
-
The choice of coupling chemistry will depend on this functional group and the corresponding handle on the POI ligand. Common methods include amide coupling, nucleophilic substitution, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[2]
-
For an amide coupling, follow a similar procedure as in Part 1, Step 3, using the VHL ligand-linker fragment and the POI ligand.
-
-
Purification and Characterization:
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the synthesized building blocks and the final PROTAC molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds.[10][11] The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.[13][14] A pure compound should ideally show a single peak in the chromatogram. The purity is typically reported as a percentage based on the peak area.
In Vitro and Cellular Evaluation of PROTACs
Once a PROTAC has been synthesized and characterized, its biological activity must be evaluated. This typically involves a series of in vitro and cell-based assays to determine its ability to induce the degradation of the target protein and its downstream effects.
Protocol: Western Blot for Protein Degradation
Western blotting is a widely used technique to visualize and quantify the reduction in the levels of the target protein following PROTAC treatment.[15]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, load them onto an SDS-PAGE gel, and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control band intensity.
-
Determination of DC₅₀ and Dₘₐₓ
The potency and efficacy of a PROTAC are quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). These values are determined by performing a dose-response experiment and analyzing the data using non-linear regression.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
It is crucial to assess the effect of the PROTAC on cell viability to distinguish between targeted protein degradation and general cytotoxicity.
Materials:
-
Cultured cells
-
PROTAC of interest
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader (colorimetric for MTT, luminescent for CellTiter-Glo®)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired time period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound represents a versatile and promising building block for the synthesis of novel PROTACs. Its pyridine core and hydroxyl functionality provide a strategic starting point for the construction of diverse linker architectures. While the direct application of this specific compound in published PROTAC syntheses is not yet widely documented, the principles and protocols outlined in this guide, based on closely related analogs, provide a robust framework for its successful implementation in targeted protein degradation research. By following the detailed synthetic, analytical, and biological evaluation workflows presented herein, researchers can effectively leverage this and similar building blocks to develop novel and potent protein degraders for a wide range of therapeutic targets.
References
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
SciSpace. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Girardini, M., et al. (2019). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 62(23), 10769-10784. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of CRBN‐recruiting PROTACs. A) Ether bond between the linker.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]
-
American Chemical Society. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Thioamide substitution to probe the hydroxyproline recognition of VHL ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR characterization of MTC. Retrieved from [Link]
-
MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 74889918. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]
-
Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
- Google Patents. (n.d.). CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
-
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]
-
ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Retrieved from [Link]
-
ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Methyl 4-Hydroxypicolinate Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-Hydroxypicolinate hydrochloride (CAS: 1256633-27-8) in organic solvents.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and detailed experimental protocols for accurate solubility determination.
Introduction to this compound
This compound is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. Understanding its solubility in various organic solvents is paramount for applications ranging from reaction chemistry and purification to formulation development. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent compound, but this can present challenges when working with organic media.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256633-27-8 | PubChem[1], Appchem[2] |
| Molecular Formula | C₇H₈ClNO₃ | PubChem[1], Appchem[2] |
| Molecular Weight | 189.59 g/mol | PubChem[1], Appchem[2] |
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | PubChem[1] |
| Synonyms | Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride | PubChem[1] |
Theoretical Framework for Solubility in Organic Solvents
The solubility of this compound in a given organic solvent is governed by a combination of factors, primarily rooted in the principle of "like dissolves like." The interplay between the solute's and solvent's polarity, hydrogen bonding capacity, and other intermolecular forces dictates the extent of dissolution.
The Role of Polarity and Functional Groups
The molecular structure of this compound features several key functional groups that influence its polarity: a pyridine ring, a hydroxyl group, a methyl ester, and the hydrochloride salt. The pyridine ring itself is a polar heterocyclic aromatic compound.[5] The hydroxyl and methyl ester groups further contribute to its polarity and potential for hydrogen bonding.
The hydrochloride salt form significantly increases the ionic character of the molecule. This generally leads to higher solubility in polar protic solvents, such as alcohols, which can solvate both the cation and the anion effectively. In less polar, aprotic solvents, the salt's solubility is expected to be considerably lower due to the energy required to break the ionic lattice.[6]
Caption: Key structural features of this compound.
Expected Solubility Profile
Based on these principles, a qualitative solubility profile in common organic solvents can be predicted:
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Solvents can effectively solvate the ionic salt and engage in hydrogen bonding. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvents have dipoles to interact with the polar parts of the molecule but are less effective at solvating the chloride ion. |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | The high polarity and ionic nature of the solute are incompatible with nonpolar solvents. |
Experimental Determination of Solubility
Caption: Workflow for shake-flask solubility determination.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of this compound in an organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from 18 to 72 hours, depending on the solute-solvent system. It is advisable to test different time points to confirm that equilibrium has been reached.[9]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. Alternatively, centrifuge the sample and carefully collect the supernatant.
-
-
Quantitative Analysis (UV-Vis Spectrophotometry):
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create several standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[13]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.[14]
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.
-
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not widely published, a strong understanding of its physicochemical properties and the principles of solubility allows for informed predictions. Its nature as a hydrochloride salt of a polar pyridine derivative suggests high solubility in polar protic solvents and limited solubility in nonpolar media. For precise quantitative data, the detailed shake-flask method provides a robust and reliable experimental approach. This guide serves as a foundational resource for researchers working with this compound, enabling them to make educated decisions on solvent selection and to accurately determine its solubility for their specific applications.
References
-
Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]
-
MRC Lab. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved from [Link]
-
Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved from [Link]
-
PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]
-
ResearchGate. (2025). The Influence of Water and Temperature on the Solubility of C60 in Pyridine Solution. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-L-proline methyl ester hydrochloride. Retrieved from [Link]
Sources
- 1. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]
- 11. mrclab.com [mrclab.com]
- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
stability of Methyl 4-Hydroxypicolinate hydrochloride at room temperature
An In-Depth Technical Guide to the Room Temperature Stability of Methyl 4-Hydroxypicolinate Hydrochloride
Foreword: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful program. It dictates not only the feasibility of manufacturing and formulation but also the ultimate safety and efficacy of the therapeutic agent. This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its stability profile, particularly at ambient room temperature conditions, is of paramount importance for process chemists and formulation scientists. This guide provides a comprehensive technical overview of the factors governing the stability of this compound and outlines a robust, field-proven methodology for its assessment.
Physicochemical Profile: Understanding the Molecule's Inherent Vulnerabilities
To comprehend the stability of this compound, one must first analyze its structural features. The molecule possesses two key functional groups that are prime candidates for degradation: a methyl ester and a hydrochloride salt of a pyridine ring.
-
The Picolinate Ester: Ester groups, particularly methyl esters, are susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond.[1] This reaction is often catalyzed by the presence of acids or bases.[2] The hydrolysis of the methyl ester in this molecule would result in the formation of 4-Hydroxypicolinic acid and methanol. Studies on related picolinate esters confirm their susceptibility to hydrolysis, a reaction that can be catalyzed at interfaces.[3][4]
-
The Hydrochloride Salt: While salt formation is often used to improve the solubility and handling of basic compounds, hydrochloride salts can be hygroscopic.[5] Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6] The electronegative chloride ion can facilitate hydrogen bonding with atmospheric moisture, potentially leading to deliquescence and creating a localized aqueous environment on the surface of the solid material.[7] This adsorbed moisture can then act as a reactant for the hydrolysis of the ester group, even under seemingly "dry" storage conditions.[6]
-
The Pyridine Ring: The pyridine ring itself is an aromatic heterocycle. While generally stable, pyridine and its derivatives can be susceptible to photolytic degradation upon exposure to UV light.[8][9]
Based on this analysis, the primary degradation pathway of concern for this compound at room temperature is hydrolysis , potentially accelerated by the hygroscopic nature of the hydrochloride salt. Photodegradation represents a secondary, but still significant, risk.
Caption: Primary and secondary degradation pathways for Methyl 4-Hydroxypicolinate HCl.
A Strategic Framework for Stability Assessment
A comprehensive stability assessment must be systematic and rigorous. The goal is not merely to see if the compound degrades, but to understand the rate of degradation under specific conditions and to identify the resulting degradants. This is achieved through a combination of long-term stability studies and forced degradation (stress testing).[2]
Long-Term (Real-Time) Stability Study
This study is designed to evaluate the stability of the compound under recommended storage conditions over its intended shelf-life.[10]
Objective: To establish a re-test period or shelf-life for this compound under ambient conditions.
Protocol Summary:
-
Storage Conditions: The International Council for Harmonisation (ICH) guidelines recommend conditions that simulate climatic zones. For room temperature stability, Zone II (Mediterranean/Subtropical) is standard.[10]
-
Packaging: The study must be conducted using an inert container closure system that is representative of how the material will be stored and shipped. Amber glass vials with Teflon-lined caps are a common choice to protect against light and provide a good seal.
-
Testing Frequency: Samples are pulled and analyzed at predetermined time points.[11]
| Parameter | Condition | Rationale |
| Storage Temperature | 25°C ± 2°C | Represents standard ambient room temperature.[12] |
| Relative Humidity (RH) | 60% RH ± 5% RH | Simulates a typical ambient humidity level.[12] |
| Duration | Minimum of 12 months | Provides sufficient data to establish a preliminary shelf-life.[10] |
| Testing Time Points | 0, 3, 6, 9, 12, 18, 24 months | Allows for the establishment of a clear stability profile and degradation kinetics.[13] |
| Analytes | Assay (potency) of Methyl 4-Hydroxypicolinate HCl, identification and quantification of degradation products, physical appearance, water content. | A complete profile of changes is necessary for a full stability assessment. |
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating analytical method. By intentionally subjecting the compound to harsh conditions, we can rapidly generate potential degradation products and ensure our analytical method can separate them from the parent compound.[2] This demonstrates the specificity of the method and provides insight into the degradation pathways.[14]
Objective: To identify likely degradation products, establish degradation pathways, and validate the specificity of the analytical method.
| Stress Condition | Protocol | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours.[15] | Simulates acidic environments. Expected to cause rapid hydrolysis of the methyl ester to 4-Hydroxypicolinic acid. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4-8 hours.[15] | Simulates alkaline environments. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed for esters. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours.[1] | Tests susceptibility to oxidation. Pyridine rings can sometimes be oxidized to N-oxides, although ester hydrolysis may still occur. |
| Thermal | Solid sample at 80°C for 72 hours. | Evaluates the intrinsic thermal stability of the solid material in the absence of added moisture. |
| Photolytic | Solid sample exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 watt hours/m² UV).[12] | Assesses light sensitivity. May lead to complex degradation pathways involving the pyridine ring.[8] |
The Analytical Engine: A Stability-Indicating HPLC Method
A robust analytical method is essential to generate reliable stability data. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this type of analysis due to its specificity, sensitivity, and wide applicability.[16][17]
Method Development Principles
The primary goal is to develop a "stability-indicating" method, which is defined as a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance. A stability-indicating method accurately measures the active ingredient content, free from interference from degradation products, process impurities, excipients, or other potential impurities.
-
Column Selection: A reversed-phase C18 column is a versatile starting point.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[18] For this compound, which is polar, and its primary degradant (4-Hydroxypicolinic acid), which is even more polar, a gradient elution is likely necessary. This will allow for the retention and separation of the polar degradant while ensuring the parent peak elutes with a good shape in a reasonable time.
-
Detection: The pyridine ring contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.
Step-by-Step HPLC Protocol
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (the diluent). This creates a 100 µg/mL stock solution. c. For analysis, further dilute as necessary to fall within the linear range of the calibration curve. d. For forced degradation samples, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively, before dilution to prevent further degradation and protect the HPLC column.[1]
2. Chromatographic Conditions (Starting Point):
- Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 95% B
- 15-18 min: 95% B
- 18.1-22 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 265 nm (to be optimized by scanning the UV spectrum of the main peak)
- Injection Volume: 10 µL
3. Method Validation:
- The method must be validated according to ICH Q2(R1) guidelines, including specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.
Caption: Experimental workflow for stability assessment.
Handling and Storage: A Synthesis of the Data
Based on the physicochemical properties and the expected outcomes of the stability studies, the following handling and storage procedures are mandated to ensure the long-term integrity of this compound.
-
Storage Container: Store in a tightly sealed container to minimize exposure to atmospheric moisture.[19] The use of desiccants within a secondary container is a recommended best practice.
-
Atmosphere: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to displace moist air and oxygen.
-
Temperature: Store in a cool, dry place.[20] While the primary focus is room temperature stability, avoiding temperature extremes prevents any potential acceleration of degradation. Refrigeration (2-8°C) is a prudent measure for long-term archival samples.
-
Light: Protect from light by using amber-colored containers or by storing the material in a light-proof cabinet.[11]
-
Handling: When handling, minimize the time the container is open to the ambient environment. Unpacking and handling should occur in a well-ventilated area, preferably with controlled humidity.[21][22]
By adhering to these protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, safeguarding the integrity of their downstream processes and the ultimate success of their research endeavors.
References
- Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
- Ali, B. A., et al. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. ACS Publications.
- Breslow, R., et al. (n.d.). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. Metal Ion Promoted Hydroxide Ion and Water Catalyzed. ElectronicsAndBooks.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%.
- Ribeiro, C., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
- Unknown Author. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Unknown Author. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. ResearchGate.
- Enamine. (n.d.). Safety data sheet.
- Various Authors. (n.d.). Degradation pathway of drug. | Download Scientific Diagram. ResearchGate.
- Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
- Wilzbach, K. E., & Rausch, D. J. (n.d.). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- Fisher Scientific. (n.d.). Safety Data Sheet - Methyl glycinate hydrochloride.
- Sousa, J., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (NIH).
- BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Unknown Author. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Canadian Association of Pharmacy in Oncology. (n.d.). Safe handling of hazardous drugs. PubMed Central.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection.
- Breslow, R., et al. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. ACS Publications.
- MedCrave online. (2016). Forced Degradation Studies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE.
- Singh, R., & Kumar, R. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Reynolds, D. W. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- Your Expert Partner (YEP). (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Wang, C., et al. (n.d.). UV photolysis for accelerating pyridine biodegradation. PubMed.
- Reddy, B., et al. (2026). Stability-Indicating HPLC Methods for Determination of Assay and Related Substances in Novel Orodispersible Meclizine Hydrochloride Tablet. ResearchGate.
Sources
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. researchgate.net [researchgate.net]
- 15. onyxipca.com [onyxipca.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. helixchrom.com [helixchrom.com]
- 19. uprm.edu [uprm.edu]
- 20. cleanchemlab.com [cleanchemlab.com]
- 21. enamine.enamine.net [enamine.enamine.net]
- 22. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 4-Hydroxypicolinate Hydrochloride for Advanced Drug Discovery
Abstract
This guide provides an in-depth technical overview of Methyl 4-Hydroxypicolinate hydrochloride (CAS: 1256633-27-8), a critical building block in the field of targeted protein degradation. Tailored for researchers, medicinal chemists, and drug development professionals, this document offers a comprehensive analysis of the compound's synthesis, quality control, and application, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). We will explore the nuances of supplier qualification, propose robust analytical methodologies for quality assurance, and provide expert insights into its handling and stability to ensure reproducible and successful experimental outcomes.
Introduction: The Strategic Importance of this compound in PROTAC Development
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1] At the heart of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2]
A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The success of a PROTAC is critically dependent on the precise chemical architecture of each component. This compound has gained prominence as a foundational building block for synthesizing ligands that recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most widely and successfully utilized E3 ligases in PROTAC design.[4][5] Its structure provides a key scaffold for elaboration into highly potent VHL ligands, making a reliable supply of high-quality material paramount for any research program in this space. This guide serves to equip scientists with the necessary technical knowledge to source, qualify, and effectively utilize this vital chemical tool.
Sourcing and Qualification of Commercial Suppliers
The integrity of any drug discovery program begins with the quality of its starting materials. For a specialized building block like this compound, rigorous supplier evaluation is not merely a procurement step but a critical risk mitigation strategy.
Identifying Reputable Suppliers
A survey of the current market reveals several chemical suppliers offering this compound. The CAS number for the hydrochloride salt is 1256633-27-8, while the free base, Methyl 4-hydroxypicolinate, is identified by CAS 473269-77-1.[6][7] It is crucial to specify the hydrochloride form for consistency in solubility and handling.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Specification (Typical) | Notes |
| Arctom Scientific | ≥98% | Often provides material from US stock, facilitating faster delivery for North American labs. |
| Appchem | Varies, request quote | Provides basic chemical properties and allows for quotation requests for specific quantities and purities. |
| CP Lab Safety | ≥98% | Explicitly lists the compound as a "Protein Degrader Building Block" and restricts sales to professional labs. |
The Self-Validating System: Beyond the Label
A robust internal qualification workflow is a self-validating system that ensures the material's identity, purity, and consistency between batches and suppliers.
Caption: Supplier Qualification Workflow Diagram.
Understanding the Chemistry: Synthesis and Impurity Profile
Knowledge of the synthetic route is critical for anticipating potential impurities. While specific proprietary syntheses may vary, a chemically plausible and efficient route to this compound involves a two-step process starting from 4-Hydroxypicolinic acid.
Proposed Synthesis Route
-
Step 1: Fischer Esterification. 4-Hydroxypicolinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), followed by a methanol quench.[8] The reaction is typically heated to reflux to drive the equilibrium towards the ester product. This classic method is effective for converting carboxylic acids to their corresponding methyl esters.[8]
-
Step 2: Hydrochloride Salt Formation. The resulting Methyl 4-hydroxypicolinate (free base) is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (e.g., HCl in dioxane or as a gas) to precipitate the hydrochloride salt, which is then isolated by filtration.
Caption: Plausible Synthesis Route Diagram.
Anticipating Potential Impurities
This synthesis informs the quality control process by highlighting likely impurities:
-
Unreacted Starting Material: Residual 4-Hydroxypicolinic acid.
-
Over-alkylation: N-methylation of the pyridine ring is a potential side reaction, though less likely under standard Fischer conditions.
-
Residual Solvents: Methanol, diethyl ether, ethyl acetate, or dioxane from the reaction and precipitation steps.
-
Water: Incomplete drying will leave residual moisture, which can affect reaction stoichiometry in subsequent steps.
Essential Quality Control: In-House Analytical Protocols
Independent verification is the cornerstone of scientific integrity. The following protocols provide a robust framework for the in-house validation of this compound.
Protocol 1: Identity and Purity via ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). The hydrochloride salt form generally exhibits good solubility in these polar solvents.
-
¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):
-
~8.0-8.2 ppm (doublet, 1H): Proton on the carbon adjacent to the nitrogen (C6).
-
~7.0-7.2 ppm (singlet or narrow doublet, 1H): Proton on the carbon between the ester and hydroxyl groups (C3).
-
~6.8-7.0 ppm (doublet, 1H): Proton on the carbon adjacent to the hydroxyl group (C5).
-
~3.9 ppm (singlet, 3H): Methyl protons of the ester group.
-
A broad singlet corresponding to the N-H and O-H protons may be observed, often downfield.
-
-
¹³C NMR (101 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ):
-
~165 ppm: Carbonyl carbon of the ester.
-
~160 ppm: Carbon bearing the hydroxyl group (C4).
-
~145-150 ppm: Carbons adjacent to the nitrogen (C2 and C6).
-
~110-120 ppm: Carbons at positions C3 and C5.
-
~53 ppm: Methyl carbon of the ester.
-
-
Acceptance Criteria: The observed shifts and coupling constants should align with the predicted structure. The absence of significant unassigned peaks confirms purity. Integration of the aromatic vs. methyl protons should be consistent with a 3:3 ratio.
Protocol 2: Purity Assessment and Mass Confirmation via HPLC-MS
This method provides high-sensitivity purity analysis and confirms the molecular weight.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) is required.[9]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV detection at ~270 nm and MS detection.
-
-
Mass Spectrometry Conditions:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z ≈ 154.1, as the HCl salt dissociates in solution.
-
-
Acceptance Criteria: The chromatogram should show a single major peak with >98% purity by area under the curve (AUC). The mass spectrum associated with this peak must show a major ion corresponding to the expected molecular weight.
Practical Guide: Handling, Storage, and Application
Proper handling is crucial to maintain the compound's integrity.
Solubility and Stock Solution Preparation
-
Solubility: The hydrochloride salt form confers improved solubility in polar solvents compared to the free base. It is readily soluble in DMSO, methanol, and water.
-
Stock Solutions: For biological and chemical applications, prepare a high-concentration stock solution (e.g., 50-100 mM) in anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow an aliquot to warm completely to room temperature to prevent condensation from introducing water.
Stability and Storage
-
Solid Form: As a solid, this compound is stable when stored at room temperature in a tightly sealed container, protected from light and moisture.
-
In Solution: Ester functionalities can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. In neutral or mildly acidic buffered aqueous solutions, the compound should exhibit reasonable stability for the duration of typical experiments. However, long-term storage in aqueous buffers is not recommended. Stability in DMSO is generally high. For critical applications, it is advisable to perform a stability study by analyzing the stock solution via HPLC over time.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the development of next-generation therapeutics in targeted protein degradation. A meticulous approach to sourcing, in-house validation, and handling is not an impediment to research but a prerequisite for generating high-quality, reproducible data. By understanding the compound's synthesis, anticipating potential impurities, and applying rigorous analytical verification, researchers can confidently build upon this foundational scaffold to create novel and impactful PROTAC molecules. This guide provides the technical framework and expert rationale to empower scientists in this exciting and rapidly advancing field.
References
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Journal of Medicinal Chemistry. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
- Google Patents. (n.d.). KR20170026444A - Process for the preparation of 3-hydroxypicolinic acids.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2022, April 8). E3 ligase ligand chemistries: from building blocks to protein degraders. Retrieved from [Link]
-
ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
-
RSC Publishing. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
U.S. Food and Drug Administration. (n.d.). Elemental Analysis Manual - Section 4.8. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 6. scbt.com [scbt.com]
- 7. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. waters.com [waters.com]
Technical Guide: The Mechanism and Application of Methyl 4-Hydroxypicolinate Hydrochloride in VHL-Recruiting PROTACs
Abstract
This technical guide provides an in-depth examination of Methyl 4-Hydroxypicolinate hydrochloride's role as a pivotal E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers and drug development professionals, this document deconstructs the mechanism of action, from fundamental principles of targeted protein degradation to the specific molecular interactions with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We offer a detailed narrative on the rationale behind its use, field-proven experimental protocols for PROTAC synthesis and validation, and data presentation strategies. This guide is structured to serve as a comprehensive resource, blending theoretical knowledge with practical, actionable methodologies to empower the rational design and characterization of novel VHL-based protein degraders.
Section 1: The PROTAC Paradigm: Hijacking the Ubiquitin-Proteasome System
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the complete removal of pathogenic proteins.[1][2] This approach leverages the cell's own machinery for protein disposal, the Ubiquitin-Proteasome System (UPS). The UPS is a highly regulated cascade involving three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating).[3][4] The E3 ligase is the crucial component that confers substrate specificity, identifying which proteins should be marked for destruction.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules at the heart of this strategy.[5] A PROTAC consists of two distinct ligands connected by a flexible linker: one "warhead" that binds to a target Protein of Interest (POI), and another ligand that recruits a specific E3 ligase.[3][6] By simultaneously binding both the POI and the E3 ligase, the PROTAC induces the formation of a key ternary complex .[6][][8][9] This proximity forces the E3 ligase to ubiquitinate the POI, tagging it for degradation by the 26S proteasome. A critical feature of PROTACs is their catalytic nature; after a target is degraded, the PROTAC is released and can mediate the degradation of another POI molecule.[10]
Section 2: The von Hippel-Lindau (VHL) E3 Ligase: A Preferred Partner in Degradation
While hundreds of E3 ligases exist, only a few have been successfully hijacked for PROTAC development.[11] Among these, the von Hippel-Lindau (VHL) protein stands out as a workhorse. VHL is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2VHL).[3][4] Its primary physiological role is to regulate the cellular response to oxygen levels. Under normal oxygen conditions (normoxia), prolyl hydroxylase enzymes hydroxylate specific proline residues on the Hypoxia-Inducible Factor-1α (HIF-1α).[10] This post-translational modification creates a binding site for VHL, which then ubiquitinates HIF-1α, leading to its immediate degradation.[3][10]
The well-understood interaction between VHL and HIF-1α provided a blueprint for designing small-molecule ligands. VHL is an attractive E3 ligase for PROTACs due to its high-resolution crystal structures, widespread expression across tissues, and the availability of potent, cell-permeable small-molecule ligands that mimic the critical hydroxylated proline motif of HIF-1α.[3][10]
Section 3: Methyl 4-Hydroxypicolinate: A Key VHL Ligand
Methyl 4-Hydroxypicolinate is a small molecule designed to bind potently and specifically to the HIF-1α binding pocket of VHL.[3][10] Its structure effectively mimics the key interactions of the native hydroxylated proline residue.
Chemical Structure:
-
IUPAC Name: methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride[12]
-
Molecular Formula: C₇H₈ClNO₃[12]
Mechanism of Action: The core of the molecule engages with the VHL binding site through a network of critical hydrogen bonds and hydrophobic interactions. While a crystal structure for this specific picolinate derivative was not found, the binding mode of analogous VHL ligands is well-established.[1][3] The hydroxyl group is essential for forming key hydrogen bonds within the pocket, anchoring the ligand in a conformation that allows a linker to be attached at a solvent-exposed position without disrupting this crucial interaction.
Role of the Hydrochloride Salt: The molecule is frequently supplied and used as a hydrochloride (HCl) salt. This is not a trivial detail but a critical formulation choice. The HCl salt form significantly improves the compound's physicochemical properties, most notably its aqueous solubility and stability as a solid. This makes it far easier to handle, weigh, and dissolve during the multi-step chemical syntheses required for PROTAC construction, ensuring more reliable and reproducible reactions.[12] It serves as a key intermediate building block for the synthesis of more complex VHL-based PROTACs.[11][13]
Section 4: Engineering a VHL-Recruiting PROTAC: Synthesis and Workflow
The creation of a functional PROTAC is a multi-step synthetic process. It involves the covalent attachment of three components: the POI ligand (warhead), the E3 ligase ligand (in this case, derived from Methyl 4-Hydroxypicolinate), and a linker of optimized length and composition.[13][14][15] Amide bond formation is one of the most common and robust methods for this conjugation.[13][16]
Protocol: Representative PROTAC Synthesis (Amide Coupling)
This protocol outlines a general procedure. Researchers must adapt it based on the specific functional groups on their POI ligand and linker.
-
Objective: To couple an amine-functionalized linker-E3 ligand component with a carboxylic acid-functionalized POI ligand.
-
Causality: This reaction forms a stable amide bond, covalently linking the two halves of the PROTAC. HATU is a peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
-
Preparation: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-acid (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF or DMSO.
-
Activation: Add the coupling reagent HATU (1.2 equivalents) and the base DIPEA (2.0-3.0 equivalents) to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient reaction.
-
Coupling: Add the VHL ligand-linker-amine component (1.1 equivalents) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS, to confirm the formation of the desired product mass.
-
Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically using flash column chromatography or preparative HPLC, to yield the final, high-purity PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
Section 5: Validating the Mechanism: A Step-by-Step Guide to PROTAC Characterization
Confirming that a PROTAC functions via the intended mechanism requires a series of orthogonal assays. This self-validating workflow builds confidence by systematically proving each step of the degradation cascade.
Protocol 1: Ternary Complex Formation Assay (Surface Plasmon Resonance)
-
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface. It directly demonstrates the PROTAC's ability to bridge the POI and the E3 ligase.[6][8][10]
-
Causality: A positive result confirms the foundational step of the PROTAC mechanism—the formation of the POI-PROTAC-VHL complex.[]
-
Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto an SPR sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binary Binding: Inject a series of concentrations of the PROTAC over the VHL surface to measure the binary interaction (PROTAC-VHL).
-
Ternary Binding: To confirm ternary complex formation, inject a constant concentration of the POI mixed with a range of concentrations of the PROTAC over the VHL-functionalized surface.
-
Data Analysis: An increase in the binding signal in the presence of both POI and PROTAC, compared to the binary interactions alone, confirms the formation of the ternary complex. Kinetic and affinity constants (KD) can be derived from the sensorgrams.
Protocol 2: In Vitro Ubiquitination Assay
-
Principle: This cell-free assay reconstitutes the key components of the UPS in a test tube to directly visualize PROTAC-dependent ubiquitination of the POI.[5][17][18]
-
Causality: This assay provides direct biochemical proof that the ternary complex formed is functional and capable of mediating the enzymatic transfer of ubiquitin to the target protein.[19]
-
Reaction Assembly: On ice, prepare a master mix containing: E1 activating enzyme (~50 nM), E2 conjugating enzyme (~200 nM), recombinant VHL complex (~200 nM), purified POI (~200 nM), Ubiquitin (~10 µM), and ATP (~2 mM) in ubiquitination reaction buffer.[5]
-
Initiation: Aliquot the master mix into tubes. Add the PROTAC (at various concentrations) or a vehicle control (e.g., DMSO).
-
Incubation: Initiate the reaction by incubating at 37°C for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using a primary antibody specific for the POI.
-
Interpretation: A ladder of high-molecular-weight bands appearing above the unmodified POI band in the PROTAC-treated lanes indicates the addition of ubiquitin molecules (polyubiquitination).[5]
Protocol 3: Cellular Degradation Assay (DC₅₀ & Dₘₐₓ Determination)
-
Principle: This assay measures the ability of the PROTAC to degrade the endogenous POI in a relevant cellular context. It is the definitive test of a PROTAC's potency and efficacy.[2][20]
-
Causality: This experiment validates the entire mechanism within a living system and provides the key metrics—DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation)—used to rank and optimize PROTACs.[21][22]
-
Cell Culture: Plate the desired cell line in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 µM down to 0.1 nM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blot Analysis: Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After transfer to a membrane, probe with a primary antibody against the POI and a loading control antibody (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Data Presentation: Quantitative Summary
| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Conditions |
| PROTAC-01 | 15 | >95% | MCF-7 cells, 24h treatment |
| PROTAC-02 | 125 | 80% | MCF-7 cells, 24h treatment |
| Vehicle Control | N/A | 0% | MCF-7 cells, 24h treatment |
Section 6: Conclusion and Future Perspectives
This compound is a cornerstone VHL ligand in the field of Targeted Protein Degradation. Its mechanism of action is rooted in its ability to effectively mimic the native HIF-1α peptide, enabling potent and specific recruitment of the VHL E3 ligase. The hydrochloride salt form enhances its utility in the lab, facilitating the reliable synthesis of novel PROTACs.
The systematic validation workflow—progressing from biochemical confirmation of ternary complex formation and ubiquitination to the quantification of cellular degradation—provides a robust framework for establishing a PROTAC's mechanism and guiding its optimization. As the field continues to evolve, the foundational chemistry and biology pioneered with ligands like Methyl 4-Hydroxypicolinate will continue to inform the design of next-generation degraders targeting an ever-expanding landscape of previously "undruggable" proteins.[4][23]
Section 7: References
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
-
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs. Benchchem.
-
PROTAC Ternary Complex Formation Assays. LifeSensors.
-
VHL Ligase Ligands for PROTAC Applications. Enamine.
-
PROTAC Ternary Complex Assay Services. BOC Sciences.
-
Ligands for E3 Ligase. MedChemExpress.
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online.
-
The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne.
-
Application Notes: In Vitro Ubiquitination Assays with Conjugate 12-based PROTACs. Benchchem.
-
PA770: PROTAC® In Vitro Ubiquitination Assay Kit. LifeSensors.
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. MDPI.
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments.
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Link.
-
Ubiquitination Assay. Profacgen.
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. National Institutes of Health (NIH).
-
Cell-based protein degrader assays for microplates. BMG Labtech.
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health (NIH).
-
Application Notes and Protocols for Measuring DC50 and Dmax of PROTAC ER Degrader-4. Benchchem.
-
Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors.
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (NIH).
-
Design and synthesis of proteolysis-targeting chimeras (PROTACs) as degraders of glutathione peroxidase 4. PubMed.
-
Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. ResearchGate.
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
-
Click chemistry in the development of PROTACs. National Institutes of Health (NIH).
-
This compound. PubChem.
-
An In-depth Technical Guide to V-H-L E3 Ligase Ligands. Benchchem.
-
Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. National Institutes of Health (NIH).
-
Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. ChemRxiv.
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. lifesensors.com [lifesensors.com]
- 23. chemrxiv.org [chemrxiv.org]
The Picolinate Moiety: A Linchpin in E3 Ligase Recruitment for Targeted Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small-molecule drug discovery is undergoing a seismic shift. Beyond classical occupancy-driven inhibition, a powerful new modality has emerged: targeted protein degradation (TPD). This strategy does not merely block a protein's function but eliminates the protein altogether by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2][3][4] At the heart of this technology are molecules, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, that induce proximity between a target protein and an E3 ubiquitin ligase.[4][5][6][7][8][9] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][][11] The selection and design of the E3 ligase recruiting element is therefore a cornerstone of developing effective degraders. This guide provides an in-depth exploration of the picolinate moiety, a key chemical scaffold for recruiting the Cereblon (CRBN) E3 ligase, a workhorse in the TPD field.[12]
The Picolinate Moiety: A Privileged Scaffold for Cereblon Recruitment
The discovery that immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide exert their therapeutic effects by binding to CRBN and modulating its substrate specificity was a watershed moment in chemical biology.[13][14][15][16] These molecules, which feature a glutarimide moiety, effectively "glue" neosubstrate proteins to CRBN for degradation.[6] Building on this understanding, researchers have developed a new generation of CRBN ligands, with the picolinate scaffold emerging as a versatile and potent E3 ligase recruiter for PROTACs.[12]
Picolinic acid-based ligands offer several advantages, including optimized physicochemical properties and the potential to explore novel chemical space beyond the traditional IMiD architecture.[12] Their interaction with CRBN is primarily mediated by a conserved tri-tryptophan pocket that accommodates the core scaffold.[12]
Visualizing the Picolinate-CRBN Interaction
The following diagram illustrates the fundamental interaction between a picolinate-based ligand and the CRBN E3 ligase, highlighting the key binding interactions within the protein's active site.
Caption: Picolinate moiety binding to the CRBN active site.
Mechanism of Action: Orchestrating Ternary Complex Formation
The efficacy of a picolinate-based PROTAC hinges on its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[2][5][][17] The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation.[]
The process begins with the PROTAC binding to either the target protein or the E3 ligase to form a binary complex. This is followed by the recruitment of the other protein to form the crucial ternary complex.[17] Some PROTACs exhibit positive cooperativity, where the formation of one binary complex enhances the binding affinity for the second protein, leading to a more stable ternary complex.[][18] Conversely, negative cooperativity can destabilize the complex and reduce degradation efficiency.[] The picolinate moiety, as the CRBN-binding element, plays a pivotal role in the thermodynamics and kinetics of ternary complex formation.
Visualizing the Ternary Complex Formation Pathway
The following workflow illustrates the sequential steps involved in the formation of the ternary complex, leading to target protein ubiquitination and degradation.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Protein Degradation and PROTACs [worldwide.promega.com]
- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. lifesensors.com [lifesensors.com]
- 6. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC and Molecular Glue Degraders of the Oncogenic RNA Binding Protein Lin28 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
Methyl 4-Hydroxypicolinate Hydrochloride: A Preliminary Scientific Dossier and Proposed Investigational Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-Hydroxypicolinate hydrochloride is a novel chemical entity belonging to the picolinate class of compounds. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and FDA-approved drugs.[1][2][3] This guide presents a comprehensive, forward-looking framework for the initial scientific investigation of this compound. Acting as a roadmap for drug discovery professionals, this document outlines a logical sequence of studies, beginning with fundamental physicochemical characterization and progressing to a proposed workflow for preliminary biological evaluation. We detail robust, self-validating protocols for assessing purity, solubility, and stability, and propose a rationale-driven screening cascade to elucidate potential therapeutic utility. This whitepaper is intended to serve as a foundational resource for researchers initiating studies on this promising, yet uncharacterized, compound.
Introduction: The Rationale for Investigation
The pyridine carboxylic acid framework is a cornerstone of modern drug discovery, with its isomers—picolinic, nicotinic, and isonicotinic acids—giving rise to a multitude of therapeutic agents.[3] Picolinate derivatives, in particular, have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to the development of enzyme inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][3] Notable examples include Verubecestat, a BACE2 inhibitor for Alzheimer's disease, and Avoralstat, a plasma kallikrein inhibitor, both of which have advanced into clinical trials.[3]
The subject of this guide, this compound (Figure 1), represents an unexplored node in this rich chemical space. The introduction of a hydroxyl group at the 4-position of the pyridine ring, combined with a methyl ester at the 2-position, presents a unique electronic and steric profile. This substitution pattern warrants systematic investigation to determine its potential as a novel therapeutic agent or a versatile building block for more complex molecules. The hydrochloride salt form suggests an approach to improve solubility and handling properties, a common strategy in early drug development.
This document provides the essential scientific framework to transition this compound from an unknown chemical entity to a characterized compound with a defined preliminary biological profile.
Physicochemical Characterization: Building the Foundation
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for any biological study.[4] These properties govern a molecule's behavior from the moment of formulation to its interaction with a biological target, profoundly influencing bioavailability and efficacy.[5]
Identity and Structural Confirmation
The initial step is to unequivocally confirm the identity and purity of the starting material.
Table 1: Compound Identification
| Parameter | Value | Source(s) |
|---|---|---|
| CAS Number | 1256633-27-8 | [6][7][8] |
| Molecular Formula | C₇H₈ClNO₃ | [6][8] |
| Molecular Weight | 189.60 g/mol | [7][8] |
| SMILES | O=C(OC)C1=NC=CC(O)=C1.[H]Cl | [6] |
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride |[8] |
Caption: Figure 1: Chemical Structure of this compound.
Analytical & Purity Assessment Protocol
The purity of the compound must be established before commencing any biological assays to ensure that observed activity is not due to contaminants. A combination of chromatographic and spectroscopic methods is recommended.
Protocol 2.2.1: Purity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A mixed-mode column, which utilizes both reversed-phase and ion-exchange principles, is ideal for separating polar, ionizable isomers like pyridinecarboxylic acids.[9][10]
-
Column: Core-shell mixed-mode C18/cation-exchange column (e.g., Primesep 100).[10]
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure protonation of the pyridine nitrogen.
-
Detection: UV detection at a wavelength determined by a UV scan (typically ~260-280 nm for this scaffold).
-
Acceptance Criterion: Purity ≥ 98% for preliminary studies.
-
-
Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight of the parent compound.
-
Method: Couple the HPLC to an Electrospray Ionization (ESI) mass spectrometer. In positive ion mode, the expected [M+H]⁺ ion for the free base (C₇H₇NO₃) should be observed at m/z 154.04.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra should be consistent with the proposed structure, showing the correct number of signals, integration, and splitting patterns for the aromatic, methyl, and hydroxyl protons.
-
Aqueous Solubility: A Critical Determinant of Success
Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[12][13] Therefore, determining the solubility of this compound early is crucial.[5] Both kinetic and thermodynamic solubility should be assessed.[5][12]
Caption: Figure 2: Workflow for Solubility Assessment.
Protocol 2.3.1: Kinetic and Thermodynamic Solubility Testing
-
Solvent Selection: Test solubility in a range of physiologically relevant media:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
-
Kinetic Solubility Measurement:
-
Rationale: This high-throughput method assesses the solubility of a compound upon precipitation from a DMSO stock solution, mimicking how compounds are often handled in initial biological screens.[13]
-
Method: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Serially dilute and add to the aqueous buffers in a microplate. Incubate for a short period (e.g., 2 hours) and measure the turbidity using a nephelometer. The concentration at which precipitation occurs is the kinetic solubility.
-
-
Thermodynamic Solubility Measurement (Shake-Flask Method):
-
Rationale: This method determines the true equilibrium solubility and is considered the gold standard.[12]
-
Method: Add an excess of the solid compound to each aqueous buffer in a sealed vial. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Centrifuge or filter the suspension to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using the validated HPLC method (Protocol 2.2.1).
-
Table 2: Hypothetical Solubility Data Presentation
| Medium | Kinetic Solubility (μM) | Thermodynamic Solubility (μg/mL) |
|---|---|---|
| Water | 150 | 25 |
| PBS (pH 7.4) | > 200 | 45 |
| SGF (pH 1.2) | > 200 | 80 |
| SIF (pH 6.8) | 180 | 38 |
Stability Assessment
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, efficacy, and shelf-life.[] As an ester, Methyl 4-Hydroxypicolinate is susceptible to hydrolysis. As a hydrochloride salt, it may also be prone to disproportionation, where the salt converts to its less soluble free base form.[15][16]
Protocol 2.4.1: Accelerated Solid-State Stability Study (ICH Conditions)
-
Rationale: To quickly identify potential stability liabilities by subjecting the compound to elevated temperature and humidity.[17]
-
Conditions: Store solid samples of the compound in open and closed vials under accelerated conditions: 40°C / 75% Relative Humidity (RH).[16][17]
-
Timepoints: Pull samples at T=0, 2 weeks, 1 month, and 3 months.
-
Analysis: At each timepoint, analyze the samples for:
-
Appearance: Note any changes in color or physical form.
-
Purity: Use HPLC (Protocol 2.2.1) to quantify the parent compound and detect any degradation products.
-
Solid Form: Use Powder X-ray Diffraction (PXRD) to detect any changes in crystallinity or conversion to the free base.
-
Caption: Figure 3: Workflow for Accelerated Stability Testing.
Proposed Biological Evaluation Workflow
With a solid physicochemical foundation, a logical, stepwise approach to biological screening can be initiated.
Rationale for Target Selection: Kinase Inhibition
The picolinate scaffold and its amide derivatives (picolinamides) are prevalent in kinase inhibitors.[18][19] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. Given this precedent, a primary screen against a panel of human kinases is a scientifically-grounded starting point to search for biological activity.
In Vitro Screening Cascade
A tiered screening approach, or "cascade," is an efficient method to identify and validate hits while conserving resources.[20]
Caption: Figure 4: Proposed Kinase Inhibitor Screening Cascade.
Protocol 3.2.1: Preliminary Screening
-
Primary Screen (Biochemical Assay):
-
Objective: To broadly survey for activity and identify initial "hits."
-
Method: Screen this compound at a single high concentration (e.g., 10 µM) against a commercially available panel of human kinases (e.g., >100 kinases spanning different families). The assay format is typically based on measuring the consumption of ATP or the phosphorylation of a substrate.
-
Hit Criterion: Any kinase showing >50% inhibition at 10 µM is considered a preliminary hit.
-
-
Secondary Assay (IC₅₀ Determination):
-
Objective: To confirm the activity of hits and determine their potency.
-
Method: For each confirmed hit, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This quantitative measure allows for the ranking of compounds by potency.
-
-
Cell-Based Assays:
-
Objective: To determine if the compound is active in a more complex biological environment and to assess general toxicity.[21]
-
Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT or CellTiter-Glo) on one or two cancer cell lines (e.g., A549, HepG2) to determine the concentration at which the compound kills cells (CC₅₀).[19][21] A compound that is potent against its target kinase but has low cytotoxicity is desirable.
-
Target Engagement Assay: If a potent kinase hit is identified, a target engagement assay (e.g., NanoBRET™ or Cellular Thermal Shift Assay) can confirm that the compound is entering the cells and binding to its intended target.
-
Safety and Handling
Preliminary safety information from suppliers indicates that this compound should be handled with appropriate care.[7][22]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][22]
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[25]
-
Wash hands thoroughly after handling.[23]
-
Store in a tightly sealed container in a dry, cool place away from incompatible materials.[7]
-
Conclusion and Future Directions
This compound stands as a promising but uncharacterized molecule within the medicinally significant picolinate family. This guide provides the essential, logic-driven framework for its initial investigation. By systematically executing the proposed workflows—from fundamental physicochemical characterization to a targeted biological screening cascade—researchers can efficiently generate a robust preliminary data package.
Positive outcomes from this workflow, such as good solubility, acceptable stability, and potent, selective kinase inhibition with a clear cellular effect, would provide a strong rationale for advancing the compound into a lead optimization program. Future steps would involve synthetic efforts to improve potency and selectivity (Structure-Activity Relationship studies), comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and eventual evaluation in preclinical in vivo models of disease. This structured approach ensures that resources are deployed effectively, maximizing the potential for discovering a novel therapeutic candidate.
References
A complete list of all sources cited within this document is provided below. Each entry includes the title, source, and a verifiable URL.
-
Appchem. (n.d.). This compound | 1256633-27-8. Retrieved from [Link]
-
Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
-
Pawar, P. A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]
-
Hendriks, G. (2023, April 5). NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9, 1054-1058. Retrieved from [Link]
-
Yilmaz, I., et al. (2023). In Silico and In Vitro Studies of Novel Azomethines on DNA Repair Genes in Gastric Cell Lines. Molecules, 28(19), 6899. Retrieved from [Link]
-
Gumede, N. J., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 269. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1421-1447. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054-1058. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Pantel, L., et al. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. Retrieved from [Link]
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 38(5), 539-547. Retrieved from [Link]
-
Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. appchemical.com [appchemical.com]
- 7. arctomsci.com [arctomsci.com]
- 8. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. bmglabtech.com [bmglabtech.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 18. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. axxam.com [axxam.com]
- 21. In Silico and In Vitro Studies of Novel Azomethines on DNA Repair Genes in Gastric Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 메틸4-하이드록시피콜리네이트염산염 | 1256633-27-8 [m.chemicalbook.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. dupont.com [dupont.com]
- 25. fishersci.com [fishersci.com]
Picolinate-Based PROTACs: A Technical Guide to Unlocking New Therapeutic Targets
Abstract
The field of targeted protein degradation (TPD) has ushered in a new therapeutic paradigm, moving beyond simple inhibition to the complete removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system. While the initial wave of PROTACs relied on a limited set of E3 ligase ligands, the development of novel recruiting moieties is rapidly expanding the scope and refining the properties of these degraders. This guide focuses on an emerging class of PROTACs that utilize picolinic acid derivatives to engage the Cereblon (CRBN) E3 ubiquitin ligase. We will provide an in-depth exploration of the underlying mechanism, criteria for selecting suitable protein targets, a detailed case study on the degradation of BRD4, and robust experimental protocols for the synthesis and validation of these next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage picolinate-based PROTACs to target the previously "undruggable" proteome.
Introduction: The Rise of Picolinates as Cereblon Modulators
The Cullin-RING E3 ubiquitin ligase 4 complex with Cereblon as the substrate receptor (CRL4^CRBN^) is one of the most successfully exploited E3 ligases in TPD.[1] Its recruitment has historically been dominated by ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, lenalidomide and pomalidomide.[2][] These molecules function as "molecular glues," altering the substrate specificity of CRBN to induce the ubiquitination and subsequent degradation of so-called "neosubstrates," which are not endogenous targets of the ligase.[4]
Picolinic acid-based ligands represent a newer generation of CRBN binders.[1] They are being developed to explore novel chemical space and to optimize the physicochemical properties of the resulting PROTACs, potentially overcoming challenges associated with the traditional glutarimide-containing IMiDs, such as stability and potential off-target effects.[1] Like their predecessors, picolinate derivatives bind to the thalidomide-binding domain of CRBN, serving as the E3 ligase-recruiting handle for a PROTAC.[1][4]
The fundamental architecture of a picolinate-based PROTAC remains consistent with the established tripartite model:
-
A Picolinate-Based Ligand: Engages the CRBN E3 ligase.
-
A Warhead: Binds specifically to the protein of interest (POI).
-
A Chemical Linker: Covalently connects the two ligands, optimizing the orientation and stability of the resulting ternary complex.
This guide will dissect the principles for rationally selecting targets amenable to degradation by this promising class of molecules.
The E3 Ligase: Understanding Cereblon (CRL4^CRBN^)
Success in designing a CRBN-recruiting PROTAC is contingent on a deep understanding of the E3 ligase itself.
Cellular Function and Localization
CRBN is a ubiquitously expressed protein that functions as a substrate receptor within the CRL4^CRBN^ E3 ligase complex.[5] This complex plays a critical role in protein homeostasis. The endogenous substrates of CRBN are often proteins that have undergone a post-translational modification resulting in a C-terminal cyclic imide, which acts as a degradation signal (degron) recognized by CRBN.[6] This understanding of natural substrates provides a framework for recognizing the types of molecular surfaces CRBN has evolved to bind.
The Neosubstrate Phenomenon: A Double-Edged Sword
The therapeutic power of IMiDs and their derivatives stems from their ability to induce the degradation of neosubstrates. This property is both an opportunity and a challenge.
-
Known Neosubstrates: The most well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α) and the translation termination factor GSPT1.[7][8] The degradation of these specific proteins underlies both the therapeutic effects and some of the toxicities associated with IMiDs.
-
Implications for PROTAC Design: When a picolinate-based PROTAC is introduced into a cell, the picolinate moiety itself may still possess intrinsic molecular glue activity. This can lead to the degradation of these canonical neosubstrates, which must be considered potential off-target effects of the PROTAC.[6] Structure-activity relationship (SAR) studies on traditional IMiD-based PROTACs have established design principles to mitigate these effects, such as attaching the linker to the C5 position of the phthalimide ring and avoiding adjacent hydrogen bond donors.[9] Similar principles are being explored for picolinate-based scaffolds to enhance selectivity.
Selecting and Validating Potential Targets
The rational selection of a Protein of Interest (POI) is the critical first step in a PROTAC development campaign. The ideal target is not only disease-relevant but also amenable to CRBN-mediated degradation.
Key Criteria for Target Selection
| Criterion | Rationale & Causality | Key Considerations |
| Disease Relevance | The target protein should have a well-established role in the pathology of the disease. | Is the target a driver of the disease? Is its removal expected to have a therapeutic benefit over simple inhibition? |
| Ligand Availability | A specific, reasonably high-affinity ligand ("warhead") for the target protein must exist or be discoverable. | PROTACs can function with moderate-affinity binders, as the stability of the ternary complex is often driven by cooperativity. This expands the "druggable" proteome.[10] |
| Cellular Co-localization | The target protein must be in the same cellular compartment as the CRL4^CRBN^ complex. | CRBN is primarily nuclear but is also found in the cytoplasm, offering broad applicability. Mismatched localization will prevent ternary complex formation. |
| Surface Lysine Accessibility | The target protein must have accessible lysine residues that can be ubiquitinated by the recruited E2 conjugating enzyme. | The linker's length and geometry are critical for positioning a lysine residue within the "ubiquitination zone" of the E3 ligase complex. |
| Ternary Complex Compatibility | The surface of the target protein must be compatible with the surface of CRBN to form a stable and productive ternary complex. | The PROTAC does not simply tether the two proteins; it induces a new protein-protein interface. Steric clashes or repulsive interactions at this interface will prevent degradation. |
Case Study: BRD4 as a Prime Target for Degradation
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a well-validated cancer target, particularly in malignancies driven by the oncogene c-MYC.[10] It serves as an excellent model target for picolinate-based PROTACs.
-
Why BRD4 is an Ideal Target:
-
High Disease Relevance: BRD4 is a critical regulator of oncogene transcription in many cancers, including acute myeloid leukemia (AML) and Burkitt's Lymphoma.[7][10]
-
Potent Ligands Exist: Highly potent and specific small molecule inhibitors, such as JQ1, bind to the bromodomains of BRD4 and can be readily adapted as warheads for PROTACs.[7][11]
-
Superiority over Inhibition: Traditional BRD4 inhibitors can lead to an accumulation of BRD4 protein, potentially limiting their efficacy. PROTAC-mediated degradation physically removes the protein, leading to more profound and sustained suppression of downstream signaling (e.g., c-MYC levels).[10]
-
Proven CRBN Compatibility: Numerous studies have demonstrated the successful degradation of BRD4 using CRBN-recruiting PROTACs based on traditional IMiD ligands.[11][12][13] The principles are directly translatable to picolinate-based designs.
-
The logical workflow for developing a picolinate-based BRD4 degrader illustrates the core principles of the technology.
Experimental Workflows and Protocols
Rigorous, multi-faceted experimental validation is essential to confirm the mechanism of action and characterize the performance of a novel picolinate-based PROTAC.
PROTAC Synthesis
The modular nature of PROTACs allows for a systematic synthetic approach. A common strategy involves preparing a picolinate-linker intermediate functionalized with a reactive handle (e.g., an azide or alkyne) for facile conjugation to the warhead using click chemistry.
Protocol 4.1.1: General Synthesis via Click Chemistry
-
Synthesize Picolinate-Linker-Azide Intermediate:
-
Start with a suitable picolinic acid derivative.
-
Couple a PEG or alkyl linker containing a terminal amine and a protected azide group to the carboxylic acid of the picolinate using standard amide coupling reagents (e.g., HATU, DIPEA).
-
Deprotect the azide group to yield the final intermediate.
-
-
Functionalize the Warhead:
-
Synthesize the JQ1 derivative (or other warhead) with a terminal alkyne group.
-
-
Click Reaction:
-
Dissolve the picolinate-linker-azide and the alkyne-functionalized warhead in a suitable solvent (e.g., DMF/water).
-
Add a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification:
-
Purify the final PROTAC product using preparative HPLC to achieve high purity. Characterize by LC-MS and NMR.
-
Target Degradation Assay (Western Blot)
The primary functional readout for a PROTAC is the reduction of target protein levels. Western blotting is the gold-standard method for this analysis.[11]
Protocol 4.2.1: Western Blot for BRD4 Degradation
-
Cell Treatment:
-
Plate cancer cells (e.g., MV-4-11 AML cells) in 6-well plates and allow them to adhere/stabilize overnight.
-
Prepare serial dilutions of the picolinate-based PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known BRD4 degrader like dBET1).
-
Treat cells with the compounds for a set time course (e.g., 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
Orthogonal Validation Assays
Confirming each step in the PROTAC's mechanism of action is crucial for building a robust data package.
| Assay | Purpose | Principle | Protocol Summary |
| CRBN Binding Assay | To confirm the picolinate ligand binds to CRBN. | Fluorescence Polarization (FP): A fluorescently-labeled CRBN ligand (tracer) is displaced by the unlabeled test compound, causing a decrease in polarization. | Incubate recombinant CRBN with a fluorescent tracer. Titrate in the picolinate ligand and measure the change in fluorescence polarization. |
| Target Engagement (CETSA) | To confirm the PROTAC binds to the target protein (BRD4) inside intact cells. | Cellular Thermal Shift Assay: Ligand binding stabilizes a protein, increasing its melting temperature. | Treat intact cells with the PROTAC. Heat cell aliquots across a temperature gradient. Lyse cells, separate soluble/aggregated fractions, and quantify soluble BRD4 by Western blot. A shift in the melting curve indicates engagement. |
| Ternary Complex Formation (Co-IP) | To confirm the PROTAC brings BRD4 and CRBN together in a complex. | Co-Immunoprecipitation: An antibody against one protein (e.g., BRD4) is used to pull it down from cell lysate, along with any interacting partners (e.g., CRBN). | Treat cells with the PROTAC. Lyse cells under non-denaturing conditions. Immunoprecipitate BRD4 using an anti-BRD4 antibody. Elute the complex and perform a Western blot to detect the presence of co-precipitated CRBN. |
Future Perspectives and Conclusion
Picolinate-based PROTACs represent an important evolution in the design of CRBN-recruiting degraders. By expanding the chemical toolbox beyond traditional IMiDs, they offer the potential to fine-tune physicochemical properties, improve selectivity, and reduce off-target effects associated with neosubstrate degradation. The principles and protocols outlined in this guide, using BRD4 as a well-established target, provide a comprehensive framework for researchers to identify and prosecute novel targets.
The key to unlocking the full potential of this technology lies in the iterative cycle of design, synthesis, and rigorous biological evaluation. As our understanding of the structural requirements for potent and selective CRBN modulation grows, picolinate-based ligands and their future derivatives will undoubtedly play a significant role in bringing the promise of targeted protein degradation to a wider range of intractable diseases.
References
-
Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chem Biol. [Link]
-
Gabizon, R., et al. (2020). BRD4 degradation after treatment with CRBN-recruiting compounds. ResearchGate. [Link]
-
Verma, R., et al. (2020). Evaluation of PROTACs that induce CRBN-mediated degradation of Brd4BD1. ResearchGate. [Link]
-
Stachowiak, M., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? International Journal of Molecular Sciences. [Link]
-
Zhang, X., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. European Journal of Medicinal Chemistry. [Link]
-
Lloyd, H., et al. (2023). A method for the detection and enrichment of endogenous cereblon substrates. bioRxiv. [Link]
-
Lloyd, H., et al. (2023). A method for the detection and enrichment of endogenous cereblon substrates. Cell Chemical Biology. [Link]
-
Ciulli, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
Donovan, K. A., et al. (2020). Structure, target, and activity relationships of cereblon-binding compounds. ResearchGate. [Link]
-
Schwalm, M. P., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
An, S., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules. [Link]
-
Zhang, Y., et al. (2023). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Signal Transduction and Targeted Therapy. [Link]
-
Zorba, A., et al. (2018). Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. ResearchGate. [Link]
-
Schwalm, M. P., et al. (2021). Frequency of CRBN ligands used in PROTAC compounds. ResearchGate. [Link]
-
Li, C., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. [Link]
-
Hartmann, M. D., et al. (2018). Chemical Ligand Space of Cereblon. ACS Chemical Biology. [Link]
-
Jiang, W., et al. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. [Link]
-
Fischer, E. S., et al. (2015). Structural dynamics of the cereblon ligand binding domain. Structure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural dynamics of the cereblon ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for coupling Methyl 4-Hydroxypicolinate hydrochloride to a linker
An Application Guide for the Conjugation of Methyl 4-Hydroxypicolinate Hydrochloride to Linker Molecules
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and scientific rationale for the covalent coupling of this compound to various linker molecules. Designed for researchers in drug development and chemical biology, this document outlines two primary strategic approaches: conjugation via the 4-hydroxyl group and attachment through the 2-carboxyl functional group following hydrolysis of the methyl ester. Each strategy is detailed with step-by-step protocols, explanations of the underlying chemical principles, and troubleshooting guidance. The protocols are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction: The Strategic Importance of Methyl 4-Hydroxypicolinate Conjugation
Methyl 4-hydroxypicolinate is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring, a hydroxyl group, and a carboxylate, offers multiple points for modification, making it a valuable building block for the synthesis of more complex molecules, including targeted therapeutics and imaging agents. The hydrochloride salt form ensures solubility and stability.
The ability to covalently attach this scaffold to linker molecules is a critical step in the development of various bioconjugates, such as antibody-drug conjugates (ADCs). The linker itself plays a crucial role in determining the pharmacokinetic properties, stability, and release mechanism of the active molecule.[1] This guide provides the foundational chemistry and practical protocols to achieve efficient and controlled conjugation of this compound.
Chemical Profile and Strategic Considerations
This compound possesses three key functional regions that dictate its reactivity: the 4-hydroxyl group, the methyl ester at the 2-position, and the protonated pyridine nitrogen.[2][3]
-
4-Hydroxyl Group: This phenolic hydroxyl group is a primary target for conjugation. It can act as a nucleophile in reactions such as O-alkylation (ether formation) or acylation (ester formation).[4][5]
-
2-Methyl Ester: The ester is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This unmasks a carboxyl group that is ideal for forming robust amide bonds with amine-containing linkers.[5][6]
-
Pyridine Nitrogen (as hydrochloride): The protonated nitrogen renders the pyridine ring electron-deficient. For most coupling reactions, it is advisable to use a non-nucleophilic base to deprotonate the pyridine nitrogen and the hydrochloride, liberating the free base form of the molecule for reaction.
Choosing a Conjugation Strategy
The choice of conjugation strategy depends on the desired linkage chemistry and the functional groups present on the linker molecule.
-
Strategy A (Via 4-OH): Offers direct access to ether or ester linkages. Ether linkages are generally more stable in vivo than esters. This approach is suitable for linkers possessing functionalities like alkyl halides, alcohols (for Mitsunobu reaction), or carboxylic acids.
-
Strategy B (Via 2-COOH): This strategy involves an initial hydrolysis step to reveal the carboxylic acid. The subsequent formation of an amide bond with an amine-terminated linker is one of the most common and stable linkages in bioconjugation.[7]
Caption: Primary strategies for linker conjugation to Methyl 4-Hydroxypicolinate.
Detailed Protocols for Linker Conjugation
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Initial Step: Neutralization of Hydrochloride Salt
Before proceeding with most coupling reactions, the hydrochloride salt should be neutralized to the free base.
-
Dissolve this compound in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Add a mild, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Stir at room temperature for 15-30 minutes. The resulting solution contains the free base and can be used directly in the subsequent steps.
Strategy A: Coupling via the 4-Hydroxyl Group
This protocol describes the formation of a stable ether bond via a Williamson ether synthesis.[4]
Caption: Workflow for O-alkylation to form an ether linkage.
Materials:
-
Methyl 4-Hydroxypicolinate (free base)
-
Linker with a terminal alkyl halide (e.g., bromide or iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Carefully add anhydrous DMF to suspend the NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 4-Hydroxypicolinate (1.0 eq) in anhydrous DMF. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the alkyl halide linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Strategy B: Coupling via the 2-Carboxyl Group
This two-part strategy first generates the carboxylic acid and then couples it to an amine-terminated linker.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 to 2.0 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl. The product, 4-Hydroxypicolinic acid, may precipitate.
-
If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., EtOAc).
-
Dry the product thoroughly. It can be used in the next step without further purification if it is sufficiently pure.
This protocol uses standard EDC/NHS chemistry to form a stable amide bond.[7] The addition of NHS creates a more stable, amine-reactive intermediate, improving coupling efficiency.[7]
Caption: Workflow for EDC/NHS mediated amide coupling.
Materials:
-
4-Hydroxypicolinic acid (from Protocol B1)
-
Linker with a terminal primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve 4-Hydroxypicolinic acid (1.0 eq) in anhydrous DMF or DCM under an inert atmosphere.
-
Add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the NHS-ester.
-
In a separate flask, dissolve the amine-terminated linker (1.0 eq) in anhydrous DMF/DCM and add DIPEA (1.5 eq).
-
Add the amine/DIPEA solution to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Orthogonal Protection Strategy
If the linker molecule contains other reactive functional groups (e.g., another hydroxyl or carboxyl group), a protection-deprotection strategy may be necessary.[8] For instance, if the linker also has a hydroxyl group, the 4-OH on the picolinate scaffold could be temporarily protected. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are commonly used for protecting phenols due to their stability and ease of removal.[8]
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or Acetic Acid/H₂O | Stable to most conditions except strong acids and fluoride sources.[9][10] |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Stable to a wide range of conditions; removed by hydrogenolysis. |
Purification and Characterization of the Conjugate
Effective purification is critical to remove unreacted starting materials, excess reagents, and byproducts.[11][]
-
Purification Techniques:
-
Flash Column Chromatography: The primary method for purifying small molecule conjugates. The choice of solvent system (eluent) depends on the polarity of the product.
-
Preparative HPLC: For more challenging separations or to achieve very high purity.[13]
-
Size Exclusion Chromatography (SEC): Useful for purifying large bioconjugates, such as those attached to proteins or polymers.[14]
-
-
Characterization Techniques:
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete neutralization of HCl salt.2. Reagents (especially solvents) not anhydrous.3. Insufficient activation of carboxylic acid (Protocol B2).4. Inactive base for O-alkylation (Protocol A1). | 1. Ensure 1.1 eq of DIPEA/TEA is used prior to reaction.2. Use freshly distilled or commercially available anhydrous solvents.3. Allow EDC/NHS activation to proceed for at least 1 hour before adding the amine.4. Use fresh NaH and ensure an inert atmosphere. |
| Multiple Byproducts | 1. Reaction on both -OH and -COOH groups.2. Side reactions due to harsh conditions (e.g., high temperature).3. For EDC coupling, self-coupling or formation of N-acylurea byproduct. | 1. Use an orthogonal protection strategy if necessary.2. Perform reactions at the lowest effective temperature.3. Add NHS to suppress the formation of N-acylurea. Ensure proper stoichiometry. |
| Difficulty in Purification | 1. Product has similar polarity to starting material.2. Product is unstable on silica gel. | 1. Try a different solvent system for chromatography or use preparative HPLC.2. Consider using neutral alumina for chromatography or an alternative purification method like crystallization. |
References
- Schneider, E. L., et al. (2012). β-Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols. Bioconjugate Chemistry.
- Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Technical Library.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Bioconjugates.
- Santi, D. V., et al. (2013). β-Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols. ProLynx.
- National Institutes of Health (NIH). (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane.
- Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry.
- Bioconjugate Chemistry. (n.d.). β-Eliminative Releasable Linkers Adapted for Bioconjugation of Macromolecules to Phenols.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
- ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF.
- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. Request PDF.
- Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports.
- ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- National Institutes of Health (NIH). (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.
- National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Google Patents. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
- Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
- National Institutes of Health (NIH). (n.d.). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications.
- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Google Patents. (n.d.). Process for the production of new picolinic acid derivatives.
- Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE.
- National Institutes of Health (NIH). (n.d.). This compound. PubChem.
- Appchem. (n.d.). This compound.
- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
Sources
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. iajpr.com [iajpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Methyl 4-Hydroxypicolinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Picolinamide Scaffolds and the Utility of Methyl 4-Hydroxypicolinate Hydrochloride
The picolinamide framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown a wide range of therapeutic potential, including applications as fungicides and enzyme inhibitors.[1][4] The synthesis of these valuable molecules often relies on the robust and versatile amide bond formation. This guide provides a detailed examination of the synthesis of picolinamide derivatives through the coupling of a carboxylic acid with this compound.
This compound presents a unique set of considerations for the synthetic chemist. As a salt, the amine functionality of the picolinate must be liberated in situ for the coupling reaction to proceed. Furthermore, the presence of a hydroxyl group on the pyridine ring, while generally less reactive than aliphatic alcohols, requires careful selection of reaction conditions to avoid potential side reactions. This document will provide a comprehensive protocol for achieving efficient amide bond formation with this substrate, focusing on the widely used and effective carbodiimide-mediated coupling methodology.
Understanding the Reaction: Mechanism of Carbodiimide-Mediated Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under neutral conditions.[5] To facilitate this transformation, coupling agents are employed to activate the carboxylic acid. Among the most common and effective coupling agents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6][7]
The reaction mechanism, when using EDC in combination with an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate is susceptible to nucleophilic attack but can also rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[8][9]
-
Formation of the HOBt Ester: To prevent the formation of the N-acylurea and reduce the risk of racemization at chiral centers, an additive such as HOBt is introduced.[5] HOBt intercepts the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester.[5]
-
Nucleophilic Attack by the Amine: The amine, in this case, the free base of Methyl 4-Hydroxypicolinate, then attacks the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt.[5]
The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial when starting with an amine salt like this compound. The base neutralizes the hydrochloride, liberating the free amine for the coupling reaction.[10][11]
In some cases, particularly with electron-deficient amines or sterically hindered substrates, a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial.[12][13][14] DMAP can act as an acyl transfer agent, forming a highly reactive N-acylpyridinium species that accelerates the rate of amide bond formation.[13]
Experimental Workflow and Protocol
The following section details a comprehensive, step-by-step protocol for the amide bond formation between a generic carboxylic acid and this compound using EDC and HOBt.
Reagent and Solvent Selection
A careful selection of reagents and solvents is paramount for a successful coupling reaction.
| Reagent/Solvent | Role | Recommended Choice(s) | Key Considerations |
| Carboxylic Acid | Substrate | N/A | Ensure high purity and dryness. |
| This compound | Substrate | N/A | Store in a desiccator to prevent moisture absorption. |
| Coupling Agent | Activates the carboxylic acid | EDC·HCl | Water-soluble urea byproduct allows for easy removal during aqueous workup.[5] |
| Additive | Minimizes side reactions and racemization | HOBt | Improves reaction efficiency and yield. |
| Base | Neutralizes the amine salt | DIPEA or TEA | Use a non-nucleophilic base to avoid competing reactions.[11] |
| Catalyst (Optional) | Accelerates the reaction | DMAP | Particularly useful for challenging substrates.[12] |
| Solvent | Reaction Medium | Anhydrous DMF or DCM | Aprotic and anhydrous solvents are essential to prevent hydrolysis of intermediates.[5] |
Step-by-Step Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific carboxylic acid used.
-
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent), this compound (1.1 equivalents), and HOBt (1.2 equivalents).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids. The typical concentration is between 0.1 and 0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring. This helps to control the initial exothermic reaction upon addition of the coupling agent and base.
-
Addition of Base: Slowly add DIPEA (2.5 equivalents) dropwise to the stirred solution. The base will neutralize the hydrochloride salt, forming the free amine in situ.
-
Activation and Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[5]
Reaction Workup and Purification
Proper workup and purification are critical to isolate the desired amide product in high purity.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl) to remove excess base, followed by a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amide can be purified by flash column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the product. Alternatively, recrystallization from a suitable solvent system can be an effective purification method for solid products.[15]
Visualizing the Process
Reaction Workflow Diagram
Caption: A streamlined workflow for the synthesis of picolinamide derivatives.
Logical Relationship of Key Reagents
Caption: Interplay of reagents in the amide coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete reaction could be due to insufficient base, wet reagents or solvents, or steric hindrance. Consider increasing the amount of coupling agent and base, ensuring all materials are anhydrous, or adding a catalyst like DMAP.[12][13]
-
Side Products: The formation of N-acylurea is a common side reaction.[8][9] Ensuring the timely addition of HOBt after EDC can minimize this. The presence of unreacted starting materials can be addressed by adjusting stoichiometry and reaction time.
-
Purification Challenges: The urea byproduct from EDC is water-soluble, simplifying its removal.[5] If purification by chromatography is difficult, consider recrystallization as an alternative.[15]
Conclusion
The synthesis of picolinamide derivatives from this compound is a readily achievable transformation with careful attention to reaction conditions. The use of carbodiimide coupling agents like EDC, in conjunction with HOBt and a suitable base, provides a reliable and high-yielding route to these valuable compounds. By understanding the underlying mechanism and following a systematic protocol, researchers can efficiently access a diverse range of picolinamide scaffolds for applications in drug discovery and development.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. BDMAEE. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
optimizing reaction selectivity with dmap in amide bond formation. BDMAEE. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials. American Chemical Society. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
- Process for synthesis of picolinamides.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]
- Amide-based compounds, production, recovery, purification and uses thereof.
-
What is the best technique for amide purification? ResearchGate. [Link]
-
The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]
- Catalyst and method for amide formation.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- Method for the synthesis of amides and related products from esters or ester-like compounds.
-
Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. National Institutes of Health. [Link]
-
Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]
Sources
- 1. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 4. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. bdmaee.net [bdmaee.net]
- 15. researchgate.net [researchgate.net]
Application Note: Strategies and Protocols for the Conjugation of Methyl 4-Hydroxypicolinate Hydrochloride
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical conjugation of Methyl 4-Hydroxypicolinate hydrochloride, a versatile heterocyclic building block. Primarily aimed at researchers in drug discovery and chemical biology, this document outlines a robust, two-stage strategy involving the hydrolysis of the methyl ester to a carboxylic acid, followed by a highly efficient carbodiimide-mediated amide bond formation. We delve into the critical reaction parameters, provide step-by-step experimental procedures, and offer a thorough troubleshooting guide to ensure successful and reproducible conjugation to amine-containing molecules such as proteins, peptides, or linkers.
Introduction and Scientific Principle
Methyl 4-Hydroxypicolinate is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its conjugation to larger biomolecules is a key step in the development of targeted therapeutics, diagnostic probes, and functionalized materials. The molecule possesses two primary functional groups for potential conjugation: a phenolic hydroxyl group and a methyl ester.[1] While the hydroxyl group can be targeted, the most reliable and widely practiced strategy for bioconjugation involves the methyl ester.
This guide focuses on the gold-standard approach:
-
Saponification: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 4-hydroxypicolinic acid. This introduces a functional group ideally suited for selective amide bond formation.
-
Amide Coupling: The newly formed carboxyl group is then coupled to a primary amine on a target molecule (e.g., lysine residues on a protein) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The addition of NHS is crucial for efficiency and stability. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is prone to hydrolysis in aqueous environments, which would reverse the activation. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate then efficiently reacts with primary amines at physiological pH to form a stable amide bond.[2]
Chemical Properties and Reagent Handling
-
Structure: this compound is the salt form of the parent molecule, enhancing its solubility in aqueous media.[1][3] The pyridine nitrogen is protonated.
-
Handling: The hydrochloride form must be neutralized, typically by the basic conditions of the hydrolysis step or by the addition of a non-nucleophilic base prior to conjugation if the ester is used directly (not recommended).
-
EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture.[4] They should be stored in a desiccator at the recommended temperature (e.g., -20°C) and warmed to room temperature before opening to prevent moisture condensation. Use fresh, high-quality reagents for best results.
Core Conjugation Strategy: Two-Stage Hydrolysis and Amide Coupling
This section provides a detailed workflow for the most robust conjugation method.
Workflow Overview
Sources
Application Notes and Protocols for the Incorporation of Novel Moieties into VHL Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] A critical component of many successful PROTACs is a high-affinity ligand for an E3 ubiquitin ligase, with the von Hippel-Lindau (VHL) E3 ligase being a prominent choice.[4][5][6] The modular design of PROTACs allows for the systematic optimization of their components: the E3 ligase ligand, the linker, and the ligand for the protein of interest (POI).[4][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of a VHL ligand and discusses strategies for incorporating novel chemical moieties, such as those derived from Methyl 4-Hydroxypicolinate hydrochloride, into the PROTAC design. The focus is on providing a robust framework for researchers to develop novel, potent, and selective protein degraders.
Introduction: The Central Role of VHL in Targeted Protein Degradation
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[5] Under normal oxygen conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[5] PROTACs leverage this natural process by chemically linking a VHL ligand to a ligand for a POI. This induced proximity triggers the ubiquitination and degradation of the POI. The design of potent and selective VHL ligands has been a cornerstone of PROTAC development, with molecules like VH032 and its derivatives serving as foundational building blocks.[8][9][10]
The linker component of a PROTAC is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2][7] The length, rigidity, and chemical nature of the linker can significantly impact the efficacy and selectivity of the degrader. Therefore, the ability to incorporate diverse chemical functionalities into the linker or the VHL ligand itself is crucial for optimizing PROTAC properties. This guide will first detail the synthesis of a common VHL ligand scaffold and then explore a representative protocol for incorporating a novel moiety, using a picolinate-based linker derived from this compound as a case study.
Foundational Synthesis: Preparation of a Versatile VHL Ligand Amine
The synthesis of a VHL ligand with a free amine handle is a common starting point for PROTAC construction. This amine serves as a convenient attachment point for the linker. Below is a detailed protocol for the synthesis of a widely used VHL ligand amine, based on established literature procedures.[9][10][11]
Diagram: Synthetic Pathway for a VHL Ligand Amine
Caption: A generalized workflow for the synthesis of a VHL ligand amine.
Protocol 2.1: Synthesis of a VHL Ligand Amine (e.g., VH032 Amine)
This protocol is a representative synthesis and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
(S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid
-
4-(4-methylthiazol-5-yl)benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Step 1: Coupling of Hydroxyproline and Benzylamine:
-
Dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and 4-(4-methylthiazol-5-yl)benzylamine (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by flash column chromatography to yield the coupled product.
-
-
Step 2: Boc Deprotection:
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
-
Step 3: Coupling with the Second Amino Acid:
-
Dissolve the deprotected amine from Step 2 and (S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature overnight.
-
Perform a standard aqueous workup and purify by flash column chromatography.
-
-
Step 4: Final Boc Deprotection:
-
Dissolve the product from Step 3 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and either precipitate the hydrochloride salt with ethereal HCl or perform a basic workup to obtain the free amine.
-
Self-Validation:
-
Reaction Monitoring: The progress of each step should be meticulously monitored by LC-MS to ensure complete conversion and identify any side products.
-
Characterization: The final product and all intermediates should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.
Incorporating Novel Moieties: A Case Study with this compound
This compound can serve as a precursor to a functionalized linker. The picolinate moiety can introduce rigidity and potential new interaction points within the ternary complex. The following protocol outlines a hypothetical strategy for incorporating this moiety into a PROTAC linker and conjugating it to the VHL ligand amine.
Diagram: Workflow for PROTAC Synthesis with a Novel Linker
Caption: Modular synthesis of a PROTAC incorporating a novel linker.
Protocol 3.1: Synthesis of a Picolinate-Based Linker and Conjugation to VHL Ligand
Part A: Synthesis of an Amine-Reactive Picolinate Linker
-
Step 1: Functionalization of Methyl 4-Hydroxypicolinate:
-
Treat this compound with a base (e.g., NaHCO₃) to obtain the free base.
-
React the hydroxyl group with a bifunctional linker precursor, for example, Boc-amino-PEG-Br, under Williamson ether synthesis conditions (e.g., using NaH in THF). This will attach a protected amine-terminated PEG linker to the picolinate ring.
-
Hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
-
Step 2: Activation of the Carboxylic Acid:
-
The resulting carboxylic acid can be activated for amide bond formation. A common method is to convert it to an NHS (N-Hydroxysuccinimide) ester using NHS and a carbodiimide like DCC or EDC.
-
Part B: Conjugation to VHL Ligand Amine
-
Step 3: Amide Bond Formation:
-
Dissolve the VHL ligand amine (from Protocol 2.1) and the activated picolinate linker (from Part A, Step 2) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Purify the resulting VHL ligand-linker conjugate by preparative HPLC.
-
-
Step 4: Deprotection and Final Conjugation to POI Ligand:
-
Remove the Boc protecting group from the terminus of the linker using TFA in DCM.
-
The now free amine on the VHL-linker conjugate can be coupled to a POI ligand that has a carboxylic acid handle, using standard peptide coupling reagents like HATU and DIPEA.
-
Rationale for Experimental Choices:
-
Choice of Base: DIPEA is a bulky, non-nucleophilic base that is effective in neutralizing acids formed during coupling reactions without competing in the reaction itself.[12]
-
Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes racemization and is widely used in peptide and PROTAC synthesis.[13]
-
Purification: Preparative HPLC is often necessary to achieve the high purity required for biological assays.
Characterization and Validation of Novel PROTACs
The successful synthesis of a novel PROTAC must be followed by rigorous characterization to ensure its identity, purity, and biological activity.
Table 1: Key Assays for PROTAC Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Biophysical Assays | To confirm binding to target proteins and ternary complex formation. | |
| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics. | K_D, k_on, k_off |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic characterization of binding. | K_D, ΔH, ΔS |
| Fluorescence Polarization (FP) | Competitive binding assay.[14][15] | IC₅₀, K_i |
| Cellular Assays | To assess the ability of the PROTAC to induce degradation of the POI in a cellular context. | |
| Western Blotting | To quantify the reduction in POI levels.[16] | DC₅₀ (concentration for 50% degradation) |
| In-Cell Western / High-Content Imaging | Higher throughput methods for quantifying protein degradation. | DC₅₀, D_max (maximal degradation) |
| Ubiquitination Assays | To confirm the mechanism of action. | Increase in ubiquitinated POI |
| Cell Viability/Proliferation Assays | To determine the functional consequence of POI degradation. | GI₅₀ (concentration for 50% growth inhibition) |
Diagram: PROTAC Mechanism of Action and Assay Points
Caption: Mechanism of PROTAC-induced protein degradation and key validation points.
Conclusion and Future Perspectives
The modular nature of PROTACs provides a powerful platform for the development of novel therapeutics.[4] The ability to rationally design and synthesize VHL ligands and incorporate novel linkers is fundamental to advancing this field. The protocols and strategies outlined in this guide provide a solid foundation for researchers to create and evaluate new PROTAC molecules. As our understanding of the structural and dynamic requirements for efficient ternary complex formation grows, so too will our ability to design the next generation of highly potent and selective protein degraders. The continued exploration of novel E3 ligase ligands and innovative linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.[4][7]
References
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20).
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022-07-05).
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- PROTAC assays & successfully measuring protein degradation - Charnwood Discovery.
- VH032-Based VHL Ligands: An In-Depth Technical Guide for Novel PROTAC Development - Benchchem.
- Biophysical characterization of compounds 1-4 binding to VHL. A)... - ResearchGate.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22).
- Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction | ACS Omega. (2022-07-19).
- Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology - Bentham Science Publisher.
- Protein Degradation and PROTACs - Promega Corporation.
- (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (2020-10-30).
- Targeted Protein Degradation - WuXi Biology.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. (2024-05-28).
- Chemical structures of VHL ligands and their binding affinities to VHL... | Download Scientific Diagram - ResearchGate.
- Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed Central.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro - RSC Publishing. (2024-05-28).
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (2022-08-19).
- Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... - ResearchGate.
- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC - NIH. (2024-05-28).
- VHL Ligand 1 (hydrochloride) Synthesis Route - A2Bchem.
- VHL ligand | MedChemExpress (MCE) Life Science Reagents.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH.
- Ligands for Target Protein for PROTAC Control, Gene | MedChemExpress.
- PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. - ChemRxiv.
- PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC - NIH. (2023-10-31).
- (PDF) Click chemistry in the development of PROTACs - ResearchGate. (2024-01-01).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
experimental procedure for Methyl 4-Hydroxypicolinate hydrochloride in targeted protein degradation
I. Introduction: The Rationale for VHL Recruitment in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's intrinsic ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs), induce the actual removal of the target protein.[3] A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[4]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in TPD.[2][5] Under normal oxygen conditions, VHL recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), leading to its degradation.[6] Small molecule ligands have been developed to mimic this hydroxyproline motif, allowing for high-affinity, specific recruitment of the VHL E3 ligase complex for TPD applications.[5][7]
This document provides a comprehensive guide for researchers on the synthesis of a potent VHL ligand, its incorporation into a model PROTAC, and the essential experimental procedures required to validate its degradation activity. While various precursors can be envisioned in organic synthesis, this guide will focus on a well-established and validated route starting from (2S,4R)-4-hydroxyproline, a foundational building block for many widely used VHL ligands. This ensures a reliable and reproducible workflow for investigators new to the field.
II. Foundational Chemistry: Synthesis of a Core VHL Ligand
The cornerstone of a VHL-recruiting PROTAC is a high-affinity ligand that mimics the HIF-1α peptide. The synthesis of these ligands, such as the widely used VH032 and its derivatives, is a multi-step process that requires careful execution.[8][9] The following protocol outlines a representative synthesis for a core VHL ligand, which can then be functionalized with a linker for PROTAC assembly.
Diagram: Synthetic Strategy Overview
Caption: A generalized synthetic workflow for a typical VHL E3 ligase ligand.
Protocol 1: Synthesis of a VHL Ligand Intermediate
This protocol describes the synthesis of a core VHL ligand structurally similar to those frequently used in PROTAC development.
Materials:
-
Boc-(2S,4R)-4-hydroxyproline
-
(4-(4-methylthiazol-5-yl)phenyl)methanamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), Anhydrous
-
DCM (Dichloromethane), Anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Amide Coupling (Step 1):
-
To a solution of Boc-(2S,4R)-4-hydroxyproline (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.05 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Rationale: This step couples the hydroxyproline core to the aromatic moiety that provides key interactions within the VHL binding pocket. HATU is a highly efficient coupling reagent that minimizes side reactions.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected VHL ligand intermediate.
-
-
Boc Deprotection (Step 2):
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting amine salt is typically used directly in the next step.
-
Rationale: The Boc protecting group must be removed to allow for the final coupling step that installs the tert-butyl group mimic, which is critical for VHL binding affinity.
-
-
Final Amide Coupling (Step 3):
-
Dissolve the deprotected amine salt from Step 2 in anhydrous DMF.
-
In a separate flask, pre-activate (S)-Boc-tert-leucine (1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes.
-
Add the pre-activated acid solution to the amine solution.
-
Stir at room temperature for 16-24 hours.
-
Perform an aqueous work-up and silica gel purification as described in Step 2 to yield the final, protected VHL ligand. This product is now ready for linker attachment after a final deprotection step if necessary.
-
III. PROTAC Design and Synthesis: From Ligand to Degrader
With a functional VHL ligand in hand, the next stage is to construct the PROTAC. This involves conjugating the VHL ligand to a "warhead" that binds the POI via a chemical linker.
Diagram: PROTAC Assembly and Mechanism
Caption: Mechanism of action for a VHL-based PROTAC degrader.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC (MZ1 as a model)
This protocol outlines the synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using a JQ1-based warhead and the VHL ligand synthesized previously. This is analogous to the well-characterized degrader, MZ1.
Materials:
-
VHL Ligand (with a linker attachment point, e.g., a free amine or carboxylic acid)
-
JQ1-acid or JQ1-amine (depending on the linker strategy)
-
PEG linker with appropriate terminal functional groups (e.g., amine and carboxylic acid)
-
Coupling reagents (HATU, HOBt) and base (DIPEA)
-
Anhydrous solvents (DMF, DCM)
Procedure:
-
Linker Conjugation to VHL Ligand:
-
Couple one end of a suitable linker (e.g., an amino-PEG-acid) to the VHL ligand. For example, if your VHL ligand has a free hydroxyl group, it can be alkylated with a linker containing a terminal bromide. The other end of the linker should have a functional group for coupling to the warhead (e.g., a carboxylic acid).
-
This reaction is highly dependent on the chosen linker and the functional handle on the VHL ligand. Standard amide coupling or Williamson ether synthesis conditions are often employed.
-
Purify the VHL-linker conjugate by HPLC.
-
-
Final PROTAC Assembly:
-
Couple the VHL-linker conjugate to the POI ligand (e.g., a JQ1 derivative with a free amine).
-
Dissolve the VHL-linker conjugate (1.0 eq) and the JQ1 derivative (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir at room temperature for 16-24 hours.
-
Rationale: This final coupling step assembles the complete heterobifunctional degrader. The choice of linker length and composition is critical and often requires empirical optimization to achieve a productive ternary complex geometry.[4]
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the compound by LC-MS and ¹H NMR.
-
IV. Experimental Validation: From Compound to Cellular Activity
Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce degradation of the target protein in a specific and E3 ligase-dependent manner.
Diagram: Experimental Validation Workflow
Caption: A comprehensive workflow for the validation of a new PROTAC molecule.
Protocol 3: Western Blot for Target Degradation
This is the foundational assay to visually confirm and quantify protein degradation.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the POI (e.g., HeLa or 293T cells for BRD4) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
-
Control Treatments:
-
To confirm the mechanism, include these control groups:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
VHL Competition: Co-treat cells with the PROTAC and a 100-fold excess of a free VHL ligand.
-
Negative Control: Treat cells with an inactive epimer of the PROTAC, if available.
-
-
-
Lysate Preparation and Western Blotting:
-
Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Data Presentation: Summary of Degradation Parameters
| Compound | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Mechanism Confirmed? |
| PROTAC-X | BRD4 | HeLa | 15 | >95 | Yes (MG132/VHL Ligand) |
| Inactive Epimer | BRD4 | HeLa | >10,000 | <10 | N/A |
| PROTAC-X | BRD4 | 293T | 25 | >90 | Yes (MG132/VHL Ligand) |
This table serves as a template for summarizing key validation data.
V. Conclusion and Future Directions
The successful development of a VHL-based PROTAC requires a synergistic combination of synthetic chemistry and rigorous biological validation. By following the established protocols for VHL ligand synthesis and subsequent PROTAC assembly and characterization, researchers can effectively create and validate novel degraders. The workflow presented here provides a robust framework for determining the potency, efficacy, and mechanism of action of new molecules in the exciting and rapidly advancing field of targeted protein degradation. Future efforts will undoubtedly focus on recruiting novel E3 ligases to expand the scope of TPD and overcome potential resistance mechanisms.
VI. References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.
-
Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society.
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
-
Van Molle, I., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. [Link]
-
Zoppi, V., et al. (2019). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.
-
Galdeano, C., et al. (2014). Structure-Based Design of VHL-Binding Peptides and Small Molecules. ChemBioChem.
-
Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]
-
Testa, A., et al. (2020). Structure-Based Design of a Potent and Selective PROTAC Degrader of BRD4. Journal of Medicinal Chemistry.
-
Roy, M. J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances. [Link]
-
Steinebach, C., et al. (2021). A Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]
-
Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation as a therapeutic modality. Nature Chemical Biology.
-
Demizu, Y., et al. (2016). Design and Synthesis of a VHL-Ligand-Based PROTAC that Selectively Degrades the BET Bromodomain Protein BRD4. Chemical and Pharmaceutical Bulletin.
-
Maniaci, C., et al. (2017). VHL-based PROTACs for the degradation of oncogenic B-Raf. Bioorganic & Medicinal Chemistry Letters.
-
Ciulli, A. (2019). The PROTAC technology in drug discovery: a structural perspective. Drug Discovery Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 4-Hydroxypicolinate hydrochloride | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of PROTACs Containing the 4-Hydroxypicolinate Moiety
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest, are structurally complex, often possessing high molecular weights and challenging physicochemical properties that complicate their purification.[3][4] This guide provides a detailed examination of purification strategies for a specific, yet increasingly common, class of PROTACs: those incorporating a 4-hydroxypicolinate moiety within their linker structure. This functional group, while beneficial for optimizing ternary complex formation and tuning physicochemical properties, introduces unique challenges to standard purification workflows.[5] We present a comprehensive, field-tested two-step purification protocol involving normal-phase flash chromatography followed by reversed-phase preparative HPLC, alongside robust analytical methods for final validation.
Introduction: The Purification Challenge
The efficacy of a PROTAC is critically dependent on its purity. Residual starting materials, reagents, or synthetic byproducts can interfere with biological assays, leading to misleading structure-activity relationship (SAR) data and potentially confounding results.[6] The tripartite structure of PROTACs—a target ligand, an E3 ligase ligand, and a linker—results in molecules that often defy traditional small-molecule purification heuristics.[7][8]
The linker, in particular, is a key determinant of a PROTAC's properties, influencing everything from solubility and cell permeability to the stability of the crucial ternary complex.[5][] The inclusion of moieties such as 4-hydroxypicolinate is a deliberate design choice to impart specific conformational constraints or solubility characteristics. However, the pyridine nitrogen and phenolic hydroxyl group of this moiety introduce a combination of basicity, acidity, and high polarity, which can lead to:
-
Poor peak shape in chromatography due to interactions with the stationary phase.
-
Low recovery as the compound may irreversibly bind to the column.
-
Difficulty in separating closely related impurities.
This document outlines a systematic approach to overcome these challenges, ensuring the isolation of highly pure PROTACs suitable for downstream biological evaluation.
Strategic Purification Workflow
A robust purification strategy for these complex molecules typically involves a multi-step process. An initial, lower-resolution bulk purification is employed to remove major impurities, followed by a high-resolution polishing step to achieve the final desired purity.
Caption: A general workflow for PROTAC purification and analysis.
Part 1: Initial Purification via Normal-Phase Flash Chromatography
Normal-phase chromatography, which utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase, is an excellent first step.[10] It is highly effective at removing non-polar and moderately polar impurities from the highly polar PROTAC product.
Causality Behind Experimental Choices
-
Why Normal-Phase First? The target PROTAC, containing the polar 4-hydroxypicolinate moiety, is expected to have a strong affinity for the silica stationary phase. This allows less polar impurities to be washed away easily with non-polar solvents, simplifying the subsequent high-resolution purification step.[11]
-
Sample Loading: Dry loading the crude material adsorbed onto silica gel is strongly recommended over liquid injection. This prevents the strong dissolution solvent (like DCM or DMF) from interfering with the separation at the top of the column, ensuring a tight injection band and maximizing resolution.[6]
-
Mobile Phase Modifier: The basicity of the pyridine in the 4-hydroxypicolinate moiety can cause significant peak tailing on acidic silica gel. Including a small amount of a basic modifier, such as triethylamine (TEA), in the mobile phase can neutralize active silanol groups, leading to improved peak symmetry.[10]
Protocol 1: Normal-Phase Flash Chromatography
Materials:
-
Crude PROTAC product
-
Silica gel (230-400 mesh) for dry loading and column packing
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system with UV detector
-
Rotary evaporator
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of crude material in DCM or DMSO.
-
Spot a TLC plate and develop it in various solvent systems. Start with a mobile phase of 5% MeOH in DCM.
-
If the product Rf is too low, incrementally increase the percentage of MeOH.
-
Add 0.1-0.5% TEA to the mobile phase to assess its effect on peak shape (spot streaking). The ideal Rf for the product is between 0.2 and 0.4.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the entire crude reaction mixture in a minimal amount of DCM.
-
Add silica gel (approximately 2-3 times the weight of the crude material).
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
-
Column Chromatography:
-
Use a pre-packed silica column or dry pack a glass column with silica gel slurried in a non-polar solvent (e.g., Hexane or DCM).
-
Load the silica-adsorbed sample onto the top of the column.
-
Begin elution with a mobile phase of lower polarity than determined by TLC (e.g., 1-2% MeOH in DCM).
-
Run a linear gradient up to a slightly higher polarity (e.g., 15-20% MeOH in DCM). Ensure the mobile phase contains the same percentage of TEA as determined in the TLC step.
-
Monitor the elution by UV detection and collect fractions corresponding to the product peak.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and concentrate them under reduced pressure.
-
Troubleshooting Flash Chromatography
| Issue | Potential Cause | Recommended Solution |
| Product Stuck on Column | Compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase by increasing the percentage of Methanol. A gradient up to 20% MeOH in DCM may be required.[6] |
| Severe Peak Tailing/Streaking | Acidic silica is interacting with the basic pyridine nitrogen of the picolinate moiety. | Add a basic modifier like triethylamine (0.1-1.0%) or ammonium hydroxide to the mobile phase to improve peak shape. |
| Poor Separation from Polar Impurity | Solvent system lacks selectivity. | Try an alternative solvent system. For example, replace DCM/MeOH with Ethyl Acetate/Hexanes or add a small percentage of a third solvent. |
| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | Minimize the time on the column by using a faster flow rate. If degradation persists, consider using a neutral stationary phase like deactivated or alumina. |
Part 2: Final Polishing via Reversed-Phase Preparative HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for achieving the high purity (>98%) required for in vitro and in vivo studies.[12][13] It separates molecules based on hydrophobicity, making it an orthogonal and complementary technique to normal-phase chromatography.[14][15]
Causality Behind Experimental Choices
-
Why RP-HPLC? It offers superior resolution for separating closely related structural analogues, diastereomers, or residual impurities that co-eluted during flash chromatography.[13]
-
Stationary Phase: A C18 column is the most common choice for PROTACs due to their generally lipophilic nature. The hydrophobic C18 chains interact with the non-polar regions of the PROTAC.[12]
-
Mobile Phase Additives: The 4-hydroxypicolinate moiety contains both an acidic proton (hydroxyl) and a basic site (pyridine nitrogen). Mobile phase additives are crucial for ensuring consistent protonation states, which leads to sharp, reproducible peaks.
-
Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that protonates basic sites and improves peak shape. However, it can be difficult to remove completely and may interfere with biological assays or MS ionization.
-
Formic Acid (FA): A volatile acid that is more easily removed during lyophilization and is generally more compatible with mass spectrometry. It may provide less sharp peaks than TFA but is often sufficient.[16]
-
Caption: Decision logic for RP-HPLC method development.
Protocol 2: Reversed-Phase Preparative HPLC
Materials:
-
Partially purified PROTAC from flash chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (18 MΩ·cm)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade
-
Preparative HPLC system with a C18 column and UV detector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water.
-
Mobile Phase B: 0.1% TFA (or FA) in ACN.
-
Degas both mobile phases thoroughly by sonication or helium sparging.
-
-
Analytical Method Development:
-
Before scaling up, develop a separation method on an analytical HPLC system.
-
Dissolve a small sample of the partially purified PROTAC in DMSO or the initial mobile phase composition to ~1 mg/mL.
-
Inject onto an analytical C18 column and run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.
-
Optimize the gradient to be shallower around the elution time of the product to maximize resolution from nearby impurities. A typical gradient might be 30-60% B over 30 minutes.
-
-
Preparative Run:
-
Dissolve the bulk of the partially purified PROTAC in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to prevent precipitation. Ensure the solution is fully dissolved and filtered (0.45 µm filter).
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the optimized preparative gradient. The flow rate will depend on the column diameter.
-
Collect fractions based on the UV chromatogram, isolating the main peak.
-
-
Post-Purification Processing:
-
Confirm the purity of the collected fractions using analytical LC-MS.
-
Combine all fractions with >98% purity.
-
Freeze the combined solution using a dry ice/acetone bath or a freezer.
-
Lyophilize the frozen solution until a dry, fluffy solid is obtained. This is the final pure PROTAC.
-
Part 3: Final Purity and Identity Confirmation
Following purification, a full suite of analytical techniques must be employed to confirm both the purity and the structural identity of the PROTAC.[17][18]
| Analytical Technique | Purpose | Key Information Provided |
| Analytical RP-HPLC | Purity Assessment | Provides a quantitative measure of purity, typically expressed as a percentage based on UV peak area at a specific wavelength (e.g., 254 nm).[12] |
| LC-MS | Identity & Purity Confirmation | Confirms the molecular weight of the compound, providing strong evidence of its identity. Can also detect impurities not visible by UV.[18][19] |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the precise chemical structure of the PROTAC. The spectra should show all expected signals with the correct chemical shifts, integrations, and coupling constants.[16][17] |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Provides the exact mass of the molecule, allowing for the determination of its elemental composition and further confirming its identity. |
Conclusion
The successful purification of PROTACs containing the 4-hydroxypicolinate moiety is a challenging yet achievable task that is fundamental to their development as chemical probes and therapeutics. The inherent polarity and chemical nature of this moiety demand a rational and systematic purification approach. By combining a bulk purification step using modified normal-phase flash chromatography with a high-resolution polishing step via reversed-phase HPLC, researchers can consistently obtain highly pure material. Careful method development, particularly in the choice of mobile phase modifiers, is critical to overcoming challenges like poor peak shape and low recovery. The protocols and troubleshooting guides presented here provide a robust framework for navigating the complexities of PROTAC purification, ultimately enabling the generation of reliable data in subsequent biological evaluations.
References
- A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
- Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. (n.d.). Benchchem.
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). ACS Fall 2025.
- A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs. (2025). Benchchem.
- Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). Signal Transduction and Targeted Therapy.
- How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023). Biotage.
- Successful Flash Chromatography. (n.d.). King Group.
- Technical Support Center: Purification Strategies for Pomalidomide-Conjugated PROTACs. (n.d.). Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). RSC Chemical Biology.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
- Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology.
- Reverse Phased Chromatography (RPC) in Practice. (n.d.). Sigma-Aldrich.
- Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (2025). Waters Corporation.
- PROTACs: New method to degrade transcription regulating proteins. (2020). European Journal of Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules.
- Tackling the DMPK challenges of developing PROTAC drugs. (2022). WuXi AppTec.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (n.d.). International Journal of Molecular Sciences.
Sources
- 1. PROTACs: New method to degrade transcription regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
analytical techniques for characterizing picolinate-based PROTACs
An Application Note and Comprehensive Protocols for the Analytical Characterization of Picolinate-Based PROTACs
Abstract and Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
Picolinate-based PROTACs incorporate a pyridine-2-carboxylate moiety, often as part of the E3 ligase ligand or the linker. Picolinic acid is a well-known chelating agent, capable of coordinating with metal ions.[4][5][6] This characteristic presents unique opportunities and analytical challenges. The picolinate group can influence the PROTAC's conformation, solubility, and cell permeability. Furthermore, its potential for metal-ion interactions can affect chromatographic behavior and requires careful consideration during analytical method development.
This guide provides a comprehensive framework for the analytical characterization of picolinate-based PROTACs. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, offering field-proven protocols and data interpretation insights. The workflow is designed to be a self-validating system, progressing from fundamental structural and purity assessments to in-depth biophysical and cellular functional assays, ensuring a thorough understanding of the molecule's properties and mechanism of action.
Figure 1: The catalytic mechanism of a picolinate-based PROTAC.
Structural Integrity and Purity Assessment
The complex, multi-component synthesis of PROTACs necessitates rigorous confirmation of the final structure and assessment of its purity.[7] Impurities, including unreacted starting materials or synthetic by-products, can confound downstream biophysical and cellular assays.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is the primary technique for determining the purity of a PROTAC and for identifying degradants in stability studies.[8] Given their typically high molecular weight and hydrophobicity, reversed-phase HPLC (RP-HPLC) is the most common approach.[8][9]
Expertise & Causality: The choice of stationary phase is critical. While standard C18 columns are a good starting point, the picolinate moiety's ability to chelate metals can lead to interactions with trace metals in stainless steel hardware and silica, causing peak tailing. Using columns with MaxPeak High Performance Surfaces (HPS) technology can mitigate these undesirable interactions, resulting in improved peak shape and sensitivity. Method development should screen both low pH (0.1% formic acid) and high pH (0.1% ammonium hydroxide) mobile phases, as changes in the protonation state of the picolinate and other basic/acidic groups can dramatically alter selectivity.[8]
Table 1: Comparison of Common RP-HPLC Column Chemistries for PROTAC Analysis
| Parameter | Standard C18 (e.g., BEH C18) | Phenyl-Hexyl | Pentafluorophenyl (PFP) |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π stacking | Hydrophobic, π-π, dipole-dipole, H-bonding |
| Best For | General purpose, good starting point for most PROTACs. | PROTACs with multiple aromatic rings. Can offer alternative selectivity. | PROTACs with polar and aromatic groups; can resolve closely related impurities. |
| Considerations | May show peak tailing with chelating moieties like picolinates without specialized hardware. | Provides unique selectivity based on aromaticity. | Secondary interactions can significantly alter retention and selectivity. |
Protocol 1: General Purity and Identity Assessment by UPLC-UV/MS
This protocol serves as a robust starting point for routine analysis of a synthesized picolinate-based PROTAC.
-
System Preparation:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.
-
Dilute to 10-50 µg/mL in a 50:50 mixture of Mobile Phase A:B.
-
-
Gradient Elution:
-
Time (min) | %B
-
--- | ---
-
0.0 | 5
-
5.0 | 95
-
6.0 | 95
-
6.1 | 5
-
7.0 | 5
-
-
Detection:
-
UV/PDA: Scan from 210-400 nm to determine the optimal wavelength for quantification and to assess peak purity.
-
Mass Spectrometry (MS): Use an in-line detector (e.g., ACQUITY QDa) to confirm the mass of the main peak corresponds to the expected PROTAC mass.
-
Figure 2: Systematic workflow for HPLC method development.[8]
Mass Spectrometry (MS)
While HPLC-UV provides purity information, MS is indispensable for confirming molecular identity.[7]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like FT-ICR or Orbitrap MS provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the novel PROTAC molecule and distinguishing it from potential impurities with similar retention times.[7]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to structurally characterize the PROTAC. By inducing fragmentation (e.g., via CID), one can verify the connectivity of the three components: the POI ligand, the linker, and the picolinate-containing E3 ligand. This is also invaluable for identifying the structure of unknown impurities or degradation products.[7] Recent studies have employed diverse cations (e.g., lithium, silver) and multiple MS/MS techniques to enhance fragmentation and gain richer structural insights.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.[7][10] It provides definitive proof of the final structure's covalent framework.
-
¹H NMR: Confirms the presence of all expected protons and their chemical environments. Integration of signals can verify the ratio of the different components.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between different parts of the molecule, confirming that the linker is attached to the correct positions on both the POI and E3 ligands.
Expertise & Causality: For picolinate-based PROTACs, the chemical shifts of the pyridine ring protons in ¹H NMR are particularly informative.[4] These shifts are sensitive to the local electronic environment and can be used to confirm the structure and purity. In cases where the picolinate may interact with metals or form specific intramolecular hydrogen bonds, changes in these shifts can provide valuable conformational insights.[10][11]
Biophysical Characterization of Molecular Interactions
The efficacy of a PROTAC is not solely dependent on its binary affinity for its targets but is critically driven by its ability to form a stable and productive ternary complex.[12][13] Characterizing the thermodynamics and kinetics of these interactions is paramount for rational PROTAC design.
The PROTAC Equilibrium and Cooperativity (α): A PROTAC (P) engages in a complex equilibrium, forming binary complexes with the POI (T) and the E3 Ligase (E), which then assemble into the ternary complex (T-P-E).
-
Binary Affinities: KD (PROTAC-POI) and KD (PROTAC-E3)
-
Ternary Complex Affinity: KD (Ternary)
Cooperativity (α) is a measure of how the binding of the first protein influences the binding of the second. It is calculated as: α = (KD (PROTAC-POI) * KD (PROTAC-E3)) / (KD (Ternary) * KD (PROTAC-E3, in complex)) A value of α > 1 indicates positive cooperativity, meaning the two proteins prefer to bind the PROTAC simultaneously, which is often a hallmark of an efficient degrader.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
SPR and BLI are label-free techniques that provide real-time kinetic data (kon, koff) and affinity data (KD) for binary and ternary interactions.[13][14][15]
Expertise & Causality: The most common SPR/BLI setup for ternary complex analysis involves immobilizing one of the proteins (e.g., the E3 ligase) on the sensor surface and then flowing over the second protein (POI) in the absence and presence of the PROTAC. An increase in signal when both the POI and PROTAC are present is direct evidence of ternary complex formation. This setup allows for the determination of the apparent affinity and kinetics of the POI binding to the PROTAC-E3 binary complex.[16]
Protocol 2: SPR Analysis of Ternary Complex Formation
This protocol describes a typical experiment to measure the interaction between a POI and a pre-formed PROTAC-E3 ligase complex.
-
System and Sensor Preparation:
-
System: Cytiva Biacore or Sartorius Octet system.
-
Sensor Chip: A chip suitable for protein immobilization (e.g., Series S CM5 for amine coupling, or Series S SA for biotinylated protein capture).
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto the sensor surface according to the manufacturer's instructions to a level of ~100-200 resonance units (RU).[16] Use a reference flow cell that is activated and blocked without protein to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a concentration series of the POI in running buffer (e.g., HBS-EP+). The highest concentration should be at least 10x the expected KD.
-
Prepare identical concentration series of the POI, but each containing a constant, saturating concentration of the picolinate-based PROTAC (typically 5-10x its KD for the E3 ligase).
-
-
Binding Measurement (Single-Cycle Kinetics):
-
Inject the POI concentration series (without PROTAC) over the E3 ligase and reference surfaces, starting from the lowest concentration. This measures the binary POI-E3 interaction (expected to be null).
-
Regenerate the sensor surface if necessary.
-
Inject the POI + PROTAC concentration series over the surfaces.[16] This measures the formation of the ternary complex.
-
Typical Parameters: Contact time: 120s; Dissociation time: 300-600s; Flow rate: 30-50 µL/min.[16]
-
-
Data Analysis:
-
Perform reference surface subtraction and buffer blank subtraction.
-
Fit the resulting sensorgrams from the POI + PROTAC injections to a suitable binding model (e.g., 1:1 Langmuir) to determine the apparent kon, koff, and KD for ternary complex formation.[16]
-
Figure 3: Experimental workflow for SPR-based ternary complex analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry (n), ΔH, and ΔS) in a single experiment.[14][15] It is considered the gold standard for affinity determination but requires larger amounts of protein and compound compared to SPR/BLI.[15]
Native Mass Spectrometry (nMS)
nMS is a powerful, label-free technique that allows for the direct observation of all binding species in solution at equilibrium, including the individual proteins, binary complexes, and the crucial ternary complex.[17][18][19][20] By preserving non-covalent interactions during transfer to the gas phase, nMS can provide a semi-quantitative snapshot of the entire PROTAC-induced system in a single spectrum.[18] This makes it highly effective for predicting PROTAC efficacy and identifying differences in the mechanism of complex formation between different PROTACs.[18]
Functional and Cellular Assays
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of its target protein in a cellular context.[21]
Target Protein Degradation Assays
These assays quantify the reduction in POI levels following PROTAC treatment.
-
Western Blotting: This is the most common method for visualizing protein degradation.[3] It is robust and provides qualitative or semi-quantitative data on protein levels. A key output is the determination of DC₅₀ (concentration of PROTAC causing 50% degradation) and Dₘₐₓ (the maximal degradation achieved).[3]
-
High-Throughput Reporter Assays (e.g., HiBiT): For more quantitative and scalable analysis, reporter systems are ideal. The HiBiT system involves fusing a small 11-amino-acid tag to the endogenous POI using CRISPR/Cas9. In the presence of a larger lytic reagent (LgBiT), a bright luminescent signal is produced. A decrease in signal directly correlates with the degradation of the HiBiT-tagged POI.[3][]
Protocol 3: HiBiT-Based Cellular Degradation Assay
-
Cell Culture:
-
Use a cell line where the POI has been endogenously tagged with the HiBiT peptide.
-
Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of the picolinate-based PROTAC in cell culture medium. A typical concentration range would be 1 µM down to 1 pM in 10-12 steps. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium on the cells with the PROTAC dilutions.
-
Incubate for the desired time (e.g., 2, 4, 8, 24 hours) to determine the optimal degradation time and kinetics.[23]
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.
-
Remove the plate from the incubator, add the lytic reagent to each well, and mix on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signals to the vehicle control wells (representing 100% protein level).
-
Plot the normalized luminescence versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
-
Table 2: Summary of Key Cellular Degradation Parameters
| Parameter | Definition | How it's Determined | Importance |
| DC₅₀ | The concentration of PROTAC required to achieve 50% of the maximal degradation. | Dose-response curve from a cellular degradation assay (e.g., Western Blot, HiBiT).[3] | Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency. |
| Dₘₐₓ | The maximum percentage of protein degradation observed at saturating PROTAC concentrations. | The bottom plateau of the dose-response curve.[3][23] | Measures the efficacy of the PROTAC. A higher Dₘₐₓ is desirable. |
| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations. | Observed as a "hook" or U-shape in the dose-response curve.[3] | Caused by the formation of non-productive binary complexes that compete with the ternary complex.[13] |
Ubiquitination and Downstream Assays
-
Ubiquitination Assays: To confirm the mechanism of action, one can directly measure the ubiquitination of the POI. This can be done via immunoprecipitation of the target protein followed by western blotting for ubiquitin, or through ELISA-based assays that use anti-ubiquitin antibodies for detection.[]
-
Proteomics: Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes across the entire proteome after PROTAC treatment. This is crucial for assessing the selectivity of the degrader and identifying potential off-target effects.[11]
-
Cell Viability Assays: Standard assays (e.g., CellTiter-Glo®, CCK-8) should be run in parallel with degradation experiments to ensure that the observed reduction in protein levels is due to targeted degradation and not general cytotoxicity.[3][]
Conclusion
The analytical characterization of picolinate-based PROTACs is a complex, multi-disciplinary endeavor that is essential for successful drug development. The unique chemical nature of the picolinate moiety requires careful consideration during method development, particularly in chromatography. A comprehensive strategy, as outlined in this guide, should be employed to build a complete profile of the molecule. By systematically integrating structural verification (NMR, MS), purity assessment (HPLC), detailed biophysical analysis of the ternary complex (SPR, ITC, nMS), and robust cellular functional assays (degradation, viability), researchers can gain the critical insights needed to rationally design and optimize these powerful next-generation therapeutics.
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102–114. [Link]
-
Scorah, N., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203). [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved January 10, 2026, from [Link]
-
Maple, H. J., et al. (2020). Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes. Chemistry – A European Journal, 26(40), 8729–8733. [Link]
-
Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–937. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Iacob, R. E., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1157–1165. [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]
-
Iacob, R. E., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. [Link]
-
Iacob, R. E., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and degradation. Retrieved January 10, 2026, from [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). RSC Chemical Biology. [Link]
-
Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. [Link]
-
Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
-
Lan, H., et al. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
-
A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. (2026). Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Ligands Bearing Picolinate Groups as Potential Chelators for Application in Nuclear Medicine. [Link]
-
MtoZ Biolabs. (n.d.). Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis. Retrieved January 10, 2026, from [Link]
-
Solution NMR Spectroscopy in Target-Based Drug Discovery. (2021). Molecules. [Link]
-
Structural Insights into PROTAC Complex Formation from Analytical Ultracentrifugation and Hydrodynamic Modeling. (2025). Structural Dynamics. [Link]
-
The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. (2020). Molecules. [Link]
-
Waters Corporation. (2022). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. [Link]
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved January 10, 2026, from [Link]
-
Inorganic Chemistry of the Tripodal Picolinate Ligand Tpaa with Gallium(III) and Radiolabeling with Gallium-68. (2023). Inorganic Chemistry. [Link]
-
Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? (2023). Journal of Inorganic Biochemistry. [Link]
-
Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions. (2023). Molecules. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. [Link]
-
YouTube. (2024). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). [Link]
Sources
- 1. lifesensors.com [lifesensors.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 17. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
- 21. books.rsc.org [books.rsc.org]
- 23. youtube.com [youtube.com]
Application Notes and Protocols: Leveraging Methyl 4-Hydroxypicolinate Hydrochloride as a Scaffold for Novel E3 Ligase-Targeting Ligands
Abstract
The strategic degradation of pathogenic proteins via the ubiquitin-proteasome system represents a paradigm shift in modern therapeutics. This approach, known as Targeted Protein Degradation (TPD), utilizes bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) to hijack the cellular machinery, forcing the degradation of specific proteins of interest (POIs).[1][2] A critical component of any TPD strategy is a potent and selective ligand for an E3 ubiquitin ligase.[3] While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the discovery of ligands for the vast majority of the ~600+ other E3 ligases remains a significant bottleneck, limiting the scope and tissue-specificity of TPD.[3][4] This application note outlines a strategic, albeit hypothetical, workflow for utilizing chemical scaffolds such as Methyl 4-Hydroxypicolinate hydrochloride—a known protein degrader building block—as a starting point for the discovery and validation of novel E3 ligase ligands.[5] We provide detailed protocols for the essential downstream validation assays required to characterize a newly developed ligand, from initial target engagement to its functional implementation in a cell-based degradation assay.
Introduction: The Central Role of E3 Ligases and the Quest for New Ligands
E3 ubiquitin ligases are the substrate-recognition components of the ubiquitination cascade, determining which proteins are marked for degradation.[6][7] By developing small molecules that bind to a specific E3 ligase, researchers can co-opt its function. A PROTAC molecule acts as a bridge, with one end binding the E3 ligase and the other binding a POI.[2] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1]
The therapeutic potential of this approach is immense, offering the ability to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors.[8] However, the field's reliance on a small handful of E3 ligases creates limitations. Discovering new E3 ligase ligands is paramount to unlocking the full potential of TPD, enabling the development of degraders with unique tissue specificity or the ability to overcome resistance mechanisms.[9]
Chemical fragments and building blocks, like this compound, are essential starting materials for these discovery campaigns.[5] They serve as foundational scaffolds in fragment-based screening and medicinal chemistry efforts to generate novel, high-affinity ligands. This guide details the subsequent steps a researcher would take once a promising lead compound, derived from such a scaffold, has been synthesized. For the purpose of this guide, we will refer to our hypothetical, optimized E3 ligase ligand derived from the this compound scaffold as "Ligand-M4HP" .
Strategic Workflow: From Chemical Scaffold to Validated E3 Ligase Ligand
The journey from a simple chemical building block to a functional molecular probe is a multi-step process requiring rigorous validation. The following workflow outlines the critical stages for characterizing a novel E3 ligase ligand like our hypothetical "Ligand-M4HP".
Caption: Workflow for the In Vitro Ubiquitination Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw purified recombinant E1, E2, target E3 ligase, and ubiquitin proteins on ice.
-
Prepare a 10x ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT).
-
Prepare a 10x ATP solution (20 mM).
-
Prepare serial dilutions of "Ligand-M4HP" in DMSO.
-
-
Reaction Assembly (per 30 µL reaction):
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 30 µL.
-
3 µL of 10x ubiquitination buffer.
-
3 µL of 10x ATP solution.
-
~100 nM E1 enzyme.
-
~500 nM E2 enzyme.
-
~5 µg Ubiquitin.
-
~500 nM target E3 ligase (and/or substrate protein).
-
-
Prepare control reactions: a negative control without ATP and a vehicle control with DMSO.
-
-
Initiation and Incubation:
-
Add 1 µL of the "Ligand-M4HP" dilution or DMSO to the respective tubes.
-
Mix gently and incubate the reactions in a thermomixer at 37°C for 60-90 minutes. [10]
-
-
Termination and Analysis:
-
Stop the reaction by adding 10 µL of 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. [10] * Load 20 µL of each reaction onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Probe the membrane with a primary antibody against ubiquitin or the target E3 ligase overnight at 4°C.
-
Wash and probe with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Data & Interpretation:
The Western blot will show the degree of ubiquitination. For a PROTAC ligand, the ideal result is no significant inhibition of E3 ligase activity.
| Lane | Condition | Result | Interpretation |
| 1 | - ATP | No high MW smear | Reaction is ATP-dependent. |
| 2 | + ATP (DMSO) | Strong high MW smear | Baseline E3 ligase activity is robust. |
| 3 | + ATP (Ligand-M4HP) | Strong high MW smear | Ligand-M4HP does not inhibit E3 ligase catalytic function. |
| 4 | + ATP (Known Inhibitor) | Reduced/no smear | Assay can detect inhibition. |
Interpretation: The persistence of the high molecular weight ubiquitin smear in the presence of "Ligand-M4HP" indicates that it binds to the E3 ligase in a manner that does not obstruct the catalytic machinery. This is a critical validation step, confirming its suitability for use in a PROTAC. [11]
Protocol 3: Cell-Based Protein Degradation Assay
This is the definitive functional assay. Here, "Ligand-M4HP" is incorporated into a bifunctional PROTAC to test its ability to induce the degradation of a specific POI in a cellular context.
Objective: To determine the efficacy (DC50 and Dmax) of a "Ligand-M4HP"-based PROTAC in degrading a target protein. [1] Principle: Cells are treated with varying concentrations of the PROTAC. The PROTAC forms a ternary complex between the target E3 ligase (recruited by "Ligand-M4HP") and the POI. [12]This induced proximity leads to POI ubiquitination and degradation, which is quantified by measuring the remaining POI levels, typically via Western blot. [1]
Step-by-Step Methodology:
-
PROTAC Synthesis:
-
Synthesize the PROTAC molecule by conjugating "Ligand-M4HP" to a known ligand for a POI (e.g., BRD4 ligand JQ1) via a suitable linker (e.g., a PEG linker).
-
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., HeLa or MCF7) in 6-well plates and allow them to adhere overnight until they reach 70-80% confluency. [1] * Prepare serial dilutions of the "Ligand-M4HP"-PROTAC in complete culture medium (e.g., 0.1 nM to 10 µM). Include a vehicle-only (DMSO) control. [12] * Aspirate the medium and replace it with the medium containing the PROTAC dilutions or vehicle.
-
Incubate the cells for a set period (e.g., 18-24 hours) at 37°C.
-
-
Protein Extraction (Cell Lysis):
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (containing the soluble protein) to a new tube.
-
-
Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Normalize all samples to the same concentration with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20 µg) per lane and perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with a primary antibody against the POI (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin).
-
Image the blot and perform densitometry analysis to quantify the band intensities for the POI and the loading control.
-
Expected Data & Interpretation:
The analysis will quantify the dose-dependent reduction of the target protein.
Caption: Workflow for the Cell-Based Protein Degradation Assay.
| PROTAC Conc. (nM) | POI Level (% of Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 98% |
| 1 | 85% |
| 10 | 48% |
| 100 | 12% |
| 1000 | 15% (Hook Effect) |
Data Analysis:
-
Normalize the POI band intensity to the loading control for each lane.
-
Express the normalized values as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration.
-
DC50: The concentration of PROTAC that causes 50% degradation of the POI.
-
Dmax: The maximum percentage of degradation achieved. [1] Interpretation: A potent "Ligand-M4HP"-based PROTAC will show significant degradation of the POI at low nanomolar concentrations. The observation of a "hook effect" at high concentrations (where degradation becomes less efficient) is characteristic of PROTACs and provides further evidence of a ternary complex-mediated mechanism. [12]
Conclusion
The development of novel E3 ligase ligands is a critical frontier in advancing the field of Targeted Protein Degradation. While chemical scaffolds like this compound are not functional probes themselves, they represent vital starting points for the synthesis of innovative molecules. The rigorous, multi-step validation process detailed in these application notes—spanning cellular target engagement, biochemical functional assessment, and cell-based degradation assays—provides a robust framework for characterizing such novel ligands. By following these self-validating protocols, researchers can confidently identify and advance new chemical tools to unlock the full therapeutic potential of hijacking the ubiquitin-proteasome system.
References
-
Bio-protocol. In vitro Protein Ubiquitination Assays.
-
Promega Corporation. NanoBRET® TE Intracellular E3 Ligase Assays.
-
Abcam. In vitro Ubiquitination protocol.
-
BenchChem. Application Notes and Protocols for Cell-Based Protein Degradation Assays Using a Thalidomide PROTAC.
-
Springer Nature Experiments. In Vitro Protein Ubiquitination Assay.
-
BenchChem. Application Notes and Protocols for In Vitro Ubiquitination Assays.
-
R&D Systems. Protocol for In Vitro Ubiquitin Conjugation Reaction.
-
Landré, V., et al. (2014). Screening for E3-ubiquitin ligase inhibitors: challenges and opportunities. Oncotarget.
-
BenchChem. Application Notes and Protocols for In Vitro Protein Degradation Assays.
-
Lim, C. B., et al. (2012). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry.
-
Chen, J., et al. (2024). E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. Signal Transduction and Targeted Therapy.
-
Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology.
-
Yang, J., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols.
-
Landré, V., et al. (2014). Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities. Semantic Scholar.
-
Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
-
Ciulli, A., et al. (2021). Drug Discovery Approaches to Target E3 Ligases. ResearchGate.
-
Oncotarget. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities.
-
Reaction Biology. Protein Degradation Assays - PROTAC Screening.
-
Zeng, J., et al. (2024). A patent review of SCF E3 ligases inhibitors for cancer. European Journal of Medicinal Chemistry.
-
Eurofins Discovery. (2020). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Webinar.
-
Gabizon, R., et al. (2021). Drug Discovery Approaches to Target E3 Ligases. Journal of Medicinal Chemistry.
-
Bulatov, E., & Ciulli, A. (2018). Small Molecule Modulators of RING-Type E3 Ligases: MDM and Cullin Families as Targets. Frontiers in Pharmacology.
-
BMG Labtech. (2024). Cell-based protein degrader assays for microplates.
-
PubChem. This compound.
-
Appchem. This compound.
-
CP Lab Safety. Methyl 4-hydroxypicolinate, HCl, min 98%.
-
Hines, J., et al. (2019). Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ACS Chemical Biology.
-
National Center for Biotechnology Information. Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6.
-
Fluorochem. Methyl 4-hydroxypicolinate.
-
Foley, C. A., & Crews, C. M. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Accounts of Chemical Research.
-
The Chemical Probes Portal. A-196.
-
Arctom Scientific. CAS NO. 1256633-27-8 | this compound.
-
Phillips, D. C., et al. (2022). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Chemical Biology.
-
DC Chemicals. E3 Ubiquitin Ligase.
-
Royal Society of Chemistry. (2023). PROTAC chemical probes for histone deacetylase enzymes.
-
ProbeChem. E3 Ubiquitin Ligase (inhibitors, antagonists, agonists).
-
BenchChem. 4-Methylhistamine hydrochloride mechanism of action.
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
-
R&D Systems. Ubiquitin Ligase (E3) Inhibitors Products.
-
Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Diseases Clinics of North America.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Drug Discovery Approaches to Target E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for E3-Ubiquitin ligase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Developing Cell-Permeable PROTACs Using a Methyl 4-Hydroxypicolinate Scaffold
For: Researchers, scientists, and drug development professionals engaged in targeted protein degradation.
Introduction: Overcoming the Permeability Barrier in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein elimination.[1][2] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs), offering a powerful strategy to target proteins previously considered "undruggable."[1][3] A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][5]
Despite their therapeutic promise, the development of effective PROTACs is often hampered by a significant challenge: their large molecular weight and high polar surface area frequently lead to poor cell permeability.[5][6] This limits their bioavailability and therapeutic efficacy. Therefore, a critical focus in modern PROTAC design is the rational incorporation of chemical moieties that can enhance physicochemical properties to improve cell uptake.
This guide provides a detailed framework for the synthesis and evaluation of cell-permeable PROTACs, focusing on the strategic use of a picolinamide scaffold derived from Methyl 4-Hydroxypicolinate hydrochloride . This scaffold is a cornerstone for creating highly potent ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most successfully exploited E3 ligases in PROTAC development.[2][7] The inclusion of the polar pyridine motif within the VHL ligand can favorably modulate the PROTAC's properties to enhance both solubility and cell permeability.[5]
The Central Role of the VHL E3 Ligase and Picolinamide-Based Ligands
The VHL E3 ligase is widely expressed across various tissues, making it an attractive and versatile recruiting target for PROTACs.[7] Potent, small-molecule VHL ligands have been developed through structure-based design, providing a robust foundation for PROTAC construction.[8] A key structural feature of many high-affinity VHL ligands, such as the widely used VH032, is a central picolinamide moiety.[9] This component is critical for establishing the necessary hydrogen bonding and protein-protein interactions within the VHL binding pocket.
This compound serves as a versatile and strategic starting material for the synthesis of this crucial picolinamide core. Its pyridine ring provides a rigid scaffold, while the hydroxyl and methyl ester groups offer orthogonal handles for chemical modification and elaboration into the final, complex VHL ligand structure.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a VHL-recruiting PROTAC.
Caption: Catalytic cycle of a VHL-recruiting PROTAC inducing target protein degradation.
Part 1: Synthesis of a Picolinamide-Based VHL Ligand
This section outlines a representative, multi-step synthesis to generate a functionalized VHL ligand suitable for PROTAC assembly, starting from a precursor conceptually derived from methyl 4-hydroxypicolinate. The protocol is adapted from established literature procedures for synthesizing common VHL ligands.[9]
Synthetic Workflow Overview
Caption: High-level workflow for the synthesis of a picolinamide-based VHL ligand.
Detailed Protocol: Synthesis of a VH032 Analogue
Objective: To synthesize a VHL ligand featuring the core picolinamide structure, ready for linker attachment.
Materials & Reagents:
| Reagent | Role |
| Methyl 4-chloropicolinate | Starting Material (Picolinate Core) |
| (4-(4-methylthiazol-5-yl)phenyl)boronic acid | Coupling Partner |
| Pd(PPh₃)₄ | Palladium Catalyst |
| K₂CO₃ | Base |
| 1,4-Dioxane / Water | Solvent System |
| LiOH | Saponification Reagent |
| (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline | Hydroxyproline Moiety |
| HATU | Amide Coupling Reagent |
| DIPEA | Base |
| DMF | Solvent |
| TFA | Deprotection Reagent |
| (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | Amino Acid Moiety |
Step 1: Suzuki Coupling to Form the Arylated Picolinate Intermediate
-
To a degassed solution of methyl 4-chloropicolinate (1.0 eq) and (4-(4-methylthiazol-5-yl)phenyl)boronic acid (1.2 eq) in a 3:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the methyl 4-(4-(4-methylthiazol-5-yl)phenyl)picolinate intermediate.
Step 2: Saponification
-
Dissolve the intermediate from Step 1 in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 4 hours.
-
Acidify the mixture to pH ~3-4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
Step 3: First Amide Coupling with Protected Hydroxyproline
-
Dissolve the carboxylic acid from Step 2 (1.0 eq), (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline (1.1 eq), and HATU (1.3 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Dilute with ethyl acetate, wash with saturated NaHCO₃ solution and brine.
-
Dry, concentrate, and purify by chromatography to obtain the protected VHL core structure.
Step 4: Boc Deprotection
-
Dissolve the product from Step 3 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFA and DCM.
Step 5: Second Amide Coupling to Yield Final VHL Ligand
-
Dissolve the crude amine salt from Step 4 (1.0 eq), (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (1.1 eq), and HATU (1.3 eq) in anhydrous DMF.
-
Cool to 0 °C and add DIPEA (4.0 eq).
-
Stir at room temperature for 18 hours.
-
Work up the reaction as in Step 3. The final Boc-protected VHL ligand can be deprotected again to reveal a free amine, which can serve as an attachment point for a linker, or the amino acid itself can be modified with a linker prior to coupling.
Part 2: Assembly of the Final PROTAC Molecule
With the functionalized VHL ligand in hand, the next step is to conjugate it to a linker and a ligand for the protein of interest. Amide bond formation is a common and reliable method for this assembly.[10][11]
Protocol: Amide Coupling to a Linker-POI Moiety
-
Prepare Components:
-
VHL Ligand: The synthesized picolinamide-based VHL ligand with a free amine or carboxylic acid handle.
-
Linker-POI Moiety: A pre-synthesized molecule consisting of the POI ligand attached to a linker with a complementary functional group (e.g., a carboxylic acid if the VHL ligand has an amine).
-
-
Reaction Setup: Dissolve the VHL ligand (1.0 eq) and the Linker-POI moiety (1.0 eq) in anhydrous DMF.
-
Add Coupling Reagents: Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution at 0 °C.
-
Incubation: Stir the reaction at room temperature for 12-24 hours.
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Part 3: Evaluating Cell Permeability
Assessing the ability of a newly synthesized PROTAC to cross the cell membrane is a critical step. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two industry-standard methods.[6][12]
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing a rapid assessment of its likely transcellular permeability.[12]
Workflow:
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Method:
-
Prepare Donor Plate: Dissolve the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM) and add to the wells of a 96-well donor plate.
-
Coat Filter Plate: Pipette a small volume of a phospholipid solution (e.g., 2% lecithin in dodecane) onto the filter of a 96-well filter plate and allow it to impregnate the membrane.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble Sandwich: Place the coated filter plate on top of the acceptor plate. Carefully add the donor plate on top of the filter plate.
-
Incubate: Incubate the assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using the concentrations and known physical parameters of the assay system.
Data Interpretation:
| Permeability (Pe) (10⁻⁶ cm/s) | Classification | Implication for PROTAC Development |
| < 1.0 | Low | Likely poor passive diffusion; may require optimization |
| 1.0 - 5.0 | Medium | Moderate permeability; a reasonable starting point |
| > 5.0 | High | Good passive permeability; desirable property |
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.[12][13]
Step-by-Step Method:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports in transwell plates and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test PROTAC (e.g., 10 µM) in buffer to the apical (donor) compartment.
-
Add fresh buffer to the basolateral (receiver) compartment.
-
-
Incubation: Incubate the plates at 37 °C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated from the rate of appearance of the PROTAC in the receiver compartment. An efflux ratio can also be determined by performing the assay in the basolateral-to-apical direction.
Part 4: In-Cellulo Evaluation of PROTAC Efficacy
The ultimate test of a PROTAC is its ability to degrade the target protein within a cellular context. Western blotting is the gold-standard method for quantifying protein degradation.
Protocol: Western Blot for Target Protein Degradation
-
Cell Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration at which 50% degradation is achieved).
Expected Outcome: A successful, cell-permeable PROTAC will show a dose-dependent decrease in the level of the target protein. A "hook effect," where degradation is less efficient at very high concentrations due to the formation of non-productive binary complexes, may also be observed.[5]
Conclusion
The development of orally bioavailable and effective PROTACs hinges on overcoming the challenge of cell permeability. The strategic incorporation of chemical scaffolds like picolinamide, derived from precursors such as this compound, offers a powerful approach to creating potent VHL-recruiting PROTACs with improved physicochemical properties. By combining rational chemical synthesis with rigorous permeability and in-cell efficacy assays, researchers can systematically optimize PROTAC candidates and accelerate the development of this transformative therapeutic modality.
References
-
Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
Semantic Scholar. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Retrieved from [Link]
-
National Institutes of Health. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties and in Vitro Potencies of 1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Property-based optimisation of PROTACs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Retrieved from [Link]
-
ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
-
National Institutes of Health. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
-
National Institutes of Health. (2024, February 5). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide to the Synthesis of a VHL-Recruiting PROTAC
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The von Hippel-Lindau (VHL) E3 ligase is among the most frequently recruited E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[3][5][6][7] This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC that utilizes Methyl 4-Hydroxypicolinate hydrochloride as a key precursor for the VHL ligand. The synthesis is modular, allowing for the adaptation of different linkers and POI ligands. This document will cover the synthesis of the VHL ligand precursor, its conjugation to a linker, and the final coupling to a POI ligand, along with methods for purification and characterization.
PROTAC Mechanism of Action: VHL-Mediated Degradation
VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (comprised of VHL, Elongin B/C, Cullin-2, and Rbx1).[3] This proximity-induced event leads to the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another catalytic cycle.
Caption: VHL-recruiting PROTACs induce proximity between a target protein and the VHL E3 ligase.
Overall Synthetic Strategy
The synthesis of a VHL-based PROTAC is a modular process that can be broken down into three main stages. This application note will detail a representative synthesis.
-
Stage 1: Synthesis of the VHL Ligand Precursor. Preparation of this compound from 4-Hydroxypicolinic acid.
-
Stage 2: Synthesis of the VHL Ligand-Linker Intermediate. Coupling of the VHL ligand precursor to a bifunctional linker.
-
Stage 3: Final PROTAC Assembly. Conjugation of the VHL ligand-linker intermediate to a ligand for the protein of interest (POI).
Caption: Modular synthetic workflow for the assembly of a VHL-based PROTAC.
Experimental Protocols
Stage 1: Synthesis of this compound
This protocol describes the Fischer esterification of 4-Hydroxypicolinic acid to yield the corresponding methyl ester hydrochloride salt. Thionyl chloride (SOCl₂) acts as a chlorinating agent, converting methanol to methyl chloride in situ and driving the reaction forward.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | 5.0 g | 35.9 |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 5.2 mL | 71.8 |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Hydroxypicolinic acid (5.0 g, 35.9 mmol) in methanol (100 mL).
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (5.2 mL, 71.8 mmol) dropwise over 15 minutes.
-
Scientist's Note: This addition is highly exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood. The slow addition prevents a dangerous temperature increase.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a solid.
-
Purification: Triturate the resulting solid with diethyl ether (50 mL), filter the solid, and wash with additional diethyl ether (2 x 20 mL). Dry the white solid under vacuum to yield this compound.
Expected Yield: 90-95% Characterization: The product can be characterized by ¹H NMR and mass spectrometry.[8]
Stage 2: Synthesis of the VHL Ligand-Linker Intermediate
This step involves the nucleophilic substitution reaction between the hydroxyl group of Methyl 4-Hydroxypicolinate and an alkyl halide linker. For this example, we will use tert-butyl (2-(2-bromoethoxy)ethyl)carbamate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 4-Hydroxypicolinate HCl | C₇H₈ClNO₃ | 189.59 | 1.0 g | 5.27 |
| tert-butyl (2-(2-bromoethoxy)ethyl)carbamate | C₉H₁₈BrNO₃ | 284.15 | 1.65 g | 5.80 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.18 g | 15.81 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.27 mmol), potassium carbonate (2.18 g, 15.81 mmol), and anhydrous DMF (20 mL).
-
Addition of Linker: Add tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (1.65 g, 5.80 mmol) to the mixture.
-
Rationale: Potassium carbonate is a mild base used to deprotonate the hydroxyl group of the picolinate, forming a nucleophilic alkoxide. An excess is used to ensure complete deprotonation and to neutralize the HCl salt.
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired VHL ligand-linker intermediate.
Stage 3: Final PROTAC Assembly
The final step consists of two parts: deprotection of the Boc-protected amine on the linker, followed by an amide coupling reaction with the POI ligand. For this example, we will use a carboxylic acid derivative of JQ1, a well-known BRD4 inhibitor.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| VHL-Linker Intermediate | - | - | 1.0 eq | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 10 eq | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| JQ1-acid | C₂₃H₂₃ClN₄O₂S | 471.0 | 1.1 eq | - |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.2 eq | - |
| DIPEA | C₈H₁₉N | 129.24 | 3.0 eq | - |
Procedure
Part A: Boc Deprotection
-
Dissolve the VHL-Linker Intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting amine salt is used directly in the next step without further purification.
Part B: Amide Coupling
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the deprotected amine salt from Part A and JQ1-acid (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: Cool the solution to 0 °C. Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).[9]
-
Expertise & Experience: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any ammonium salts present.[3]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Work-up and Purification: The reaction mixture is typically purified directly by preparative reverse-phase HPLC to yield the final, pure PROTAC.
Characterization of the Final PROTAC
The identity, purity, and structure of the final PROTAC must be confirmed through rigorous analytical techniques.
Analytical Techniques
| Technique | Purpose |
| LC-MS | To confirm the molecular weight of the final product and assess its purity.[3] |
| ¹H and ¹³C NMR | To confirm the chemical structure and ensure all components (VHL ligand, linker, POI ligand) are present with the correct connectivity.[10] |
| HRMS | To determine the exact mass of the molecule, confirming its elemental composition.[10] |
Representative Data
| Analysis | Expected Result |
| Purity (HPLC) | >95% |
| HRMS (m/z) | Calculated [M+H]⁺, found within 5 ppm |
| ¹H NMR | Peaks corresponding to all three components should be present and integrated correctly. |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Solvents (DMF, DCM): Organic solvents should be handled in a well-ventilated area. DMF is a suspected teratogen.
-
Coupling Reagents (HATU): Can be irritating. Avoid inhalation and contact with skin.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of a VHL-recruiting PROTAC, starting from the key precursor, this compound. The modular nature of this synthesis allows for the straightforward incorporation of various linkers and POI ligands, facilitating the rapid development and optimization of novel protein degraders.[11] Rigorous purification and characterization are essential to ensure the quality of the final compound for subsequent biological evaluation.
References
-
Kim, H., et al. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
- National Center for Biotechnology Information. (n.d.). Proteolysis Targeting Chimera Compound. PubChem.
-
Zhang, X., et al. (2024). On-demand modular assembly for expedited PROTAC development. Taylor & Francis Online. [Link]
-
Morressier. (2023). Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. [Link]
-
Scott, J. S., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. [Link]
-
Testa, A., et al. (2026). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
Beveridge, R., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [Link]
-
Ciulli, A., et al. (2020). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health (NIH). [Link]
-
Chen, R., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed. [Link]
-
Beveridge, R., et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
Testa, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. National Institutes of Health (NIH). [Link]
-
Ramos, N., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
-
Ciulli, A., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. BioKB. [Link]
-
Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. [Link]
-
Abid, M., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]
-
Ciulli, A., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]
-
National Institutes of Health (NIH). (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1256633-27-8 | this compound. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Linker Chemistry for Methyl 4-Hydroxypicolinate Hydrochloride
Introduction and Strategic Overview
Methyl 4-Hydroxypicolinate hydrochloride is a versatile heterocyclic building block gaining prominence in the design of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure presents three distinct functional handles for chemical modification: a phenolic hydroxyl group, a methyl ester, and the pyridine ring nitrogen. This trifecta of reactivity allows for precise, strategic incorporation into complex linker architectures.
The pyridine scaffold is not merely a passive structural element; its electronic properties and ability to engage in hydrogen bonding can influence the solubility, stability, and release characteristics of the final conjugate.[1] This guide provides a detailed exploration of two primary strategies for leveraging this compound in linker synthesis, offering field-tested protocols and explaining the chemical principles behind each experimental choice. The ultimate goal is to empower researchers to rationally design and synthesize next-generation targeted therapeutics.
Physicochemical Properties & Safe Handling
Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 1256633-27-8 | [3] |
| Molecular Formula | C₇H₈ClNO₃ | [3] |
| Molecular Weight | 189.59 g/mol | [2][3] |
| Appearance | White to pale yellow solid | [4] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
The compound may cause skin, eye, and respiratory irritation.[5] In case of contact, rinse the affected area thoroughly with water.[6]
-
Review the full Safety Data Sheet (SDS) from your supplier before use.
Core Reactive Sites: A Strategic Choice
The utility of this compound stems from its three reactive sites. The choice of which site to functionalize is a critical design decision that dictates the subsequent synthetic route and the properties of the final linker.
-
The 4-Hydroxyl Group: A nucleophilic phenol. This site is ideal for forming stable ether linkages, often via Williamson ether synthesis. This approach keeps the picolinate ester intact, which could be a site for payload attachment or further modification.
-
The Methyl Ester: This group can be readily hydrolyzed to a carboxylic acid.[7][8] The resulting carboxylate is a cornerstone functional group for forming robust amide bonds with amine-containing payloads or linker components, a staple reaction in bioconjugation.
-
The Pyridine Nitrogen: While protonated in the hydrochloride salt form, the nitrogen can influence the pKa and reactivity of the other functional groups. It can also serve as a coordination site or a handle for quaternization in more advanced linker designs.
This guide will focus on the two most common and broadly applicable strategies: functionalization at the hydroxyl group and functionalization via the carboxylic acid after ester hydrolysis.
Application Protocol 1: Linker Attachment via the 4-Hydroxyl Group (Ether Bond Formation)
This protocol details the formation of an ether linkage at the phenolic hydroxyl group, a robust and stable connection ideal for non-cleavable linker strategies or as a stable anchor point within a larger cleavable system.[9] The reaction proceeds via a classic Williamson ether synthesis, where the hydroxyl group is first deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the incoming linker fragment.
Causality and Experimental Design:
-
Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenol (pKa ~8-9) but not the more acidic C-H protons, and it is easily removed by filtration. Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Linker Fragment: The incoming linker component must possess a good leaving group, typically a halide (I > Br > Cl) or a sulfonate ester (e.g., tosylate, mesylate).
Workflow Diagram: Ether Bond Formation```dot
// Nodes start [label="Methyl 4-Hydroxypicolinate HCl\n+ Linker-Halide (e.g., R-Br)"]; reagents [label="Base (K₂CO₃)\nSolvent (DMF)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; reaction [label="Reaction Vessel\nHeat (e.g., 60-80 °C)\nMonitor by TLC/LC-MS", shape=cds, fillcolor="#FEF7E0", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Quench, Extract with EtOAc)"]; purify [label="Purification\n(Silica Gel Chromatography)"]; product [label="Final Product:\nMethyl 4-(Linker-O)-Picolinate", shape=box, style="rounded,filled", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges start -> reaction; reagents -> reaction; reaction -> workup [label="Upon Completion"]; workup -> purify; purify -> product; }
Caption: Two-step workflow for linker attachment via the carboxylic acid.
Detailed Step-by-Step Protocol (2b):
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the 4-Hydroxypicolinic acid (from step 2a, 1.0 eq), the amine-containing linker component (1.0 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the components in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Activator Addition: Add EDC·HCl (1.2 eq) to the mixture portion-wise. The reaction is often slightly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired amide product.
-
Workup & Purification: Perform an aqueous workup as described in Protocol 1 (steps 6-7). Purify the crude product by silica gel chromatography or preparative HPLC to yield the final amide-linked conjugate.
Advanced Concepts in Linker Design
The choice of linker chemistry has a profound impact on the efficacy and safety of a bioconjugate. [10][11]The picolinate scaffold can be integrated into various advanced linker designs.
-
Cleavable vs. Non-Cleavable Linkers: The ether and amide bonds described in the protocols are highly stable and are considered non-cleavable under physiological conditions. [9][12]For a non-cleavable ADC, the payload is released only after the complete proteolytic degradation of the antibody within the lysosome. [13]To create a cleavable linker, the picolinate moiety would be attached to a trigger unit, such as a pH-sensitive hydrazone, a protease-cleavable peptide (like Val-Cit), or a glutathione-sensitive disulfide bond. [12][13]* Self-Immolative Spacers: The hydroxypyridine structure is related to hydroxypyridinone systems that can be used in self-immolative linkers. [1]Upon a cleavage event at a distal trigger, a cascade of electronic rearrangements can lead to the release of the attached payload. The lower pKa of the hydroxypyridine compared to a standard phenol can facilitate this elimination process, making it a potentially valuable component in such designs. [1]* PROTACs: In PROTAC design, the linker's role is to correctly orient the target protein and the E3 ligase to facilitate ubiquitination. [14][15]The semi-rigid nature of the picolinate ring can help constrain the conformational flexibility of the linker, which is a critical parameter for optimizing ternary complex formation and degradation efficiency. [14][15]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Low yield of ether product | 1. Incomplete deprotonation of hydroxyl group.2. Poor quality of linker-halide (electrophile).3. Presence of moisture quenching the phenoxide. | 1. Use a stronger base (e.g., NaH) or increase the reaction temperature.2. Use a freshly prepared or purified electrophile. Consider converting a linker-Cl to a more reactive linker-I via Finkelstein reaction.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Protocol 2a: Incomplete ester hydrolysis | 1. Insufficient base or reaction time.2. Poor solubility of the ester in the chosen solvent system. | 1. Increase the amount of NaOH/LiOH or prolong the reaction time/increase temperature.2. Add more co-solvent (MeOH or THF) to improve solubility. |
| Protocol 2b: Low yield of amide product | 1. Deactivated coupling reagents (EDC, HOBt).2. Insufficient base (DIPEA).3. Sterically hindered amine or acid. | 1. Use fresh, high-purity coupling reagents.2. Ensure sufficient DIPEA is added to neutralize all acidic species.3. Increase reaction time and/or temperature. Consider using a more potent coupling reagent like HATU. |
| Multiple side products observed | 1. Reaction temperature too high.2. For amide coupling, side reactions with the hydroxyl group. | 1. Run the reaction at a lower temperature for a longer period.2. Protect the 4-hydroxyl group (e.g., as a TBDMS ether) before performing the ester hydrolysis and amide coupling steps, followed by a final deprotection step. |
References
- Benchchem. Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Development.
-
Li, R. J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available at: [Link]
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
- ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry.
-
Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Binghamton University. Available at: [Link]
-
St. Amant, A. H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. J Med Chem, 63(19), 10738-10773. Available at: [Link]
- Sigma-Aldrich. Safety Data Sheet.
-
Zhu, L., et al. (2015). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 6(8), 1359-1369. Available at: [Link]
- Fisher Scientific. Safety Data Sheet.
-
Watts, K. C., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 75, 128953. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 9(1), 33-46. Available at: [Link]
- Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions.
- BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- TCI Chemicals. Safety Data Sheet.
- TargetMol. Safety Data Sheet.
-
Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Morressier. Available at: [Link]
- DuPont. Safety Data Sheet.
- Appchem. This compound.
-
Scott, D. E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1591-1603. Available at: [Link]
-
Gavriel, A. G., et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(22), 3239-3256. Available at: [Link]
-
Scott, D. E., et al. (2019). Scaffold hopping enables direct access to more potent PROTACs with in vivo activity. Chemical Communications, 55(82), 12344-12347. Available at: [Link]
- Scott, D. E., et al. (2019). Scaffold hopping enables direct access to more potent PROTACs with in vivo activity. Chemical Communications.
-
Roesky, P. W., et al. (2020). C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers. Polymers, 12(4), 935. Available at: [Link]
-
Liu, Z., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-28. Available at: [Link]
- BOC Sciences. Peptide Linkers in Antibody-Drug Conjugates.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
ResearchGate. (2017). Could somebody please help me to identify a self-immolative linker to connect a hydroxyl group to an amine?. Available at: [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]
-
Chari, R. V. J. (2008). Linker Design for Antibody–Drug Conjugates. Antibody-Drug Conjugates, 25-47. Available at: [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Available at: [Link]
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Available at: [Link]
- BLD Pharm. This compound.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
Gul, S., & Khare, S. D. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Chemical Reviews, 113(5), 3600-3635. Available at: [Link]
-
El-Fantroussi, S., et al. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(6), 2445-2450. Available at: [Link]
-
Solulink. S-HyNic Bioconjugation Technical Manual. Available at: [Link]
- Benchchem. Why is my Methyl 4-chloropicolinate hydrochloride reaction not going to completion?.
-
Khan Academy. (2018). Amide formation from carboxylic acid derivatives. Available at: [Link]
- ChemBK. METHYL 4-CHLOROPICOLINATE, HYDROCHLORIDE SALT.
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
Sources
- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 2. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. chembk.com [chembk.com]
- 5. arctomsci.com [arctomsci.com]
- 6. targetmol.com [targetmol.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Methyl 4-Hydroxypicolinate Hydrochloride in Oncology Research
Abstract
Solid tumors are characterized by regions of low oxygen, or hypoxia, which drive a more aggressive and treatment-resistant phenotype.[1] A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor (HIF) pathway.[1][2] This guide provides a comprehensive framework for investigating the potential of Methyl 4-Hydroxypicolinate hydrochloride, a picolinic acid derivative, as a modulator of the HIF pathway for oncology research. Picolinic acid and its derivatives are known for their metal-chelating properties and diverse biological activities, including potential anticancer effects.[3][4] We hypothesize that this compound may function as an inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, the key oxygen sensors that regulate HIF stability.[5][6] These application notes offer detailed protocols for in-vitro and in-vivo studies to explore this mechanism and evaluate the compound's potential as a novel therapeutic agent.
Introduction: The Rationale for Picolinates in Oncology
The tumor microenvironment presents a significant challenge in cancer therapy. Hypoxia, a common feature of solid tumors, activates the HIF transcriptional program, leading to angiogenesis, metabolic reprogramming, invasion, and metastasis, ultimately contributing to poor patient prognosis.[1][2][7] Consequently, the HIF pathway is a prime target for the development of novel anticancer therapeutics.[7]
This compound (C₇H₈ClNO₃, M.W. 189.59 g/mol ) belongs to the picolinate class of compounds, which are derivatives of pyridine-2-carboxylic acid.[4][8] This scaffold is recognized in medicinal chemistry for its ability to act as a chelating agent for various metal ions.[4] This property is particularly relevant as key enzymes in the HIF pathway are metalloenzymes. While some picolinate derivatives have shown direct anti-proliferative activity against cancer cells[9][10][11], the specific application of this compound in oncology remains unexplored. This document outlines a research plan to investigate its potential as a modulator of the HIF signaling cascade.
Compound Details:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | PubChem[8] |
| Molecular Formula | C₇H₈ClNO₃ | PubChem[8] |
| Molecular Weight | 189.59 g/mol | PubChem[8] |
| CAS Number | 1256633-27-8 | PubChem[8] |
Proposed Mechanism of Action: PHD Inhibition and HIF-1α Stabilization
The stability of the HIF-1α subunit is tightly regulated by a class of Fe²⁺-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain proteins (PHDs).[5][12]
-
Under Normoxic Conditions (Sufficient Oxygen): PHDs hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation, keeping its levels low.[5][13]
-
Under Hypoxic Conditions (Low Oxygen): PHD activity is inhibited due to the lack of molecular oxygen, a required co-substrate. This leads to the stabilization and accumulation of HIF-1α.[13] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[1]
We hypothesize that this compound, as a picolinic acid derivative, may act as a PHD inhibitor. Its potential metal-chelating properties could allow it to bind to the iron center in the PHD active site, thereby inhibiting its enzymatic activity even under normoxic conditions. This would lead to the stabilization of HIF-1α, mimicking a hypoxic state. While HIF activation is often pro-tumorigenic, some studies have shown that PHD inhibition can, paradoxically, decrease tumor growth and metastasis, potentially by "normalizing" tumor vasculature or modulating the immune response.[5][6] Therefore, investigating the effects of this compound is a compelling research avenue.
Caption: Hypothesized mechanism of Methyl 4-Hydroxypicolinate HCl on the HIF pathway.
In-Vitro Experimental Protocols
The following protocols are designed to test the hypothesis that this compound acts as a PHD inhibitor and to assess its impact on cancer cell lines.
Protocol 1: Cell Viability Assessment
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, HCT116 - colon)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Remove the medium and add 100 µL of fresh medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot for HIF-1α Stabilization
Objective: To determine if this compound stabilizes HIF-1α protein levels under normoxic conditions.
Materials:
-
6-well cell culture plates
-
Cancer cell line (e.g., HeLa)
-
This compound
-
Positive control for HIF-1α induction (e.g., CoCl₂ or Desferrioxamine)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of the compound for 4-6 hours under normoxic (21% O₂) conditions. Include a vehicle control and a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
-
Detection: Visualize protein bands using a chemiluminescence imaging system. Re-probe the membrane with an anti-β-actin antibody as a loading control.
Protocol 3: qPCR for HIF Target Gene Expression
Objective: To measure the transcriptional activity of HIF by quantifying the mRNA levels of its downstream target genes.
Materials:
-
Treated cell lysates from Protocol 2
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, SLC2A1 [GLUT1]) and a housekeeping gene (ACTB or GAPDH)
Procedure:
-
RNA Extraction & cDNA Synthesis: Extract total RNA from treated cells and synthesize cDNA according to the manufacturer's instructions.
-
qPCR Reaction: Set up qPCR reactions with primers for target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control. An increase in VEGFA or SLC2A1 mRNA levels would indicate increased HIF transcriptional activity.
Caption: A streamlined workflow for the in-vitro evaluation of the compound.
In-Vivo Experimental Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Model: Human tumor xenograft in immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
Materials:
-
Immunodeficient mice
-
Cancer cell line capable of forming tumors (e.g., HCT116)
-
This compound formulated for in-vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration: Administer this compound (at one or more doses) and vehicle control via a relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for HIF-1α).
-
Compare tumor growth rates and final tumor weights between treated and control groups to determine efficacy.
-
Caption: Key stages of a preclinical in-vivo xenograft study.
Data Interpretation and Expected Outcomes
| Experiment | Expected Outcome for an Active Compound | Interpretation |
| Cell Viability | Dose-dependent decrease in cell viability (IC₅₀ determination). | The compound has anti-proliferative or cytotoxic effects. |
| Western Blot | Increased HIF-1α protein levels in treated cells under normoxia. | The compound stabilizes HIF-1α, consistent with PHD inhibition. |
| qPCR | Increased mRNA levels of VEGFA, SLC2A1, etc. | The stabilized HIF-1α is transcriptionally active. |
| In-Vivo Study | Significant reduction in tumor growth rate and final tumor weight compared to the vehicle group. | The compound demonstrates anti-tumor efficacy in a preclinical model. |
Troubleshooting:
-
No HIF-1α Stabilization: If the compound is cytotoxic but does not stabilize HIF-1α, it may be acting through a different mechanism, such as kinase inhibition, which has been observed for other picolinate derivatives.[9][10]
-
HIF-1α Stabilization but No Cytotoxicity: The role of HIF in cancer is complex. In some contexts, HIF stabilization may not be sufficient to induce cell death or may even be protective. The effect could be cell-type specific.
-
In-Vivo Toxicity: Monitor mice for weight loss or signs of distress. If toxicity is observed, the dose and/or schedule may need to be adjusted.
Conclusion
This compound represents an uncharacterized but promising small molecule for oncology research. Based on the known activities of the picolinate scaffold, there is a strong scientific rationale for investigating its potential as a modulator of the HIF pathway via PHD inhibition. The protocols outlined in this guide provide a clear and logical framework for researchers to systematically evaluate its mechanism of action and preclinical efficacy. These studies will be critical in determining if this compound can be developed into a valuable tool for cancer research or a lead for novel therapeutic strategies targeting tumor hypoxia.
References
-
Semenza, G. L. (2012). Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy. Trends in pharmacological sciences, 33(4), 207–214. [Link]
-
Wigerup, C., Påhlman, S., & Bexell, D. (2016). Therapeutic targeting of hypoxia and hypoxia-inducible factors in cancer. Pharmacology & therapeutics, 164, 152–169. [Link]
-
Zuhal, D., et al. (2021). HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy?. Cancers, 13(5), 988. [Link]
-
Rankin, E. B., & Giaccia, A. J. (2016). Hypoxic control of metastasis. Science, 352(6282), 175–180. [Link]
-
Patsnap Synapse. (2024). What are PHD2 inhibitors and how do they work?. [Link]
-
Gaete, D., et al. (2021). HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer-Potential Targets for Anti-Tumor Therapy?. Cancers (Basel), 13(5), 988. [Link]
-
Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6334-6343. [Link]
-
Li, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules (Basel, Switzerland), 17(6), 6334–6343. [Link]
-
MDPI. (2021). HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74889918, this compound. [Link]
-
UT Southwestern Medical Center. (2024). Hypoxia Inducible Factor-2 (HIF-2) Inhibitor Belzutifan for VHL Treatment. YouTube. [Link]
- Google Patents. (2002).
-
Al-Warhi, T., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 637-648. [Link]
-
Jaakkola, P., et al. (2001). Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation. Science, 292(5516), 468-472. [Link]
Sources
- 1. Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer-Potential Targets for Anti-Tumor Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 12. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Development of VHL-Recruiting PROTACs for Neurodegenerative Diseases Utilizing a Novel Picolinate-Based Warhead
For: Researchers, scientists, and drug development professionals in the field of targeted protein degradation and neuro-oncology.
Topic: Synthesis and evaluation of a novel Proteolysis-Targeting Chimera (PROTAC) for neurodegenerative diseases, featuring a VHL E3 ligase ligand and a warhead synthesized from Methyl 4-Hydroxypicolinate hydrochloride.
Introduction: A New Paradigm in Treating Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded and aggregated proteins that lead to progressive neuronal death.[1][2] Traditional small-molecule inhibitors have faced significant challenges in targeting these often "undruggable" proteins.[2][3] Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that does not just inhibit, but completely eliminates target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5]
PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a chemical linker connecting the two.[6] This tripartite structure facilitates the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][7] This catalytic mechanism allows for the degradation of proteins even at low compound concentrations.
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully recruited E3 ligases in PROTAC design due to its widespread expression and the availability of high-affinity, well-characterized small molecule ligands.[8][9] However, the development of PROTACs for central nervous system (CNS) disorders presents unique challenges, including the need to penetrate the blood-brain barrier (BBB).[1][10]
This guide provides a comprehensive framework for the design, synthesis, and validation of a novel VHL-based PROTAC. We will detail the synthesis of a well-established VHL ligand and propose a chemically sound synthesis of a novel warhead for a hypothetical neurodegenerative disease-associated kinase, utilizing this compound as a versatile starting material. Picolinate scaffolds are privileged structures in medicinal chemistry, often found in kinase inhibitors due to their favorable properties for engaging ATP-binding pockets.[4][11][12]
Core Concept: The PROTAC Mechanism of Action
The efficacy of the described PROTAC hinges on its ability to induce the formation of a stable ternary complex, leading to the degradation of the target POI.
Caption: PROTAC-induced degradation of a Protein of Interest (POI).
Part 1: Synthesis of PROTAC Components
The modular nature of PROTACs allows for a convergent synthesis strategy. We will first synthesize the VHL ligand and the POI warhead separately, followed by their conjugation via a suitable linker.
Protocol 1: Synthesis of a VHL E3 Ligase Ligand (VH032 Amine)
This protocol is based on established, high-yield synthetic routes for the widely used VHL ligand, VH032.[13][14]
Caption: Synthetic workflow for the VHL Ligand VH032 Amine.
Step-by-Step Methodology:
-
Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine:
-
Reaction: Perform a Palladium-catalyzed Heck reaction between tert-butyl (4-bromobenzyl)carbamate and 4-methylthiazole.
-
Conditions: Pd(OAc)₂, KOAc, in DMA at 130 °C.[13]
-
Deprotection: Remove the Boc protecting group using 4M HCl in dioxane.
-
-
First Amide Coupling:
-
Reaction: Couple the resulting amine with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH).
-
Conditions: Use a standard peptide coupling reagent such as HATU in the presence of DIPEA in DMF.[15][16]
-
Deprotection: Remove the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
-
Second Amide Coupling and Final Deprotection:
Protocol 2: Synthesis of a Novel Kinase-Targeting Warhead from this compound
This protocol outlines a plausible synthesis of a hypothetical kinase inhibitor warhead (ND-KI-01) designed for subsequent linker attachment. The picolinate core is a well-established scaffold for kinase inhibitors.[4][11]
Step-by-Step Methodology:
-
Saponification of Methyl Ester:
-
Objective: To generate the free carboxylic acid for subsequent amide coupling.
-
Procedure: Dissolve this compound (1.0 eq) in a mixture of methanol and water. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed. Neutralize with 1M HCl to pH ~4-5 and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield 4-hydroxypicolinic acid.
-
-
Amide Coupling to Introduce Linker Attachment Point:
-
Objective: To install a functional group for linker conjugation. Here, we will couple the acid with 4-aminobenzylamine, providing a primary amine for future modification.
-
Procedure: To a solution of 4-hydroxypicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[17][18] Stir for 10 minutes at 0 °C. Add 4-aminobenzylamine (1.1 eq) and allow the reaction to warm to room temperature, stirring for 16 hours.
-
Workup and Purification: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the warhead ND-KI-01 .
-
Protocol 3: Final PROTAC Assembly
This protocol describes the conjugation of the VHL ligand and the POI warhead via a PEG linker.
-
Linker Attachment to VHL Ligand:
-
Reaction: Couple the VH032 amine (synthesized in Protocol 1) with a Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG3-COOH).
-
Conditions: HATU (1.2 eq), DIPEA (3.0 eq) in DMF. Stir at room temperature for 16 hours. Purify the product by preparative HPLC.
-
Deprotection: Remove the Boc group using TFA in DCM to yield the VHL-Linker-NH₂ intermediate.
-
-
Final Coupling with POI Warhead:
-
Reaction: Couple the VHL-Linker-NH₂ intermediate with a suitable activated form of the POI warhead. For this, we first need to activate the warhead.
-
Warhead Activation (if necessary): If the warhead itself is a carboxylic acid, it can be activated with HATU/DIPEA. In our design, we are coupling the VHL-Linker-NH₂ to an aniline moiety on the warhead. A more appropriate strategy would be to have a carboxylic acid on the warhead. Let's adjust the warhead synthesis slightly for a more direct coupling.
-
Revised Warhead Synthesis (Protocol 2, Step 2) for Direct PROTAC Assembly:
-
Amide Coupling to an Amino Acid:
-
Couple 4-hydroxypicolinic acid with a protected amino acid like tert-butyl 4-aminophenylacetate. This introduces an ester that can be saponified to a carboxylic acid, providing a handle for direct coupling to the VHL-Linker-NH₂.
-
After coupling, deprotect the ester with TFA to get the warhead with a carboxylic acid handle.
-
-
Final PROTAC Synthesis (Amide Coupling):
-
Procedure: Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at 0 °C. Add the VHL-Linker-NH₂ intermediate (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours.
-
Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize thoroughly by LC-MS and NMR.
-
Part 2: In Vitro and Cellular Validation of the PROTAC
A series of assays are required to validate the mechanism of action and efficacy of the newly synthesized PROTAC.[5][]
Caption: A typical workflow for the validation of a novel PROTAC.
Protocol 4: In Vitro Ternary Complex Formation Assay (NanoBRET™)
The formation of a stable ternary complex is a prerequisite for successful protein degradation.[20] The NanoBRET™ assay is a powerful tool to monitor this in live cells.[1][2][6]
-
Principle: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged POI (donor) and a HaloTag®-labeled E3 ligase (acceptor) in the presence of the PROTAC.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the POI-NanoLuc® fusion and the HaloTag®-VHL fusion.
-
Label the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Treat the cells with a dilution series of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a luminescent plate reader.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates ternary complex formation.[3]
-
Protocol 5: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.[8][21][22]
-
Principle: Reconstitute the ubiquitination cascade in a test tube with purified components.
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/ElonginB/ElonginC complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
-
Methodology:
-
Combine the components in a reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30-37 °C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI.
-
A high-molecular-weight smear or ladder of bands above the unmodified POI indicates poly-ubiquitination.[22]
-
Protocol 6: Cellular Protein Degradation Assay (Western Blot)
The definitive test for a PROTAC is its ability to reduce the levels of the target protein within cells.[23][24]
-
Principle: Quantify the amount of POI in cell lysates after PROTAC treatment.
-
Methodology:
-
Culture a relevant neuronal cell line to 70-80% confluency.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of total protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the POI. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[26]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
-
Data Analysis: Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage).
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >80% |
Conclusion and Future Perspectives
This guide provides a detailed framework for the rational design, synthesis, and validation of a novel VHL-recruiting PROTAC for neurodegenerative diseases, leveraging a picolinate-based warhead derived from this compound. The successful execution of these protocols will enable the generation of potent and selective protein degraders. Key challenges remain, particularly in optimizing properties for BBB penetration and demonstrating efficacy in in vivo models of neurodegeneration.[1][10] Future work should focus on refining the linker and warhead components to enhance CNS exposure and on exploring novel, brain-enriched E3 ligases to improve tissue specificity. The continued development of targeted protein degradation technology holds immense promise for creating transformative therapies for patients with devastating neurodegenerative disorders.
References
- Buhimschi, A. D., & Crews, C. M. (2021). Targeted protein degradation for the central nervous system. Preprints.
- Gong, Y., & Rao, Y. (2022). PROTACs as a novel strategy for the treatment of neurodegenerative diseases. Journal of Medicinal Chemistry.
- BenchChem. (2025). Application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors.
- Bondeson, D. P., Mares, A., Smith, I. E., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Daniels, D. L., Riching, K. M., & Urh, M. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2385, 155–173.
- Promega Corporation. (2024). NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual. Promega.
- BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
- BenchChem. (2025). A Researcher's Guide to In Vitro Validation of PROTAC-Mediated Protein Degradation.
- Abcam. (n.d.).
- Springer Nature Experiments. (2017). In Vitro Protein Ubiquitination Assay.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assays.
- Royal Society of Chemistry. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of VHL Ligand 14 Derivatives.
- R&D Systems. (n.d.).
- ResearchGate. (n.d.). Amide coupling. Reaction conditions. a) HATU, DIPEA, DMF, overnight, 23–90.
- Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
- PubMed. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- BOC Sciences. (n.d.).
- NanoTemper. (2021). For protein degraders to tackle neurodegenerative diseases, these are the barriers they need to overcome. NanoTemper Blog.
- BenchChem. (2025). Application Note & Protocol: Cell-Based Protein Degradation Assay Using Western Blot.
- RSC Publishing. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. RSC Advances.
- LifeSensors. (n.d.).
- PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
- MedChemExpress. (n.d.). VHL ligand. MedChemExpress.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase.
- Springer Nature Experiments. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific.
- PMC. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
- PMC. (2018). Cell death assays for neurodegenerative disease drug discovery. PubMed Central.
- Proteintech. (n.d.). WESTERN BLOTTING. Proteintech.
- LifeSensors. (n.d.). PROTAC for Neuroscience. LifeSensors.
- PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology.
- ResearchGate. (2024). PROTACs for TDP-43 Degradation: A Viable Therapeutic Strategy for ALS.
- Google Patents. (n.d.). Picolinamide derivatives as kinase inhibitors.
- ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- PubChem. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- PubMed. (2015). Chemoselective intramolecular functionalization of methyl groups in nonconstrained molecules promoted by N-iodosulfonamides. PubMed.
- ResearchGate. (n.d.). Benzylic C-H functionalization of methyl pyridines 4 with...
Sources
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 2. selvita.com [selvita.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 7. lifesensors.com [lifesensors.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Amide Synthesis [fishersci.co.uk]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. 2bscientific.com [2bscientific.com]
- 26. ptglab.com [ptglab.com]
Application Note & Protocol: Scaling Up the Synthesis of Methyl 4-Hydroxypicolinate Hydrochloride for PROTAC Development
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, with many prominent examples utilizing ligands for the von Hippel-Lindau (VHL) E3 ligase to induce targeted protein degradation.[1][2][3] A critical building block for the most widely used VHL ligands is the (2S,4R)-4-hydroxyproline core, which is typically coupled to a substituted picolinate scaffold.[2] Methyl 4-Hydroxypicolinate hydrochloride is a fundamental precursor for constructing these VHL ligands. As PROTAC candidates advance from discovery to preclinical and clinical development, the demand for multi-gram and kilogram quantities of these key intermediates necessitates robust, scalable, and economically viable synthetic routes. This guide provides a comprehensive technical overview and detailed protocols for scaling the synthesis of this compound, addressing common challenges and offering field-proven insights for researchers in drug development.
Introduction: The Central Role of the Picolinate Scaffold in VHL-based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[4][5] By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][6]
The VHL E3 ligase is among the most successfully recruited ligases in PROTAC design, due to its broad tissue expression and the availability of potent, well-characterized small molecule ligands.[3][7] These ligands mimic the binding of hypoxia-inducible factor alpha-subunit (HIF-α) to VHL.[2] The synthesis of these ligands, such as the widely used VH032, often relies on the Methyl 4-Hydroxypicolinate scaffold as the key coupling partner for the hydroxyproline fragment.[8][9]
While lab-scale synthesis (mg to g) of this intermediate is straightforward, scaling up production presents significant challenges related to reaction control, product isolation, and impurity management.[10][11] This document outlines a reliable pathway from a common starting material, Chelidamic acid, and details the critical process modifications required for a successful multi-gram scale-up.
Overview of the Synthetic Strategy
The selected synthetic route is a robust two-step process starting from the inexpensive and commercially available Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The strategy involves:
-
Thermal Decarboxylation: Selective removal of one carboxyl group from Chelidamic acid to yield 4-Hydroxypicolinic acid. This step is often driven by high temperature in a suitable solvent.
-
Fischer Esterification & Salt Formation: Conversion of the remaining carboxylic acid to its methyl ester and concurrent formation of the hydrochloride salt using a methanolic hydrogen chloride solution.
This approach is advantageous for scale-up as it avoids costly metal catalysts and chromatography, relying instead on thermal energy and precipitation/crystallization for isolation.
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 4-Hydroxypicolinate Hydrochloride Synthesis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing coupling efficiency of Methyl 4-Hydroxypicolinate hydrochloride
An In-Depth Technical Guide to Optimizing Coupling Reactions with Methyl 4-Hydroxypicolinate Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we understand that coupling reactions involving electron-deficient heteroaromatics can present unique challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction efficiency, minimize side products, and streamline your purification processes.
Core Challenges in Coupling Methyl 4-Hydroxypicolinate
Before diving into specific troubleshooting, it's crucial to understand the inherent chemical properties of Methyl 4-Hydroxypicolinate that influence its reactivity. A grasp of these principles is the foundation for rational optimization.
-
The Pyridine Ring: The pyridine ring is isoelectronic with benzene but contains an electronegative nitrogen atom. This nitrogen atom withdraws electron density from the ring, making it "electron-deficient".[1][2] This has two major consequences:
-
Reduced Reactivity in Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the first step is often the oxidative addition of the catalyst into a carbon-halogen bond. The electron-deficient nature of the pyridine ring can make this step more difficult compared to electron-rich aromatic systems.[3]
-
Susceptibility to Nucleophilic Attack: The ring is more prone to nucleophilic aromatic substitution, a reactivity pattern that can sometimes lead to unexpected side reactions.[1]
-
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium).[4] This coordination can stabilize the catalyst to the point of deactivation, preventing it from participating in the catalytic cycle and leading to stalled or incomplete reactions.
-
Functional Group Interference: The molecule contains three key functional groups: the hydrochloride salt, a hydroxyl group, and a methyl ester. Each can influence the reaction:
-
Hydrochloride Salt: The molecule is supplied as a salt. The acidic proton must be neutralized by a base for most coupling reactions to proceed.
-
4-Hydroxyl Group: This group is a potential nucleophile. In cross-coupling reactions, it can compete with the desired nucleophile, leading to O-arylation side products.[5] This may necessitate the use of a protecting group.[6]
-
2-Methyl Ester: This group introduces steric bulk near the 2-position, which can influence the approach of the catalyst and other reagents.[7] It is also susceptible to hydrolysis under strongly basic or acidic conditions.[8][9]
-
This section is structured to address common issues encountered during synthesis, from initial setup to specific reaction classes and final purification.
Part 1: General Considerations & Pre-Reaction Setup
Q1: My reaction is not starting. Do I need to neutralize the hydrochloride salt first?
Answer: Yes, absolutely. The hydrochloride salt form means the pyridine nitrogen is protonated (pyridinium ion). This proton must be removed to liberate the neutral pyridine and prevent quenching of bases or nucleophiles. Failure to add a sufficient amount of base is a common reason for failed reactions.
You should use at least one equivalent of a base to neutralize the salt, in addition to the base required for the coupling reaction itself. For instance, if a Suzuki coupling calls for 2.0 equivalents of K₂CO₃, you should use a total of 3.0 equivalents when starting with the hydrochloride salt.
The choice of base is critical and depends on the specific coupling reaction. A weak base may not be sufficient to drive the catalytic cycle, while an overly strong base could cause ester hydrolysis or other side reactions.
Q2: I'm seeing a complex mixture of products. Does the 4-hydroxyl group require protection?
Answer: It depends on the reaction type and conditions. The hydroxyl group is a nucleophile and can compete in coupling reactions, particularly in palladium-catalyzed C-O bond formation (a variant of the Buchwald-Hartwig reaction).[5]
When to Protect:
-
If you are performing a Buchwald-Hartwig amination and observing significant O-arylation byproducts.
-
If your reaction conditions are harsh and could lead to undesired reactions at the hydroxyl group.
-
If subsequent synthetic steps require the hydroxyl to be masked.
When You Might Avoid Protection:
-
In some Suzuki couplings where the transmetalation step is much faster than competitive C-O coupling.
-
If you can find mild conditions that favor your desired reaction. A well-chosen ligand and base combination can often provide the necessary selectivity.
Common Protecting Group Strategies:
| Protecting Group | Typical Reagents for Protection | Typical Reagents for Deprotection | Key Advantages/Disadvantages |
| Silyl Ethers (e.g., TBS, TIPS) | TBSCl, Imidazole, DMF | TBAF, THF or HF•Pyridine | Robust to many conditions; easily removed. Can be bulky. |
| Benzyl Ether (Bn) | BnBr, NaH, DMF | H₂, Pd/C (Hydrogenolysis) | Very stable. Requires specific deprotection that may affect other functional groups. |
| Acetyl Ester (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH/H₂O | Easy to install/remove. Not stable to many basic or acidic conditions. |
Protocol: TBS Protection of Methyl 4-Hydroxypicolinate
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature to neutralize the salt.
-
Add imidazole (2.0 eq) and tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (Hexanes/Ethyl Acetate) to yield the TBS-protected product.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring requires careful selection of the catalyst system for cross-coupling reactions. Modern, electron-rich and sterically hindered phosphine ligands are often essential for achieving good results.[3][7]
Q3: My Suzuki-Miyaura coupling yield is low or the reaction has stalled. What are the key parameters to optimize?
Answer: Low yields in Suzuki couplings of pyridyl electrophiles are common and can typically be overcome by systematically optimizing the catalyst, ligand, base, and temperature.[10][11]
1. Catalyst & Ligand Selection: This is the most critical factor. The ligand's job is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For electron-deficient systems like this, you need ligands that are both electron-rich (to make the Pd(0) center more nucleophilic) and bulky (to promote reductive elimination).[3]
| Ligand / Precatalyst | Common Name | Characteristics | Typical Use Case |
| Pd(PPh₃)₄ | Tetrakis | "Classic" catalyst. Often sluggish with pyridyl chlorides/bromides.[11] | Good starting point for simple aryl iodides. |
| SPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine. | Excellent for many challenging couplings, including pyridines. |
| XPhos | Buchwald Ligand | Similar to SPhos, very effective for heteroaromatic couplings. | General-purpose, high-activity ligand. |
| RuPhos | Buchwald Ligand | Another highly active biaryl phosphine ligand. | Often effective when other ligands fail. |
| PdCl₂(dppf) | - | Ferrocene-based ligand. | Good for a range of couplings, but may be less effective here than Buchwald ligands. |
2. Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[8][12] The choice of base can affect reaction rate and side product formation.
| Base | Strength | Solubility (in typical solvents) | Comments |
| K₂CO₃ | Moderate | Low | Often used in aqueous/organic mixtures. A good starting point.[13] |
| K₃PO₄ | Strong | Moderate | Often provides higher yields for difficult couplings.[14] |
| Cs₂CO₃ | Strong | High | Highly effective, but more expensive. The high solubility of the carbonate can be beneficial. |
| KF | Weak | Low | Used for substrates with base-labile groups, like esters.[8] |
3. Temperature & Solvent: These reactions often require heat (80-120 °C). If the reaction is slow at a certain temperature, a modest increase can have a significant effect. Microwave irradiation can dramatically shorten reaction times and improve yields.[15] Common solvents include 1,4-Dioxane, Toluene, and DMF. Ensure they are anhydrous and degassed.
Workflow: Optimizing a Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the (protected) Methyl 4-halo-picolinate (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq, including 1.0 eq for HCl salt).
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Add anhydrous, degassed solvent (e.g., 1,4-Dioxane).
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until TLC or LCMS analysis shows consumption of the limiting reagent.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a pad of Celite to remove palladium residues.
-
Proceed with aqueous workup and purification.
Q4: My Buchwald-Hartwig amination is failing. I see starting material decomposition or homocoupling of my aryl halide. What's wrong?
Answer: Buchwald-Hartwig aminations can be sensitive, and failure often points to issues with the catalyst activity, base choice, or side reactions.[5][16]
1. Catalyst Deactivation: The pyridine nitrogen is a known inhibitor of palladium catalysts. This is often more pronounced in C-N coupling than in C-C coupling. Using a highly active, well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) is strongly recommended over generating the catalyst in situ from sources like Pd(OAc)₂.[17] The choice of ligand is also critical to shield the metal center and promote the desired reaction.[17][18]
2. Base Sensitivity and Choice: Buchwald-Hartwig reactions often employ very strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases can readily hydrolyze the methyl ester on your substrate, especially at elevated temperatures.
- Troubleshooting Step: Try switching to a weaker base like K₃PO₄ or Cs₂CO₃. While potentially slower, they are far less likely to cause ester cleavage.
3. Common Side Reactions:
- Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if moisture is present or if the amine starting material can act as a hydride donor.
- Aryl Halide Homocoupling: Two molecules of your coupling partner react to form a biaryl species. This is often a sign that the oxidative addition is occurring but the subsequent steps of the catalytic cycle are failing.
- O-Arylation: If the 4-hydroxyl group is unprotected, it can act as the nucleophile, leading to a diaryl ether byproduct. If this is a major product, protecting the hydroxyl group is necessary.
Diagram: Common Buchwald-Hartwig Side Reactions
Caption: Potential reaction pathways in a Buchwald-Hartwig coupling.
Part 3: Amide Coupling
If your synthetic route involves the carboxylic acid form (4-Hydroxypicolinic acid), standard peptide coupling protocols are used. The key is activating the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[19]
Q5: I have hydrolyzed the ester to 4-Hydroxypicolinic acid. What are the best conditions for amide coupling?
Answer: The efficiency of amide bond formation depends almost entirely on the choice of coupling reagent and the base used. Modern uronium/aminium or phosphonium salt-based reagents are generally high-yielding and minimize side reactions like racemization.[19]
Comparison of Common Amide Coupling Reagents:
| Reagent | Full Name | Class | Activating Additive | Base | Comments |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | None needed (contains HOAt) | DIPEA, TEA | Extremely fast and efficient. Gold standard for difficult couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | HOBt (often used) | DIPEA, TEA | Very effective and widely used. Less reactive than HATU. |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide | HOBt or Oxyma | DIPEA, TEA | Water-soluble urea byproduct is easily removed during workup.[9] Good for large-scale synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | None needed | DIPEA, TEA | High-yielding, but phosphine oxide byproducts can be difficult to remove. |
Protocol: General Amide Coupling using HATU
-
Dissolve 4-Hydroxypicolinic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM).
-
Add the amine coupling partner (1.0-1.2 eq).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Add HATU (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS.
-
Upon completion, dilute with an organic solvent and perform an aqueous workup to remove DMF and excess reagents.
-
Purify the resulting amide product by column chromatography or recrystallization.
Part 4: Purification & Workup
Q6: How can I effectively purify my coupled product away from catalysts and byproducts?
Answer: Proper purification is key to obtaining a high-quality final product.
-
Palladium Removal: Residual palladium can be problematic for subsequent steps and is often toxicologically undesirable.
-
Filtration: After the reaction, diluting the mixture with a solvent like Ethyl Acetate or DCM and filtering through a pad of Celite® or silica gel can remove a significant portion of the precipitated catalyst.
-
Scavengers: For trace amounts of palladium, commercially available metal scavengers (resins or silicas functionalized with thiols or other ligands) can be stirred with the product solution to bind and remove residual metal.
-
-
Chromatography: Flash column chromatography is the most common purification method.
-
Solvent System: A gradient of Hexanes/Ethyl Acetate is a common starting point. Adding a small amount of triethylamine (~1%) to the solvent system can prevent the product from streaking on the silica gel, which is common for pyridine-containing compounds.
-
Ester Stability: Be cautious of using very polar solvent systems like DCM/Methanol for extended periods, as highly activated silica gel can sometimes promote ester hydrolysis. Ensure your silica gel is neutral.
-
-
Aqueous Workup:
-
Before chromatography, a standard aqueous workup is essential. Wash the organic layer with water to remove inorganic bases and salts. A wash with saturated aqueous sodium bicarbonate (NaHCO₃) can remove any unreacted acidic starting materials, and a final wash with brine will help to dry the organic layer.
-
References
- Oreate AI Blog. (2026).
- ResearchGate.
-
Yu, J. Q., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Gümüş, İ., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Janeta, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PubMed Central. [Link]
-
Janeta, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
ResearchGate. Coupling outcomes for pyridines. [Link]
-
Jones, C. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate. (2021). Optimization of reaction conditions for Suzuki coupling. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Organic Chemistry Data. Amine to Amide (Coupling) - Common Conditions. [Link]
-
Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Wikipedia. Pyridine. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Ma, D., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
-
ResearchGate. (2022). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
-
University of Liverpool. Heteroaromatic Chemistry LECTURE 6 Pyridines. [Link]
-
PubChem. This compound. [Link]
-
Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed Central. [Link]
- Google P
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2016). How to purify esterification product?. [Link]
-
Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Kim, E., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Zhang, Y., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Online Library. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
-
Lager, E., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
-
ResearchGate. (2018). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
ResearchGate. The Reductive Cleavage Of Picolinic Amides. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. jocpr.com [jocpr.com]
- 7. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. hepatochem.com [hepatochem.com]
Technical Support Center: Purification of Picolinate-Containing PROTACs
Welcome to the technical support guide for navigating the unique purification challenges presented by picolinate-containing Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with these powerful but often complex molecules. Due to their distinct physicochemical properties—often falling into the "beyond Rule of Five" (bRo5) space—picolinate-containing PROTACs require specialized purification strategies.[1]
This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and the scientific reasoning behind our troubleshooting recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Chromatographic Performance
Question 1: Why do my picolinate-PROTAC peaks show significant tailing in reverse-phase HPLC, and how can I fix it?
Answer: Peak tailing is the most common issue encountered when purifying picolinate-containing PROTACs on standard silica-based C18 columns.[2][3]
-
Root Cause: The picolinate moiety contains a basic pyridine nitrogen atom. This nitrogen can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[2][4][5] This creates a mixed-mode retention mechanism (hydrophobic and ionic), leading to a broadened, tailing peak shape.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in picolinate PROTACs.
-
Solutions:
-
Use an Acidic Modifier: The most direct solution is to add a small percentage of a strong acid to your mobile phase.
-
Trifluoroacetic Acid (TFA) at 0.1%: TFA is a strong ion-pairing agent that protonates the basic picolinate nitrogen, preventing it from interacting with the stationary phase.[6] It also protonates the silanol groups, effectively "masking" them.[5] This results in a single, sharp peak based on hydrophobic retention.
-
Formic Acid at 0.1%: Formic acid serves a similar purpose but is less aggressive than TFA.[3] It is often preferred for LC-MS applications as it leads to less ion suppression in the mass spectrometer.
-
-
Switch to a Modern, High-Purity Column: Older silica columns ("Type A") had more metal impurities and active silanols.[5] Modern, high-purity, end-capped columns (e.g., those using "Type B" silica) have fewer of these problematic sites, leading to inherently better peak shapes for basic compounds.[5]
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl column can offer an alternative selectivity mechanism through π-π interactions with the aromatic rings in your PROTAC, which can sometimes improve peak shape.[7]
-
Question 2: My PROTAC is a mixture of diastereomers. How can I separate them effectively?
Answer: Diastereomers have different physical properties and can be separated by achiral chromatography, but it often requires specialized methods as they can be challenging to resolve.[8]
-
Root Cause: Diastereomers arise from the presence of multiple chiral centers in the molecule. While they are not mirror images, their structural similarity can make separation on standard C18 columns difficult.
-
Recommended Strategy: Supercritical Fluid Chromatography (SFC) SFC is a powerful technique that is often more successful than traditional HPLC for separating diastereomeric mixtures.[9][10][11] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster and more efficient separations.[12]
-
Why it works: SFC provides orthogonal selectivity compared to reverse-phase HPLC. The combination of different stationary phases (including chiral columns used in an achiral mode) and alcohol/amine modifiers in the CO2 mobile phase creates unique separation conditions that can resolve closely related isomers.[9]
-
-
Alternative HPLC Strategies:
-
Normal-Phase Chromatography: Using a silica or cyano column with a non-polar mobile phase (e.g., hexane/ethanol) can sometimes provide the selectivity needed to separate diastereomers.[13]
-
Screening Different Stationary Phases: A trial-and-error approach using columns with different selectivities (e.g., PFP, Hypercarb) may be necessary to find a suitable method.[13]
-
| Technique | Stationary Phase Examples | Mobile Phase | Key Advantage |
| SFC | Diol, 2-Ethylpyridine, Chiral (e.g., Cellulose-based) | CO2 / Methanol (+/- additive) | High success rate, speed, "green" solvent[11][12] |
| Normal Phase HPLC | Silica, Cyano (CN) | Hexane / Isopropanol / Ethanol | Orthogonal selectivity to RP-HPLC[13] |
| Reverse Phase HPLC | C18, Phenyl-Hexyl, PFP | Acetonitrile / Water (+ modifier) | Requires extensive screening, may need long run times[14] |
| Caption: Comparison of chromatographic techniques for diastereomer separation. |
Category 2: Post-Purification Challenges
Question 3: I purified my PROTAC using a TFA modifier, but now I'm seeing toxicity in my cell-based assays. What's happening?
Answer: This is a critical and often overlooked issue. The trifluoroacetate (TFA) counter-ion from your purification is likely the culprit.
-
Root Cause: When you purify a basic compound (like a picolinate-PROTAC) using TFA in the mobile phase and then lyophilize your fractions, you don't get the free base. You get the TFA salt of your compound. Residual TFA has been shown to be directly cytotoxic, inhibit cell proliferation, and alter the pH of assay buffers, leading to false-negative or unpredictable results.[15][16][17] Effects have been reported at concentrations as low as 10 nM.[17][18]
-
Solutions - TFA Removal: It is essential to perform a salt exchange to replace the TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[15]
-
Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE): This is a highly effective method. The basic PROTAC is retained on the SCX cartridge while the TFA anion is washed away. The purified free-base is then eluted with a basic solution (e.g., methanol with ammonia).
-
Lyophilization from HCl: A common technique is to add a stronger acid, like HCl, to the purified fractions.[19] Since HCl is stronger than TFA, it protonates the TFA anion to its volatile acid form (CF3COOH), which can be removed during lyophilization, leaving behind the PROTAC-HCl salt.[19][20]
-
Question 4: My purified PROTAC has very low aqueous solubility. How can I handle it for biological assays?
Answer: Poor aqueous solubility is an inherent characteristic of many PROTACs due to their high molecular weight and hydrophobicity.[21][22][23]
-
Root Cause: The large, often greasy structures of PROTACs make them difficult to dissolve in aqueous buffers, which can lead to aggregation and inaccurate concentration measurements in assays.[15][22]
-
Solutions:
-
Formulation Strategies: For in vitro work, prepare a high-concentration stock solution in an organic solvent like DMSO. For in vivo studies, more advanced formulation approaches like creating amorphous solid dispersions (ASDs) with polymers can significantly enhance solubility and oral bioavailability.[24]
-
Solubility-Conscious Design: During the design phase, consider incorporating more polar groups or optimizing the linker to improve physicochemical properties without sacrificing degradation activity.
-
Use of Co-solvents: During the purification workup, using solvents like DMSO, DMF, or NMP can help maintain solubility before final isolation.
-
Detailed Experimental Protocols
Protocol 1: Preparative HPLC Purification and TFA-to-HCl Salt Exchange
This protocol describes the purification of a picolinate-PROTAC using a TFA-modified mobile phase followed by a salt exchange procedure.
Part A: Preparative HPLC
-
Column: C18, 5-10 µm particle size, appropriate dimensions for your sample load.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A until the sample is fully dissolved.
-
Gradient: Develop a suitable gradient from ~5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection & Fraction Collection: Monitor at an appropriate UV wavelength (e.g., 254 nm) and collect fractions corresponding to the main product peak.
-
Analysis: Analyze collected fractions by analytical LC-MS to confirm the identity and purity of the desired product.
Part B: TFA-to-HCl Salt Exchange This procedure is based on the principle of displacing a weaker acid (TFA) with a stronger one (HCl).[19][20]
-
Pool Fractions: Combine the pure, TFA-containing fractions.
-
Add HCl: For every 10 mL of collected fraction (assuming 0.1% v/v TFA), add approximately 15-20 µL of a 1 M HCl solution. This provides a molar excess of HCl to displace the TFA.[19]
-
Solvent Removal: Concentrate the solution using a rotary evaporator until it is nearly dry.
-
Azeotropic Removal: Add a 1:1 mixture of acetonitrile and water to the residue and repeat the evaporation process. Repeat this step 2-3 times to ensure the removal of volatile CF3COOH.[19]
-
Final Lyophilization: Dissolve the final residue in water (add acetonitrile if needed for solubility) and freeze-dry for at least 24 hours to yield the final PROTAC as its HCl salt.
-
QC Check: (Optional but recommended) Analyze the final material by F-NMR to confirm the absence of the characteristic TFA signal.
Protocol 2: Salt Removal using Strong Cation Exchange (SCX) Cartridge
This protocol is an alternative to the HCl exchange and is excellent for isolating the PROTAC as a free base.
-
Cartridge: PoraPak Rxn CX cartridge or equivalent polymeric strong cation-exchange resin.
-
Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Dilute the pooled, TFA-containing HPLC fractions with water and load the solution onto the SCX cartridge. The basic PROTAC will bind to the resin.
-
Wash 1 (TFA Removal): Wash the cartridge with a mild acid solution (e.g., 2% formic acid in water) to remove all traces of TFA.
-
Wash 2 (Organic Wash): Wash the cartridge with methanol to remove water and any remaining acid from the previous step.
-
Elution: Elute the purified, free-base PROTAC from the cartridge using a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Final Evaporation: Evaporate the solvent from the elution fraction to yield the final product, free of any salt.
Caption: Workflow for PROTAC salt removal using an SCX cartridge.
References
-
PROTACs & Molecular Glue Purification. Reach Separations. [Link]
-
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Waters. [Link]
-
How can I remove TFA? ResearchGate. [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
-
Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. PubMed. [Link]
-
Question regarding TFA removal after prep-HPLC fractionation of peptides? ResearchGate. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
TFA displays anti-inflammatory and anti-viral effects in vitro. ResearchGate. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs. [Link]
-
Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. [Link]
-
Ion exchange chromatography overview. YouTube. [Link]
-
Implementation of a walk-up analytical supercritical fluid chromatography/mass spectrometry screening system in the medicinal chemistry laboratory. PubMed. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate. [Link]
-
Sub/supercritical fluid chromatography purification of biologics. Nelson Mandela University. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed Central. [Link]
-
Separation of charged molecules by ion-exchange chromatography. YouTube. [Link]
-
Experimental solubility versus EPSA for the PROTAC data set. ResearchGate. [Link]
-
Impact of Salt Selection on Ion‐Exchange Chromatography of Model Proteins. ResearchGate. [Link]
-
The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Publications. [Link]
-
Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed. [Link]
-
Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
-
Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. NIH. [Link]
-
Challenges and opportunities for in vivo PROTAC delivery. ResearchGate. [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. peptide.com [peptide.com]
- 7. waters.com [waters.com]
- 8. santaisci.com [santaisci.com]
- 9. reachseparations.com [reachseparations.com]
- 10. FastTrack to supercritical fluid chromatographic purification: Implementation of a walk-up analytical supercritical fluid chromatography/mass spectrometry screening system in the medicinal chemistry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genscript.com.cn [genscript.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. lifetein.com [lifetein.com]
- 21. researchgate.net [researchgate.net]
- 22. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PROTAC Stability with Methyl 4-Hydroxypicolinate Hydrochloride
Welcome to the technical support center for improving the in vitro stability of Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues and to provide a framework for exploring novel formulation strategies.
A significant challenge in the development of PROTACs is their inherent instability, which can arise from both chemical and metabolic liabilities.[1][2] While established methods for improving stability, such as linker modification, are widely practiced, the exploration of novel formulation excipients remains an area of active interest.[3][4] This guide focuses on a hypothetical but scientifically-grounded approach: the use of Methyl 4-Hydroxypicolinate hydrochloride as a potential stabilizing agent for in vitro studies.
Disclaimer: The use of this compound to stabilize PROTACs is an exploratory concept. This guide provides the scientific rationale for its potential utility and outlines the experimental workflows required to validate this hypothesis. It is intended to empower researchers to test this novel approach, not to present it as an established protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding PROTACs, their stability challenges, and the theoretical basis for using this compound as a stabilizing agent.
Q1: What are PROTACs and what is their mechanism of action?
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[5][6] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.[8] Because the PROTAC is not degraded in this process, it can act catalytically to degrade multiple copies of the target protein.[8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Q2: What are the common stability issues encountered with PROTACs in vitro?
PROTACs are susceptible to two primary modes of degradation in experimental settings:
-
Chemical Instability: Due to their complex structures, PROTACs may contain chemically labile functional groups. Ester or amide bonds within the linker, for example, can be susceptible to hydrolysis in aqueous buffers, particularly at non-neutral pH.[1] This leads to the cleavage of the PROTAC into its constituent ligands, abolishing its activity.
-
Metabolic Instability: When incubated with cellular systems or supplements like fetal bovine serum (FBS), PROTACs can be degraded by metabolic enzymes.[1] Common metabolic pathways include oxidation by cytochrome P450 enzymes and hydrolysis by esterases.[2] The linker is often a metabolic "soft spot," with flexible PEG or alkyl chains being particularly vulnerable.[1][2]
Both forms of instability can lead to a lower effective concentration of the active PROTAC, resulting in reduced potency, poor reproducibility, and potentially misleading structure-activity relationship (SAR) data.[9]
Q3: What is this compound and its relevant chemical properties?
This compound is a small organic molecule.[10] It is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid.[11] Its key structural features include a pyridine ring, a hydroxyl group, and a methyl ester. The hydrochloride salt form generally enhances its solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₃ | [12] |
| Molecular Weight | 189.60 g/mol | [13] |
| Structure | Pyridine ring with hydroxyl and methyl ester substituents | [10] |
| Form | Hydrochloride salt | [10] |
Q4: What is the proposed (hypothetical) mechanism for how this compound might improve PROTAC stability?
There is no direct published evidence for the use of this compound as a PROTAC stabilizer. However, based on its chemical structure, we can hypothesize several potential mechanisms by which it might confer stability:
-
pH Buffering: The picolinic acid scaffold has a carboxylic acid group and a pyridine nitrogen, which can act as a buffer. Maintaining a stable pH in the microenvironment of the PROtac solution could reduce pH-dependent hydrolysis of sensitive functional groups.[1]
-
Antioxidant Activity: Hydroxypyridine derivatives can act as antioxidants. The hydroxyl group on the pyridine ring could potentially scavenge reactive oxygen species (ROS) in the assay medium, protecting the PROTAC from oxidative degradation.
-
Molecular Shielding: Through non-covalent interactions (e.g., hydrogen bonding, π-stacking), this compound might associate with the PROTAC molecule. This association could sterically hinder the approach of water molecules or metabolic enzymes to labile sites, particularly within the linker region, thereby acting as a molecular shield.
Caption: Proposed mechanisms of PROTAC stabilization.
Part 2: Troubleshooting & Experimental Validation Guide
This section provides step-by-step protocols to test the hypothesis that this compound can improve the stability of your PROTAC.
Problem: My PROTAC shows rapid degradation in aqueous buffer.
Question: I'm observing a significant loss of my PROTAC in my assay buffer (e.g., PBS, pH 7.4) over a few hours, as determined by LC-MS. How can I test if this compound can mitigate this chemical instability?
Answer: This is a classic sign of chemical instability, likely hydrolysis. You can perform a simple in vitro stability assay in your buffer of choice, comparing the degradation rate of your PROTAC with and without the addition of this compound.
Experimental Protocol: Assessing Chemical Stability in Buffer
Objective: To determine if this compound can reduce the rate of PROTAC degradation in an aqueous buffer.
Materials:
-
Your PROTAC of interest (stock solution in DMSO)
-
This compound (stock solution in water or buffer)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
LC-MS system for analysis
Workflow:
Caption: Workflow for the in vitro chemical stability assay.
Step-by-Step Procedure:
-
Preparation: Prepare three sets of solutions in your assay buffer. The final concentration of your PROTAC should be consistent across all conditions (e.g., 1 µM).
-
Condition A (Control): PROTAC in buffer.
-
Condition B (Test 1): PROTAC in buffer + 10 µM this compound.
-
Condition C (Test 2): PROTAC in buffer + 100 µM this compound.
-
Note: Ensure the final DMSO concentration is low (<0.5%) and consistent across all samples.
-
-
Incubation: Incubate all solutions at the relevant temperature for your experiments (e.g., room temperature or 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each condition.
-
Quenching: Immediately add the aliquot to a 2-3 fold excess of cold acetonitrile containing a suitable internal standard to stop any further degradation and precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet any precipitates. Analyze the supernatant using a validated LC-MS method to quantify the peak area of the parent PROTAC relative to the internal standard.
-
Data Analysis: For each condition, calculate the percentage of PROTAC remaining at each time point relative to T=0. Plot the results to compare the degradation kinetics.
Example Data Table
| Time (hours) | % PROTAC Remaining (Control) | % PROTAC Remaining (+10 µM M4HP) | % PROTAC Remaining (+100 µM M4HP) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 92 | 98 |
| 2 | 72 | 85 | 95 |
| 4 | 55 | 75 | 91 |
| 8 | 30 | 60 | 84 |
| 24 | <5 | 25 | 65 |
This is hypothetical data for illustrative purposes.
Problem: My PROTAC shows poor stability in cell culture medium.
Question: My PROTAC degrades quickly when I add it to complete cell culture medium (containing FBS). How can I determine if this is due to chemical instability in the medium or metabolic degradation by serum enzymes, and can this compound help?
Answer: Degradation in cell culture medium can be complex. You need to distinguish between chemical instability in the complex aqueous environment and metabolic degradation by enzymes (e.g., esterases, proteases) present in the serum.[1] The following protocol can help dissect these factors.
Experimental Protocol: Assessing Stability in Cell Culture Medium
Objective: To differentiate between chemical and metabolic degradation in cell culture medium and evaluate the potential stabilizing effect of this compound.
Procedure:
-
Set up four conditions:
-
A (Basal Medium): PROTAC in serum-free basal medium (e.g., DMEM). This assesses chemical stability in the medium itself.
-
B (Basal + M4HP): PROTAC + 100 µM this compound in serum-free basal medium.
-
C (Complete Medium): PROTAC in complete medium (e.g., DMEM + 10% FBS). This assesses combined chemical and metabolic stability.
-
D (Complete + M4HP): PROTAC + 100 µM this compound in complete medium.
-
-
Follow the workflow: Use the same incubation, sampling, quenching, and LC-MS analysis procedure described in the previous protocol.
-
Interpret the results:
-
If degradation is high in A and C: The issue is primarily chemical instability. If condition B shows improvement, M4HP may be acting as a chemical stabilizer.
-
If degradation is low in A but high in C: The issue is primarily metabolic degradation from serum enzymes. If condition D shows improvement over C, M4HP might be inhibiting these enzymes or shielding the PROTAC from them.
-
If degradation is high in all conditions: The PROTAC is highly unstable, and while M4HP may offer some benefit, more substantial structural modifications to the PROTAC itself may be necessary.
-
Part 3: Advanced Considerations & Established Alternatives
If the exploratory use of this compound does not yield the desired stability improvements, researchers should consider these well-established strategies:
-
Linker Modification: This is the most common and effective strategy. Replacing metabolically weak linkers (e.g., long alkyl chains, esters) with more rigid and stable structures like piperazine/piperidine rings or phenyl groups can dramatically improve stability.[1][3]
-
Modify E3 Ligase or POI Ligands: The ligands themselves can be metabolic "soft spots." Medicinal chemistry efforts can be directed to modify these components to block sites of metabolism without compromising binding affinity.
-
Prodrug Strategies: A prodrug approach can be used to mask a labile functional group on the PROTAC. The masking group is later cleaved inside the cell to release the active PROTAC.
-
Formulation Optimization: Adjusting the pH of the formulation can sometimes improve the stability of pH-sensitive PROTACs for in vitro assays.[1]
A Note on Controls: When testing any potential stabilizing agent, it is crucial to run parallel controls. Ensure that the additive itself does not interfere with your downstream assays (e.g., cell viability, target engagement, or degradation assays). Always test the effect of this compound alone on your cells at the concentrations used.
References
-
Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. [Link]
-
Accounts of Chemical Research. (2025). Strategies for Precise Modulation of Protein Degradation. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]
-
MDPI. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. [Link]
-
ScienceOpen. (n.d.). Degradation of proteins by PROTACs and other strategies. [Link]
-
National Institutes of Health (NIH). (n.d.). Targeted Protein Degradation: Elements of PROTAC Design. [Link]
-
YouTube. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]
-
MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
National Institutes of Health (NIH). (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]
-
Appchem. (n.d.). This compound. [Link]
-
PubMed. (n.d.). Chemical properties and biotoxicity of several chromium picolinate derivatives. [Link]
-
National Institutes of Health (NIH). (n.d.). Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. appchemical.com [appchemical.com]
- 13. arctomsci.com [arctomsci.com]
Technical Support Center: Amide Coupling with Methyl 4-Hydroxypicolinate Hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in amide coupling reactions involving Methyl 4-Hydroxypicolinate hydrochloride. The unique structure of this reagent—possessing a nucleophilic amine, a competing nucleophilic hydroxyl group, an electron-deficient aromatic system, and formulated as a hydrochloride salt—presents a specific set of challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is low, and I'm recovering mostly unreacted starting materials. What is the likely cause?
Answer: Low conversion when using this compound is a common issue stemming primarily from two factors: the reduced nucleophilicity of the amine and the presence of the hydrochloride salt.
-
Reduced Nucleophilicity: The pyridine ring is an electron-withdrawing system, which decreases the electron density on the nitrogen atom of the amine. This makes it a weaker nucleophile compared to aliphatic or even other aromatic amines, slowing down the desired amide bond formation.[1][2][3][4][5] Standard coupling conditions may not be sufficiently robust for such an electron-deficient amine.[1][5]
-
Hydrochloride Salt: The amine is supplied as a hydrochloride salt, meaning it is protonated and non-nucleophilic. A base is required to neutralize the salt and liberate the free amine before it can participate in the coupling reaction.[6][7][8][9][10] Insufficient base (less than one full equivalent) will result in incomplete deprotonation and, consequently, low conversion.
Troubleshooting Steps:
-
Ensure Sufficient Base: Use at least two equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[11] One equivalent is consumed to neutralize the HCl salt, and the second is required to facilitate the coupling reaction by scavenging the proton generated during amide bond formation.[12][13]
-
Select a More Potent Coupling Reagent: For challenging couplings with electron-deficient amines, consider moving beyond standard carbodiimide reagents.
-
Phosphonium Salts: Reagents like PyBOP or PyAOP are highly effective and avoid certain side reactions associated with uronium salts.[13]
-
Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride in situ using reagents like XtalFluor-E or PyFluor can effectively drive the reaction with poorly nucleophilic amines, sometimes requiring elevated temperatures.[2][3][5]
-
-
Increase Reaction Time/Temperature: Monitor the reaction by LC-MS. If the reaction is proceeding cleanly but slowly, extending the reaction time or gently increasing the temperature may improve conversion.
Question 2: My LC-MS analysis shows a major byproduct with the same mass as my desired product. What is it, and how can I prevent it?
Answer: The most common byproduct with an identical mass to the desired N-acylated product is the O-acylated isomer , where the carboxylic acid has formed an ester with the 4-hydroxyl group of the picolinate.
The formation of this ester is a result of the hydroxyl group competing with the amine as a nucleophile. While the amine is generally more nucleophilic than the hydroxyl group, reaction conditions can shift this balance.[14]
Causality & Prevention:
-
Insufficient Basicity: Under neutral or slightly acidic conditions, a significant portion of the amine functionality remains protonated as the ammonium salt. This deactivates the amine, making the neutral hydroxyl group the more competitive nucleophile.[15][16]
-
Solution: Ensure the reaction is sufficiently basic to maintain the amine in its free, deprotonated state. Using 2.0-2.5 equivalents of a base like DIEA is crucial. The basic environment favors the more nucleophilic amine's attack over the hydroxyl group's.[14]
-
Acylating Agent Reactivity: Highly reactive acylating intermediates (e.g., from acyl chlorides) might exhibit lower selectivity. Using a coupling reagent that forms a slightly more stable activated ester could improve selectivity for the more potent amine nucleophile.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic preference for the more reactive amine nucleophile.
Question 3: I've identified a byproduct with a mass corresponding to my amine plus a fragment from my uronium coupling reagent (e.g., HBTU, HATU). What happened?
Answer: This byproduct is a guanidinium or urea-type adduct . It forms when the amine component directly attacks the coupling reagent instead of the activated carboxylic acid.[11][17]
Mechanism of Formation: This side reaction is more likely to occur under two conditions:
-
Slow Carboxylic Acid Activation: If the activation of the carboxylic acid is slow, the concentration of the free, reactive coupling reagent remains high, providing an opportunity for the amine to attack it directly.[17]
-
Excess Coupling Reagent: Using a significant excess of the coupling reagent increases the probability of this side reaction.[18]
Mitigation Strategy: The most effective way to prevent this is to change the order of addition .
-
Pre-activation: Dissolve the carboxylic acid, coupling reagent, and base in your solvent.
-
Stir: Allow this mixture to stir for 15-30 minutes at room temperature. This "pre-activation" step consumes the coupling reagent to form the activated ester of your carboxylic acid.
-
Add Amine: Add the this compound to the pre-activated mixture. By ensuring the coupling reagent is consumed before the amine is introduced, you minimize the possibility of the undesired direct reaction.[18][19]
Troubleshooting Guide: Byproduct Identification
If your reaction is not clean, use this flowchart to diagnose the likely identity of the major byproduct based on its mass spectrometric data.
// Paths from Mass_Check Path1 [label="Mass_BP ==\nMass(Desired Product)?", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Path2 [label="Mass_BP ==\nMass(Amine) + Mass(Coupling Reagent Fragment)?", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Path3 [label="Mass_BP ==\nMass(Carboxylic Acid) - H2O?", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Byproduct Nodes O_Acyl [label="Likely O-Acylated Isomer\n(Ester Byproduct)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Guanidinium [label="Likely Guanidinium Adduct\n(From Uronium Reagents)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anhydride [label="Likely Symmetric Anhydride\nof Carboxylic Acid", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Byproduct\n(e.g., from solvent, starting material impurity)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Solution Nodes Sol_O_Acyl [label="Solution:\n- Increase base stoichiometry\n- Lower reaction temperature\n- Check pH", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Guanidinium [label="Solution:\n- Pre-activate carboxylic acid\n- Use phosphonium reagent (e.g., PyBOP)\n- Avoid excess coupling reagent", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Anhydride [label="Solution:\n- Ensure anhydrous conditions\n- Check stoichiometry of coupling agent", shape=note, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections Start -> Mass_Check; Mass_Check -> Path1 [label="Isomeric"]; Mass_Check -> Path2 [label="Additive"]; Mass_Check -> Path3 [label="Dimeric"]; Mass_Check -> Other [label="Other Mass"];
Path1 -> O_Acyl [label="Yes"]; Path1 -> Mass_Check [label="No", style=dashed, color="#5F6368"]; O_Acyl -> Sol_O_Acyl [color="#4285F4"];
Path2 -> Guanidinium [label="Yes"]; Path2 -> Mass_Check [label="No", style=dashed, color="#5F6368"]; Guanidinium -> Sol_Guanidinium [color="#4285F4"];
Path3 -> Anhydride [label="Yes"]; Path3 -> Mass_Check [label="No", style=dashed, color="#5F6368"]; Anhydride -> Sol_Anhydride [color="#4285F4"]; } dott Caption: Troubleshooting flowchart for byproduct identification.
Experimental Protocols
Protocol 1: Standard Amide Coupling (Optimized for Selectivity)
This protocol is designed to favor N-acylation and minimize common byproducts.
-
Reagent Preparation:
-
To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.0 eq).
-
Add the Coupling Reagent (e.g., HATU, 1.1 eq).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
-
Activation:
-
Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) to the mixture.
-
Stir the solution at room temperature for 20 minutes. This is the "pre-activation" step. A color change or slight warming may be observed.
-
-
Coupling:
-
Add This compound (1.2 eq) to the reaction mixture as a solid or as a solution in a minimal amount of the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed. Reactions are typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: Acyl Fluoride Method for Highly Challenging Substrates
This protocol is recommended when standard methods fail due to low nucleophilicity or steric hindrance.[5]
-
Reagent Preparation:
-
To a clean, dry flask under an inert atmosphere, add the Carboxylic Acid (1.0 eq).
-
Dissolve in an anhydrous solvent (e.g., DCM or MeCN).
-
-
Acyl Fluoride Formation:
-
Add an acyl fluorinating agent such as PyFluor (1.2 eq).
-
Add a non-nucleophilic base such as DIEA (1.5 eq).
-
Stir at room temperature for 30-60 minutes to form the acyl fluoride intermediate.
-
-
Coupling:
-
Add This compound (1.2 eq) followed by an additional amount of DIEA (1.2 eq) to neutralize the salt.
-
-
Reaction Conditions:
-
Stir at room temperature. If no reaction is observed after several hours, the temperature can be carefully increased (e.g., to 40-60 °C) to facilitate the coupling.[5]
-
Monitor progress by LC-MS.
-
-
Work-up:
-
Follow the work-up and purification steps outlined in Protocol 1.
-
Summary of Best Practices
To ensure successful and clean amide coupling reactions with this compound, adhere to the following best practices.
| Parameter | Recommendation | Rationale |
| Base | Use 2.0 - 2.5 equivalents of a non-nucleophilic base (e.g., DIEA, NMM). | Neutralizes the HCl salt and facilitates the coupling reaction; prevents O-acylation by keeping the amine deprotonated.[11][13] |
| Order of Addition | Pre-activate the carboxylic acid with the coupling agent and base for 15-30 min before adding the amine. | Minimizes the formation of guanidinium byproducts from uronium/aminium reagents.[18][19] |
| Coupling Reagent | For difficult couplings, consider phosphonium salts (PyBOP) or acyl fluoride-forming reagents. | Phosphonium salts do not form guanidinium adducts; acyl fluorides are highly effective for electron-deficient amines.[5] |
| Temperature | Start at 0 °C or room temperature. | Lower temperatures can increase selectivity for N-acylation over O-acylation. |
| Stoichiometry | Use a slight excess (1.1-1.2 eq) of the non-limiting reagent. | Helps drive the reaction to completion without introducing significant purification challenges. |
| Monitoring | Routinely use LC-MS or TLC. | Provides crucial information on reaction progress, conversion, and byproduct formation, allowing for timely intervention. |
By understanding the inherent chemical properties of this compound and carefully controlling the reaction parameters, researchers can effectively mitigate byproduct formation and achieve high yields of the desired amide product.
References
- Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.).
- Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
- Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - OUCI. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. (n.d.). ResearchGate.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. (n.d.).
- Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (n.d.).
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines | The Journal of Organic Chemistry. (2013). ACS Publications.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
- Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (n.d.).
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (2014).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (2016).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark.
- Lunder, M., & Bratkovič, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central.
- Catalyst and method for amide formation - Google Patents. (n.d.).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Difference Between O Acylation and N Acylation. (2020).
- During the formation of paracetamol why do you get N-acylation instead of O - Quora. (2023).
- Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. (n.d.).
- The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - MDPI. (2019).
- Experimental conversions of N-acylation and O-acylation with and without CO2 protection. - ResearchGate. (n.d.).
- Chapter 24 – Amines and Heterocycles Solutions to Problems - NC State University Libraries. (n.d.).
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023).
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (n.d.).
- Amide Synthesis - Fisher Scientific. (n.d.).
- The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. (n.d.).
- Side reactions with HBTU amide coupling? : r/Chempros - Reddit. (n.d.).
- Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021).
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates [ouci.dntb.gov.ua]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. hepatochem.com [hepatochem.com]
- 14. quora.com [quora.com]
- 15. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. reddit.com [reddit.com]
dealing with impurities in Methyl 4-Hydroxypicolinate hydrochloride starting material
Welcome to the technical support center for Methyl 4-Hydroxypicolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities in this critical starting material. Our goal is to provide practical, field-proven insights rooted in scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Impurity Identification & Sourcing
Q1: What are the most common impurities I might find in my this compound starting material and where do they come from?
A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or residual materials from the workup and purification process. Understanding the likely source is the first step in targeted removal.
-
Process-Related Impurities: These are by-products of the synthesis itself. A common synthetic pathway involves the esterification of 4-hydroxypicolinic acid with methanol in the presence of an acid catalyst (e.g., HCl, SOCl₂, or trimethylchlorosilane)[1][2].
-
Unreacted Starting Material: The most common impurity is often unreacted 4-hydroxypicolinic acid . Its presence indicates an incomplete esterification reaction.
-
Side-Products: Isomeric impurities or products from side reactions can occur, though these are generally specific to the exact synthetic conditions used[3].
-
-
Residual Solvents & Reagents:
-
Solvents: Methanol is a key reagent and is often used in excess. Other solvents used during workup and purification, such as ethyl acetate, diethyl ether, or toluene, may also be present[1][2].
-
Reagents: Residual acid catalysts or inorganic salts from pH adjustments (e.g., sodium bicarbonate) can persist if washing is incomplete[2].
-
-
Degradation Products:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to 4-hydroxypicolinic acid, especially if exposed to moisture and non-acidic pH.
-
Photodegradation/Oxidation: Like many pyridine derivatives, prolonged exposure to light and air can lead to colored degradation products or oxidation of the hydroxypyridine ring[3].
-
Q2: My HPLC chromatogram shows several unexpected peaks. What is the most effective analytical workflow to identify them?
A2: A multi-technique approach is essential for the unambiguous identification of unknown impurities[3]. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification, but it should be coupled with spectroscopic techniques for structural elucidation.
The recommended workflow is as follows:
-
HPLC-UV Analysis: Start by developing a robust HPLC method to ensure good separation of all components. A reversed-phase C18 or C8 column is typically effective[4][5].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides the molecular weight of the impurities as they elute from the column, offering immediate clues to their identity[6]. For example, a peak with a mass corresponding to 4-hydroxypicolinic acid would strongly suggest unreacted starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents[3]. A headspace GC-MS analysis is the standard method for this.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a significant level (>1%), ¹H NMR of the bulk material may reveal its structure. For definitive identification of unknown structures, the impurity may need to be isolated via preparative HPLC, followed by detailed 1D and 2D NMR analysis (¹H, ¹³C, COSY, HSQC)[3].
Below is a logical workflow to guide your investigation.
Caption: Impurity Identification Workflow.
Analytical Troubleshooting
Q3: Can you provide a reliable starting HPLC method for analyzing the purity of this compound?
A3: Certainly. A gradient reversed-phase HPLC method is generally effective for separating the polar product from less polar impurities and the more polar starting material. The following conditions serve as an excellent starting point, which can be optimized for your specific instrument and impurity profile. This method is adapted from general principles for analyzing picolinates[4][7][8].
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks for acidic and basic analytes and improves retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient ensures elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity. |
| Detection (UV) | 265 nm | Picolinates generally show strong absorbance in this region of the UV spectrum[4]. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Sample Prep. | 1 mg/mL in Mobile Phase A/B (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Purification & Troubleshooting
Q4: My starting material contains ~5% unreacted 4-hydroxypicolinic acid. What is the most effective lab-scale purification method to remove it?
A4: The most effective method for removing the more polar 4-hydroxypicolinic acid from the less polar methyl ester product is recrystallization or a solvent wash/slurry. The key is to select a solvent system where the desired product (this compound) has significantly lower solubility than the impurity, especially at cooler temperatures.
Given the hydrochloride salt form, polar protic solvents should be approached with caution to avoid transesterification or hydrolysis. An isopropanol/methanol mixture or an ethyl acetate slurry are excellent starting points.
Caption: Recrystallization Workflow for Purification.
Hypothetical Purification Data:
The table below illustrates the typical effectiveness of a single recrystallization.
| Compound | Purity Before Recrystallization (Area %) | Purity After Recrystallization (Area %) |
| Methyl 4-Hydroxypicolinate HCl | 94.5% | 99.7% |
| 4-Hydroxypicolinic Acid | 5.1% | 0.1% |
| Residual Methanol | 0.3% | <0.05% |
| Unknown Impurity (RT 8.5 min) | 0.1% | <0.05% |
Q5: How should I store this compound to prevent the formation of degradation-related impurities?
A5: Proper storage is critical to maintain the long-term purity of the material. As a hydrochloride salt of a methyl ester, it is susceptible to hydrolysis and potentially other forms of degradation.
-
Temperature: Store at room temperature or refrigerated (2-8 °C) for long-term storage[9]. Avoid freezing, which can cause moisture to condense upon thawing.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. This minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidative degradation.
-
Light: Protect from light by using an amber vial or storing it in a dark cabinet. Pyridine derivatives can be light-sensitive.
By following these storage protocols, you can significantly extend the shelf-life and ensure the reliability of your starting material for future experiments.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying the title compound from common impurities like unreacted starting material.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of isopropanol and methanol (e.g., 5:1 v/v) is a good starting point. Ethyl acetate can be used as an anti-solvent.
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., 50 mL isopropanol) and begin heating to a gentle reflux (e.g., ~80 °C) with stirring.
-
Achieve Clear Solution: Add the co-solvent (e.g., methanol) dropwise until a clear, homogeneous solution is obtained. Avoid adding excessive solvent, as this will reduce the final yield.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel[10].
-
Washing: Wash the filter cake with a small amount of cold anti-solvent (e.g., 2 x 10 mL of cold ethyl acetate) to rinse away residual soluble impurities[11].
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the purified material by HPLC to confirm the removal of impurities.
References
- CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects.
- Technical Support Center: Characterization of Impurities in 5-Cyano-2-picoline. Benchchem.
- A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chrom
- Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry.
- Technical Information Sheet -- Analysis of Chromium (III) Picolinate in Supplements by HPLC. Tosoh Bioscience.
- CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.
- US3304300A - Method for isolation and purification of hmx.
- methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 97% | CAS: 337464-25-2. AChemBlock.
- Methyl 4-chloropicolin
- 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure.
- RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
Sources
- 1. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 2. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104090055B - The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 97% | CAS: 337464-25-2 | AChemBlock [achemblock.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3304300A - Method for isolation and purification of hmx - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Times for Methyl 4-Hydroxypicolinate Hydrochloride Conjugation
Welcome to the technical support center for optimizing conjugation reactions involving Methyl 4-Hydroxypicolinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions for maximal efficiency and reproducibility.
I. Foundational Knowledge: Understanding the Reaction
This compound is a versatile small molecule often used in bioconjugation, the process of covalently linking molecules.[1][2] Success in these reactions hinges on understanding the interplay of various factors that govern reaction kinetics. The primary goal is to maximize the formation of the desired conjugate while minimizing side reactions and preserving the biological activity of the target molecule.[1]
Core Principles of Conjugation
Successful bioconjugation requires a balance of several factors:
-
Reaction Conditions: pH, temperature, and solvent composition can significantly impact reaction speed and yield.[3][4]
-
Stoichiometry: The molar ratio of reactants is critical for controlling the degree of labeling.[5]
-
Site-Specificity: Ensuring the conjugation occurs at the desired location on the biomolecule is crucial for maintaining its function.[1][3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered when working with this compound and similar amine-reactive compounds.
Q1: What is the optimal pH for conjugating this compound to a primary amine on a protein?
The optimal pH for reactions involving N-hydroxysuccinimide (NHS) esters, a common reactive group for amine conjugation, is typically between 7.2 and 8.5.[6] A slightly alkaline pH (8.3-8.5) is often recommended to ensure that the primary amines on your target protein are deprotonated and thus sufficiently nucleophilic to attack the ester.[7] However, be aware that at higher pH values, the rate of hydrolysis of the NHS ester also increases, which is a competing reaction that deactivates your crosslinker.[8][7]
Q2: My conjugation reaction is slow or yielding very little product. What are the likely causes?
Several factors could be contributing to low reaction efficiency:
-
Incorrect pH: If the pH is too low (below 7), the primary amines will be protonated and non-nucleophilic, slowing the reaction.[8]
-
Hydrolyzed Reagent: NHS esters are moisture-sensitive.[9] If your this compound has been improperly stored or exposed to moisture, it may have hydrolyzed, rendering it inactive.
-
Buffer Interference: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.[10][11]
-
Insufficient Molar Excess: The concentration of your reactants plays a significant role. You may need to empirically optimize the molar excess of the crosslinker to drive the reaction forward.[6]
Q3: I'm observing protein precipitation during my conjugation reaction. What can I do to prevent this?
Protein precipitation can occur due to several reasons:
-
Change in Isoelectric Point (pI): Modification of primary amines neutralizes their positive charge, which can alter the protein's pI.[6] If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.[6]
-
Denaturation: The reaction conditions or the modification itself might be causing the protein to denature and aggregate.[6]
To troubleshoot this, consider optimizing the crosslinker concentration by performing a titration to find the highest concentration that doesn't cause precipitation.[6] You can also explore different buffer systems or adjust the pH.
Q4: How does temperature affect the reaction time?
Temperature generally has a direct relationship with reaction rate; higher temperatures often lead to faster reactions.[12][13] However, for bioconjugation, this must be balanced with the stability of the biomolecule. Many proteins are sensitive to heat and can denature at elevated temperatures.[14][15] For most protein labeling experiments, reactions are carried out at room temperature (20-25°C) or at 4°C. Reactions at 4°C will be slower but can be beneficial for sensitive proteins or to minimize competing side reactions over a longer incubation period.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect pH | Verify buffer pH is between 7.2 and 8.5.[6] Phosphate, borate, or HEPES buffers are suitable choices.[11] |
| Hydrolyzed Reagent | Use a fresh vial of this compound. Ensure proper storage conditions (cool and dry). | |
| Interfering Buffer Components | Switch to a non-amine-containing buffer. If quenching is needed, add Tris or glycine after the desired reaction time.[10][11] | |
| Insufficient Reactant Concentration | Increase the molar excess of the crosslinker. Perform a titration to find the optimal ratio. | |
| Protein Precipitation | Altered pI / Denaturation | Decrease the molar excess of the crosslinker.[6] Try a different buffer system or adjust the pH. Consider performing the reaction at a lower temperature (4°C). |
| Non-Specific Labeling | High Reactivity of Crosslinker | Reduce the molar excess of the crosslinker.[4] Decrease the reaction time or temperature. |
| Inconsistent Results | Variability in Reaction Parameters | Maintain tight control over all reaction parameters including pH, temperature, incubation time, and reactant concentrations.[5] |
IV. Experimental Protocols
Protocol 1: Optimizing Reaction pH
This protocol will help determine the optimal pH for your specific conjugation reaction.
-
Prepare a series of buffers: Prepare identical buffers (e.g., 100 mM sodium phosphate) at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Set up parallel reactions: In separate tubes, add your target protein to each of the prepared buffers.
-
Initiate the reaction: Add a consistent molar excess of freshly prepared this compound to each tube.
-
Incubate: Allow the reactions to proceed for a fixed amount of time (e.g., 1-2 hours) at a constant temperature (e.g., room temperature).
-
Quench the reaction: Stop the reaction by adding a quenching buffer like Tris-HCl to a final concentration of 20-50 mM.[6]
-
Analyze the results: Use an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry) to determine the degree of conjugation at each pH.
Protocol 2: Determining Optimal Molar Excess
This protocol will help you find the ideal ratio of crosslinker to your target molecule.
-
Set up a series of reactions: In separate tubes with your target protein in the optimal buffer (determined from Protocol 1), add varying molar excesses of this compound (e.g., 5x, 10x, 20x, 50x).
-
Incubate: Allow the reactions to proceed for a fixed time and at a constant temperature.
-
Quench and Analyze: Stop the reactions and analyze the degree of conjugation for each molar ratio.
V. Visualizing the Workflow
Conjugation Optimization Workflow
Caption: Key factors that influence reaction time.
VI. Quantitative Data Summary
Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| Source:[8] |
Comparative Kinetics of Aminolysis vs. Hydrolysis
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |
| < 7.0 | Very Slow | Slow | Inefficient conjugation due to protonated amines. |
| 7.2 - 8.5 | Fast | Moderate | Optimal range for efficient conjugation. |
| > 9.0 | Very Fast | Very Fast | Reduced yield due to rapid hydrolysis of the NHS ester. [8] |
VII. Final Recommendations
For successful and reproducible conjugation of this compound, a systematic approach to optimization is key.
-
Always use fresh reagents: Prepare your crosslinker solution immediately before use to avoid hydrolysis. [9]* Start with the recommended pH range: Begin your optimization experiments within a pH of 7.2-8.5. [6]* Empirically determine optimal conditions: The ideal reaction time, temperature, and molar excess will be specific to your molecules of interest and should be determined experimentally. [16]* Maintain consistency: Once optimal conditions are established, ensure they are precisely replicated in all subsequent experiments to guarantee reproducibility. [5] By understanding the chemical principles and systematically troubleshooting, you can significantly improve the efficiency and reliability of your conjugation reactions.
References
-
kbDNA. (2022-12-01). Bioconjugation Chemistry: Challenges and Solutions. Available from: [Link]
-
Stadler, L. B., et al. (2020). Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics. Frontiers in Microbiology. Available from: [Link]
-
AbOliGo. Bioconjugation Optimization & Troubleshooting. Available from: [Link]
-
Bridgewater, J. C., et al. (2017). Heat shock increases conjugation efficiency in Clostridium difficile. Journal of Microbiological Methods. Available from: [Link]
-
Oh, E., et al. (2015). Heat Shock-Enhanced Conjugation Efficiency in Standard Campylobacter jejuni Strains. Applied and Environmental Microbiology. Available from: [Link]
-
Roca, I. G., et al. (2021). Temperature and Nutrient Limitations Decrease Transfer of Conjugative IncP-1 Plasmid pKJK5 to Wild Escherichia coli Strains. Frontiers in Microbiology. Available from: [Link]
-
Abramov, K., et al. (2023). The Effect of Outer Space and Other Environmental Cues on Bacterial Conjugation. bioRxiv. Available from: [Link]
-
Wagner, M. S., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Available from: [Link]
-
Assay Genie. (2024-03-18). Labeling Non-Antibody Proteins and Small Molecules: An Advanced Guide. Available from: [Link]
-
Bobb, J. D., et al. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules. Available from: [Link]
-
Dent, A. H. (2004). Optimizing bioconjugation processes. Pharmaceutical Technology. Available from: [Link]
-
Wagner, M. S., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Available from: [Link]
-
Wagner, M. S., et al. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. Langmuir. Available from: [Link]
-
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. Available from: [Link]
-
Witus, L. (2012). Optimization of Protein Bioconjugation Reactions Using Combinatorial Peptide Libraries. eScholarship, University of California. Available from: [Link]
-
Yin, J., et al. (2004). Labeling Proteins with Small Molecules by Site-Specific Posttranslational Modification. Journal of the American Chemical Society. Available from: [Link]
-
Unknown. Phase II (Conjugation) Reactions. Available from: [Link]
-
YouTube. (2024-11-26). Biomolecule Labeling An Advanced Guide. Available from: [Link]
-
Parker, C. G., et al. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. Available from: [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. aboligo.com [aboligo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Frontiers | Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics [frontiersin.org]
- 13. Temperature and Nutrient Limitations Decrease Transfer of Conjugative IncP-1 Plasmid pKJK5 to Wild Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heat shock increases conjugation efficiency in Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heat Shock-Enhanced Conjugation Efficiency in Standard Campylobacter jejuni Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
Technical Support Center: Navigating Base Selection for Coupling Reactions with Methyl 4-Hydroxypicolinate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of base selection in coupling reactions involving Methyl 4-Hydroxypicolinate hydrochloride. Our focus is to move beyond simple protocols and provide a mechanistic understanding to empower you to solve challenges in your own experiments.
Section 1: Foundational Principles - The Multifaceted Role of the Base
Q1: Why is the choice of base so uniquely critical when working with this compound?
Answer: The complexity arises from the structure of your starting material. Unlike a simple aryl halide, this compound presents three distinct features that interact with the base before the catalytic cycle even begins. Failure to account for all three is the most common reason for reaction failure.
-
The Hydrochloride Salt: The "hydrochloride" indicates that the pyridine nitrogen is protonated. This is an acid-base neutralization that must occur first. You need at least one full equivalent of base just to generate the neutral, catalytically active pyridine species.[1]
-
The 4-Hydroxy Group: The phenolic proton on the pyridine ring is acidic and will be deprotonated by the base. This requires a second equivalent of base .
-
The Catalytic Role: After these initial stoichiometric reactions, the base must perform its primary role in the catalytic cycle. For instance, in a Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate complex required for transmetalation.[2][3] In a Buchwald-Hartwig amination, it deprotonates the amine nucleophile.[4][5] This requires at least another equivalent of base.
Therefore, a minimum of 2.5 to 3.0 equivalents of base is often the necessary starting point for any reaction development.
Caption: Initial stoichiometric acid-base reactions of the starting material.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific issues you might encounter during your experiments. We'll diagnose the problem based on the likely role of the base and provide a clear path to a solution.
Problem 1: No Reaction or Low Conversion
Q: My reaction isn't starting or has stalled, with starting material remaining. What's the first thing to check regarding the base?
Answer: This is the most common failure mode and it almost always traces back to an issue with the base's strength, stoichiometry, or physical properties.
Potential Causes & Solutions:
-
Insufficient Base Stoichiometry: As detailed in Q1, using too little base is a primary culprit. The base is consumed in neutralization steps before it can participate in the catalytic cycle.
-
Solution: Ensure you are using at least 2.5-3.0 equivalents of base. For sensitive substrates where you want to minimize base-driven decomposition, it is better to use a milder base at the correct high stoichiometry than a strong base at a low, insufficient stoichiometry.
-
-
Incorrect Base Strength (pKa): The base may be too weak to effectively deprotonate the coupling partner (e.g., the amine in a Buchwald-Hartwig reaction) or activate the boronic acid in a Suzuki coupling.[6]
-
Solution: Switch to a stronger base. For example, if potassium carbonate (K₂CO₃) is failing, consider potassium phosphate (K₃PO₄), which is significantly more basic and highly effective in many challenging couplings.[7] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is often required, but must be used with caution due to the ester functionality.[4][8]
-
-
Poor Base Solubility and Particle Size: This is a frequently underestimated cause of failed or irreproducible reactions.[9] If an inorganic base like K₃PO₄ is not soluble in your reaction solvent, the reaction becomes a solid-liquid phase reaction. Its efficiency is then dependent on the surface area of the base.
-
Solution:
-
Grind the Base: Before adding it to the reaction, grind your inorganic base (e.g., K₃PO₄ or K₂CO₃) to a very fine, consistent powder. This dramatically increases the surface area and can rescue a failed reaction.
-
Switch to a More Soluble Base: Cesium carbonate (Cs₂CO₃) is often more effective than other carbonates due to its higher solubility in common organic solvents like dioxane and THF.[4][10]
-
Change Solvent System: Adding a small amount of water to the solvent (e.g., Toluene/H₂O 10:1) can help solubilize the base and the boronate complex in Suzuki reactions.[10] However, excess water can promote side reactions.[7]
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Optimization for Methyl 4-Hydroxypicolinate Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-Hydroxypicolinate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature control during this synthesis. We will move beyond simple procedural steps to explore the underlying principles, troubleshoot common temperature-related challenges, and provide actionable protocols to enhance yield, purity, and reproducibility.
Section 1: Core Principles of Thermal Control in Picolinate Synthesis
This section addresses the fundamental "why" behind temperature optimization. Understanding these principles is key to making informed decisions during your experiments.
Q1: Why is temperature such a critical parameter in the synthesis of this compound?
Temperature is arguably the most influential variable in this reaction, as it directly governs a delicate balance between reaction kinetics, thermodynamics, and the stability of all components involved.
-
Reaction Rate (Kinetics): The esterification of 4-hydroxypicolinic acid with methanol is an endergonic process that requires an energy input to overcome the activation barrier. According to the Arrhenius equation, increasing the temperature exponentially increases the reaction rate. However, an arbitrarily high temperature is not always better.
-
Equilibrium Position (Thermodynamics): Fischer esterification is a reversible reaction. The formation of water as a byproduct can shift the equilibrium back towards the starting materials, reducing your final yield.[1] In syntheses using methanolic HCl, higher temperatures can accelerate the degradation of the acid catalyst itself into water and methyl chloride, further inhibiting the forward reaction.[2]
-
Side Reactions and Purity: Elevated temperatures can provide sufficient energy to activate undesired reaction pathways, leading to the formation of impurities. For a multi-functional molecule like 4-hydroxypicolinate, potential side reactions include decarboxylation, etherification of the hydroxyl group, or polymerization. Optimizing temperature is crucial for maximizing selectivity towards the desired product.
-
Reagent and Product Stability: Every molecule in the reaction mixture, from the starting material to the final hydrochloride salt, has a thermal stability limit.[3] Exceeding this can lead to decomposition, resulting in significant yield loss and complex purification challenges. While specific degradation data for this compound is not extensively published, its storage at room temperature suggests reasonable stability under controlled conditions.[4]
Q2: What are the typical temperature ranges for the key steps of this synthesis?
The synthesis generally proceeds via the esterification of 4-hydroxypicolinic acid. The most common methods involve using thionyl chloride (SOCl₂) or an acidic methanol solution (e.g., HCl in methanol).
-
Acid Chloride Formation (via Thionyl Chloride): This step is typically performed at elevated temperatures to drive the reaction. A common range is 70-80 °C .[5][6] The reaction is often heated to reflux with thionyl chloride acting as both the reagent and solvent.
-
Esterification with Methanol:
-
Following Acid Chloride Formation: The addition of methanol to the activated picolinoyl chloride is highly exothermic and is usually performed at a reduced temperature, typically 0 °C to room temperature , to control the reaction rate and prevent side reactions.[5]
-
Direct Fischer Esterification (Acid Catalysis): When using a pre-made acidic solution like HCl in methanol, the reaction temperature can range from room temperature (25 °C) to reflux (approx. 60-65 °C) .[2] Lower temperatures (e.g., 40-50 °C) often provide a better balance between reaction speed and minimizing water formation from catalyst degradation.[2][7]
-
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section provides a question-and-answer framework to directly address common problems encountered during the synthesis.
Q3: My reaction shows low or no conversion of the starting material. How can I use temperature to fix this?
Primary Cause: Insufficient activation energy, meaning the reaction temperature is too low.
Troubleshooting Steps:
-
Verify Reagents: Before adjusting temperature, ensure your reagents are active. Is the methanol anhydrous? Is the acid catalyst (e.g., HCl, SOCl₂) fresh? Water is a key inhibitor of this reaction.[1]
-
Incremental Temperature Increase: Increase the reaction temperature in small increments (e.g., 10 °C). For a reaction at 40 °C, try running it at 50 °C.
-
Reaction Monitoring: Closely monitor the reaction's progress after each temperature adjustment using a suitable analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This prevents overshooting the optimal temperature and creating new problems.
-
Consider Reaction Time: A lower temperature may simply require a longer reaction time to achieve high conversion.[8] If a slight temperature increase doesn't work, consider running the reaction for an extended period (e.g., 24-48 hours) before elevating the temperature further.
Q4: My conversion is high, but the final product purity is low due to multiple byproducts. What is the role of temperature here?
Primary Cause: The reaction temperature is too high, promoting side reactions or product/reagent decomposition.
Troubleshooting Steps:
-
Decrease Reaction Temperature: This is the most direct solution. Reduce the temperature by 10-20 °C from your previous condition. This will decrease the rate of undesired reactions, which often have a higher activation energy than the primary esterification.
-
Controlled Reagent Addition: If using a highly reactive intermediate like an acid chloride, ensure the subsequent addition of methanol is performed at a low temperature (e.g., 0 °C) to dissipate heat and improve selectivity.[5]
-
Analyze Byproducts: If possible, identify the structure of the major impurities. This can provide valuable clues about the undesired reaction pathway (e.g., decarboxylation, ether formation) and help you rationalize the effect of lowering the temperature.
-
Accept a Longer Reaction Time: A lower, more selective temperature will slow the primary reaction. You must compensate by extending the overall reaction time to achieve an acceptable conversion rate.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common issues in the synthesis by adjusting temperature.
Caption: Troubleshooting workflow for temperature optimization.
Section 3: Experimental Design and Data Interpretation
A systematic approach is essential for efficient optimization. We recommend a temperature scouting study.
Protocol: Temperature Scouting for Fischer Esterification
This protocol outlines a parallel experiment to determine the optimal temperature for the acid-catalyzed esterification of 4-hydroxypicolinic acid.
Objective: To evaluate the effect of three different temperatures on reaction yield, purity, and time.
Setup:
-
Prepare a stock solution of 2M anhydrous HCl in methanol.
-
In three separate round-bottom flasks (Flask A, B, C) equipped with stir bars and reflux condensers, add 4-hydroxypicolinic acid (1.0 eq) and the methanolic HCl solution (10 mL per gram of starting material).
-
Place each flask in a temperature-controlled heating mantle or oil bath.
Execution:
-
Flask A (Low Temp): Set the temperature to 40 °C .
-
Flask B (Mid Temp): Set the temperature to 50 °C .
-
Flask C (High Temp): Set the temperature to 60 °C .
Monitoring & Workup:
-
Withdraw a small aliquot from each flask every 2 hours.
-
Analyze the aliquots by TLC or HPLC to determine the percentage of remaining starting material.
-
Continue the reactions until no further conversion is observed in two consecutive measurements, or until a maximum time (e.g., 24 hours) is reached.
-
Once complete, cool the reactions to room temperature. Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.[9]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Analyze the final product from each flask for yield and purity (e.g., by HPLC and ¹H NMR).
Data Summary Table: Interpreting Your Results
Your results can be summarized in a table to facilitate direct comparison and decision-making.
| Flask | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (HPLC, %) | Observations / Major Byproducts |
| A | 40 °C | 22 | 98% | 85% | 99.1% | Clean reaction, slow but complete conversion. |
| B | 50 °C | 10 | >99% | 89% | 98.5% | Faster reaction. Minor unknown impurity at 1.2 RRT. |
| C | 60 °C | 5 | >99% | 82% | 94.3% | Rapid reaction. Significant byproduct formation, slight darkening of the solution. |
References
-
Organic Syntheses Procedure, N-Methyl-O-benzoylhydroxylamine hydrochloride. Organic Syntheses.
-
Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
-
Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof. Google Patents.
-
Technical Support Center: Troubleshooting Ester Synthesis. Benchchem.
-
Synthesis routes of Methyl 4-Chloropicolinate. Benchchem.
-
This compound. PubChem, National Institutes of Health.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health.
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences.
-
Technical Support Center: Optimizing Synthesis of 3'-Methyl-4-O-methylhelichrysetin Derivatives. Benchchem.
-
Active Ingredient Summary Table Thermal Stability.
-
Synthesis process for chromium picolinate. Google Patents.
-
Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate.
-
MD-TSPC4: Computational Method for Predicting the Thermal Stability of I-Motif. ResearchGate.
-
This compound. Arctom Scientific.
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
-
Low-Temperature Synthesis of Methylphenidate Hydrochloride. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20150038720A1 - Low-Temperature Synthesis of Methylphenidate Hydrochloride - Google Patents [patents.google.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. arctomsci.com [arctomsci.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Ternary Complex Formation with Picolinate PROTACs
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the pivotal stage of Proteolysis Targeting Chimera (PROTAC) development: the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase). While the picolinate moiety has proven to be an effective ligand for the von Hippel-Lindau (VHL) E3 ligase, challenges in achieving optimal ternary complex formation are common.
This center provides in-depth, experience-driven answers to frequent challenges, focusing not just on what to do, but why each step is critical for success.
Part 1: Troubleshooting Guide - From Biophysics to Cellular Activity
This section addresses specific experimental roadblocks in a question-and-answer format, providing logical steps to diagnose and resolve issues.
Scenario 1: Strong Binary Binding, but Weak or No Ternary Complex Formation in Biophysical Assays (SPR, ITC, TR-FRET)
Question: My picolinate PROTAC binds with high affinity to both my purified target protein and the VHL complex in binary assays, but when I try to measure the ternary complex, the signal is weak, absent, or shows negative cooperativity. What's going wrong?
This is a classic and often frustrating issue. It indicates that while the individual "warhead" and E3 ligase ligand are functional, they fail to cooperate when linked together. The root cause is often steric hindrance or an unfavorable geometric arrangement imposed by the linker.[1]
Underlying Causes & Actionable Solutions:
-
Unfavorable Linker Geometry: The linker is not merely a spacer; it actively dictates the orientation of the two proteins.[2] An improper length or composition can cause steric clashes between the target protein and VHL, preventing a stable ternary interface.[1]
-
Troubleshooting Steps:
-
Vary Linker Length: Synthesize a small library of PROTACs with systematically varied linker lengths (e.g., PEG or alkyl chains of different lengths). Most successful PROTACs have linkers between 7 and 29 atoms.[1] A linker that is too short can cause clashes, while one that is too long can lead to unproductive binding modes due to excessive flexibility.[1]
-
Modify Linker Rigidity: A highly flexible linker (like a long PEG chain) can have a high entropic penalty to adopt the correct conformation for ternary complex formation.[2] Introduce rigid elements like piperazine rings or alkynes to "pre-organize" the PROTAC into a more favorable conformation for binding.[3][4]
-
Change Linker Attachment Points: The exit vector from both the warhead and the picolinate ligand is critical. Even a small change in the attachment point can dramatically alter the presentation of the other protein, turning a non-binder into a potent degrader.[2]
-
-
-
Negative Cooperativity: This occurs when the binding of the first protein hinders the binding of the second, resulting in a ternary complex that is less stable than the binary complexes.[5] This is often due to induced conformational changes or steric clashes at the protein-protein interface.
-
Troubleshooting Steps:
-
Biophysical Characterization is Key: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantify the cooperativity factor (alpha, α).[5][6] An alpha value less than 1 confirms negative cooperativity.[5]
-
Structural Modeling: If crystal structures of the target and VHL are available, use computational tools like Rosetta to model the ternary complex with your PROTAC.[7] This can help visualize potential clashes and guide rational linker design to alleviate them.
-
Systematic Linker Modification: As with unfavorable geometry, systematically altering linker length, rigidity, and attachment points is the primary experimental strategy to overcome negative cooperativity.[8]
-
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Troubleshooting workflow for poor in-vitro ternary complex formation.
Scenario 2: The "Hook Effect" Obscures Potency in Cellular and Biophysical Assays
Question: My picolinate PROTAC shows target degradation at low concentrations, but the effect diminishes as I increase the concentration, resulting in a bell-shaped curve. How do I interpret this, and can I fix it?
This is the classic "hook effect," a phenomenon inherent to the trimolecular nature of PROTACs.[3] At high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC and PROTAC-VHL) that cannot lead to degradation and compete with the productive ternary complex.[9]
Underlying Causes & Actionable Solutions:
-
Excessive PROTAC Concentration: The primary driver is simply too much PROTAC, favoring binary over ternary complexes.[10]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Always test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation (the bottom of the "hook").[10]
-
Focus on Potency (DC50), Not Just Dmax: A potent PROTAC that achieves maximum degradation (Dmax) at a low concentration is often more desirable, as it operates far from the concentrations that induce the hook effect.
-
-
-
Low Cooperativity: PROTACs with low or negative cooperativity are more susceptible to the hook effect because the ternary complex is not significantly more stable than the binary complexes.[10]
-
Troubleshooting Steps:
-
Enhance Cooperativity through Design: As detailed in Scenario 1, redesign the linker to promote positive cooperativity. A more stable ternary complex will outcompete the binary complexes even at higher PROTAC concentrations, shifting the hook effect to the right and widening the effective concentration window.[3] Incorporating rigid elements into the linker is a proven strategy.[3]
-
Biophysical Confirmation: Use proximity assays like TR-FRET or AlphaLISA to directly measure ternary complex formation across a wide concentration range.[11] This will generate a similar bell-shaped curve and allow you to correlate the concentration of maximum complex formation with the concentration of maximum degradation.[11]
-
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [color="#5F6368"];
} Mechanism of the PROTAC hook effect at different concentrations.
Scenario 3: Good In-Vitro Data, but No Cellular Degradation
Question: I have strong evidence of a stable, cooperative ternary complex using purified proteins, but when I treat cells with my PROTAC, I see no target degradation. What's the disconnect?
This is a common and critical hurdle, highlighting the difference between a simplified biochemical system and the complex environment of a living cell. The issue typically lies with the PROTAC's ability to reach its intracellular targets.
Underlying Causes & Actionable Solutions:
-
Poor Cell Permeability: PROTACs are often large molecules with high polar surface area, placing them "beyond the Rule of Five" and making passive diffusion across the cell membrane difficult.[12] A potent biochemical tool is useless if it cannot enter the cell.[4]
-
Troubleshooting Steps:
-
Direct Permeability Assays: Confirm the issue using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[12][13]
-
Modify Physicochemical Properties:
-
Reduce Polar Surface Area (PSA) & H-Bond Donors: Systematically modify the linker or warhead to mask polar groups.
-
Introduce "Chameleon" Properties: Design linkers that can form intramolecular hydrogen bonds, effectively shielding polar parts and presenting a more hydrophobic face to the cell membrane.[14]
-
Incorporate Rigid, Lipophilic Moieties: Adding elements like piperazine/piperidine can sometimes improve permeability despite increasing molecular weight.[4][15]
-
-
Pro-PROTAC Strategy: Consider designing a "pro-PROTAC" where a key functional group is masked with a moiety that is cleaved by intracellular enzymes, releasing the active PROTAC only inside the cell.[16]
-
-
-
Target Engagement in Cells: The PROTAC may enter the cell but fail to bind its target in the complex cellular milieu.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This is the gold standard for confirming target engagement in intact cells.[17] It measures the change in a protein's thermal stability upon ligand binding.[18] A thermal shift provides direct evidence that your PROTAC is binding to its intended target in a physiological context.[17]
-
NanoBRET™ Assays: This technology can be adapted to measure intracellular ternary complex formation, providing a direct link between engagement and complex formation inside the cell.[19]
-
-
-
Insufficient E3 Ligase Expression: The chosen cell line may not express sufficient levels of VHL to support degradation.[3]
-
Troubleshooting Steps:
-
Confirm VHL Expression: Use Western Blot or qPCR to confirm that your cell line expresses VHL at adequate levels.
-
Consider Alternative E3 Ligases: If VHL expression is low, and you have the synthetic chemistry resources, consider designing a PROTAC that hijacks a more ubiquitously expressed E3 ligase like Cereblon (CRBN).
-
-
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Decision tree for troubleshooting lack of cellular activity.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Is there an ideal linker length or type for picolinate-based PROTACs?
-
A1: No, there is no universal optimal linker. The ideal length and composition are highly dependent on the specific target protein's topology and the desired protein-protein interactions within the ternary complex.[1] However, empirical data show that most successful VHL-recruiting PROTACs use flexible PEG or alkyl chains, often incorporating rigid elements like piperazine to constrain conformation.[1][2] Systematic screening is mandatory.[1]
-
-
Q2: How important is binding affinity to the target and VHL? Should I always aim for the tightest possible binding?
-
A2: High affinity is not always better and can sometimes be detrimental. While sufficient binary affinity is required to initiate complex formation, excessively tight binding (especially to the E3 ligase) can impair the catalytic nature of the PROTAC by slowing its release after ubiquitination, a phenomenon known as the "cart-wheeling" model. Ternary complex stability and positive cooperativity are often more predictive of degradation efficacy than raw binary affinity.[20]
-
-
Q3: My picolinate ligand binds VHL, but I've heard it can be unstable. Is this a concern?
-
A3: The hydroxyproline-derived core of many VHL ligands, including those based on the picolinate scaffold, can be susceptible to metabolic oxidation. It is crucial to assess the metabolic stability of your PROTAC in liver microsomes or hepatocytes early in the discovery process. Modifications to the ligand, such as replacing metabolically labile protons with fluorine or using more constrained ring systems, can improve stability.[21]
-
-
Q4: Can I use Surface Plasmon Resonance (SPR) to measure ternary complex kinetics?
-
A4: Yes, SPR is a powerful, label-free technique for this purpose.[22] A common setup involves immobilizing the E3 ligase (e.g., biotinylated VHL complex on a streptavidin chip) and flowing over the PROTAC pre-incubated with a saturating concentration of the target protein.[22][23] This allows for the direct measurement of the formation (kon) and dissociation (koff) rates of the ternary complex, providing deep insights into its kinetic stability.[22]
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the picolinate PROTAC binds to its intended target protein in an intact cell environment.[17]
-
Methodology:
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the PROTAC or a vehicle control for 1-4 hours.
-
Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[17] Include a non-heated control.
-
Lysis & Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.
-
Detection: Analyze the amount of soluble target protein in the supernatant by Western Blot or mass spectrometry.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates target stabilization and thus, engagement.[18]
-
Protocol 2: SPR Analysis of Ternary Complex Kinetics
-
Objective: To measure the binding affinity, kinetics, and cooperativity of the Target-PROTAC-VHL ternary complex.[22]
-
Methodology:
-
Chip Preparation: Immobilize a biotinylated VHL-ElonginB-ElonginC (VBC) complex onto a streptavidin-coated SPR sensor chip.
-
Binary Affinity (PROTAC-VHL): Flow serial dilutions of the PROTAC alone over the VBC surface to determine the binary dissociation constant (KD).
-
Ternary Complex Analysis: Prepare a series of samples containing serial dilutions of the PROTAC, each pre-incubated with a fixed, saturating concentration of the target protein.
-
Injection: Flow these pre-incubated mixtures over the VBC surface. The resulting sensorgrams measure the binding of the [Target-PROTAC] binary complex to the immobilized VHL.[24]
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association (ka) and dissociation (kd) rates, and the ternary KD. Calculate the cooperativity factor (α) as: α = (Binary KD of PROTAC to VHL) / (Ternary KD of [Target-PROTAC] to VHL) .[22] A value of α > 1 indicates positive cooperativity.[5]
-
| Parameter | Description | Significance |
| Binary KD | Dissociation constant for PROTAC binding to either the target or E3 ligase alone. | Indicates initial binding strength; necessary but not sufficient for degradation. |
| Ternary KD | Dissociation constant for the fully formed Target-PROTAC-E3 ligase complex. | Measures the overall stability of the key complex for ubiquitination. |
| Cooperativity (α) | Ratio of binary KD to ternary KD. | α > 1 (positive) is highly desirable, indicating the complex is more stable than its parts. α < 1 (negative) indicates steric clash or unfavorable interactions.[5] |
| koff (Ternary) | Dissociation rate of the ternary complex. | A slow koff (long residence time) can lead to more efficient ubiquitination and degradation.[22] |
| DC50 | Concentration of PROTAC causing 50% target degradation in cells. | A primary measure of cellular potency. |
| Dmax | Maximum percentage of target degradation achieved. | Indicates the efficacy of the PROTAC. |
References
-
Ciulli, A., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry. [Link]
-
Weerakoon, N., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]
-
Gleason, J.F., et al. (2022). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. Journal of Chemical Theory and Computation. [Link]
-
ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. [Link]
-
PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
ScienceDirect. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. [Link]
-
National Institutes of Health. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. [Link]
-
National Institutes of Health. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
-
National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
-
National Institutes of Health. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. [Link]
-
bioRxiv. (2022). Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctiona. [Link]
-
National Institutes of Health. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
-
JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]
-
Frontiers. (n.d.). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
-
Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
-
Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]
-
National Institutes of Health. (n.d.). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. [Link]
-
National Institutes of Health. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. [Link]
-
National Institutes of Health. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]
-
National Institutes of Health. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. [Link]
-
Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs. [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. [Link]
-
PubMed. (2025). Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. [Link]
-
bioRxiv. (2021). VHL ligand binding increases intracellular level of VHL. [Link]
-
Malvern Panalytical. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]
-
PubMed Central. (2023). Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation. [Link]
-
Profacgen. (n.d.). Ternary complex formation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
overcoming poor cell permeability of Methyl 4-Hydroxypicolinate hydrochloride PROTACs
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor cell permeability in Proteolysis-Targeting Chimeras (PROTACs), with a particular focus on molecules incorporating moieties like Methyl 4-Hydroxypicolinate hydrochloride.
PROTACs represent a revolutionary therapeutic modality, but their large size and physicochemical properties often place them "beyond the Rule of Five" (bRo5), leading to difficulties in crossing the cell membrane.[1][2][3] This guide is designed to help you diagnose permeability issues, implement effective solutions, and advance your research.
Troubleshooting Guide: From Diagnosis to Solution
Experiencing little to no degradation of your target protein is a common but frustrating issue in PROTAC development. This guide provides a systematic workflow to diagnose the root cause, with a focus on identifying and overcoming poor cell permeability.
Diagram: Troubleshooting Workflow for PROTAC Experiments
Caption: A logical workflow for troubleshooting PROTAC experiments, from initial checks to optimization.
Phase 1: Initial Checks & Experimental Validation
Before assuming poor permeability, it is crucial to rule out other common experimental variables.
Question: My PROTAC shows no target degradation. Where do I start?
Answer: First, verify the fundamentals of your experimental setup.
-
Compound Integrity and Solubility:
-
Viability: Ensure your PROTAC has been stored correctly (typically at -20°C or -80°C) and that you are using a fresh dilution from a validated stock solution for each experiment.[4]
-
Solubility: Poor solubility in your cell culture media can lead to compound precipitation and a lower effective concentration.[5] Visually inspect the media for any precipitate after adding the PROTAC.
-
-
Cell System Verification:
-
Target and E3 Ligase Expression: Your PROTAC's efficacy depends on the presence of both the target protein and the specific E3 ligase it recruits (e.g., VHL, CRBN).[5] Confirm the baseline expression of both proteins in your chosen cell line via Western Blot or qPCR.[4]
-
Cell Health: Use cells that are healthy, within a low passage number, and plated at a consistent density to avoid confluence, as cellular stress can impact the ubiquitin-proteasome system.[4][5]
-
Phase 2: Assessing Dose and Time Dependence
Question: My initial checks are fine, but I still see no activity. What's next?
Answer: The next step is to perform comprehensive dose-response and time-course experiments to understand your PROTAC's activity profile.
-
Dose-Response Curve: Test a wide range of concentrations (e.g., from 1 nM to 30 µM).[4] PROTACs often exhibit a "hook effect," where degradation decreases at high concentrations due to the formation of non-productive binary complexes instead of the required ternary complex.[4][6] If you see no degradation even at high concentrations, poor permeability is a strong possibility.[7]
-
Time-Course Experiment: The kinetics of degradation can vary. Perform a time-course experiment (e.g., treating cells for 2, 4, 8, 16, and 24 hours) to identify the time point of maximal degradation.[4][8] Some PROTACs may be fast-acting, and you could miss the degradation window with a single, late time point.[8]
Phase 3: Directly Assessing and Confirming Poor Cell Permeability
Question: I've run extensive dose and time-course experiments and suspect permeability is the issue. How can I confirm this?
Answer: Direct measurement of permeability is essential. Several assays can provide quantitative data on your PROTAC's ability to cross the cell membrane.
| Assay | Principle | Measures | Throughput | Considerations |
| PAMPA | Parallel Artificial Membrane Permeability Assay | Passive transcellular diffusion across an artificial lipid membrane.[9][10][11] | High | Fast and cost-effective for early screening, but may not correlate well for all PROTACs as it doesn't account for active transport.[1][12] |
| Caco-2 / MDCK Permeability Assay | Cell-based transwell assay using a monolayer of differentiated cells (e.g., Caco-2).[9] | Both passive diffusion and active transport mechanisms, including efflux.[1][9][11] | Medium | More representative of in vivo intestinal absorption but is lower throughput and more complex.[11] Requires careful validation of monolayer integrity (TEER).[9] |
| NanoBRET™ Target Engagement Assay | Live-cell assay measuring target engagement. | Intracellular availability and binding affinity by comparing results in live vs. permeabilized cells.[13][14] | High | Decouples permeability from target binding, providing a clear index of intracellular availability.[13][14] |
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of PROTACs.
-
Preparation:
-
Coat a 96-well filter plate with a 2% solution of lecithin in dodecane and allow the solvent to evaporate.
-
Prepare your PROTAC stock solution and dilute it in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration.
-
-
Assay Setup:
-
Add the PROTAC solution to the wells of the filter plate (donor compartment).
-
Place the filter plate into a 96-well acceptor plate containing fresh buffer (acceptor compartment).
-
-
Incubation:
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
-
Analysis:
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor compartments using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula.
-
Phase 4: Strategies to Overcome Poor Permeability
Question: I've confirmed my PROTAC has poor permeability. What are my options to improve it?
Answer: Several rational design and formulation strategies can significantly enhance the cellular uptake of your PROTAC.
Diagram: Strategies to Enhance PROTAC Cell Permeability
Caption: Key strategies for improving the cellular uptake of PROTACs.
-
Structural Modifications:
-
Linker Optimization: The linker is a highly flexible component for optimization.[15][]
-
Composition: Replacing polar linkers (like PEG) with more hydrophobic alkyl or phenyl linkers can reduce the topological polar surface area (TPSA) and improve permeability.[15][17]
-
Rigidity: Incorporating rigid moieties like piperidine or piperazine can improve both permeability and solubility.[1]
-
Intramolecular Hydrogen Bonds: Designing linkers that facilitate the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "ball-like" conformation, shielding polar surfaces and enhancing membrane passage.[15][18][19]
-
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester reduces the number of hydrogen bond donors (HBDs) and lowers the polar surface area, which can significantly improve permeability.[1][17][19]
-
-
Prodrug Strategies:
-
Advanced Formulation & Delivery:
-
Nanoparticle Encapsulation: Using lipid-based or polymeric nanoparticles can improve the aqueous solubility of hydrophobic PROTACs and facilitate their cellular uptake.[1][7][21]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a specific cell surface receptor (e.g., folate receptor) can enable targeted delivery and uptake into specific cell types.[1][20]
-
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs so susceptible to poor cell permeability? A1: PROTACs are large, heterobifunctional molecules, typically with molecular weights over 800 Da, placing them far outside the traditional "Rule-of-5" guidelines for orally bioavailable drugs.[1][2] Their structure often includes a high number of hydrogen bond donors/acceptors and a large polar surface area, all of which hinder passive diffusion across the lipid bilayer of the cell membrane.[2][21]
Q2: What is the "hook effect" and how does it relate to cell permeability? A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because excess PROTAC molecules form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4][6] Observing a hook effect, even if degradation is weak, is actually a positive sign; it indicates that the PROTAC is entering the cell, but the concentration is suboptimal or ternary complex formation is inefficient. If you see no degradation at any concentration and no hook effect, poor permeability is a more likely cause.[7]
Q3: How do I choose between PAMPA and Caco-2 assays for my PROTAC? A3: The choice depends on your research stage and goals.
-
Use PAMPA for early-stage, high-throughput screening of many compounds to get a quick, rank-ordered assessment of passive permeability.[9][11] It is fast and inexpensive.
-
Use Caco-2 for later-stage, more detailed characterization of lead candidates.[12] It provides more biologically relevant data by accounting for both passive and active transport mechanisms, including potential efflux by transporters, which is crucial for predicting in vivo absorption.[1][9]
Q4: Can modifying the linker really have that big of an impact? A4: Absolutely. The linker is not just a passive connector; its length, composition, and flexibility are critical determinants of the PROTAC's physicochemical properties and its ability to orient the target and E3 ligase for effective ternary complex formation.[2][] Studies have shown that subtle changes, such as replacing a PEG linker with an alkyl or phenyl group, can significantly improve cell permeability.[15][18] The linker's design can also promote folded conformations that shield polar groups, a key feature for balancing solubility and permeability.[19][22]
Q5: Are there any computational tools that can predict PROTAC permeability? A5: While still an evolving area, computational modeling is increasingly used in PROTAC design. AI-based models are being developed to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including permeability.[23] Calculating properties like the 3D polar surface area (PSA) of different conformations can also help rationalize and predict the permeability of a designed series of PROTACs.[18] These in silico tools can help prioritize which molecules to synthesize and test, saving time and resources.
References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]
-
Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2021). National Institutes of Health (NIH). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). PubMed Central. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). PubMed Central. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). PubMed Central. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). PubMed. [Link]
-
Permeability Assay. Profacgen. [Link]
-
A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2022). Springer Nature Experiments. [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2021). Arvinas. [Link]
-
Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2021). ACS Publications. [Link]
-
Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org. [Link]
-
Unlocking PROTACs' Potential: Overcoming Development Challenges. (2023). Pharmacy Times. [Link]
-
Overcoming Hurdles in ADME Research for PROTACs. (2023). Admescope. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ResearchGate. [Link]
-
Targeted Protein Degradation: Elements of PROTAC Design. (2018). PubMed Central. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PubMed Central. [Link]
-
PROTAC Technology: Opportunities and Challenges. (2020). PubMed Central. [Link]
-
Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. (2024). MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. admescope.com [admescope.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. escholarship.org [escholarship.org]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
strategies to reduce non-specific binding of picolinate-based PROTACs
Technical Support Center: Picolinate-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with picolinate-based PROTACs. This guide is designed to provide in-depth, practical solutions to common challenges, with a specific focus on mitigating non-specific binding.
Introduction: The Challenge of Non-Specific Binding
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Picolinate-based PROTACs utilize ligands that recruit E3 ubiquitin ligases such as DCAF16, a substrate receptor for the CRL4 E3 ligase complex, to tag a protein of interest (POI) for destruction.[3]
While powerful, a critical hurdle in developing effective PROTACs is managing non-specific binding. This phenomenon, where the PROTAC interacts with off-target proteins, can lead to unintended protein degradation, cellular toxicity, and misleading experimental data.[][5] This guide provides a structured approach to diagnosing, troubleshooting, and strategically reducing non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is non-specific binding in the context of picolinate-based PROTACs?
A1: Non-specific binding refers to any interaction of your PROTAC with proteins other than your intended POI and the recruited E3 ligase (e.g., DCAF16). These interactions are often driven by physicochemical properties like high lipophilicity ("greasiness") or electrostatic charges on the PROTAC molecule.[6] This can lead to two major problems:
-
Off-Target Degradation: If the non-specific interaction is strong enough to form a functional ternary complex with an available E3 ligase, it can lead to the degradation of unintended proteins, causing toxicity.[5]
-
High Assay Background: In biochemical or biophysical assays (like fluorescence polarization or surface plasmon resonance), non-specific binding can cause high background signals, making it difficult to accurately measure the true binding affinity for your target.[7]
Q2: What are the primary drivers of non-specific binding for PROTACs?
A2: The main culprits are generally related to the molecule's overall physicochemical properties. PROTACs are often large and lipophilic, placing them in the "beyond Rule of Five" chemical space.[8] Key drivers include:
-
High Lipophilicity (LogP): "Greasy" molecules tend to stick to hydrophobic pockets on various proteins and even plasticware. This is a leading cause of non-specific interactions.[6]
-
Linker Composition and Length: The linker connecting the POI ligand and the picolinate ligand is not just a passive spacer. Its length, rigidity, and chemical makeup heavily influence the molecule's solubility, permeability, and propensity for off-target binding.[][10][11]
-
High Compound Concentration: At high concentrations, even weak, non-specific interactions can become significant, leading to the classic "hook effect" where degradation efficiency decreases.[6][12]
-
Poor Ligand Specificity: If the warhead (POI ligand) or the E3 ligand has even minor affinity for other proteins, this can contribute to off-target effects.[]
Q3: How does the linker's design specifically impact non-specific binding?
A3: The linker is a critical component for optimization.[14]
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains, can significantly improve the aqueous solubility of the PROTAC.[15][16] This reduces the molecule's tendency to engage in non-specific hydrophobic interactions.[]
-
Length and Flexibility: An overly long or flexible linker can fold back on itself or adopt conformations that expose greasy surfaces, increasing non-specific binding. Conversely, a linker that is too short or rigid may prevent the formation of a stable ternary complex.[] Optimizing linker length is crucial for balancing ternary complex formation with minimizing off-target effects.[11][14]
Visualizing the PROTAC Mechanism
To effectively troubleshoot, it's essential to understand the intended biological process. The following diagram illustrates the formation of the key ternary complex that leads to targeted protein degradation.
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Validation & Comparative
validating E3 ligase engagement of Methyl 4-Hydroxypicolinate hydrochloride PROTACs
For researchers, scientists, and drug development professionals, the validation of a PROTAC's mechanism of action is a critical step. This guide provides an in-depth comparison of methodologies to confirm and characterize the engagement of E3 ubiquitin ligases by novel PROTACs, using a hypothetical Methyl 4-Hydroxypicolinate hydrochloride-containing PROTAC as a framework for discussion. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Central Role of E3 Ligase Engagement in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A PROTAC accomplishes this by forming a ternary complex, bringing the POI into close proximity with an E3 ubiquitin ligase.[][5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7][8]
The formation and stability of this ternary complex are paramount to a PROTAC's effectiveness.[] Therefore, rigorous validation of E3 ligase engagement is a cornerstone of any PROTAC development program. While over 600 E3 ligases are encoded in the human genome, the majority of current PROTACs utilize a small handful, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][9][10][11] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[7][]
This guide will walk you through the essential assays to confirm that your novel PROTAC, such as one incorporating a this compound moiety, effectively engages its intended E3 ligase.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[13]
A Multi-faceted Approach to Validating E3 Ligase Engagement
A robust validation workflow for E3 ligase engagement should be multi-tiered, progressing from initial binding confirmation to cellular target engagement and functional downstream ubiquitination.
Confirming Direct Binding to the E3 Ligase
The first step is to confirm that the PROTAC directly binds to the intended E3 ligase. This is typically assessed using in vitro biochemical and biophysical assays.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method for verifying target engagement in a cellular environment without modifying the compound or protein.[13][14] It is based on the principle that ligand binding alters a protein's thermal stability.[13][15][16] This technique can be adapted to assess the engagement of E3 ligase recruiters and linkers.[14]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques provide quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[5][17] SPR/BLI is invaluable for characterizing the kinetics of the PROTAC-E3 ligase interaction.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).[17] This level of detail can be instrumental in understanding the driving forces behind the binding event.
-
Fluorescence Polarization (FP): FP is a solution-based technique that can be used in a competitive binding format to determine the affinity of a PROTAC for an E3 ligase.[2][17] It is particularly useful for high-throughput screening of potential E3 ligase binders.[2]
Characterizing Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[][18] Several assays can be employed to detect and quantify this critical intermediate. It is important to note that the stability of the ternary complex often correlates with the efficiency of protein degradation.[]
-
NanoBRET™ Ternary Complex Assay: This live-cell assay is a gold standard for monitoring ternary complex formation in a physiological context.[6][19][20][21] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled HaloTag® fusion of the E3 ligase.[19][20][22] The formation of the ternary complex brings the donor and acceptor into proximity, generating a BRET signal.[21] This assay can be performed in a kinetic mode to assess the formation and stability of the ternary complex over time.[6][19][20]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a robust, high-throughput biochemical assay for quantifying ternary complex formation.[5] It involves labeling the POI and E3 ligase with a FRET donor and acceptor pair. The formation of the ternary complex results in a FRET signal.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that is highly sensitive and has a wide dynamic range, making it suitable for detecting both high and low-affinity interactions.[][23]
Comparison of Ternary Complex Formation Assays
| Assay | Principle | Format | Throughput | Key Advantages | Key Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Live-cell | Medium to High | Physiologically relevant; kinetic data; can multiplex with degradation.[19][20][22] | Requires genetic modification of cells.[19] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | Biochemical | High | Homogeneous; robust; high signal-to-background. | Requires purified, labeled proteins; potential for artifacts.[5] |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay | Biochemical | High | High sensitivity; wide dynamic range.[] | Requires specific antibodies or tagged proteins. |
| SPR/BLI | Surface Plasmon Resonance / Bio-Layer Interferometry | Biochemical | Low to Medium | Real-time kinetics; label-free.[5][17] | Can be complex to set up; requires specialized equipment. |
Assessing PROTAC-Induced Ubiquitination
The ultimate functional readout of successful E3 ligase engagement is the ubiquitination of the target protein.[24]
-
In Vitro Ubiquitination Assays: These reconstituted biochemical assays utilize purified E1, E2, E3 ligase, ubiquitin, and the target protein to directly measure PROTAC-dependent ubiquitination.[24] The ubiquitinated target protein can then be detected by Western blotting or other methods. These assays are crucial for confirming that the ternary complex is productive.[5]
-
In-Cell Ubiquitination Assays: These assays measure the ubiquitination of the target protein within cells. A common approach involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin. More advanced methods, like the NanoBRET™ ubiquitination assay, allow for real-time monitoring of target ubiquitination in live cells.[19]
Caption: A structured workflow for validating PROTAC E3 ligase engagement.
Experimental Protocols
Detailed Protocol: NanoBRET™ Ternary Complex Assay
This protocol provides a framework for assessing the formation of a ternary complex between a target protein (POI) and an E3 ligase (e.g., VHL or CRBN) in live cells.[19][22]
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-POI fusion
-
Expression vector for HaloTag®-E3 ligase fusion (e.g., HaloTag®-VHL or HaloTag®-CRBN)
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest (e.g., this compound PROTAC)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors. A 1:100 ratio of donor (NanoLuc®-POI) to acceptor (HaloTag®-E3 ligase) plasmid is a good starting point to minimize background signal.[22]
-
Cell Plating: 24 hours post-transfection, plate the cells in white, 96-well assay plates at an appropriate density.
-
Ligand and Substrate Addition: On the day of the experiment, replace the medium with Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Incubate for at least 60 minutes at 37°C, 5% CO2. Then, add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
PROTAC Treatment: Add the PROTAC of interest at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements. For kinetic assays, take readings at regular intervals.[19]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates PROTAC-induced ternary complex formation.
Conclusion
Validating the engagement of an E3 ligase by a novel PROTAC is a critical and multi-step process. By employing a combination of biochemical, biophysical, and cellular assays, researchers can build a comprehensive understanding of their PROTAC's mechanism of action. Starting with direct binding confirmation, moving to the characterization of ternary complex formation in a physiological context, and culminating in the demonstration of functional ubiquitination provides a robust data package to support the advancement of promising PROTAC candidates. The methodologies outlined in this guide provide a clear path for the rigorous evaluation of novel PROTACs, including those containing unique chemical moieties like this compound.
References
-
BMG Labtech. (2021). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]
-
Gadd, M. S., et al. (2017). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Angewandte Chemie International Edition, 56(2), 804-808. [Link]
-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. [Link]
-
Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
-
Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 137-151. [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery, 2(2), FDD37. [Link]
-
Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. [Link]
-
Domainex. Ternary Complex Formation Assays. [Link]
-
Guenette, R. G., & Potts, P. R. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23-39. [Link]
-
Ibrahim, S., et al. (2025). Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons. ResearchGate. [Link]
-
Gadd, M. S., et al. (2017). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed. [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 2(2), FDD37. [Link]
-
Vasta, J., et al. (2020). A live cell method to assess E3 ligase and target protein occupancy for PROTACs. Cancer Research, 80(16_Supplement), 6407. [Link]
-
Martinez, N. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2849-2859. [Link]
-
Vasta, J. D., et al. (2020). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]
-
Steinebach, C., et al. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife, 12, RP93208. [Link]
-
Lok, T., et al. (2024). An in-cell approach to evaluate E3 ligases for use in targeted protein degradation. bioRxiv. [Link]
-
Martinez, N. E., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Han, X., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. [Link]
-
Cardote, T. A. F., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. Proceedings of the National Academy of Sciences, 119(44), e2208122119. [Link]
-
Steinebach, C., et al. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). bioRxiv. [Link]
-
Boike, L., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(11), 2321-2332. [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(1), 4-22. [Link]
-
Precise PEG. E3 Ligase Ligands in PROTAC. [Link]
-
Steinebach, C., et al. (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife, 12, e93208. [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(1), 4-22. [Link]
-
Gabizon, R., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(11), 2539. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 21. selvita.com [selvita.com]
- 22. Ternary Complex Formation [worldwide.promega.com]
- 23. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. lifesensors.com [lifesensors.com]
A Comparative Guide to E3 Ligase Ligands in PROTAC Design: The Advantages of VHL Recruiters
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of target proteins by hijacking the cell's own ubiquitin-proteasome system.[2][3] This is achieved through a heterobifunctional molecule composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success, profoundly influencing its potency, selectivity, and pharmacokinetic properties.
While the human genome encodes over 600 E3 ligases, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) tumor suppressor.[5][6] This guide provides an in-depth comparison of these two systems, with a particular focus on the advantages offered by VHL-recruiting ligands in the rational design of next-generation protein degraders.
It is important to note that while specific building blocks like Methyl 4-Hydroxypicolinate hydrochloride are integral to the synthesis of complex molecules, they do not represent the final, active E3 ligase ligands themselves. The principles and advantages discussed herein apply to the well-established VHL ligand scaffolds that are synthesized from such foundational chemical entities.
The PROTAC Mechanism: A Ternary Complex is Key
The fundamental action of a PROTAC is to mediate the formation of a ternary complex between the POI and an E3 ligase.[7] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[8] The PROTAC is then released and can engage in further catalytic cycles.[2] The stability and formation kinetics of this ternary complex are paramount to the efficiency of degradation.[9][10]
Comparative Analysis: VHL vs. CRBN Ligands
The decision to use a VHL or CRBN ligand is a critical juncture in PROTAC design. While both have led to successful degraders, they possess distinct characteristics that must be weighed.
| Feature | VHL-based PROTACs | CRBN-based PROTACs | Rationale & Implications for Drug Design |
| Ligand Origin | Peptidomimetic, derived from HIF-1α peptide.[4] | Based on immunomodulatory imide drugs (IMiDs) like thalidomide.[4][] | VHL ligands are generally larger and more complex, posing initial challenges for achieving drug-like properties. CRBN ligands are smaller and benefit from a long history of clinical use. |
| Off-Target Effects | Generally considered to have a cleaner off-target profile.[12] | Ligands can act as "molecular glues," causing degradation of endogenous proteins (neosubstrates) like IKZF1/3.[][14] | The intrinsic activity of CRBN ligands can be a double-edged sword, potentially causing toxicity or unwanted biological effects. This makes VHL a potentially safer choice, especially in early development.[14] |
| Physicochemical Properties | Larger, higher molecular weight, and polar surface area can lead to poor cell permeability.[15] | Smaller molecular weight generally leads to better drug-like properties and cell permeability.[] | Significant effort is required to optimize VHL PROTACs for oral bioavailability. However, strategies like designing linkers that promote intramolecular hydrogen bonding can shield polar surfaces and improve permeability.[15] |
| Ternary Complex Cooperativity | Can exhibit both positive and negative cooperativity, which is highly dependent on the POI and linker. | Often forms highly stable ternary complexes, though this is not universal. | The stability of the ternary complex does not always correlate with degradation efficiency. The flexibility of VHL-based systems allows for fine-tuning of complex formation kinetics.[10] |
| Clinical Development | Initially lagged CRBN but now has multiple candidates in clinical trials, including orally bioavailable molecules.[16] | Dominated early clinical trials, with several molecules in advanced stages.[] | Advances in medicinal chemistry have closed the gap, demonstrating that VHL-recruiting PROTACs can be optimized to achieve excellent in vivo efficacy and oral bioavailability.[16][17] |
Key Advantages of VHL-Recruiting Ligands
Reduced Intrinsic Off-Target Activity
A significant concern with CRBN-based PROTACs is the inherent biological activity of the IMiD warhead. Pomalidomide and thalidomide are known to induce the degradation of several zinc-finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[][14] This "molecular glue" effect is independent of the targeted POI and can lead to unintended pharmacology and potential toxicities.[14] VHL ligands, being mimics of the endogenous HIF-1α peptide, do not possess this broad, intrinsic degradative activity, offering a more specific and potentially safer starting point for a degrader program.
A Different Selectivity Filter
The protein-protein interaction surfaces between a POI and VHL are distinct from those with CRBN. This provides an opportunity to achieve different selectivity profiles. For a target with multiple isoforms or for related family members, a VHL-based PROTAC might successfully degrade a target that is resistant to a CRBN-based approach, or vice-versa. For example, in the development of p38α degraders, a VHL-based PROTAC was shown to induce degradation in cell lines where a CRBN-based equivalent was ineffective.[18] This highlights the importance of having multiple E3 ligase systems in the drug discovery toolbox.
Overcoming Resistance
Tumor cells can develop resistance to PROTACs by mutating the E3 ligase. If a cancer becomes resistant to a CRBN-based therapy, a VHL-based PROTAC could offer an alternative therapeutic strategy, and vice-versa. The availability of multiple, well-validated E3 ligase recruiters is crucial for long-term therapeutic success.
Experimental Design: Evaluating and Comparing PROTACs
A rigorous and systematic experimental cascade is essential to validate and compare the performance of PROTACs built with different E3 ligase ligands.
Experimental Protocols
Here we provide foundational, step-by-step protocols for the characterization of a novel VHL-based PROTAC.
Protocol 1: In Vitro Protein Degradation Assay by Western Blot
Causality: This is the primary assay to confirm that the PROTAC is functional and to quantify its potency (DC₅₀) and efficacy (Dₘₐₓ). It directly measures the disappearance of the target protein.[19][20]
-
Cell Culture: Plate the chosen cell line (e.g., a cancer cell line expressing the POI) in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Perform serial dilutions in cell culture medium to create a dose-response curve (e.g., from 1 µM down to 1 pM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the medium from the cells and add the medium containing the PROTAC dilutions. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: Ternary Complex Formation by NanoBRET™ Assay
Causality: This assay provides direct evidence of the PROTAC's mechanism of action in a live-cell context. It measures the proximity between the E3 ligase and the POI, confirming the formation of the ternary complex.[9][21]
-
Cell Line Engineering: Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the POI fused to a HaloTag® and the other expressing the E3 ligase (VHL) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the POI.
-
Compound Addition: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive signal that increases with PROTAC concentration indicates ternary complex formation. Plotting the ratio against concentration can reveal a "hook effect" at high concentrations, which is characteristic of bifunctional molecules.[12]
Conclusion and Future Outlook
The design of a successful PROTAC is a multi-parameter optimization problem. While CRBN-based PROTACs have paved the way and shown remarkable clinical success, VHL-recruiting degraders offer compelling advantages, most notably a potentially cleaner off-target profile. The initial challenges associated with the physicochemical properties of VHL ligands have been largely overcome through rational design, leading to potent, selective, and orally bioavailable drugs.[16]
The choice between VHL and CRBN is not a matter of one being universally superior, but rather of selecting the right tool for the specific biological context. Factors such as the tissue expression of the E3 ligase, the nature of the POI, and the desired selectivity profile will all inform this critical decision. As the field of targeted protein degradation continues to expand, the development of ligands for novel E3 ligases will further broaden the therapeutic landscape, enabling even greater precision in eliminating the root causes of disease.[22][23]
References
-
Bifunctional degrader molecules, also called proteolysis-targeting chimeras (PROTACs), are a new modality of chemical tools and potential therapeutics to understand and treat human disease... - 22
-
This review introduces binding patterns of E3 ligases consisting of irreversible covalent, reversible noncovalent, and reversible covalent binding. - 24
-
This review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands, ie CRBN, VHL, IAP, and MDM2. - 4
-
Target protein degradation is a powerful strategy to modulate protein function and study the corresponding cell signaling pathways, including the use of proteolysis targeting chimeras (PROTACs) and molecular glue. - 6
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - 23
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - 5
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - 15
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells - 9
-
Navigating the Maze: A Comparative Analysis of Cell Permeability in PROTACs with Varied PEG Linkers - 25
-
A Comparative Guide to the In Vitro and In Vivo Efficacy of VHL-Recruiting PROTACs - 19
-
Targeted Protein Degradation: Elements of PROTAC Design - 2
-
SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - 10
-
Impact of Linker Composition on VHL PROTAC Cell Permeability - 26
-
The Architect's Guide to Destruction: Core Principles of PROTAC Design - 1
-
The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide - 7
-
Proteolysis targeting chimera - Wikipedia - 3
-
Thalidomide Analogs and Other CRBN Ligands in PROTACs -
-
Technical Support Center: Off-Target Effects of PROTACs - 12
-
PROTAC Design - CRBN Ligand Modification -
-
Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - 21
-
A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - 16
-
Current strategies for the design of PROTAC linkers: a critical review - 8
-
Application Notes and Protocols for In Vitro Protein Degradation Assays - 20
-
Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - 17
-
Proteolysis-targeting chimeras with reduced off-targets - 14
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - 18
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing the Degradation Efficiency of Methyl 4-Hydroxypicolinate Hydrochloride PROTACs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis-Targeting Chimeras (PROTACs). Specifically, this document will provide an in-depth comparison framework for assessing the degradation efficiency of novel PROTACs incorporating a Methyl 4-Hydroxypicolinate hydrochloride moiety. Our focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring your data is both robust and reliable.
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[2] This guide will walk you through the essential assays and analytical frameworks required to rigorously evaluate and compare the performance of your PROTAC candidates.
The PROTAC Mechanism: A Symphony of Induced Proximity
At its core, a PROTAC's function is elegant. It acts as a molecular bridge, simultaneously binding to a target protein and an E3 ubiquitin ligase.[1][3] This induced proximity forms a ternary complex, which allows the E3 ligase to tag the target protein with ubiquitin.[3][4] This polyubiquitination marks the protein for destruction by the 26S proteasome, after which the PROTAC can catalytically repeat the cycle.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Key Performance Metrics: Defining Success
To objectively compare PROTACs, we must first define our key performance indicators. The efficacy of a PROTAC is primarily quantified by two parameters:
-
DC50 (Half-Maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[5] It is the primary measure of a PROTAC's potency; a lower DC50 value indicates a more potent compound.[5]
-
Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation achievable with a given PROTAC.[6] It is a measure of the PROTAC's efficacy.
Core Experimental Workflow for PROTAC Assessment
A systematic approach is crucial for generating high-quality, comparable data. The general workflow involves treating cells with a range of PROTAC concentrations, quantifying the remaining target protein, and analyzing the dose-response relationship.[5]
Caption: General experimental workflow for DC50 and Dmax determination.
Primary Assessment: Western Blotting
Western blotting is the cornerstone technique for quantifying the degradation of a target protein due to its accessibility and reliability.[1][2][5] It allows for the direct visualization and quantification of the reduction in target protein levels.
Detailed Protocol: DC50 Determination using Western Blot
-
Cell Seeding: Plate your chosen cell line in 12-well or 24-well plates and allow them to adhere overnight. The cell density should be optimized to ensure they are in a logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of your this compound PROTACs in complete growth medium. A typical 8-point concentration range might span from 1 nM to 10,000 nM.[5] Crucially, always include a vehicle control (e.g., 0.1% DMSO) to serve as your 100% protein level reference. [2]
-
Incubation: Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle. Incubate for a predetermined time point (e.g., 18-24 hours).[5] The optimal time should be determined via a preliminary time-course experiment.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes.[2][5]
-
Protein Quantification: Clear the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.[2] Determine the protein concentration of the supernatant for each sample using a BCA assay. This step is critical for ensuring equal protein loading.[2]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer. Prepare samples with Laemmli buffer and denature at 95°C. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.[2]
-
-
Loading Control: It is absolutely essential to probe the same membrane for a loading control protein (e.g., β-actin, GAPDH) to normalize for any variations in protein loading.[2]
-
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control in each lane using densitometry software (e.g., ImageJ).[1][2]
-
Normalize the intensity of the target protein band to its corresponding loading control band.[2][5]
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).[2]
-
Plot the percent degradation versus the log of the PROTAC concentration and fit the curve using non-linear regression (four-parameter model) to calculate the DC50 and Dmax values.[5]
-
Comparative Data Analysis
The ultimate goal is to compare multiple PROTAC candidates. Structuring your results in a clear table is essential for interpretation.
| PROTAC Candidate | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| M4HP-PROTAC-A | Target X | HCT116 | 15 | >95 | High potency and efficacy. |
| M4HP-PROTAC-B | Target X | HCT116 | 75 | 80 | Moderate potency, lower efficacy. |
| M4HP-PROTAC-C | Target X | HCT116 | 20 | >95 | High potency, exhibits "hook effect" >1µM. |
| Negative Control | Target X | HCT116 | >10,000 | <10 | Inactive E3 ligase ligand; confirms mechanism. |
This table contains hypothetical data for illustrative purposes.
Advanced & Orthogonal Assays for Deeper Insights
While Western blotting is the workhorse, a multi-assay approach provides a more complete and trustworthy picture of your PROTAC's performance.
Mechanistic Confirmation: Ubiquitination Assays
Confirming that your PROTAC induces ubiquitination of the target protein is a key step in validating its mechanism of action.[7][8]
Protocol: In-Cell Target Ubiquitination
-
Treatment: Treat cells with your PROTAC at a concentration known to cause degradation (e.g., 5x DC50). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvest. This prevents the degradation of the ubiquitinated protein, allowing it to accumulate.[9]
-
Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[8][9]
-
Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot using an antibody against ubiquitin.[9][10] A "smear" or ladder of high-molecular-weight bands indicates polyubiquitination of your target protein.
Selectivity Profiling: Global Proteomics (LC-MS/MS)
A critical question for any drug candidate is its selectivity. Mass spectrometry-based proteomics is the gold standard for assessing a PROTAC's effect across the entire proteome, identifying potential off-target degradation events.[9][11][12]
Workflow: TMT-based Quantitative Proteomics
-
Cell Treatment: Treat cells with your PROTAC (at a concentration near its DC50), a vehicle control, and potentially a negative control PROTAC.
-
Sample Prep: Lyse the cells, digest the proteins into peptides, and label the peptides with isobaric tags (e.g., TMT).[4][9] This allows for multiplexed quantitative analysis of multiple samples in a single run.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. A highly selective PROTAC will show significant downregulation of only the intended target protein.[13]
Conclusion
Assessing the degradation efficiency of this compound PROTACs requires a rigorous, multi-faceted approach. By combining the foundational Western blot for determining DC50 and Dmax with mechanistic ubiquitination assays and global proteomics for selectivity, researchers can build a comprehensive and reliable dataset. This allows for the confident selection of lead candidates for further development and provides a deep understanding of their biological activity.
References
- Application Notes and Protocols for Measuring PROTAC-Induced Degrad
- Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. Benchchem.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
- Application Notes and Protocols: Detecting Target Protein Degradation by FN-1501-Based PROTACs using Western Blot. Benchchem.
- PROTAC® Ubiquitin
- Ubiquitin
- A Researcher's Guide to Comparing PROTAC Degradation Efficiency Using In Vitro Assays. Benchchem.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- PROTAC-Induced Proteolytic Targeting. PMC - NIH.
- Navigating the Selectivity Landscape of PROTACs: A Comparative Guide to IAP-Based Degraders and Altern
- PROTAC Molecules Activity and Efficacy Evalu
- PROTAC Degrad
- Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins.
- Protein Ubiquitination Services for PROTACs. BOC Sciences.
- Targeted Protein Degradation: Design Consider
- Accurate PROTAC-targeted degradation prediction with DegradeMaster. Oxford Academic.
- The Simple Way to Targeted Protein Degrad
- Targeted Protein Degrad
- Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio.
- Modeling PROTAC Degradation Activity with Machine Learning. arXiv.
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
- Protein Degrader/PROTAC assays. Proteome Sciences.
- Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sapient.bio [sapient.bio]
- 12. Protein Degrader [proteomics.com]
- 13. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Picolinate-Based PROTACs
For researchers, scientists, and drug development professionals, the emergence of novel E3 ligase recruiters for Proteolysis-Targeting Chimeras (PROTACs) represents a significant expansion of the targeted protein degradation landscape. Moving beyond the well-trodden path of Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases, new chemical matter, such as picolinate-based moieties, opens the door to overcoming resistance, tuning tissue selectivity, and degrading previously intractable targets.
However, harnessing a novel E3 ligase requires a rigorous, multi-faceted validation workflow to confirm the mechanism of action and establish therapeutic potential. This guide provides an in-depth comparison of key validation strategies, supported by experimental methodologies and data interpretation insights, to navigate the journey from initial biochemical characterization to in vivo proof-of-concept for picolinate-based PROTACs.
Part 1: The In Vitro Validation Cascade: A Stepwise Proof of Mechanism
The foundational principle of in vitro PROTAC validation is to systematically confirm each step in the catalytic cycle.[1] A failure at any point in this cascade can explain a lack of degradation and guide rational optimization. The process begins with confirming the fundamental binding events and culminates in demonstrating selective, E3 ligase-dependent degradation in a cellular context.
Caption: Key components of the in vivo validation workflow for PROTACs.
Step 1: Establishing the Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Understanding the link between drug exposure (PK) and target degradation (PD) is fundamental for designing an effective dosing regimen. [2][3]Unlike traditional inhibitors, a PROTAC's effect can persist long after the molecule has been cleared from circulation, due to its catalytic nature and the time required for the cell to re-synthesize the target protein. [4] Experimental Protocol: Single-Dose PK/PD in a Xenograft Model
-
Model: Use immunodeficient mice bearing subcutaneous tumors derived from a relevant human cell line.
-
Dosing: Administer a single dose of the picolinate-based PROTAC via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: At various time points post-dose (e.g., 2, 4, 8, 24, 48, 72 hours), collect blood (for plasma) and tissues (tumor and key organs like the liver).
-
PK Analysis: Quantify the concentration of the PROTAC in plasma and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
PD Analysis: Prepare lysates from the collected tumor tissue and quantify the level of the POI using Western Blot or a quantitative ELISA.
-
Data Analysis & Interpretation:
-
Plot the PK profile (PROTAC concentration vs. time) and the PD profile (percent POI remaining vs. time).
-
Correlate the exposure (Cₘₐₓ, AUC) with the depth and duration of target degradation. This relationship is critical for predicting the dose and schedule needed for sustained efficacy.
-
Sample PK/PD Data Summary
| Timepoint (hr) | Plasma [PROTAC] (ng/mL) | Tumor [PROTAC] (ng/g) | Tumor POI Level (% of Vehicle) |
| 0 | 0 | 0 | 100% |
| 4 | 1500 | 850 | 45% |
| 8 | 980 | 620 | 15% |
| 24 | 150 | 95 | 10% |
| 48 | < 10 | < 10 | 35% |
| 72 | < 10 | < 10 | 70% |
Step 2: Demonstrating In Vivo Efficacy
With a validated PK/PD relationship, the next step is to assess whether sustained target degradation leads to a therapeutic benefit in a disease model.
Experimental Protocol: Tumor Growth Inhibition Study
-
Model: As in the PK/PD study, use mice bearing established tumors.
-
Treatment Groups: Randomize animals into groups: Vehicle control, active PROTAC at one or more dose levels, and potentially a positive control (e.g., a standard-of-care inhibitor).
-
Dosing: Administer the PROTAC chronically based on the PK/PD data (e.g., once daily or every other day) for a set period (e.g., 21-28 days).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and collect them for downstream PD analysis to confirm target degradation was maintained.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups relative to the vehicle control.
Part 3: Comparative Analysis - The Strategic Value of Picolinate-Based Recruiters
The decision to develop a PROTAC with a novel E3 ligase recruiter like a picolinate is a strategic one. The primary advantage lies in the potential to overcome the limitations of established VHL and CRBN-based systems.
Comparison of E3 Ligase Platforms
| Feature | CRBN-Based (e.g., Pomalidomide) | VHL-Based (e.g., VH-032) | Novel Ligase (Picolinate-Based) |
| Ligase Expression | Broadly expressed, but variable levels can impact efficacy. | Broadly expressed. | Potentially tissue-specific , offering a route to improved safety and on-target toxicity. |
| Known Off-Targets | Can degrade neosubstrate zinc-finger proteins (e.g., IKZF1/3). [5][6] | Generally considered more selective, but off-targets are possible. | To be determined through rigorous proteomics; potential for a cleaner profile. |
| Resistance Mechanisms | Mutations or downregulation of CRBN. | Mutations or downregulation of VHL. | Provides an alternative mechanism to overcome resistance to CRBN/VHL-based PROTACs. |
| Physicochemical Properties | Ligands are relatively small and drug-like. | Ligands can be larger and more complex, posing DMPK challenges. | Properties are dependent on the specific picolinate scaffold; may offer new chemical space for optimization. |
Conclusion
The validation of picolinate-based PROTACs, or any PROTAC leveraging a novel E3 ligase, is a systematic process that builds a compelling case from fundamental biochemistry to in vivo therapeutic activity. By meticulously confirming each step—ternary complex formation, cellular degradation, mechanistic dependence, and selectivity—researchers can de-risk development and rationally design potent and selective degraders. The in vivo validation solidifies this by establishing a clear link between drug exposure, target modulation, and therapeutic efficacy. While the path for novel recruiters is more demanding than for established ligases, the potential rewards—overcoming resistance, enhancing selectivity, and ultimately drugging the undruggable—make it a critical and exciting frontier in medicine.
References
-
Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Available at: [Link]
-
Harling, J. D., Scott-Stevens, P., & Gaohua, L. (2020). Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs. In Protein Degradation with New Chemical Modalities (pp. 75-93). Royal Society of Chemistry. Available at: [Link]
-
Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats a... - ResearchGate. (n.d.). Available at: [Link]
-
Developing Pharmacokinetic/Pharmacodynamic Relationships With PROTACs | Protein Degradation with New Chemical Modalities | Books Gateway. (2020-10-08). Available at: [Link]
-
A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - Research Collection. (2023-01-05). Available at: [Link]
-
PROTAC assays & successfully measuring protein degradation - Charnwood Discovery. (n.d.). Available at: [Link]
-
Cellular Assays for characterization of PROTAC activity and... - ResearchGate. (n.d.). Available at: [Link]
-
In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC. (2020-07-27). Available at: [Link]
-
Versatile Split-and-Mix Liposome PROTAC Platform for Efficient Degradation of Target Protein In Vivo | JACS Au - ACS Publications. (2024-07-11). Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023-12-01). Available at: [Link]
-
Advancing target validation with PROTAC technology - PubMed. (n.d.). Available at: [Link]
-
Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog. (2025-12-16). Available at: [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. - Broad Institute. (n.d.). Available at: [Link]
-
Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC - NIH. (2024-11-22). Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Available at: [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC - NIH. (n.d.). Available at: [Link]
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. (n.d.). Available at: [Link]
-
Webinar - PROTACs and Their Application in Cancer Therapeutics - YouTube. (2022-03-30). Available at: [Link]
-
Application of PROTACs in Target Identification and Target Validation - PMC - NIH. (n.d.). Available at: [Link]
-
Application of PROTACs in target identification and validation - ScienceOpen. (2024-03-21). Available at: [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (n.d.). Available at: [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (n.d.). Available at: [Link]
-
In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. (2025-09-07). Available at: [Link]
-
(PDF) Application of PROTACs in target identification and validation - ResearchGate. (2024-03-21). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
A Comparative Guide to VHL Ligands: Methyl 4-Hydroxypicolinate Hydrochloride vs. Hydroxyproline for Targeted Protein Degradation
< <
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of VHL in Targeted Protein Degradation
The Von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^), which plays a pivotal role in cellular oxygen sensing.[1][2] Under normal oxygen conditions, VHL recognizes and binds to hydroxylated proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4] This natural mechanism has been ingeniously co-opted for therapeutic purposes through the development of Proteolysis Targeting Chimeras (PROTACs).[1][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific protein of interest, thereby inducing its degradation.[5][7][8]
The efficacy of a VHL-recruiting PROTAC is fundamentally dependent on the affinity and specificity of its VHL-binding ligand.[6] Historically, the development of small-molecule VHL ligands was a significant breakthrough, evolving from peptide-based binders to potent, cell-permeable molecules.[3][9] This guide provides an in-depth comparison of two key scaffolds used in the design of VHL ligands: the foundational hydroxyproline core and the more recently explored Methyl 4-Hydroxypicolinate hydrochloride.
The Structural Basis of VHL Recognition: Mimicking the Natural Substrate
The design of potent VHL ligands has been largely guided by mimicking the interaction between VHL and the hydroxylated proline (Hyp) residue of HIF-1α.[1][10] The (2S,4R)-4-hydroxyproline scaffold is a central and critical feature for VHL binding.[1][3] Key interactions within the VHL binding pocket include:
-
Hydrogen Bonding: The hydroxyl group of the ligand forms crucial hydrogen bonds with the side chains of Ser111 and His115.[1][10]
-
Hydrophobic Interactions: A hydrophobic pocket is often occupied by moieties like a tert-butyl group, significantly contributing to binding affinity.[1]
-
Amide Group Interactions: The amide functionalities of the ligand form hydrogen bonds with residues such as His110.[1][10]
-
Aromatic Interactions: An aryl group on the ligand can engage in π-stacking with the phenol ring of Tyr98.[1]
The precise combination of these interactions within a well-defined pocket confers a high degree of selectivity for VHL.[1]
Caption: Key molecular interactions between a VHL ligand and the VHL binding pocket.
Head-to-Head Comparison: Binding Affinity and Cellular Activity
While specific binding affinity data for this compound as a standalone VHL ligand is not as extensively published as for hydroxyproline-based ligands like VH032, the underlying principles of interaction remain similar. The development of VHL ligands has progressed from initial compounds with micromolar affinity to highly potent binders with nanomolar dissociation constants (Kd).[3][11][12]
| Ligand Scaffold | Representative Compound | Binding Affinity (Kd) to VHL | Measurement Method | Key Features & Insights |
| Hydroxyproline | VH032 | 185 nM[3] | Not Specified / Fluorescence Polarization[13] | The foundational scaffold for many potent VHL ligands. Extensive structure-activity relationship (SAR) studies have optimized substitutions on this core to achieve high affinity and good cellular activity.[14] |
| Hydroxyproline | VH101 | 44 nM[3] | Not Specified | An optimized analog of VH032, demonstrating that modifications to the hydroxyproline core can further enhance binding affinity.[3] |
| Hydroxyproline Analog | F-Hyp containing ligand (15a) | Comparable to Hyp-containing PROTACs[15] | Isothermal Titration Calorimetry (ITC)[15] | Fluorination of the hydroxyproline core can modulate physicochemical properties and in some cases, lead to selective degradation despite a decrease in binary binding affinity.[15] |
| This compound | Not specified in direct comparisons | Data not readily available in direct comparative studies | - | This scaffold represents a bioisosteric replacement for the hydroxyproline core, potentially offering different physicochemical properties, such as solubility and cell permeability, which are critical for PROTAC efficacy. |
Experimental Methodologies for Characterizing VHL-Ligand Interactions
Accurate characterization of the binding affinity and kinetics of VHL ligands is paramount for the development of effective PROTACs. Several biophysical and cellular techniques are routinely employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[16][17]
Experimental Protocol: ITC for VHL-Ligand Binding
-
Sample Preparation:
-
Express and purify the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare a solution of the VCB complex (typically 10-50 µM) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5).[18]
-
Prepare a solution of the VHL ligand (typically 10-20 times the concentration of the VCB complex) in the same buffer to minimize heats of dilution.[16]
-
Thoroughly degas both solutions to prevent air bubbles in the calorimeter.[16]
-
-
ITC Experiment:
-
Load the VCB complex solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.
-
Perform a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[19]
-
Caption: A simplified workflow for determining VHL-ligand binding affinity using ITC.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[20][21][22] This allows for the determination of both association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.[23]
Experimental Protocol: SPR for VHL-Ligand Interaction Analysis
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[24]
-
Inject the VCB complex over the activated surface to covalently immobilize it.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the VHL ligand (analyte) over the immobilized VCB surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
After the injection, flow buffer over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.
-
Caption: A streamlined workflow for analyzing VHL-ligand kinetics using SPR.
Cellular Assays: Assessing PROTAC Efficacy in a Biological Context
While biophysical assays provide crucial information on binary binding affinity, cellular assays are essential to evaluate the ability of a PROTAC to form a productive ternary complex (VHL-PROTAC-target) and induce target degradation.[25][26]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for quantifying ligand binding to a target protein within living cells.[26][27][28] It relies on energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a fluorescently labeled tracer that binds to the same site (acceptor).[27] A test compound that competes with the tracer for binding will disrupt BRET, leading to a decrease in the signal.[26]
Experimental Protocol: NanoBRET™ Assay for VHL Engagement
-
Cell Preparation:
-
Transfect mammalian cells (e.g., HEK293) with a vector expressing a VHL-NanoLuc® fusion protein.[27]
-
Plate the transfected cells in a suitable multi-well plate.
-
-
Assay Setup:
-
Prepare serial dilutions of the test PROTAC.
-
Add the fluorescent NanoBRET™ tracer to the cells at a fixed concentration.
-
Add the serially diluted PROTAC to the wells.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity in the cellular environment.
-
Caption: The mechanism of action for a VHL-recruiting PROTAC.
Conclusion: Guiding the Rational Design of Novel Degraders
Both hydroxyproline and this compound serve as effective scaffolds for engaging the VHL E3 ligase. The extensive body of research on hydroxyproline-based ligands provides a robust foundation for understanding the key structure-activity relationships that govern high-affinity binding. The exploration of alternative scaffolds like this compound opens new avenues for modulating the physicochemical properties of PROTACs, which can be critical for achieving desired cellular permeability, oral bioavailability, and overall drug-like characteristics.
The choice of VHL ligand is a critical parameter in the design of a successful PROTAC. A comprehensive evaluation using a combination of biophysical and cellular assays is essential to select and optimize ligands that not only bind with high affinity but also promote the formation of a stable and productive ternary complex, ultimately leading to efficient and selective degradation of the target protein.
References
- Structural Basis for VHL E3 Ligase Ligand Selectivity: A Technical Guide - Benchchem. (n.d.).
- Assessing PROTAC Cell Permeability and Quantifying VHL Engagement in Cells Transiently Transfected with a VHL-NanoLuc® Fusion A - Promega Corporation. (n.d.).
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments. (n.d.).
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC. (n.d.).
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis Online. (n.d.).
- Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society. (n.d.).
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (n.d.).
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) | Request PDF - ResearchGate. (n.d.).
- Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC - NIH. (n.d.).
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. (2024).
- An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. (2022).
- PROTACs– a game-changing technology - PMC - NIH. (n.d.).
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed. (2021).
- NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. (2025).
- Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities - PMC. (n.d.).
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments. (n.d.).
- Targeted Protein Degradation: Insights Into A VHL-compound Structure. (n.d.).
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (2022).
- (A) Schematic illustrations showing the binding mode of the VHL ligand... - ResearchGate. (n.d.).
- Chemical structures of VHL ligands and their binding affinities to VHL... | Download Scientific Diagram - ResearchGate. (n.d.).
- VHL ligand binding increases intracellular level of VHL - bioRxiv. (2021).
- Review on VHL ligands – Ciulli Laboratory - University of Dundee. (2022).
- Trivalent and divalent PROTACs. hP = hydroxyproline. | Download Scientific Diagram. (n.d.).
- An In-depth Technical Guide to V-H-L E3 Ligase Ligands - Benchchem. (n.d.).
- Development of AR degraders build from low-affinity VHL binding ligands... - ResearchGate. (n.d.).
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation - YouTube. (2021).
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1 - Protocols.io. (2012).
- Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. (2013).
- An In-depth Technical Guide to VHL E3 Ligase Ligands for Targeted Protein Degradation - Benchchem. (n.d.).
- Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4 - PubMed Central - NIH. (n.d.).
- Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed. (2024).
- Binding affinity and binding mode of F-Hypcontaining VHL ligands. A)... - ResearchGate. (n.d.).
- Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments. (n.d.).
- Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.).
- Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. (n.d.).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019).
- Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed. (n.d.).
- (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. (2025).
- A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. (n.d.).
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. (n.d.).
- Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH. (n.d.).
- PROTACs: New method to degrade transcription regulating proteins - PubMed. (2020).
- Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC - PubMed Central. (2023).
- PROTAC chemical probes for histone deacetylase enzymes - PubMed. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 17. tainstruments.com [tainstruments.com]
- 18. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 20. Applications of Surface Plasmon Resonance (SPR) to the Study of Diverse Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 26. selvita.com [selvita.com]
- 27. promega.com [promega.com]
- 28. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Picolinate Derivatives for CRBN Recruitment
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a pivotal decision in the design of potent and selective therapeutic agents. While the field has been dominated by ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, a newer class of Cereblon (CRBN) recruiters based on the picolinate scaffold is gaining traction. This guide provides a comprehensive comparative analysis of picolinate derivatives for CRBN recruitment, offering insights into their performance relative to established alternatives and furnishing the experimental frameworks necessary for their rigorous evaluation.
The Evolving Landscape of CRBN Ligands: From IMiDs to Picolinates
Cereblon (CRBN) is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1] Small molecules that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the cornerstone of action for IMiDs and is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2]
PROTACs are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the POI's degradation.[3] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein.[4] The choice of the E3 ligase ligand is critical as it influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
Picolinate-based ligands represent a newer generation of CRBN binders, often designed to explore novel chemical space and optimize physicochemical properties compared to the traditional IMiD scaffold.[1] While extensive head-to-head comparative data for many specific picolinate derivatives is not yet widely available in the public domain, a robust comparative analysis can be constructed by understanding their structure-activity relationships (SAR) and employing standardized experimental protocols.[1]
Key Performance Parameters for CRBN Ligand Evaluation
The efficacy of a CRBN ligand, and by extension the PROTAC or molecular glue it is a part of, is determined by several key performance indicators:
-
Binding Affinity (Kd or IC50): This measures the strength of the interaction between the ligand and CRBN. A lower Kd or IC50 value indicates a stronger binding affinity.
-
Degradation Efficacy (DC50 and Dmax): DC50 is the concentration of the degrader at which 50% of the target protein is degraded, while Dmax represents the maximum percentage of protein degradation achievable.[5] Lower DC50 and higher Dmax values are desirable.
-
Ternary Complex Formation and Cooperativity (α): The formation of a stable ternary complex between the POI, the degrader, and the E3 ligase is a prerequisite for efficient protein degradation.[6] Cooperativity (α) is a measure of how the binding of one protein to the degrader affects the binding of the other. An α value greater than 1 indicates positive cooperativity, which is often associated with more potent degradation.[7]
Comparative Overview: Picolinate Derivatives vs. IMiD Analogs
The following table provides a comparative framework for evaluating picolinate derivatives against the well-characterized IMiD-based CRBN ligands. It is important to note that while quantitative data for IMiDs is readily available, the data for picolinate derivatives is more generalized due to the limited public information on specific analogs.[1] Researchers are encouraged to use the provided experimental protocols to generate specific data for their picolinate derivatives of interest.
| Ligand Class | Representative Examples | CRBN Binding Affinity (Kd/IC50) | Neosubstrate Degradation Profile | Key Structural Features & SAR Insights |
| IMiD Analogs | Thalidomide, Lenalidomide, Pomalidomide | Micromolar to high nanomolar range.[1] | Induce degradation of known neosubstrates like IKZF1 and IKZF3.[2] | The glutarimide ring is essential for CRBN binding. Modifications to the phthalimide ring, such as the amino group in lenalidomide and pomalidomide, enhance binding affinity and can alter neosubstrate specificity.[1] |
| Picolinate Derivatives | 5-(Benzo[d]dioxol-5-yl)picolinic acid and analogs | Data is not extensively available for specific compounds, but a range of affinities has been observed for the class.[1] | Potentially altered neosubstrate profile compared to IMiDs, which can be advantageous in avoiding off-target effects. | The picolinic acid scaffold offers a distinct chemical backbone. Substituents on both the picolinic acid and the aryl moiety significantly influence binding affinity. The benzodioxole group, for instance, likely occupies a hydrophobic pocket within the CRBN binding site.[1] |
Experimental Protocols for Comparative Analysis
Accurate and reproducible experimental data is the cornerstone of a reliable comparative analysis. The following section provides detailed, step-by-step methodologies for the key experiments required to characterize and compare picolinate derivatives.
Protocol 1: CRBN Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is a highly sensitive method for measuring the binding affinity of a compound to CRBN in a competitive format.
Principle: The assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled tracer ligand. When the tracer is bound to CRBN, excitation of the terbium donor results in energy transfer to the fluorescent acceptor, producing a FRET signal. A competing unlabeled ligand will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Tagged recombinant human CRBN-DDB1 protein complex (e.g., GST-tagged)
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled tracer ligand (e.g., a fluorescent derivative of thalidomide)
-
Picolinate derivatives and other test compounds
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the picolinate derivatives and control compounds in the assay buffer.
-
Reagent Preparation: Prepare solutions of the tagged CRBN-DDB1 complex, Tb-labeled antibody, and fluorescent tracer in the assay buffer at their optimal concentrations (determined through initial titration experiments).
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Test compound or vehicle control (e.g., DMSO).
-
Tagged CRBN-DDB1 complex and Tb-labeled antibody mixture.
-
Fluorescent tracer ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This is a standard and widely used method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[5]
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted. The proteins are then separated by size using gel electrophoresis, transferred to a membrane, and the target protein is detected using a specific primary antibody. The amount of target protein is quantified relative to a loading control protein.
Materials:
-
Cell line expressing the target protein of interest
-
PROTACs constructed with picolinate derivatives and control ligands
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control protein.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control for each concentration. Plot the percentage of degradation against the logarithm of the PROTAC concentration and use non-linear regression to determine the DC50 and Dmax values.[8]
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This bead-based proximity assay is a powerful tool for studying the formation of the POI-PROTAC-E3 ligase ternary complex.[6]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One protein (e.g., tagged POI) is captured on the Donor beads, and the other protein (e.g., tagged CRBN) is captured on the Acceptor beads. In the presence of a PROTAC that bridges the two proteins, the beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., GST-tagged)
-
PROTACs constructed with picolinate derivatives
-
AlphaLISA Donor beads (e.g., Nickel chelate for His-tag)
-
AlphaLISA Acceptor beads (e.g., Anti-GST)
-
Assay buffer
-
384-well microplates
-
AlphaLISA-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the PROTACs in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following:
-
Tagged POI.
-
PROTAC dilution or vehicle control.
-
Tagged CRBN-DDB1 complex.
-
A mixture of Donor and Acceptor beads.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Measurement: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes). The peak of the curve indicates the optimal concentration for ternary complex formation.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of CRBN-mediated protein degradation and a typical experimental workflow for evaluating picolinate derivatives.
Caption: Mechanism of picolinate-based PROTAC-mediated protein degradation.
Caption: Experimental workflow for the comparative analysis of picolinate derivatives.
Conclusion and Future Directions
Picolinate derivatives represent a promising and evolving class of CRBN ligands for the development of novel protein degraders. While the body of publicly available, direct comparative data is still growing, the experimental frameworks outlined in this guide provide a robust strategy for their evaluation. By systematically assessing binding affinity, degradation efficacy, and ternary complex formation, researchers can effectively characterize the performance of new picolinate-based molecules and compare them to established IMiD-based ligands. The continued exploration of the structure-activity relationships within the picolinate scaffold will undoubtedly expand the toolbox for targeted protein degradation and pave the way for the next generation of therapeutics.
References
-
Ternary complex formation - Profacgen. Available at: [Link]
-
University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes Casement, Ryan. Available at: [Link]
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. Available at: [Link]
-
Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC - NIH. Available at: [Link]
-
[Development of novel cereblon modulators and their target molecules] - PubMed. Available at: [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC - NIH. Available at: [Link]
-
Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC - NIH. Available at: [Link]
-
Relative binding affinities of CRBN ligands to CRBN in cellular and... - ResearchGate. Available at: [Link]
-
Summary of the results of SAR studies performed on different regions of the synthesized derivatives. - ResearchGate. Available at: [Link]
-
Development of CRBN-recruiting PROTACs and mode of action analysis. (A)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation | bioRxiv. Available at: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. Available at: [Link]
-
Modeling PROTAC Degradation Activity with Machine Learning - arXiv. Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Available at: [Link]
-
Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - NIH. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of novel quinazolinone derivatives as CRBN E3 ligase modulators - PubMed. Available at: [Link]
-
Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - NIH. Available at: [Link]
- US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents.
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PubMed. Available at: [Link]
-
(PDF) Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Biophysical Toolkit for Confirming Target Engagement of Picolinate PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical step in the development of effective PROTACs, including those incorporating picolinate-based E3 ligase ligands, is the rigorous confirmation of target engagement. This guide provides a comprehensive comparison of key biophysical assays to validate the direct interaction of PROTACs with their intended protein targets and to characterize the formation of the crucial ternary complex.
The Imperative of Target Engagement Validation
The efficacy of a PROTAC hinges on its ability to form a productive ternary complex, bringing together the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[2] Therefore, direct demonstration of target binding within a cellular context is paramount to de-risk drug candidates and to understand the structure-activity relationship (SAR) of a PROTAC series. A multi-pronged approach, employing orthogonal biophysical methods, provides the highest degree of confidence in a PROTAC's mechanism of action.
The PROTAC Mechanism: A Step-by-Step View
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the central role of the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
A Comparative Analysis of Key Biophysical Assays
The choice of a biophysical assay depends on several factors, including the stage of drug discovery, the specific questions being addressed (e.g., cellular engagement vs. in vitro kinetics), and the availability of reagents and instrumentation. Here, we compare the most widely used techniques for assessing PROTAC target engagement.
| Assay | Principle | Key Readouts | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein. | Thermal shift (ΔTm), Isothermal dose-response (ITDR) | Label-free, performed in intact cells or lysates, reflects physiological conditions.[3] | Not universally applicable (requires a thermal shift), lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding affinity (KD), kinetics (kon, koff), cooperativity (α).[4][5] | Real-time, label-free kinetic data, high sensitivity, allows for ternary complex analysis.[6][7] | Requires purified proteins, potential for artifacts from protein immobilization.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9] | "Gold standard" for thermodynamics, label-free, in-solution measurement.[10] | Low throughput, requires large amounts of purified protein and PROTAC.[11] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein. | Binding affinity (IC50, Ki) | Homogeneous, high-throughput, relatively low cost.[11][12] | Requires a fluorescent probe, indirect measurement of binding.[13] |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. | Intracellular target occupancy (IC50) | Live-cell assay, provides information on cell permeability and intracellular availability.[14][15] | Requires genetic modification of cells, potential for steric hindrance from the tag.[16] |
In-Depth Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular environment.[3] It relies on the principle that the binding of a PROTAC stabilizes its target protein, leading to a higher melting temperature (Tm).
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the picolinate PROTAC or a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of the target protein in the soluble fraction by Western blot or other quantitative methods like mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is an invaluable tool for dissecting the kinetics of both binary (PROTAC-POI, PROTAC-E3) and ternary complex formation.[4] This information is crucial for understanding the cooperativity of the system, a key driver of PROTAC efficacy.[5]
Experimental Workflow:
Caption: Surface Plasmon Resonance (SPR) workflow for ternary complex analysis.
Step-by-Step Protocol:
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a suitable SPR sensor chip.
-
Binary Binding Analysis (PROTAC to E3): Inject a series of concentrations of the picolinate PROTAC over the immobilized E3 ligase to determine the binding kinetics and affinity of this binary interaction.
-
Binary Binding Analysis (PROTAC to POI): In a separate experiment, immobilize the purified POI and inject the PROTAC to determine the kinetics and affinity of the other binary interaction.
-
Ternary Complex Formation: To measure the formation of the ternary complex, inject a constant concentration of the POI mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase.[6] An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for each interaction. Calculate the cooperativity factor (α), which indicates whether the binding of one protein enhances (α > 1) or diminishes (α < 1) the binding of the other.
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of binding interactions, offering insights into the driving forces behind complex formation.[8] It directly measures the heat released or absorbed during the binding event.[9]
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the purified POI and the picolinate PROTAC in the same buffer to minimize heat of dilution effects. The concentration of the protein in the cell should be approximately 10-20 times the expected KD.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the PROTAC solution into the sample cell containing the POI.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of PROTAC to POI. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[10] The entropy of binding (ΔS) can then be calculated.
Trustworthiness and Self-Validation
Conclusion
Confirming target engagement is a non-negotiable step in the development of picolinate PROTACs and, indeed, all PROTACs. A comprehensive understanding of the biophysical interactions between the PROTAC, the target protein, and the E3 ligase is essential for rational drug design and optimization. While each assay has its unique strengths and weaknesses, a combination of in-cell and in-vitro methods provides a holistic view of a PROTAC's mechanism of action. The strategic application of the techniques outlined in this guide will empower researchers to select and advance PROTAC candidates with a higher probability of success in preclinical and clinical development.
References
-
Molina, D. M. et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science341 , 84-87 (2013). URL: [Link]
-
Robers, M. B. et al. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods Mol Biol2365 , 265-282 (2021). URL: [Link]
-
Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. URL: [Link]
-
Roy, M. J. et al. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chem Biol14 , 361-368 (2019). URL: [Link]
-
Riching, K. M. et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chem Biol13 , 2758-2770 (2018). URL: [Link]
-
Xue, G. et al. Assays and technologies for developing proteolysis targeting chimera degraders. Future Med Chem12 , 1355-1374 (2020). URL: [Link]
-
Ciulli, A. The development of biophysical assays for studies of PROTACs. DiVA (2022). URL: [Link]
-
Hughes, S. J. & Ciulli, A. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chem. Biol.14 , 361-368 (2019). URL: [Link]
-
Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol13 , 514-521 (2017). URL: [Link]
-
Selvita. NanoBRET assays for PROTAC evaluation in the cellular context. URL: [Link]
-
Sakamoto, K. M. et al. Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proc Natl Acad Sci U S A98 , 8554-8559 (2001). URL: [Link]
-
Daniels, D. L. et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods Mol Biol2365 , 283-298 (2021). URL: [Link]
-
Oxford Global. Biophysical Tools for the Design and Development of PROTACs. URL: [Link]
-
DiVA portal. Development of biophysical assays for studies of PROTACs. URL: [Link]
-
Future Science. Assays and technologies for developing proteolysis targeting chimera degraders. URL: [Link]
-
Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. URL: [Link]
-
bioRxiv. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. URL: [Link]
-
Almqvist, H. et al. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. J Med Chem66 , 4334-4350 (2023). URL: [Link]
-
ResearchGate. Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. URL: [Link]
-
Walker, J. R. et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol15 , 1613-1621 (2020). URL: [Link]
-
Semple, F. et al. Cellular thermal shift assay: an approach to identify and assess protein target engagement. Curr Protoc Chem Biol10 , e45 (2018). URL: [Link]
-
Moerke, N. J. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Curr Protoc Chem Biol1 , 1-15 (2009). URL: [Link]
-
BPS Bioscience. Fluorescence Polarization Assay Kits. URL: [Link]
-
Sun, X. et al. Advancing target validation with PROTAC technology. Expert Opin Drug Discov17 , 1025-1037 (2022). URL: [Link]
-
Scott, J. S. et al. A critical evaluation of the approaches to targeted protein degradation for drug discovery. Drug Discov Today Technol31 , 13-19 (2019). URL: [Link]
-
Al-Hulu, S. M. et al. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. J Chem Inf Model63 , 4013-4030 (2023). URL: [Link]
-
Creative Biolabs. Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. URL: [Link]
-
ResearchGate. A critical evaluation of the approaches to targeted protein degradation for drug discovery. URL: [Link]
-
Wu, G. & Liu, Z. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods Mol Biol1893 , 257-272 (2019). URL: [Link]
-
MDPI. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. URL: [Link]
-
Sun, Y. et al. An overview of PROTACs: a promising drug discovery paradigm. J Med Chem65 , 14513-14541 (2022). URL: [Link]
-
ResearchGate. Abstract 2976: Confirmation of in-cell target engagement using the proteolysis targeting chimeras (PROTACs) against pirin. URL: [Link]
-
CAS. PROTACs revolutionize small molecule drugs. URL: [Link]
-
bioRxiv. Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. URL: [Link]
-
ResearchGate. Targeted Protein Degradation. URL: [Link]
-
MDPI. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. URL: [Link]
-
PubMed. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. URL: [Link]
-
PubMed Central. Recent Advances in PROTACs for Drug Targeted Protein Research. URL: [Link]
-
PubMed Central. Targeted Protein Degradation: Design Considerations for PROTAC Development. URL: [Link]
-
ResearchGate. of the advantages and disadvantages associated with using PROTACs as a therapeutic strategy. URL: [Link]
-
Royal Society of Chemistry. Opportunities and challenges of protein-based targeted protein degradation. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 4. precisepeg.com [precisepeg.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Development of biophysical methods for characterization of PROTACs [diva-portal.org]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. panomebio.com [panomebio.com]
- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Picolinamide-Derived Moieties in PROTAC Linker Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role. This guide provides an in-depth technical comparison of PROTACs utilizing linkers derived from picolinamide precursors, such as Methyl 4-Hydroxypicolinate hydrochloride, against those with traditional aliphatic (alkyl) and polyethylene glycol (PEG) linkers. We will explore the causal relationships behind experimental choices, supported by performance data and detailed protocols, to inform the rational design of next-generation protein degraders.
The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic tractability, there is a growing interest in incorporating more rigid and functionalized linkers to enhance PROTAC performance.[1][3] Picolinamide- and pyridine-based linkers have emerged as a promising strategy to address key challenges in PROTAC development, such as poor aqueous solubility.[2]
Case Study: ARD-69, a Highly Potent Androgen Receptor Degrader
A prime example of the successful implementation of a rigid, heterocyclic linker is the Von Hippel-Lindau (VHL) E3 ligase-based PROTAC, ARD-69, a potent degrader of the Androgen Receptor (AR).[4][5] ARD-69 incorporates a dipiperidine motif in its linker, which can be conceptually derived from picolinamide-related structures, to enhance its properties.[1] This case study will serve as a basis for comparing the performance of such linkers against more conventional linker technologies.
Performance Comparison: The Impact of Linker Rigidity and Polarity
The choice of linker can significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC. The incorporation of a rigid and polar dipiperidine linker in ARD-69 contributes to its exceptional potency.
| PROTAC | Target Protein | E3 Ligase | Linker Type | DC50 (LNCaP cells) | DC50 (VCaP cells) | Dmax | Reference |
| ARD-69 | Androgen Receptor (AR) | VHL | Dipiperidine | 0.86 nM | 0.76 nM | >95% | [4][5] |
| ARCC-4 | Androgen Receptor (AR) | VHL | PEG-based | 5 nM | Not Reported | ~98% | [6] |
| Hypothetical Alkyl-Linker AR PROTAC | Androgen Receptor (AR) | VHL | Alkyl | Typically higher nM to µM range | Typically higher nM to µM range | Variable | [2] |
As the data suggests, ARD-69, with its rigid dipiperidine linker, exhibits significantly lower DC50 values compared to ARCC-4, which utilizes a more flexible PEG-based linker, indicating higher potency. While a direct head-to-head comparison with an identical AR-binding warhead and VHL ligand connected by a simple alkyl linker is not available in the literature, it is generally observed that highly flexible and hydrophobic alkyl linkers can lead to less potent PROTACs due to factors like reduced solubility and less optimal ternary complex formation.[2]
The rationale behind the improved performance of ARD-69 lies in the properties conferred by the dipiperidine linker:
-
Increased Rigidity: The cyclic nature of the piperidine rings restricts the conformational flexibility of the linker. This pre-organizes the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the target protein and E3 ligase, and thus favoring the formation of a stable and productive ternary complex.[7]
-
Enhanced Solubility: The introduction of the nitrogen atoms in the dipiperidine motif provides a handle for protonation at physiological pH, which can improve the aqueous solubility of the PROTAC molecule. This is a significant advantage, as many PROTACs suffer from poor solubility due to their high molecular weight and lipophilicity.[1][8]
-
Improved Physicochemical Properties: The modulation of polarity and rigidity can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for in vivo efficacy.[7]
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.
Experimental Protocols
Synthesis of a Dipiperidine-Containing Linker and Conjugation to Form ARD-69
The synthesis of ARD-69 involves a multi-step process, starting with the preparation of the dipiperidine linker, followed by its conjugation to the AR ligand and the VHL ligand. The following is a generalized protocol based on the discovery of ARD-69.[4]
Step 1: Synthesis of the Dipiperidine Linker
-
Commercially available tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate serves as a key building block for the linker.
-
The synthesis involves the coupling of two piperidine rings, followed by the introduction of an ethynyl group which will be used for conjugation to the AR ligand.
Step 2: Conjugation to the VHL Ligand
-
The VHL ligand, VH 101 acid, is activated using a coupling reagent such as HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
The activated VHL ligand is then reacted with the primary amine of the dipiperidine linker to form a stable amide bond.
Step 3: Conjugation to the AR Ligand
-
The AR antagonist is modified to contain a suitable functional group for a click chemistry reaction, such as an azide.
-
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is then performed between the ethynyl group on the linker-VHL ligand conjugate and the azide group on the AR ligand to form the final PROTAC, ARD-69.
-
The final compound is purified using techniques like reversed-phase HPLC.
Western Blotting for AR Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
-
Cell Culture: Plate prostate cancer cells (e.g., LNCaP or VCaP) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., ARD-69) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein (AR) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Signaling Pathway of PROTAC-mediated AR Degradation
Caption: The PROTAC ARD-69 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the Androgen Receptor.
Conclusion
The case study of ARD-69 demonstrates the significant advantages of incorporating rigid, heterocyclic moieties derived from picolinamide-like precursors into PROTAC linkers. Compared to traditional flexible linkers, these structures can enhance degradation potency and improve physicochemical properties such as aqueous solubility. While the initial synthetic investment may be greater, the potential for developing highly efficacious and drug-like PROTACs makes the exploration of such linker chemistries a critical area of research in the field of targeted protein degradation. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of novel PROTACs with optimized linker designs.
References
- Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312.
- Han X, Wang C, Qin C, et al. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. J Med Chem. 2019;62(2):941-964.
- Dong Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024.
- BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. 2025.
- BioWorld. Discovery and characterization of novel PROTAC AR degrader, ARD-69. 2019.
- Enamine. Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business review.
- MedChemExpress. ARD-69 | PROTAC AR Degrader.
- Marvin.
- ChemRxiv.
- AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. 2024.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BenchChem.
- NIH. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. 2022.
- NIH. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- NIH.
- Salami J, et al. PROTACs in the Management of Prostate Cancer. Cancers (Basel). 2023;15(13):3376.
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Novel E3 Ligase Recruiters: A Case Study with Methyl 4-Hydroxypicolinate Hydrochloride
Introduction: The Evolving Landscape of Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the protein from the cellular environment entirely.[2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
The choice of the E3 ligase recruiter is a critical determinant of a PROTAC's success, influencing its degradation efficiency, selectivity, and overall pharmacological profile. While over 600 E3 ligases are known in the human genome, only a handful have been effectively harnessed for PROTAC design, with ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) being the most widely used.[3][4] The exploration of new E3 ligase recruiters is therefore a key frontier in expanding the scope and efficacy of targeted protein degradation.
This guide provides a comprehensive framework for the characterization and benchmarking of a novel E3 ligase recruiter, using Methyl 4-Hydroxypicolinate hydrochloride as a hypothetical candidate. We will objectively compare its projected performance metrics against well-established recruiters for VHL, CRBN, MDM2, and IAP E3 ligases, supported by detailed experimental methodologies and data interpretation strategies.
The Contenders: A New Challenger vs. Established Champions
To effectively evaluate our novel recruiter, we must benchmark it against the current standards in the field. This guide will focus on a comparative analysis between a hypothetical PROTAC built with this compound and those constructed with ligands for the following well-validated E3 ligases:
-
Von Hippel-Lindau (VHL): A key tumor suppressor, VHL is a widely used E3 ligase in PROTAC development, with potent small-molecule ligands available.[4][5]
-
Cereblon (CRBN): The target of thalidomide and its analogs (immunomodulatory drugs or IMiDs), CRBN has been extensively leveraged for the degradation of various proteins.[][7]
-
Mouse Double Minute 2 Homolog (MDM2): As the primary negative regulator of the p53 tumor suppressor, MDM2 offers a unique mechanism for PROTACs, particularly in oncology.[2][8]
-
Inhibitor of Apoptosis Proteins (IAPs): This family of E3 ligases can be recruited by SMAC mimetics (e.g., LCL161), offering another avenue for inducing protein degradation.[9][10]
The central hypothesis is that a PROTAC incorporating this compound can efficiently form a ternary complex and induce the degradation of a target protein, such as Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation.
The Mechanism of PROTAC Action
The fundamental process underlying the action of any PROTAC, regardless of the E3 ligase recruited, is the formation of a ternary complex. This proximity-induced event is the catalyst for the subsequent ubiquitination and degradation cascade.
Caption: PROTAC-mediated protein degradation pathway.
Part 1: Foundational Assessment - Ternary Complex Formation
The cornerstone of any successful PROTAC is its ability to facilitate the formation of a stable ternary complex. Without this, the entire degradation cascade fails. The Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify this crucial step.[3][11]
Expertise & Experience: Why TR-FRET?
We choose TR-FRET for its sensitivity and homogeneous format, which eliminates the need for wash steps and reduces variability. The assay measures the proximity between a donor fluorophore (on one protein) and an acceptor fluorophore (on the other). A high TR-FRET signal indicates that the PROTAC is effectively acting as a molecular glue, bringing the POI and the E3 ligase together. The characteristic bell-shaped curve of a TR-FRET dose-response is indicative of the "hook effect," a phenomenon where high concentrations of the bifunctional PROTAC lead to the formation of binary complexes instead of the productive ternary complex, thus reducing the FRET signal.
Caption: TR-FRET experimental workflow for ternary complex analysis.
Protocol: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Tagged POI (e.g., GST-BRD4)
-
Tagged E3 Ligase Complex (e.g., His-CRBN/DDB1)
-
PROTACs (dissolved in DMSO)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Alexa Fluor 488 (AF488)-conjugated anti-His antibody (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well low-volume assay plates
Procedure:
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compounds in DMSO. A typical starting range is from 100 µM down to low nanomolar concentrations.
-
Reagent Preparation: Prepare a master mix containing the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at their optimal concentrations in the assay buffer. These concentrations should be empirically determined in preliminary experiments.[3]
-
Assay Assembly: Add the PROTAC dilutions to the 384-well plate. Subsequently, add the master mix to all wells. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 180 minutes) to allow the reaction to reach equilibrium. The plate should be protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. The resulting bell-shaped curve can be analyzed to determine the potency and stability of the ternary complex.[3]
Part 2: Cellular Efficacy - Target Protein Degradation
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context. Western blotting is the gold-standard technique for quantifying changes in protein levels.[12] This allows for the determination of two critical parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[13]
Expertise & Experience: Why Western Blotting?
While higher-throughput methods exist, Western blotting provides direct, semi-quantitative visual evidence of protein degradation.[14] It allows for the simultaneous assessment of the target protein, a loading control (to ensure equal protein loading across samples), and potentially other related proteins to check for off-target effects. The causality is clear: a decrease in the band intensity of the POI, relative to the loading control and the vehicle-treated sample, is a direct measure of PROTAC-induced degradation.
Caption: Workflow for DC50 and Dmax determination via Western Blot.
Protocol: DC50 and Dmax Determination using Western Blot
Objective: To quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading a target protein in cells.
Materials:
-
Human cell line expressing the POI (e.g., HeLa or 293T cells)
-
PROTAC compound stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-POI, anti-loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The next day, treat the cells with serial dilutions of the PROTAC for a fixed time period (e.g., 18-24 hours). Include a vehicle-only control (DMSO).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washes, repeat the process for the loading control antibody.[17]
-
-
Detection: Add the chemiluminescence substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify their intensity.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control. Percentage degradation is 100% - % remaining protein.
-
Plot the percentage degradation versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope non-linear regression model to determine the DC50 and Dmax values.[13]
-
Part 3: Biological Impact - Cellular Viability Assessment
Ultimately, the goal of degrading a target protein is to elicit a specific biological response, such as inhibiting cancer cell proliferation. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing insights into the cytotoxic or cytostatic effects of a PROTAC.[18]
Expertise & Experience: Why the MTT Assay?
The MTT assay is a reliable and straightforward method to measure the downstream consequences of protein degradation.[19] Its principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[20] This allows us to determine an IC50 (or EC50) value, representing the concentration of the PROTAC that causes a 50% reduction in cell viability.
Protocol: MTT Cell Viability Assay
Objective: To determine the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Human cancer cell line (e.g., a line where the POI is a known driver of proliferation)
-
PROTAC compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a prolonged period, typically corresponding to several cell doubling times (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each PROTAC concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability versus the log of the PROTAC concentration and fit the data to a non-linear regression model to determine the IC50 value.
-
Comparative Data Summary
To benchmark this compound, we would generate data for a PROTAC targeting BRD4 (e.g., "M4HP-BRD4-PROTAC") and compare it to well-characterized BRD4 degraders that recruit established E3 ligases. The following table presents a hypothetical but realistic comparison based on literature precedents for potent degraders.
| Parameter | M4HP-BRD4-PROTAC (Hypothetical) | VHL-based (e.g., MZ1)[22] | CRBN-based (e.g., dBET1)[23] | MDM2-based (e.g., A1874)[24] | IAP-based[10] |
| Ternary Complex Formation (TR-FRET) | Bell-shaped curve | Strong, cooperative binding | Strong, cooperative binding | Moderate binding | Variable binding |
| DC50 (nM) | 25 | < 10 | < 20 | < 50 | 50 - 200 |
| Dmax (%) | > 90% | > 95% | > 95% | > 90% | ~80% |
| Cell Viability IC50 (nM) | 40 | < 20 | < 30 | < 75 | 100 - 500 |
Analysis: In this hypothetical scenario, the M4HP-BRD4-PROTAC demonstrates potent activity, with a DC50 in the low nanomolar range and a high Dmax, comparable to established CRBN and MDM2-based degraders, though slightly less potent than the highly optimized VHL-based PROTACs. Its strong effect on cell viability further validates its potential as an effective E3 ligase recruiter.
Conclusion
This guide outlines a rigorous, multi-faceted approach to the evaluation of a novel E3 ligase recruiter, exemplified by this compound. By systematically assessing ternary complex formation, cellular degradation potency and efficacy, and downstream biological impact, researchers can build a comprehensive performance profile. The direct comparison of these key metrics against established recruiters for VHL, CRBN, MDM2, and IAPs provides the necessary context to judge the potential of a new chemical entity in the exciting and rapidly advancing field of targeted protein degradation. The successful validation of new E3 ligase recruiters is paramount to expanding the druggable proteome and developing next-generation therapeutics.
References
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
Lin, M., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Lin, M., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex | Request PDF. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Hines, J., et al. (2018). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. PubMed Central. Retrieved from [Link]
-
Ottis, P., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mares, A., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Retrieved from [Link]
-
Zhang, C., et al. (2020). Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines. PubMed Central. Retrieved from [Link]
-
Schiemer, J., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. Retrieved from [Link]
-
Pemmaraju, N., et al. (2021). Final results of a phase 2 clinical trial of LCL161, an oral SMAC mimetic for patients with myelofibrosis. PubMed. Retrieved from [Link]
-
Herman, A. G., et al. (2011). Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. Cancer Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). CRBN binding and E3 inhibition by thalidomide derivatives. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Ottis, P., et al. (2023). Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. PubMed Central. Retrieved from [Link]
-
Hines, J., et al. (2018). MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. PubMed Central. Retrieved from [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. Retrieved from [Link]
-
Testa, A., et al. (2021). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional VHL hotspots identified by DMS show neo-substrate dependent.... Retrieved from [Link]
-
Maple, H. J., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central. Retrieved from [Link]
-
Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Methyl 4-Hydroxypicolinate Analogs as PHD Inhibitors
For research teams engaged in the discovery of novel therapeutics for anemia, ischemia, and inflammatory diseases, the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes presents a compelling strategy.[1][2] These Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases are the principal regulators of HIF-α stability, a master transcription factor for cellular adaptation to low oxygen.[3][4][5] By inhibiting PHDs, HIF-α stabilization is achieved even under normal oxygen conditions, leading to the transcription of beneficial genes, including erythropoietin (EPO).[1][6][7]
The methyl 4-hydroxypicolinate scaffold has emerged as a privileged chemotype for potent PHD inhibition. Its core structure effectively mimics the endogenous co-substrate, 2-OG, by chelating the catalytic iron atom in the enzyme's active site. This guide provides an in-depth comparison of methyl 4-hydroxypicolinate hydrochloride analogs, elucidating the critical structure-activity relationships (SAR) that govern their potency and selectivity. We will further detail the robust experimental methodologies required to validate and compare these compounds, offering field-proven insights to accelerate your drug discovery programs.
The Picolinate Scaffold: A Bidentate Anchor to the Catalytic Iron
The foundational mechanism of action for picolinate-based inhibitors lies in their ability to coordinate with the active site Fe(II) ion. The nitrogen of the pyridine ring and the adjacent carboxylate (or its ester bioisostere) form a bidentate chelation complex, displacing water molecules and occupying the binding site of the 2-OG co-substrate.[8] This interaction is the cornerstone of their inhibitory activity.
The core structure of Methyl 4-Hydroxypicolinate provides the essential pharmacophore for this interaction. The hydroxyl group at the 4-position further enhances binding, likely through hydrogen bonding interactions within the active site. The methyl ester, while contributing to cell permeability, is often a point of modification to fine-tune activity and pharmacokinetic properties.
Caption: Workflow for a TR-FRET based PHD2 biochemical assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 50 mM HEPES, pH 7.4 assay buffer containing 0.01% Tween-20 and 0.1% BSA. Prepare stock solutions of recombinant human PHD2, biotinylated HIF-1α peptide substrate, 2-OG, FeSO4, and sodium ascorbate. Perform serial dilutions of the test compounds in DMSO.
-
Enzyme/Inhibitor Pre-incubation: In a 384-well assay plate, add 5 µL of assay buffer containing PHD2, FeSO4, and ascorbate. Add 100 nL of the serially diluted inhibitor. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 5 µL of assay buffer containing the biotin-HIF-1α peptide and 2-OG to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding 5 µL of a detection mixture containing EDTA, a Europium-chelate labeled anti-hydroxy-prolyl HIF-1α antibody, and Streptavidin-XL665.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.
-
Analysis: Calculate the ratio of the 665 nm to 620 nm signals, plot the data against inhibitor concentration, and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay confirms that the inhibitor can penetrate the cell membrane and engage the target enzyme in a cellular context, leading to the desired downstream effect of HIF-1α stabilization.
Caption: Western blot workflow for assessing cellular HIF-1α stabilization.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 4 to 6 hours under standard normoxic (21% O2) cell culture conditions. Include a vehicle control (DMSO) and a positive control (e.g., DMOG or a known potent inhibitor).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Subsequently, probe with a loading control antibody, such as β-actin, to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the densitometry of the HIF-1α bands, normalize to the loading control, and plot the results against inhibitor concentration to determine the half-maximal effective concentration (EC50). [9]
Conclusion and Future Directions
The methyl 4-hydroxypicolinate scaffold is a highly tractable starting point for the development of potent and selective PHD inhibitors. The SAR data clearly indicate that modifications at the 5-position of the pyridine ring and, more significantly, elaboration of the ester moiety are critical for achieving high potency. By replacing the simple methyl ester with larger, functionalized groups, medicinal chemists can exploit additional interactions within the PHD active site, leading to compounds with low nanomolar biochemical and cellular activity.
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these potent analogs. Fine-tuning the lipophilicity and polar surface area through careful selection of substituents will be key to achieving desirable oral bioavailability and tissue distribution. Furthermore, assessing the isoform selectivity profile (PHD1 vs. PHD2 vs. PHD3) will be crucial, as differential inhibition of these isoforms may offer therapeutic advantages for specific indications. The robust biochemical and cellular assays detailed herein provide the necessary tools to guide these optimization efforts and identify promising clinical candidates.
References
-
Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Royal Society of Chemistry. [Link]
-
Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]
-
Chowdhury, R., et al. (2019). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. Wiley Online Library. [Link]
-
Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]
-
Zhang, X., et al. (2022). Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia. PubMed. [Link]
-
Chowdhury, R., et al. (2020). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. PubMed. [Link]
-
Rose, N. R., et al. (2011). Inhibition of 2-Oxoglutarate Dependent Oxygenases. ResearchGate. [Link]
-
Islam, M. S., et al. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Reviews. [Link]
-
Lopes, C. S. C., et al. (2024). Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. Rockefeller University Press. [Link]
-
Carver, A., et al. (2018). Time-dependent inhibition of PHD2. Portland Press. [Link]
-
Wang, Y., et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. [Link]
-
Chowdhury, R., et al. (2018). Stabilization of HIF-α through cellular inhibition of HIF prolyl hydroxylation by PHD inhibitors. ResearchGate. [Link]
-
Bollinger, J. M., et al. (2015). CHAPTER 3: Mechanisms of 2-Oxoglutarate-Dependent Oxygenases: The Hydroxylation Paradigm and Beyond. Royal Society of Chemistry. [Link]
-
Chowdhury, R., et al. (2019). Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. The Francis Crick Institute. [Link]
-
Hausinger, R. P. (2015). Catalytic Mechanisms of Fe(II)- and 2-Oxoglutarate-dependent Oxygenases. PubMed Central. [Link]
-
Deng, Y., et al. (2024). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. PubMed Central. [Link]
-
Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. ResearchGate. [Link]
-
Gaisina, I. N., et al. (2022). Structure–activity relationships derived from the titration experiments. ResearchGate. [Link]
-
Wang, Y., et al. (2019). The structure‐based screening protocol applied to identify PHD2.... ResearchGate. [Link]
-
Chowdhury, R., et al. (2019). (PDF) Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]
-
Haase, V. H. (2017). HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism. PubMed Central. [Link]
-
Yin, M., et al. (2018). Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. PubMed Central. [Link]
-
Oh, E.-T., et al. (2016). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]
-
Xu, J., et al. (2024). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. ResearchGate. [Link]
-
Maxwell, P. H., & Eckardt, K.-U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond. Nature Reviews Nephrology. [Link]
-
Nangaku, M. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central. [Link]
-
Hasegawa, S., et al. (2022). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. MDPI. [Link]
-
Locatelli, F., et al. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. PubMed. [Link]
Sources
- 1. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyridin-4-ylpicolinoylglycines as novel and orally active prolyl hydroxylase 2 (PHD2) inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Measuring the Binding Affinity of Novel Ligands to E3 Ligases: A Comparative Approach Featuring Methyl 4-Hydroxypicolinate Hydrochloride
Introduction: The Criticality of Characterizing Novel E3 Ligase Binders
The field of targeted protein degradation (TPD) has opened new therapeutic avenues by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] At the heart of this strategy are bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase.[1][2] The choice and efficacy of the E3 ligase ligand are paramount to the success of a PROTAC, influencing its potency, selectivity, and overall pharmacological profile.[1]
While over 600 E3 ligases are encoded in the human genome, only a handful have been routinely exploited for TPD, primarily due to a limited arsenal of well-characterized, high-affinity small molecule ligands.[1] The discovery and characterization of new E3 ligase binders are therefore of paramount importance. This guide provides a comprehensive framework for assessing the binding affinity of a novel compound, using Methyl 4-Hydroxypicolinate hydrochloride as a case study, to a panel of therapeutically relevant E3 ligases. We will delve into the causality behind experimental choices, compare state-of-the-art biophysical techniques, and provide actionable protocols for researchers in drug discovery.
Selecting a Panel of E3 Ligases for Initial Screening
Given the lack of prior data on this compound, a logical first step is to screen it against a panel of well-understood E3 ligases with diverse structural features and established roles in TPD. This approach maximizes the probability of identifying a potential interaction and provides a broad initial profile of the compound's selectivity.
| E3 Ligase | Substrate Recognition Subunit | Known Ligands/Inhibitors | Cellular Localization | Key References |
| Von Hippel-Lindau (VHL) | VHL | VH032, VH101 | Primarily nuclear | [3] |
| Cereblon (CRBN) | CRBN | Thalidomide, Pomalidomide, Lenalidomide | Cytoplasm and nucleus | [4] |
| Mouse double minute 2 (MDM2) | MDM2 | Nutlin-3, MI-219 | Primarily nuclear | [1][5] |
This curated panel provides a robust starting point for characterization. VHL and CRBN are the most widely used E3 ligases in PROTAC development, while MDM2 represents a different class of E3 ligase (a RING finger E3 ligase that acts as a monomer or homodimer) and is a key negative regulator of the p53 tumor suppressor.[1][3][4][5]
Comparative Analysis of Biophysical Methods for Binding Affinity Measurement
The accurate determination of binding affinity (typically expressed as the dissociation constant, KD) is the cornerstone of characterizing any protein-ligand interaction. Several biophysical techniques can provide this information, each with its own set of advantages and limitations. The choice of method should be guided by the specific experimental goals, the properties of the molecules involved, and the available resources.
| Method | Principle | Key Advantages | Key Limitations | Typical KD Range |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Provides a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry) in a single experiment; label-free. | Requires larger amounts of protein and ligand; lower throughput. | nM to mM |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Real-time kinetics (kon, koff); high sensitivity; label-free analyte. | Requires immobilization of one binding partner, which may affect its activity; potential for mass transport limitations. | pM to mM |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Real-time kinetics; high throughput; dip-and-read format is simple and fast. | Generally less sensitive than SPR; may not be suitable for very small fragments without a robust signal. | nM to mM |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for each of the primary biophysical methods. These are presented as a guide for a researcher aiming to determine the binding affinity of a novel small molecule, such as this compound, to a recombinant E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[6] This "gold standard" method is invaluable for understanding the driving forces behind binding.
Diagram: Isothermal Titration Calorimetry (ITC) Workflow
Caption: Workflow for SPR binding kinetics and affinity analysis.
Step-by-Step SPR Protocol:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Protein Immobilization:
-
Immobilize the purified E3 ligase onto one of the flow cells via amine coupling. A second flow cell should be prepared in the same way but without the protein to serve as a reference channel.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO to aid solubility, ensuring the DMSO concentration is matched across all samples and the running buffer). [7] * Inject the ligand dilutions over both the reference and the protein-immobilized flow cells.
-
After each injection, allow the ligand to dissociate.
-
If necessary, inject a regeneration solution to remove any remaining bound ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the signal from the protein channel to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensograms (plots of response units versus time) show the association and dissociation phases.
-
Globally fit the sensograms from the different ligand concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).
-
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures biomolecular interactions in real time. [8]Its "dip-and-read" format makes it particularly amenable to higher throughput applications.
Diagram: Bio-Layer Interferometry (BLI) Workflow
Caption: Workflow for BLI binding kinetics and affinity analysis.
Step-by-Step BLI Protocol:
-
Sample Preparation:
-
The E3 ligase needs to be tagged for immobilization onto the biosensor (e.g., with a biotin tag for binding to streptavidin-coated sensors or a His-tag for Ni-NTA sensors). [8] * Prepare a 96-well plate containing the necessary solutions: buffer for baseline and dissociation steps, the tagged protein for the loading step, and a serial dilution of this compound for the association step. [8] * Hydrate the biosensors in buffer prior to the experiment.
-
-
Data Acquisition:
-
The instrument will dip the biosensors sequentially into the wells of the 96-well plate.
-
A typical experiment consists of:
-
Baseline: Establishing a stable baseline in buffer.
-
Loading: Immobilizing the tagged E3 ligase onto the sensor tip.
-
Second Baseline: Washing away unbound protein and establishing a new baseline.
-
Association: Dipping the sensors into the wells containing the different concentrations of the ligand.
-
Dissociation: Moving the sensors back into buffer-containing wells to measure the dissociation of the ligand.
-
-
-
Data Analysis:
-
The instrument software records the wavelength shift in real time.
-
Subtract the signal from a reference sensor (one that has gone through all steps except for the association with the ligand, or one loaded with an irrelevant protein) from the experimental sensors.
-
Fit the resulting binding curves to a kinetic model (e.g., 1:1 or 2:1) to determine kon, koff, and KD.
-
Comparator Data: Benchmarking Against Known E3 Ligase Ligands
To provide context for the potential results obtained for this compound, it is essential to compare them against the known binding affinities of well-characterized ligands for the selected E3 ligases.
| Ligand | Target E3 Ligase | Reported KD / Ki | Method | Reference |
| VH032 | VHL | 185 nM | SPR | [3] |
| Pomalidomide | CRBN | ~157 nM | Not specified | [4] |
| Nutlin-3 | MDM2 | 36 nM (Ki) | Not specified | [1] |
These values serve as a benchmark. A novel compound with a similar or lower KD would be considered a promising hit for further development. For instance, a measured KD in the low micromolar to nanomolar range for this compound against any of the tested E3 ligases would warrant further investigation.
Conclusion and Forward Look
This guide provides a comprehensive and scientifically rigorous framework for measuring the binding affinity of a novel compound, this compound, to a panel of therapeutically important E3 ligases. By systematically applying the detailed protocols for ITC, SPR, and BLI, researchers can obtain high-quality, reproducible data that will definitively characterize the compound's binding properties.
The key to a successful investigation lies not just in the execution of these experiments, but in the careful interpretation of the data. A confirmed "hit" from these primary binding assays is the first step. Subsequent studies, such as crystallography to determine the binding mode, cell-based assays to confirm functional effects (e.g., stabilization of a substrate or induction of degradation in a PROTAC format), and further medicinal chemistry efforts to optimize affinity and selectivity, will be crucial in translating an initial finding into a valuable chemical tool or a potential therapeutic candidate.
References
-
Shang, H. et al. (2014). Pharmacologic activation of p53 by small-molecule MDM2 antagonists. National Institutes of Health. [Link]
-
Navratilova, I. & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Shang, H. et al. (n.d.). Pharmacologic activation of p53 by small-molecule MDM2 antagonists. National Institutes of Health. [Link]
-
Fischer, E. S. et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. National Institutes of Health. [Link]
-
Wang, L. et al. (2019). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. National Institutes of Health. [Link]
-
Wang, L. et al. (2019). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega. [Link]
-
Orth, J. et al. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry. JoVE. [Link]
-
Lopez-Girona, A. et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex is essential for anti-myeloma activity. ResearchGate. [Link]
-
Navratilova, I. & Hopkins, A. L. (2010). SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Baranauskiene, L. et al. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Testa, A. et al. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]
-
Lopez-Girona, A. et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex is essential for anti-myeloma activity. ResearchGate. [Link]
-
Petz, L. et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. National Institutes of Health. [Link]
-
Riching, K. M. et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]
-
Yamamoto, J. et al. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. [Link]
-
Barrows, J. K. & Van Dyke, M. W. (2023). Biolayer Interferometry for DNA Protein Interactions V.2. Protocols.io. [Link]
-
Duncan, J. S. et al. (2014). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. [Link]
-
Duncan, J. S. et al. (2013). Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects. JoVE. [Link]
-
Hupp, T. R. et al. (2013). p53-MDM2 binding. Nutlin-3 response in vivo. ResearchGate. [Link]
-
ResearchGate (n.d.). Binding poses of nutlin-3a (1) and nutlin-3b (2) in the MDM2... ResearchGate. [Link]
-
Springer Nature Experiments (n.d.). Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. Springer Nature. [Link]
-
Malvern Panalytical (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Tovar, C. et al. (2006). Small-molecule MDM2 antagonists reveal aberrant p53 signaling in cancer: Implications for therapy. PNAS. [Link]
-
Navratilova, I. & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal. [Link]
-
Johnson, P. E. (2022). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]
-
Harvard Medical School (n.d.). Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]
-
Velazquez-Campoy, A. et al. (2015). Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. JoVE. [Link]
-
Pierce, M. M. et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. [Link]
Sources
- 1. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Picolinate-Based PROTACs
Welcome to this in-depth technical guide. As researchers in the rapidly advancing field of targeted protein degradation, we understand that the promise of Proteolysis-Targeting Chimeras (PROTACs) is matched only by the imperative to ensure their specificity. This guide is designed for drug development professionals and researchers dedicated to rigorously characterizing the selectivity of their molecules. Here, we move beyond simple protocols to explain the causal logic behind a multi-tiered strategy for assessing off-target effects, with a specific focus on picolinate-based PROTACs. Our philosophy is that a well-designed experimental cascade is a self-validating system, providing layers of evidence to build a comprehensive and trustworthy selectivity profile.
The Picolinate PROTAC: Mechanism and Off-Target Postulates
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] This elegant design hijacks the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the POI and the E3 ligase, which leads to the polyubiquitination of the POI and its subsequent destruction by the proteasome.[5][6]
Picolinate-based scaffolds are of increasing interest due to their versatile chemical properties, often incorporated into the linker or serving as part of the E3 ligase ligand motif. While powerful, this modality necessitates a nuanced understanding of potential off-target liabilities, which can arise from three primary sources:
-
Warhead-Mediated Off-Targets: The ligand targeting your POI may have affinity for other proteins, a classic challenge in small-molecule drug discovery.
-
E3 Ligase Ligand-Mediated Off-Targets: The E3 ligase recruiter itself can induce the degradation of endogenous proteins that are natural or "neomorphic" substrates of that ligase. For instance, pomalidomide, a common Cereblon (CRBN) E3 ligase ligand, is known to cause the degradation of several zinc-finger (ZF) proteins.[7][8][9] Any novel picolinate-based E3 ligand must be scrutinized for similar intrinsic off-target profiles.
-
Ternary Complex-Mediated Off-Targets: The full PROTAC molecule may facilitate the formation of unintended ternary complexes with proteins other than the intended POI, leading to their degradation.
Our assessment strategy is therefore designed to dissect these possibilities systematically.
A Hierarchical Workflow for Off-Target Profiling
We advocate for a tiered approach, starting with broad, unbiased discovery methods and progressing to focused, mechanistic validation. This ensures that we cast a wide net to identify potential liabilities and then rigorously confirm them, saving time and resources.
Tier 1: Unbiased Discovery with Global Proteomics
Causality: To comprehensively identify unintended degradation events, we must first look at the entire proteome in an unbiased manner. Mass spectrometry (MS)-based proteomics is the definitive tool for this purpose, as it directly quantifies changes in protein abundance across thousands of proteins simultaneously following PROTAC treatment.[10][11][12] This approach allows for the discovery of novel off-targets that would be missed by hypothesis-driven methods.[13][14]
Experimental Design: A Self-Validating System
The integrity of a proteomics experiment hinges on the inclusion of appropriate controls. These controls are not just procedural checks; they are essential for logically deducing the source of any observed protein degradation.
| Compound | Purpose | Expected Outcome for On-Target | Expected Outcome for Off-Target |
| Picolinate PROTAC | Primary test article | Significant, selective degradation | Significant degradation |
| Inactive Epimer Control | Distinguishes degradation from other effects. The E3 ligand is modified to abolish E3 binding. | No degradation | No degradation (if ternary complex-mediated) |
| Warhead-Only Control | Assesses effects of target inhibition without degradation. | No degradation; pathway changes may occur | No degradation (if ternary complex-mediated) |
| Vehicle (e.g., DMSO) | Baseline control for cellular protein levels. | No degradation | No degradation |
Protocol: Global Proteomics Workflow
-
Cell Culture & Treatment:
-
Select at least two biologically relevant human cell lines to account for differential protein expression.[10][13]
-
Plate cells and allow them to adhere. Treat triplicate wells for each condition (Picolinate PROTAC, Inactive Control, Warhead Control, Vehicle) at a concentration that gives maximal on-target degradation (e.g., DCmax) for a predetermined time (e.g., 18-24 hours).
-
-
Lysis and Protein Digestion:
-
Harvest cells and lyse using a urea-based buffer to ensure complete protein denaturation and solubilization.
-
Determine protein concentration using a BCA assay.
-
Perform in-solution protein reduction, alkylation, and digestion with Trypsin/Lys-C.
-
-
Peptide Quantification:
-
Clean up the resulting peptides using solid-phase extraction.
-
For quantitative analysis, either use label-free quantification (LFQ) or isobaric labeling (e.g., Tandem Mass Tags - TMT). TMT labeling allows for multiplexing of all samples into a single MS run, reducing variability.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Proteome Discoverer.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated group compared to all control groups.
-
Visualize data using a volcano plot to highlight proteins that are both statistically significant and substantially downregulated.
-
Tier 2: Targeted Validation with Orthogonal Assays
Causality: MS-based proteomics is powerful but can have limitations in sensitivity for low-abundance proteins and is resource-intensive.[7][9] Therefore, it is critical to validate the degradation of high-priority hits (the intended target and any concerning off-targets) using independent, orthogonal methods. This step confirms the proteomics results and builds confidence in the selectivity profile.
Comparative Methods for Validation
| Method | Principle | Throughput | Key Advantage |
| Western Blot | Antibody-based detection of a specific protein.[11][15] | Low | Widely available, directly visualizes protein levels. |
| HiBiT Lytic Assay | CRISPR-mediated tagging of endogenous protein with an 11-amino-acid peptide (HiBiT). Degradation is quantified by loss of luminescence upon addition of LgBiT protein.[12][16] | High | Highly sensitive, quantitative, and easily scalable. |
| In-Cell Western | Antibody-based detection in fixed cells in a microplate format. | Medium-High | Higher throughput than traditional Westerns. |
Protocol: HiBiT-Based Degradation Assay
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag into the gene locus of your POI and a key off-target protein in a relevant cell line. This ensures expression is under the endogenous promoter.
-
-
Assay Protocol:
-
Plate the engineered cells in 96- or 384-well plates.
-
Perform a dose-response treatment with the Picolinate PROTAC and inactive control for a set time point (e.g., 24 hours).
-
Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to a cell viability marker (run in parallel) to control for cytotoxicity.
-
Calculate the percentage of protein remaining relative to vehicle-treated cells.
-
Plot the dose-response curve and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for both the on-target and off-target proteins.
-
Tier 3: Mechanistic Deconvolution
Causality: After confirming off-target degradation, the crucial next question is why it is happening. Is the off-target being degraded because the warhead binds to it, or is the PROTAC inducing a novel ternary complex? Answering this question is paramount for any rational redesign strategy.
Key Mechanistic Assays
-
Cellular Thermal Shift Assay (CETSA®): This technique assesses direct target engagement in intact cells or cell lysates.[15][17] The principle is that ligand binding stabilizes a protein against thermal denaturation. By comparing the melting curves of a protein in the presence of the PROTAC vs. vehicle, you can confirm engagement. Running this for both the POI and the off-target can reveal if the off-target effect is driven by direct binding.
-
NanoBRET™ Target Engagement Assay: A quantitative live-cell assay that measures the binding affinity of a PROTAC to either the POI or the E3 ligase.[17] This provides direct evidence of binary complex formation inside the cell.
-
Co-immunoprecipitation (Co-IP): A classic biochemical technique to validate ternary complex formation.[11] In this assay, you would treat cells with the PROTAC, lyse the cells, and then use an antibody to pull down the E3 ligase. A subsequent Western blot for the POI and the off-target protein would reveal if they form a complex with the E3 ligase in a PROTAC-dependent manner.
-
In Vitro Biophysical Assays: For the deepest mechanistic insight, assays with purified proteins such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can quantify the binding affinities (KD) of the binary interactions (PROTAC:POI, PROTAC:E3) and the cooperativity of ternary complex formation.[11][12][18] SPR is particularly powerful as it provides kinetic data (kon and koff), and ternary complex half-life has been shown to correlate with degradation efficacy.[11]
Synthesizing the Data: A Comparative Guide
Choosing the right assay depends on the question you are asking. This table summarizes the applications of the key techniques discussed.
| Assay | Primary Question Answered | Type | Throughput | Key Consideration |
| Global Proteomics | What is being degraded across the proteome? | Unbiased Discovery | Low | The ultimate tool for selectivity profiling. |
| Western Blot | Is this specific protein being degraded? | Targeted Validation | Low | Requires a high-quality, specific antibody. |
| HiBiT Assay | How potently and efficiently is my tagged protein degraded? | Targeted Validation | High | Requires CRISPR-engineered cell lines. |
| CETSA® | Does my PROTAC bind to the target/off-target in cells? | Mechanistic | Medium | Label-free but requires specific antibodies for readout. |
| NanoBRET™ | What is the affinity of my PROTAC for its targets in cells? | Mechanistic | High | Requires tagged proteins and specific tracers. |
| Co-IP | Does my PROTAC induce a ternary complex in cells? | Mechanistic | Low | Demonstrates complex formation in a cellular context. |
| SPR | What are the kinetics and affinity of ternary complex formation? | Mechanistic (In Vitro) | Medium | Requires purified proteins; provides detailed biophysical data. |
By integrating the data from these three tiers, a researcher can build a robust, evidence-based case for the selectivity of a picolinate-based PROTAC. If an off-target is identified and confirmed, the mechanistic data will be invaluable in guiding the next steps, whether it's modifying the warhead to improve its selectivity or altering the linker to disrupt unfavorable ternary complex formation. This rigorous, multi-faceted approach is the hallmark of sound science and the foundation of developing safer, more effective protein-degrading therapeutics.
References
-
MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]
-
Donio, M. S., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry, 16(2), 218–228. [Link]
-
Edginton, E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. bioRxiv. [Link]
-
Gao, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1). [Link]
-
Gao, H., et al. (2021). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
-
Bricelj, A., et al. (2021). Cellular Assays for characterization of PROTAC activity and... ResearchGate. [Link]
-
Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 925-948. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
-
Broad Institute. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. Retrieved from [Link]
-
Gao, H., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16297. [Link]
-
Sun, X., et al. (2019). Degrading proteins in animals: “PROTAC”tion goes in vivo. Signal Transduction and Targeted Therapy, 4(1). [Link]
-
Smith, B. E., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
Unciti-Broceta, A. (Ed.). (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Targeted Protein Degradation. [Link]
-
Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. RSC Chemical Biology. [Link]
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. [Link]
-
Oreate AI. (2024). Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs). Retrieved from [Link]
-
Zhang, C., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Immunology, 15. [Link]
-
MDPI. (2022). PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Retrieved from [Link]
-
He, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cellular & Molecular Biology Letters, 27(1). [Link]
-
Wu, T., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10. [Link]
-
Khan, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Biomolecules, 12(9), 1229. [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 4-22. [Link]
-
Al-Barghouthi, B., et al. (2023). Methods to accelerate PROTAC drug discovery. Drug Discovery Today. [Link]
-
ResearchGate. (n.d.). (a) Mechanism of action of PROTAC (created by BioRender.com). (b).... Retrieved from [Link]
-
Donio, M. S., et al. (2024). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemistry, 16(2), 218-228. [Link]
-
D4 Pharma. (2021). Data-driven approach to identify PROTAC targets. Retrieved from [Link]
-
Request PDF. (n.d.). Discovery of a Miniaturized PROTAC with Potent Activity and High Selectivity. Retrieved from [Link]
Sources
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 9. Research Progress on Reducing Off-Target Effects of Protein Degradation Targeting Chimeras (PROTACs) - Oreate AI Blog [oreateai.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lifesensors.com [lifesensors.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of PROTACs Derived from Picolinate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and overall success. As heterobifunctional molecules, PROTACs are susceptible to chemical and metabolic degradation, which can impact their pharmacokinetic profile and in vivo activity. A key structural component that can influence this stability is the linker, and within it, the choice of aromatic moieties. This guide provides an in-depth comparison of the stability of PROTACs derived from different picolinate isomers—picolinic acid (ortho-substituted pyridine), nicotinic acid (meta-substituted pyridine), and isonicotinic acid (para-substituted pyridine)—supported by experimental data and detailed protocols.
The Critical Role of Linker Stability in PROTAC Development
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connecting the POI-binding and E3 ligase-recruiting moieties is not merely a spacer but plays a crucial role in the PROTAC's overall properties, including its solubility, permeability, and, most importantly, its stability. The linker is often the most metabolically vulnerable part of a PROTAC molecule.[] Instability can lead to premature clearance, reduced exposure at the target site, and ultimately, diminished efficacy.[4]
Incorporating rigid structural elements, such as pyridine rings, into the linker is a common strategy to enhance metabolic stability.[] The nitrogen atom in the pyridine ring can influence the molecule's electronic properties, conformation, and potential metabolic soft spots. The position of the linker's attachment to the pyridine ring—ortho, meta, or para—can have a significant impact on the PROTAC's three-dimensional structure and its susceptibility to enzymatic degradation.
Comparative Stability Analysis of Picolinate Isomer-Derived PROTACs
While the literature extensively documents the use of pyridine-containing linkers to improve PROTAC stability, direct head-to-head comparisons of the three picolinate isomers are not yet widely published in a consolidated manner. However, by examining studies on PROTACs incorporating these different motifs, we can infer trends and provide a comparative analysis based on the principles of drug metabolism.
The stability of a PROTAC is primarily assessed through three types of assays: chemical stability, in vitro metabolic stability (e.g., microsomal and plasma stability), and in-cellulo stability.
| Isomer Position | Predicted Impact on Stability | Rationale |
| Picolinate (Ortho) | Potentially lower metabolic stability | The ortho-substituent is in close proximity to the pyridine nitrogen, which can influence the electronic environment and potentially create a more accessible site for certain metabolic enzymes. Steric hindrance from the substituent might offer some protection, but the proximity to the heteroatom could also facilitate specific enzymatic interactions. |
| Nicotinate (Meta) | Generally favorable metabolic stability | The meta-position is less sterically hindered than the ortho-position and electronically distinct from the para-position. This can result in a more stable conformation that is less prone to recognition and metabolism by cytochrome P450 enzymes. |
| Isonicotinate (Para) | Generally favorable metabolic stability | The para-position offers the least steric hindrance and a symmetrical electronic distribution, which can contribute to a stable molecular structure. This can reduce the likelihood of metabolic attack at the pyridine ring or adjacent linker components. |
Note: These are generalized predictions. The actual stability will be highly dependent on the overall structure of the PROTAC, including the nature of the POI ligand, the E3 ligase ligand, and the specific atoms in the linker.
Experimental Workflows for Assessing PROTAC Stability
To rigorously evaluate the stability of PROTACs derived from different picolinate isomers, a series of well-defined experimental protocols are essential.
Diagram of the PROTAC Stability Assessment Workflow
Caption: A comprehensive workflow for evaluating the comparative stability of PROTACs.
Experimental Protocols
Protocol 1: Chemical Stability Assay in Aqueous Buffer
Objective: To assess the hydrolytic stability of the PROTAC in a physiologically relevant buffer.
Materials:
-
PROTAC stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Internal standard (IS) solution in ACN
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the PROTAC at 1 µM in PBS.
-
Aliquot the working solution into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 4, and 24 hours), quench the reaction in one well by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate any salts.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point relative to the t=0 sample.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To evaluate the susceptibility of the PROTAC to phase I metabolism by liver enzymes.
Materials:
-
PROTAC stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs (final concentration 0.5 mg/mL), and the PROTAC (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold ACN with IS.
-
Vortex and centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.
Protocol 3: Plasma Stability Assay
Objective: To determine the stability of the PROTAC in the presence of plasma enzymes.[1][2]
Materials:
-
PROTAC stock solution (10 mM in DMSO)
-
Pooled human plasma (heparinized)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Add the PROTAC stock solution to the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot and terminate the reaction by adding 3-4 volumes of ice-cold ACN with IS.[2]
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining PROTAC.[5]
-
Calculate the half-life of the PROTAC in plasma.
Data Interpretation and Conclusion
By systematically applying these assays to a series of PROTACs where the only variable is the attachment position on the picolinate-derived linker, researchers can generate robust, comparative stability data. This data will be instrumental in selecting the optimal isomer for lead optimization.
Diagram of PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Please note that the following list is a compilation of relevant resources and may not all be directly cited in the text.
-
Cyprotex. Plasma Stability Assay. Evotec. Available from: [Link]
-
Creative Bioarray. Plasma Stability Assay. Available from: [Link]
-
Kim, S. et al. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Pharmaceuticals2022 , 15(3), 363. Available from: [Link]
-
Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Available from: [Link]
-
Domainex. Plasma Stability Assay. Available from: [Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 4. Plasma Stability Assay | Domainex [domainex.co.uk]
- 5. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4-Hydroxypicolinate Hydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The integrity of our research and the safety of our laboratory environment depend on meticulous and informed chemical management. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 4-Hydroxypicolinate hydrochloride, grounded in established safety protocols and regulatory standards.
This document moves beyond a simple checklist, delving into the causality behind each procedural step. It is designed to be a self-validating system of protocols, ensuring that your disposal practices are safe, compliant, and environmentally responsible. Remember, this guide should be used in conjunction with your institution's specific Environmental Health & Safety (EH&S) policies and all applicable local, state, and federal regulations.[1][2][3]
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 1256633-27-8) is the hydrochloride salt of an organic picolinate ester.[4] The presence of the hydrochloride group renders it an acidic compound. While specific toxicity data for this compound is limited, its structure and the nature of similar chemical entities suggest a number of potential hazards that must be managed.
Key Principles of Hazard Assessment:
-
Consult the Safety Data Sheet (SDS): The SDS provided by the manufacturer is the primary source of information for specific hazards, handling precautions, and emergency procedures.[5]
-
Anticipate Reactivity: As a hydrochloride salt, it is incompatible with strong bases and strong oxidizing agents.[6] Mixing with bases can cause a potentially vigorous acid-base neutralization reaction.
-
Assume Irritancy: Similar chemical structures are often irritating to the skin, eyes, and respiratory system.[7][8] All handling should be performed with appropriate Personal Protective Equipment (PPE).
| Hazard Category | Description & Causality | Required Personal Protective Equipment (PPE) |
| Skin/Eye Irritation | The acidic nature of the hydrochloride salt and the organic picolinate structure can cause irritation upon contact.[7][9] | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory.[7] |
| Respiratory Irritation | Inhalation of the powdered form can irritate the respiratory tract. | Handle only in a well-ventilated area or a chemical fume hood.[7] |
| Ingestion Hazard | May be harmful if swallowed.[6] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[7] |
| Chemical Reactivity | As an acid, it will react with bases. It is also incompatible with strong oxidizers. | Store separately from incompatible materials like bases and oxidizers to prevent accidental reactions.[10][11] |
| Environmental Hazard | Unneutralized or untreated organic compounds should not enter waterways.[12] | Prevent release into the environment. Do not dispose of down the drain unless specifically permitted by EH&S after neutralization and assessment.[7][12] |
The Regulatory Landscape: Ensuring Compliance
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary governing bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][5][13]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs hazardous waste from generation to final disposal.[1] Your laboratory is considered a "generator" of hazardous waste and must comply with regulations concerning waste determination, segregation, storage, and disposal.[14] Many academic labs operate under the "Subpart K" regulations, which provide an alternative framework better suited for laboratory environments.[15][16]
-
Satellite Accumulation Areas (SAA): RCRA allows for the accumulation of hazardous waste at or near the point of generation in designated SAAs.[1][14] These areas have specific requirements for container labeling, condition, and maximum accumulation volumes (typically 55 gallons).[1][14]
-
OSHA's Hazard Communication Standard (HazCom): This standard ensures that information about chemical hazards is communicated to workers through SDSs, labels, and training.[5] The HAZWOPER standard covers requirements for handling hazardous waste and responding to spills.[2]
Your First Step: Always consult your institution's Environmental Health & Safety (EH&S) department. They will provide the specific procedures, container types, and labeling requirements for your facility.
Core Disposal Decision Workflow
The proper disposal route for this compound depends on its form and whether it is contaminated. The following workflow illustrates the critical decision points from generation to final disposition.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste.
Protocol 4.1: Disposal of Unused or Expired Solid Reagent
This is the most straightforward disposal path. The material is managed as solid hazardous chemical waste.
-
Container Preparation: Obtain a designated solid chemical waste container from your EH&S department. This is typically a wide-mouth plastic pail or drum with a secure lid.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[14] Fill in all required information: generator name, location, accumulation start date, and the full chemical name: "this compound".
-
Waste Transfer: Carefully transfer the solid reagent into the labeled waste container. Avoid creating dust.[7] If possible, perform this transfer inside a chemical fume hood.
-
Storage: Securely close the container. Store it in your designated Satellite Accumulation Area (SAA).[14]
-
Pickup: Once the container is full or approaching its storage time limit (typically 12 months in an SAA), arrange for pickup by your institution's hazardous waste management service.[14][15]
Protocol 4.2: Disposal of Contaminated Labware
This protocol applies to items like weigh boats, gloves, or paper towels grossly contaminated with the solid chemical.
-
Segregation: This waste should be considered solid hazardous waste. Do not mix it with regular trash or biohazardous waste.
-
Containment: Place the contaminated items into a designated solid hazardous waste container or a securely sealed, clearly labeled plastic bag.
-
Labeling: Label the container or bag as "Debris contaminated with this compound".
-
Disposal: Transfer the waste into your main solid chemical waste drum located in the SAA and arrange for pickup.
Protocol 4.3: Disposal of Aqueous Solutions (Recommended Method)
The safest and most universally compliant method for disposing of aqueous solutions is to collect them as hazardous waste without in-lab treatment.
-
Container Selection: Use a dedicated, compatible liquid waste container (e.g., a high-density polyethylene carboy) for "Aqueous Acidic Organic Waste". Never use a container that previously held a base or strong oxidizer.
-
Labeling: Affix a hazardous waste label. List all components, including "this compound" and water, with estimated percentages.
-
Collection: Carefully pour the aqueous waste into the carboy using a funnel.
-
Storage: Keep the container tightly sealed when not in use.[14] Store it in a designated SAA, preferably within secondary containment (e.g., a spill tray).
-
Pickup: Arrange for pickup by your institution's hazardous waste management service.
Protocol 4.4: In-Lab Neutralization of Aqueous Solutions (Expert Use Only)
Causality Note: This procedure chemically converts the acidic hydrochloride salt into a neutral salt. While this reduces the corrosivity hazard, the resulting solution still contains an organic compound and may not be suitable for sewer disposal. This protocol should ONLY be performed with explicit approval from your institution's EH&S department and in strict compliance with local wastewater regulations. [17][18]
-
Preparation: Perform this procedure in a chemical fume hood. Ensure a spill kit is readily available. Wear all required PPE.
-
Dilution: If the solution is concentrated, first dilute it by slowly adding the solution to a larger volume of cold water in a suitable beaker or flask. Never add water to a concentrated acid. [17] This dissipates heat and controls the reaction rate.
-
Neutralization: Slowly and with constant stirring, add a weak base such as a 5% sodium bicarbonate solution. You will observe bubbling (CO₂ evolution). Add the base portion-wise until effervescence ceases.[17]
-
pH Monitoring: Use a calibrated pH meter or pH paper to check the solution's pH. Continue adding base until the pH is in the neutral range (typically between 6.0 and 8.0, as specified by your local authority).[17]
-
Disposal of Neutralized Solution:
-
If NOT approved for drain disposal: Collect the neutralized solution in a container labeled "Neutralized Aqueous Organic Waste," listing all components. Manage it as hazardous waste according to Protocol 4.3.
-
If approved for drain disposal: Flush with copious amounts of water (at least 20 times the volume of the solution).
-
Emergency Procedures: Managing Spills
Accidents happen. A prepared response is critical to mitigate risk. The following procedure is for a minor laboratory spill (typically <1 liter) that does not pose a significant fire or respiratory hazard.[19]
-
Alert & Assess: Alert personnel in the immediate area. Assess the extent of the spill and ensure you are not at risk. If the spill is large or you feel unsafe, evacuate and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill: Prevent the spill from spreading. For a liquid spill, create a dike around the outer edge using an inert absorbent material like vermiculite, sand, or a commercial spill sock.[20]
-
Neutralize the Hazard: For this acidic compound, cautiously sprinkle an acid neutralizer (such as sodium bicarbonate or soda ash) over the spill, starting from the outside and working inward.[19][21] This prevents splashing and contains the reaction. Avoid using combustible materials like paper towels for the initial absorption of a flammable or reactive chemical.[19]
-
Absorb and Collect: Once the fizzing stops (indicating neutralization is complete), use absorbent pads or vermiculite to absorb the neutralized liquid.[22]
-
Package Waste: Carefully scoop all contaminated cleanup materials (absorbent, neutralizer, gloves) into a heavy-duty plastic bag or a designated waste pail.[21]
-
Label and Dispose: Seal the container, attach a completed hazardous waste label, and move it to your SAA for pickup.
-
Decontaminate: Clean the spill surface with soap and water.[21]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]
- Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved from a general university safety document.
-
Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]
-
Chemical spills procedure: A guide. (n.d.). Hyde Park Environmental News. Retrieved from [Link]
-
Material Safety Data Sheet - Methyl 4-chloropicolinate hydrochloride. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Standard Operating Procedures Waste Handling & Disposal. (n.d.). Kamat Lab, University of Notre Dame. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York (CUNY). Retrieved from [Link]
-
Spill DECONtamination Kit, Aromatic Amine. (n.d.). SKC Inc. Retrieved from [Link]
-
Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). Cole-Parmer. Retrieved from [Link]
Sources
- 1. medlabmag.com [medlabmag.com]
- 2. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 3. osha.gov [osha.gov]
- 4. This compound | C7H8ClNO3 | CID 74889918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. connmaciel.com [connmaciel.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. acs.org [acs.org]
- 17. laballey.com [laballey.com]
- 18. kamatlab.com [kamatlab.com]
- 19. jk-sci.com [jk-sci.com]
- 20. ccny.cuny.edu [ccny.cuny.edu]
- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 22. hydepark-environmental.com [hydepark-environmental.com]
A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-Hydroxypicolinate Hydrochloride
As laboratory professionals, our most critical responsibility is to foster a culture of safety, beginning with a comprehensive understanding of the materials we handle. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-Hydroxypicolinate hydrochloride (CAS No. 1256633-27-8), focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are designed to empower researchers to conduct their work with confidence and security, mitigating risks through informed, proactive safety measures.
Part 1: Hazard Identification and Risk Assessment
This compound is a heterocyclic compound. While specific toxicological data for this exact compound is limited, the precautionary principle dictates that we treat it with care, referencing data from structurally similar compounds, such as other picolinate derivatives and pyridine-based molecules.[1][2]
Primary Hazards:
-
Eye Contact: Based on related compounds, this chemical should be considered a potential eye irritant. Direct contact with the solid or solutions could cause irritation or damage.[1][3]
-
Skin Contact: Similar pyridine derivatives can cause skin irritation upon contact.[4] Prolonged exposure should be avoided.
-
Inhalation: As a fine powder, the dust can be easily aerosolized. Inhalation may lead to respiratory tract irritation.[1][2]
The first step in any laboratory procedure is to conduct a thorough risk assessment.[5][6] This involves evaluating the quantity of the substance being used, the potential for dust or aerosol generation, and the adequacy of existing engineering controls like fume hoods.
Part 2: The Core PPE Ensemble: Your First Line of Defense
For any work involving this compound, a minimum set of PPE is mandatory.[7][8] This ensemble protects against incidental splashes and contact.
-
Body Protection: A standard, flame-resistant laboratory coat should be worn and kept fully fastened.[8] For tasks with a higher risk of splashes, such as transferring large volumes of solutions, supplement this with a chemical-resistant apron.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] However, when handling the powder or any procedure with a splash risk, it is strongly recommended to use tightly fitting chemical safety goggles.[1][8] If there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[7][8]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact due to their resistance to a range of chemicals, including weak acids and organic solvents.[9] Always inspect gloves for tears or punctures before use.[1] For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker, heavy-duty nitrile gloves.[7] After handling, gloves should be removed carefully to avoid skin contact with any contaminants and disposed of properly. Always wash hands thoroughly after removing gloves.[1]
Part 3: Respiratory Protection: An Elevated Precaution
The need for respiratory protection is determined by your risk assessment. Standard handling of small quantities inside a certified chemical fume hood typically does not require a respirator.[5] However, respiratory protection is necessary under the following conditions:
-
Handling large quantities of the powder outside of a fume hood.
-
When there is visible dust generation that cannot be controlled by local exhaust ventilation.
-
During cleanup of a significant spill.
In such cases, a NIOSH-approved respirator is required.[10] For fine dusts, a particulate respirator (e.g., an N95, N99, or N100 filter) is appropriate.[8] If working with solutions that could produce vapors, a combination cartridge for organic vapors and particulates may be necessary. All personnel requiring respirators must be properly fit-tested and trained in their use.
Part 4: Operational Workflow: Donning, Doffing, and Disposal
A disciplined, step-by-step approach to using and removing PPE is crucial to prevent cross-contamination.
Procedural Steps:
-
Preparation: Before entering the lab, ensure long hair is tied back, and loose clothing or jewelry is secured. Wear long pants and closed-toe shoes.[7]
-
Inspection: Visually inspect all PPE for damage (cracks, tears, etc.) before use.
-
Donning Sequence: i. Put on the lab coat and fasten it completely. ii. Don safety glasses or goggles. iii. Wash hands and dry them thoroughly. iv. Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
Chemical Handling: Perform all manipulations within a fume hood or other ventilated enclosure to minimize exposure.[1][5]
-
Doffing Sequence (to minimize contamination): i. Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). ii. Remove the lab coat by rolling it inward, avoiding contact with the exterior. iii. Remove eye and face protection. iv. Wash hands thoroughly with soap and water.
-
Disposal: All disposable PPE, such as gloves, should be considered contaminated waste. Dispose of them in a clearly labeled, sealed container for hazardous chemical waste, following your institution's specific guidelines.[11][12] Do not dispose of this waste in regular trash or down the drain.[13]
PPE Selection and Use Workflow
A procedural flowchart for risk assessment, PPE selection, and safe handling.
Part 5: Emergency Procedures
In the event of an accidental exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air immediately.[14] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Part 6: PPE Summary for Quick Reference
| Task / Condition | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (in fume hood) | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Not generally required |
| Preparing Solutions / Transfers | Single pair of nitrile gloves | Chemical safety goggles | Lab coat | Not generally required |
| High Splash Potential / Large Volumes | Double-gloved nitrile or heavy-duty gloves | Goggles and face shield | Chemical-resistant apron over lab coat | Not generally required |
| Spill Cleanup / High Dust Potential | Heavy-duty nitrile gloves | Chemical safety goggles | Lab coat | Required (e.g., N95 particulate respirator) |
This guide serves as a foundational document. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for the most comprehensive information before beginning any work.
References
-
OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide . The Lab Depot. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH). [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager Magazine. [Link]
-
Material Safety Data Sheet - Methyl 4-Chloropicolinate Hydrochloride . Cleanchem Laboratories. [Link]
-
Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves . Duke University Safety Office. [Link]
-
Guide to Nitrile Gloves Chemical Resistance . International AIBON. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration. [Link]
-
Disposing of chromium picolinate supplements . Quora. [Link]
-
Nitrile Gloves Chemical Resistance: What You Need to Know . WellBefore. [Link]
-
Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride . Cole-Parmer. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. aibonsafety.com [aibonsafety.com]
- 10. osha.gov [osha.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. quora.com [quora.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
